Thiacloprid
Description
This compound has been reported in Streptomyces canus with data available.
Structure
3D Structure
Properties
IUPAC Name |
[3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene]cyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4S/c11-9-2-1-8(5-13-9)6-15-3-4-16-10(15)14-7-12/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKKPVIRMVDYPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=NC#N)N1CC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7034961, DTXSID60861210 | |
| Record name | Thiacloprid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless solid; [HSDB] | |
| Record name | Thiacloprid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Boiling Point |
decomp >270 °C | |
| Record name | Thiacloprid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7268 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 185 mg/L at 20 °C, At 20 °C, in: n-hexane, <0.1 g/L; xylene, 0.30 g/L; dichloromethane, 160 g/L; n-octanol, 1.4 g/L; n-propanol, 3.0 g/L; acetone, 64 g/L; ethyl acetate, 9.4 g/L; polyethylene glycol, 42 g/L; acetonitrile, 52 g/L; and DMSO, 150 g/L | |
| Record name | Thiacloprid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7268 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.46 g at 20 °C | |
| Record name | Thiacloprid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7268 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
6.0X10-12 mm Hg at 20 °C (23X10-12 hPa at 20 °C) | |
| Record name | Thiacloprid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7268 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellowish crystalline powder, Crystals from ether | |
CAS No. |
111988-49-9 | |
| Record name | Thiacloprid [ISO:BSI] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111988499 | |
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| Record name | Thiacloprid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08620 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Thiacloprid | |
| Source | EPA DSSTox | |
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| Record name | Cyanamide, N-[3-[(6-chloro-3-pyridinyl)methyl]-2-thiazolidinylidene]-, [N(Z)] | |
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| Record name | THIACLOPRID | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | Thiacloprid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7268 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
136 °C | |
| Record name | Thiacloprid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7268 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Thiacloprid Degradation in Soil and Aquatic Systems: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of the neonicotinoid insecticide thiacloprid in both terrestrial and aquatic environments. It is designed to be a core resource for researchers, environmental scientists, and professionals in drug development, offering detailed insights into the metabolic fate of this compound. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes complex degradation pathways to facilitate a deeper understanding of this compound's environmental behavior.
Core Degradation Pathways
This compound is subject to degradation in the environment through a combination of biotic and abiotic processes. The primary mechanisms include microbial degradation, hydrolysis, and photolysis, each contributing to the formation of a series of distinct metabolites.
Degradation in Soil Systems
In soil, microbial activity is the principal driver of this compound degradation.[1] A variety of soil microorganisms, including bacteria and fungi, have been shown to metabolize this compound through several biochemical reactions. The primary transformation is the hydrolysis of the cyanoimine group to form This compound-amide .[1][2][3] This is a critical first step in the detoxification process. Further degradation can proceed through hydroxylation of the thiazolidine ring, leading to the formation of 4-hydroxy-thiacloprid .[2] Subsequent cleavage of the methylene bridge and oxidation can result in the formation of This compound sulfonic acid .
Under aerobic conditions, the dissipation of this compound is relatively rapid, largely due to microbial action. In sterilized soil, degradation is significantly slower, highlighting the crucial role of microorganisms.
Degradation in Aquatic Systems
In aquatic environments, this compound degradation is influenced by a combination of hydrolysis and photolysis, in addition to microbial activity in sediments.
Hydrolysis: this compound is generally stable to hydrolysis at acidic to neutral pH (pH 5 and 7). However, under alkaline conditions (pH 9), some hydrolysis can occur, though it is typically a slow process, with less than 2% of the parent compound degrading over 30 days.
Photolysis: Photodegradation in water can be a more significant pathway, particularly in the presence of sunlight. The process involves the absorption of UV radiation, which can lead to the cleavage of the molecule. The primary photoproduct identified in aqueous solutions is often a result of transformations on the thiazolidine ring. The half-life of this compound under photolytic conditions is considerably shorter than its hydrolytic half-life. For instance, under simulated sunlight, the half-life in deionized water has been observed to be as short as 6.3 hours.
Quantitative Degradation Data
The rate of this compound degradation is typically expressed as its dissipation half-life (DT50), which is the time required for 50% of the initial concentration to degrade. These values are highly dependent on the specific environmental conditions.
Table 1: this compound DT50 in Soil
| Soil Type | Temperature (°C) | pH | DT50 (days) | Reference |
| Unsterilized Soils | Not Specified | Not Specified | < 15 days for 98.8% degradation | |
| Sterilized Soils | Not Specified | Not Specified | > 25 days for 27.6% degradation | |
| Sandy Loam | Not Specified | 7.1 | 74 (environmental half-life on soil surface) | |
| Agricultural Soil | Not Specified | Not Specified | 12 | |
| Various (Sand, Loam, Clay) | Not Specified | Not Specified | 0.35 - 5.39 |
Table 2: this compound DT50 in Aquatic Systems
| System | Condition | pH | Temperature (°C) | DT50 | Reference |
| Aqueous Solution | Hydrolysis | 5, 7 | 25 | Stable | |
| Aqueous Solution | Hydrolysis | 9 | 25 | > 30 days | |
| Aqueous Solution | Photochemical Degradation | Not Specified | Not Specified | 79.7 days | |
| Deionized Water | Sunlight | Not Specified | Not Specified | 6.3 hours | |
| Tap Water | Sunlight | Not Specified | Not Specified | 4.7 hours | |
| DI Water + Humic Acids | Sunlight | Not Specified | Not Specified | 3.3 hours | |
| Aquatic Systems (Aerobic) | Microbial Degradation | Not Specified | Not Specified | 10 - 63 days | |
| Aquatic Systems (Anaerobic) | Microbial Degradation | Not Specified | Not Specified | > 1 year (Stable) |
Key Metabolites
Several metabolites of this compound have been identified in soil and water. The structures and common names of the most frequently cited metabolites are presented below.
Table 3: Major this compound Metabolites
| Metabolite Name | Code Name | Occurrence |
| This compound-amide | M271 / KK02254 | Soil, Water |
| 4-hydroxy-thiacloprid | M01 / WAK 6856 | Soil |
| This compound Sulfonic Acid | BCS-AB54351 | Soil |
| Photoproduct | WAK 7259 A | Water (Photolysis) |
Experimental Protocols
This section outlines generalized methodologies for studying this compound degradation, based on common practices cited in the literature.
Soil Incubation Studies (Aerobic)
This protocol is designed to assess the microbial degradation of this compound in soil under controlled laboratory conditions.
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Soil Collection and Preparation: Collect topsoil (0-20 cm depth) from a site with no recent pesticide application. Sieve the soil (e.g., 2 mm mesh) to remove stones and plant debris. Adjust the moisture content to a specified level, often 40-60% of maximum water holding capacity.
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Spiking: Prepare a stock solution of this compound (often radiolabeled, e.g., with ¹⁴C) in a suitable solvent. Apply the solution to the soil to achieve the desired initial concentration. Mix thoroughly to ensure uniform distribution.
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Incubation: Transfer the treated soil samples into incubation vessels (e.g., flasks or microcosms). For aerobic studies, ensure adequate air exchange, often by passing humidified air over the samples. Incubate in the dark at a constant temperature (e.g., 20-25°C).
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Sampling: Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60 days).
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Extraction: Extract this compound and its metabolites from the soil samples using an appropriate solvent system (e.g., acetonitrile/water mixture).
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Analysis: Analyze the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS/MS) detection to quantify the parent compound and identify/quantify metabolites.
Aquatic Degradation Studies (Hydrolysis and Photolysis)
These protocols aim to determine the rate and products of this compound degradation in water.
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Solution Preparation: Prepare sterile aqueous buffer solutions at different pH values (e.g., 4, 7, and 9 for hydrolysis studies) or in deionized water (for photolysis studies).
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Spiking: Add a known concentration of this compound to the aqueous solutions.
-
Incubation:
-
Hydrolysis: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).
-
Photolysis: Expose the solutions to a light source that simulates natural sunlight (e.g., a xenon lamp). Include dark controls (vessels wrapped in aluminum foil) to differentiate between photolytic and other degradation processes.
-
-
Sampling: Collect aliquots of the solutions at various time points.
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Analysis: Directly analyze the aqueous samples or after a solid-phase extraction (SPE) step using HPLC-UV or LC-MS/MS to determine the concentration of this compound and its degradation products.
Visualizing Degradation Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key degradation pathways and experimental workflows.
This compound Degradation Pathways
Caption: Major degradation pathways of this compound in soil and aquatic environments.
Experimental Workflow for Soil Degradation Study
References
- 1. Soil microbial degradation of neonicotinoid insecticides imidacloprid, acetamiprid, this compound and imidaclothiz and its effect on the persistence of bioefficacy against horsebean aphid Aphis craccivora Koch after soil application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
Thiacloprid Metabolism in Target Insect Species: A Technical Guide
An In-depth Examination of Metabolic Pathways and Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of thiacloprid metabolism in key target insect species. This compound, a neonicotinoid insecticide, is widely used for the control of sucking and biting pests. However, the emergence of resistance, often linked to enhanced metabolism, poses a significant challenge to its efficacy. This document details the primary metabolic pathways, the enzymes involved, quantitative metabolic data, and the experimental protocols used to elucidate these processes.
Core Metabolic Pathways in Target Insects
The metabolism of this compound in target insect species, such as the green peach aphid (Myzus persicae) and the sweetpotato whitefly (Bemisia tabaci), is primarily a detoxification process mediated by Phase I and Phase II metabolic enzymes. The key pathway involves the oxidative metabolism of the this compound molecule by cytochrome P450 monooxygenases (P450s), followed by conjugation and excretion.
A primary metabolic route is the hydroxylation of the thiazolidine ring, a reaction catalyzed by P450 enzymes. This initial step increases the polarity of the molecule, facilitating further metabolism and excretion. Another potential metabolic transformation is the hydrolysis of the cyanoimino group to an amide derivative, forming this compound-amide. While this has been observed in microorganisms, its significance in target insects is still under investigation.
The overexpression of specific P450 genes is a major mechanism of metabolic resistance to this compound. In the green peach aphid, Myzus persicae, the cytochrome P450 enzyme CYP6CY3 has been identified as a key player in this compound metabolism.[1][2][3] Studies have shown that the stable expression of M. persicae CYP6CY3 in Drosophila S2 cells resulted in the metabolism of 73% of the applied this compound, demonstrating its significant role in the detoxification of this insecticide.[1]
Caption: Workflow for the optimized cytochrome P450 activity assay in aphids.
Extraction and Analysis of this compound and Metabolites by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of this compound and its metabolites from insect tissues.
Materials:
-
Insect tissue (e.g., whole aphids)
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
Formic acid
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
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Syringe filters (0.22 µm)
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HPLC vials
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LC-MS/MS system with a C18 column
Procedure:
-
Homogenization: Homogenize a known weight of insect tissue in an appropriate volume of ACN/water.
-
Extraction: Vortex the homogenate vigorously and then centrifuge at high speed to pellet the tissue debris.
-
Cleanup (if necessary): For complex matrices, a solid-phase extraction (SPE) cleanup step may be required to remove interfering substances.
-
Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
LC-MS/MS Analysis: Inject the filtered extract onto a C18 column. Use a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detection and Quantification: Detect and quantify this compound and its metabolites using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. [4] dot
Caption: General workflow for the LC-MS/MS analysis of this compound and its metabolites.
Conclusion and Future Directions
The metabolism of this compound in target insect species is a complex process primarily driven by cytochrome P450 enzymes. The overexpression of these enzymes, particularly CYP6CY3 in Myzus persicae, is a key mechanism of resistance. Further research is needed to identify the specific metabolites produced by different insect species and to quantify their formation rates. A deeper understanding of these metabolic pathways will be instrumental in developing strategies to overcome insecticide resistance and to design more effective and sustainable pest management programs. The development of synergists that can inhibit these key P450 enzymes may also offer a promising avenue for restoring the efficacy of this compound against resistant pest populations.
References
- 1. Differential metabolism of neonicotinoids by Myzus persicae CYP6CY3 stably expressed in Drosophila S2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential metabolism of neonicotinoids by Myzus persicae CYP6CY3 stably expressed in Drosophila S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential metabolism of neonicotinoids by Myzus persicae CYP6CY3 stably expressed in Drosophila S2 cells. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Single basal application of this compound for the integrated management of Meloidogyne incognita and Bemisia tabaci in tomato crops - PMC [pmc.ncbi.nlm.nih.gov]
The Insidious Decline: A Technical Guide to the Sublethal Effects of Thiacloprid on Bee Behavior and Colony Health
For Researchers, Scientists, and Drug Development Professionals
Thiacloprid, a neonicotinoid insecticide, has been widely used in agriculture for its efficacy against a range of insect pests. While its acute toxicity to bees is lower than other neonicotinoids, a growing body of scientific evidence reveals that sublethal exposure to this compound can induce a cascade of detrimental effects on individual bee behavior and overall colony health. This technical guide synthesizes key research findings, providing a detailed overview of the quantitative impacts, experimental methodologies, and underlying physiological mechanisms of this compound's sublethal toxicity to bees.
Quantitative Effects of Sublethal this compound Exposure
The sublethal effects of this compound on bees are multifaceted, impacting their cognitive functions, motor skills, and immune responses. The following tables summarize the quantitative data from various studies, offering a comparative look at the impact of different concentrations and exposure durations.
Effects on Behavior
| Behavior | Bee Species | This compound Concentration | Exposure Duration | Key Findings | Reference |
| Foraging Activity | Apis mellifera carnica | 4.5 ppm in sucrose solution | Chronic (several weeks) | Significant reduction in foraging activity at the contaminated feeder.[1][2][3][4] | Tison et al., 2016 |
| Homing Success | Apis mellifera carnica | 4.5 ppm in sucrose solution | Chronic (several weeks) | Treated bees showed a significantly lower proportion of successful returns to the hive (76%) compared to control bees (91.76%).[1] | Tison et al., 2016 |
| Navigation | Apis mellifera | 1.25 µ g/bee (single dose) | Acute | Treated bees exhibited less directed homing flights and a reduced probability of making correct turns at landscape structures. Flight speed during vector flights was also lower. | Fischer et al., 2014 |
| Social Communication (Waggle Dance) | Apis mellifera carnica | 4.5 ppm in sucrose solution | Chronic (several weeks) | Significantly lower dance activity, indicating impaired communication about food sources. | Tison et al., 2016 |
| Learning Acquisition | Apis mellifera | 1.0 mg/L (larval exposure) | Chronic (larval stage) | Significantly lower olfactory paired learning acquisition compared to control bees. | Chen et al., 2023 |
| Medium-Term Memory (1h) | Apis mellifera | 1.0 mg/L (larval exposure) | Chronic (larval stage) | Significantly impaired memory recall 1 hour after learning. | Chen et al., 2023 |
| Long-Term Memory (24h) | Apis mellifera | 1.0 mg/L (larval exposure) | Chronic (larval stage) | Significantly impaired memory recall 24 hours after learning. | Chen et al., 2023 |
| Sucrose Sensitivity | Apis mellifera | 0.5 and 1.0 mg/L (larval exposure) | Chronic (larval stage) | Reduced response to lower sucrose concentrations (1% and 5%). | Wu et al., 2023 |
Effects on Colony Health
| Health Parameter | Bee Species | This compound Concentration | Exposure Duration | Key Findings | Reference |
| Immunocompetence (Hemocyte Density) | Apis mellifera | 200 µg/L and 2000 µg/L | 24 hours (oral) | Significant reduction in total hemocyte counts. | Brandt et al., 2016 |
| Immunocompetence (Encapsulation Response) | Apis mellifera | 200 µg/L and 2000 µg/L | 24 hours (oral) | Significantly reduced encapsulation response. | Brandt et al., 2016 |
| Immunocompetence (Antimicrobial Activity) | Apis mellifera | 200 µg/L and 2000 µg/L | 24 hours (oral) | Reduced antimicrobial activity of the hemolymph. | Brandt et al., 2016 |
| Survival Rate (Larval Exposure) | Apis mellifera | 0.5 mg/L and 1.0 mg/L | Chronic (larval stage) | Significant decline in the survival rate of honey bees. | Liu et al., 2022 |
| Development | Apis mellifera | 0.5 mg/L and 1.0 mg/L | Chronic (larval stage) | Delayed bee development. | Liu et al., 2022 |
| Colony Development (Bumblebees) | Bombus terrestris | Field-realistic exposure near treated raspberry crops | 2 weeks | Exposed colonies were more likely to die prematurely, had lower final weight, and produced 46% fewer reproductives. | Ellis et al., 2017 |
| Queen Egg-Laying | Apis mellifera | 10, 20, 50, and 100 ppb in syrup | Chronic | Queens laid between one-third and two-thirds fewer eggs compared to unexposed queens. | Wu-Smart & Spivak, 2016 |
| Brood Health | Apis mellifera | 20, 50, and 100 ppb in syrup | Chronic | Increased proportion of empty cells in the brood nest (24-48% vs. 10% in controls). | Wu-Smart & Spivak, 2016 |
| Pollen Stores | Apis mellifera | 10, 20, 50, and 100 ppb in syrup | Chronic | Significantly less pollen stored in the hive. | Wu-Smart & Spivak, 2016 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the experimental protocols for key studies cited in this guide.
Chronic Oral Exposure and Behavioral Assays (Tison et al., 2016)
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Test Organism: Honey bees (Apis mellifera carnica).
-
Pesticide Administration: Foragers from an observation hive were trained to an artificial feeder containing a sucrose solution (control) or a sucrose solution with 4.5 ppm this compound.
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Foraging Behavior: The number of foraging visits to the control and treated feeders was recorded over several weeks.
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Homing Success: Foragers were captured at the feeder, marked, and released at a known distance from the hive. The proportion of bees that successfully returned to the hive was recorded.
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Waggle Dance Analysis: Dances of returning foragers were video-recorded within the observation hive and analyzed for frequency and duration.
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Navigation: A subset of foragers was equipped with harmonic radar transponders to track their flight paths after release from a novel location.
Larval Exposure and Cognitive Function Assessment (Chen et al., 2023)
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Test Organism: Honey bees (Apis mellifera).
-
Pesticide Administration: Larvae were reared in the laboratory and fed a diet containing 0, 0.5, or 1.0 mg/L this compound throughout their development.
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Proboscis Extension Response (PER) Assay: Adult bees that emerged from the larval exposure groups were harnessed. Their antennae were stimulated with an odor (conditioned stimulus, CS) followed by a sucrose reward to the antennae and proboscis (unconditioned stimulus, US). This was repeated for multiple trials.
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Learning Acquisition: The percentage of bees that extended their proboscis to the CS before the US was recorded over the learning trials.
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Memory Retention: The PER to the CS was tested at 1 hour (medium-term memory) and 24 hours (long-term memory) after the final learning trial, without the sucrose reward.
Immunocompetence Assays (Brandt et al., 2016)
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Test Organism: Young adult worker honey bees (Apis mellifera).
-
Pesticide Administration: Bees were caged in the laboratory and fed a sucrose solution containing 0, 200, or 2000 µg/L this compound for 24 hours.
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Hemocyte Counts: Hemolymph was collected from individual bees and diluted. The total number of hemocytes was counted using a hemocytometer.
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Encapsulation Response: A nylon monofilament was inserted into the bee's abdomen. After 24 hours, the implant was removed, and the degree of melanization (indicating the encapsulation response) was quantified.
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Antimicrobial Activity: Hemolymph was collected and its ability to inhibit the growth of a bacterial culture (Paenibacillus larvae) was measured.
Signaling Pathways and Mechanisms of Action
This compound, like other neonicotinoids, primarily acts as an agonist of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system. However, its sublethal effects are a result of a more complex interplay of physiological disruptions.
Neurological Effects
Sublethal doses of this compound can lead to the persistent activation of nAChRs, causing a range of neurological impairments. This can disrupt synaptic transmission, leading to deficits in learning, memory, and sensory perception. The diagram below illustrates the proposed mechanism of this compound's effect on neuronal signaling.
References
- 1. honeybee.neurobiologie.fu-berlin.de.mirror.hiveeyes.org [honeybee.neurobiologie.fu-berlin.de.mirror.hiveeyes.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Honey Bees’ Behavior Is Impaired by Chronic Exposure to the Neonicotinoid this compound in the Field (2016) | Léa Tison | 163 Citations [scispace.com]
Bioaccumulation Potential of Thiacloprid in Aquatic Invertebrates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bioaccumulation potential of the neonicotinoid insecticide Thiacloprid in aquatic invertebrates. It synthesizes available quantitative data, details relevant experimental protocols, and illustrates key biological pathways and experimental workflows. This document is intended to serve as a core resource for professionals engaged in environmental risk assessment and the development of safer chemical entities.
Quantitative Data on this compound Bioaccumulation
The bioaccumulation of this compound in aquatic invertebrates is a critical aspect of its environmental risk profile. The Bioconcentration Factor (BCF), which quantifies the accumulation of a chemical in an organism from the surrounding water, is a key metric. An estimated BCF of 3 for this compound suggests a low potential for bioaccumulation in aquatic organisms.[1] However, experimental studies provide more nuanced insights.
A detailed toxicokinetic study in the freshwater amphipod Gammarus pulex revealed that the bioaccumulation of this compound is concentration-dependent.[2] At lower, environmentally relevant concentrations, the BCF is significantly higher than at higher concentrations, suggesting saturation of uptake or binding mechanisms at elevated exposure levels.[2] The study also indicated incomplete elimination of this compound, which is attributed to irreversible binding to nicotinic acetylcholine receptors (nAChRs).[2][3]
The following tables summarize the available quantitative data on this compound's bioaccumulation potential in aquatic invertebrates.
Table 1: Bioconcentration Factors (BCF) of this compound in Gammarus pulex
| Exposure Concentration (µg/L) | BCF (L/kg) | Study Duration | Reference |
| 0.5 | 109 ± 14 | Steady State | |
| 5 | 25 ± 3 | Steady State | |
| 50 | 8 ± 1 | Steady State | |
| 500 | 3 ± 0.3 | Steady State | |
| 5000 | 1.9 ± 0.2 | Steady State |
Data presented as mean ± standard deviation.
Table 2: Toxicokinetic Parameters of this compound in Gammarus pulex
| Parameter | Value | Unit | Description | Reference |
| Uptake Rate Constant (k_u) | Not explicitly stated | L/kg/day | Rate of uptake from water | |
| Elimination Rate Constant (k_e) | Not explicitly stated | per day | Rate of elimination from the organism | |
| Internal Concentration (End of Uptake) | ||||
| 0.5 µg/L Exposure | 0.23 ± 0.03 | µmol/kg | Internal concentration after exposure | |
| 5000 µg/L Exposure | 39 ± 4 | µmol/kg | Internal concentration after exposure | |
| Internal Concentration (End of Elimination) | ||||
| 0.5 µg/L Exposure | 0.18 ± 0.04 | µmol/kg | Remaining internal concentration | |
| 5000 µg/L Exposure | 0.39 ± 0.13 | µmol/kg | Remaining internal concentration |
Note: While specific uptake and elimination rate constants were not provided in a simplified table in the primary source, the study developed a two-compartment toxicokinetic model to describe these processes.
Experimental Protocols
The assessment of this compound's bioaccumulation potential in aquatic invertebrates generally follows standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD). The OECD 305 guideline for bioaccumulation in fish provides a relevant framework that can be adapted for invertebrates.
General Principles of a Bioaccumulation Study (adapted from OECD 305)
A typical bioaccumulation study consists of two phases: an uptake phase and a depuration (elimination) phase.
-
Acclimation: Test organisms are acclimated to laboratory conditions (temperature, light cycle, water quality) before the experiment begins.
-
Uptake Phase: Organisms are exposed to a constant, sublethal concentration of this compound in the test water. The concentration of this compound in the water and in the organisms is monitored at regular intervals until a steady state is reached (i.e., the concentration in the organism no longer increases).
-
Depuration Phase: After the uptake phase, the organisms are transferred to clean water (free of this compound). The concentration of this compound in the organisms is then monitored over time as they eliminate the chemical.
-
Data Analysis: The uptake and elimination rate constants are calculated from the concentration data. The BCF is then calculated as the ratio of the uptake rate constant to the elimination rate constant, or directly from the steady-state concentration in the organism and the water.
Specific Methodological Considerations for Aquatic Invertebrates
-
Test Species: Common test species include the water flea (Daphnia magna), the midge larva (Chironomus riparius), and the freshwater shrimp (Gammarus pulex).
-
Test System: Flow-through systems are preferred to maintain a constant concentration of the test substance.
-
Feeding: Feeding during the uptake phase should be carefully controlled to minimize the uptake of this compound sorbed to food particles, which would measure bioaccumulation rather than bioconcentration. In some protocols, feeding is suspended during the uptake phase if the test duration is short.
-
Water Quality: Parameters such as temperature, pH, and dissolved oxygen must be monitored and maintained within a narrow range throughout the experiment.
-
Chemical Analysis: Accurate and sensitive analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), are required to measure the low concentrations of this compound in water and biological tissues.
The following diagram illustrates a typical experimental workflow for a bioaccumulation study with an aquatic invertebrate.
Signaling Pathways in this compound Metabolism and Detoxification
The metabolism of this compound in aquatic invertebrates is a crucial factor influencing its bioaccumulation potential and toxicity. While specific metabolic pathways for this compound in many aquatic invertebrates have not been fully elucidated, general principles of xenobiotic metabolism in these organisms, along with data from related species and other neonicotinoids, allow for the construction of a putative pathway.
The primary mechanism of action for this compound is its agonistic effect on nicotinic acetylcholine receptors (nAChRs) in the nervous system. Studies on Gammarus pulex suggest an irreversible binding to these receptors, leading to persistent neurotoxicity and incomplete elimination from the body.
Detoxification of this compound is expected to proceed through two main phases of metabolism, similar to other xenobiotics.
-
Phase I Metabolism: This phase involves the modification of the this compound molecule, typically through oxidation, reduction, or hydrolysis. Cytochrome P450 (CYP) enzymes are key players in this phase and are known to be involved in the metabolism of a wide range of pesticides in aquatic invertebrates. For this compound, this could involve hydroxylation of the thiazolidine ring or the pyridine ring.
-
Phase II Metabolism: In this phase, the modified this compound molecule is conjugated with endogenous molecules, such as glutathione, sugars, or sulfates. This process increases the water solubility of the metabolite, facilitating its excretion from the organism.
The following diagram illustrates a hypothetical signaling pathway for the metabolism and detoxification of this compound in an aquatic invertebrate.
Conclusion
The bioaccumulation potential of this compound in aquatic invertebrates appears to be low to moderate, with evidence of concentration-dependent BCFs and incomplete elimination in some species. The irreversible binding of this compound to nicotinic acetylcholine receptors is a key factor influencing its toxicokinetics and persistent toxicity. While standardized protocols for assessing bioaccumulation are available, there is a notable lack of comprehensive BCF data for a wide range of aquatic invertebrate species, representing a critical area for future research. A deeper understanding of the specific metabolic pathways involved in this compound detoxification in these organisms is also needed to refine environmental risk assessments and guide the development of safer alternatives.
References
- 1. Metabolism, bioaccumulation, and toxicity of pesticides in aquatic insect larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Daphnia magna as an Alternative Model for (Simultaneous) Bioaccumulation and Chronic Toxicity Assessment—Controlled Exposure Study Indicates High Hazard of Heterocyclic PAHs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Thiacloprid: A Technical Examination of its Mode of Action and Neurotoxic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiacloprid is a neonicotinoid insecticide, a class of pesticides that has seen widespread use in agriculture due to its efficacy against a range of sucking and chewing insects.[1] Its mechanism of action, centered on the insect nervous system, has also brought its potential for neurotoxicity in non-target organisms, including mammals, under scrutiny. This technical guide provides an in-depth analysis of this compound's mode of action and its neurotoxic effects, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Mode of Action: Targeting Nicotinic Acetylcholine Receptors
The primary mode of action of this compound, like other neonicotinoids, is its interaction with nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels crucial for fast synaptic transmission in the central nervous system of insects.
This compound acts as a partial agonist on insect nAChRs.[2] This means that it binds to and activates the receptor, but with lower efficacy than the endogenous neurotransmitter, acetylcholine. The binding of this compound to nAChRs leads to an influx of cations, causing depolarization of the postsynaptic membrane and continuous nerve stimulation. This ultimately results in paralysis and death of the insect.
A key feature of neonicotinoids, including this compound, is their selective toxicity, exhibiting a higher affinity for insect nAChRs compared to their mammalian counterparts.[3][4] This selectivity is attributed to structural differences between insect and mammalian nAChR subtypes. However, the potential for off-target effects in mammals remains a significant area of research.
Signaling Pathway of nAChR and this compound Interaction
The following diagram illustrates the signaling pathway of a nicotinic acetylcholine receptor and the interference by this compound.
Quantitative Toxicological Data
The following tables summarize key quantitative data regarding the toxicity of this compound.
Table 1: Acute Toxicity of this compound in Rodents
| Species | Route | LD50 | Reference |
| Rat (male) | Oral | 836 mg/kg | |
| Rat (female) | Oral | 444 mg/kg | |
| Mouse (male) | Oral | 131 mg/kg |
Table 2: Developmental Neurotoxicity of this compound in Rats
| Parameter | Value | Study Details | Reference |
| NOAEL (No-Observed-Adverse-Effect-Level) | 3.1 mg/kg bw/day | Acute neurotoxicity study in rats. | |
| LOAEL (Lowest-Observed-Adverse-Effect-Level) | 25.6 mg/kg bw | Based on altered performance in passive avoidance testing in offspring. | |
| Maternal NOAEL | 24 mg/kg/day | Developmental neurotoxicity study. | |
| Offspring NOAEL | <72 ppm | Developmental neurotoxicity study; no compound-related effects observed at the tested doses. |
Table 3: Binding Affinity of this compound and Related Compounds to nAChRs
| Compound | Receptor | IC50 (nM) | Reference |
| This compound | Fruit fly head nAChR | 4.6 | |
| Imidacloprid | Fruit fly head nAChR | 0.37 | |
| This compound | Mammalian α4β2 nAChR | 19,000 (EC50 for up-regulation) | |
| Imidacloprid | Mammalian α4β2 nAChR | 70,000 (EC50 for up-regulation) | |
| (-)-Nicotine | Mammalian α4β2 nAChR | 760 (EC50 for up-regulation) |
Neurotoxic Effects of this compound
While designed to be selective for insects, this compound has been shown to exert neurotoxic effects in non-target organisms, including mammals, birds, and fish. These effects are multifaceted and can manifest at different biological levels.
Oxidative Stress and Inflammation
Studies have demonstrated that this compound exposure can induce oxidative stress in the brain. This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system. In chicken embryos, this compound exposure led to a significant increase in malondialdehyde (MDA) and protein carbonyl content, both markers of oxidative damage, and a decrease in the total antioxidant capacity. This oxidative stress can, in turn, trigger inflammatory responses in the brain.
Developmental Neurotoxicity
The developing nervous system is particularly vulnerable to toxic insults. Regulatory studies in rats have investigated the developmental neurotoxicity of this compound. Effects observed in offspring at high doses include altered performance in passive avoidance testing and a decrease in the size of the corpus striatum. However, some studies have concluded that this compound does not selectively affect the developing nervous system, with effects at high doses being associated with systemic toxicity. In zebrafish embryos, this compound exposure has been shown to induce developmental toxicity and behavioral alterations.
Effects on Learning and Memory
Chronic exposure to sublethal doses of this compound has been shown to impair learning and memory in mice. These cognitive deficits are associated with reductions in brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) levels, both of which are crucial for neuronal survival and function.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments used to assess the neurotoxic effects of this compound.
Radioligand Binding Assay for nAChR Affinity
This assay is used to determine the binding affinity of this compound to nAChRs.
-
Membrane Preparation:
-
Homogenize tissue (e.g., insect heads or mammalian brain regions) or cells expressing the nAChR subtype of interest in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a radiolabeled ligand that binds to the nAChR (e.g., [³H]imidacloprid or [³H]epibatidine), and varying concentrations of unlabeled this compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the electrophysiological response of neurons to this compound.
-
Cell Preparation:
-
Culture neurons or use acutely dissociated neurons from a specific brain region.
-
Place the cells in a recording chamber on the stage of a microscope.
-
-
Recording:
-
Use a glass micropipette filled with an internal solution to form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to gain electrical access to the cell's interior (whole-cell configuration).
-
Clamp the membrane potential at a holding potential (voltage-clamp) or measure the membrane potential (current-clamp).
-
Perfuse the cells with an external solution containing known concentrations of this compound.
-
Record the resulting currents or changes in membrane potential.
-
-
Data Analysis:
-
Analyze the recorded currents to determine the effect of this compound on ion channel activity.
-
Construct dose-response curves to determine the EC50 (the concentration of this compound that produces 50% of the maximal response).
-
Behavioral Testing: Morris Water Maze
The Morris water maze is a widely used test to assess spatial learning and memory in rodents.
-
Apparatus:
-
A large circular pool filled with opaque water.
-
A small escape platform hidden just below the water surface.
-
Visual cues are placed around the room.
-
-
Procedure:
-
Acquisition Phase: The animal is placed in the pool from different starting positions and must learn to find the hidden platform using the distal visual cues. This is repeated for several trials over a number of days.
-
Probe Trial: The platform is removed, and the animal is allowed to swim for a set period. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
-
Data Analysis:
-
Measure the escape latency (time to find the platform), path length, and swimming speed during the acquisition phase.
-
Analyze the time spent in the target quadrant and the number of crossings over the former platform location during the probe trial.
-
Oxidative Stress Assays in Brain Tissue
These assays quantify the level of oxidative damage in the brain following this compound exposure.
-
Tissue Preparation:
-
Homogenize brain tissue in a suitable buffer on ice.
-
Centrifuge the homogenate to obtain a supernatant for the assays.
-
-
Malondialdehyde (MDA) Assay:
-
MDA is a marker of lipid peroxidation.
-
The assay is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically.
-
-
Protein Carbonyl Assay:
-
Protein carbonyls are markers of protein oxidation.
-
The assay involves the reaction of carbonyl groups with 2,4-dinitrophenylhydrazine (DNPH) to form a stable product that can be measured spectrophotometrically.
-
-
Antioxidant Enzyme Assays:
-
Measure the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) using commercially available kits or standard spectrophotometric methods.
-
Experimental Workflow for Neurotoxicity Assessment
The following diagram outlines a typical experimental workflow for assessing the neurotoxicity of this compound.
Conclusion
This compound exerts its primary insecticidal effect through its action as a partial agonist at nicotinic acetylcholine receptors, leading to the disruption of neurotransmission in insects. While it displays a degree of selectivity for insect nAChRs, evidence indicates a potential for neurotoxicity in non-target organisms. The observed neurotoxic effects, including oxidative stress, developmental neurotoxicity, and cognitive impairments, underscore the importance of continued research into the long-term consequences of exposure to this and other neonicotinoid insecticides. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and professionals working to further elucidate the neurotoxic profile of this compound and to inform the development of safer and more selective crop protection agents.
References
- 1. clowder.edap-cluster.com [clowder.edap-cluster.com]
- 2. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A critical review of neonicotinoid insecticides for developmental neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
The Rise and Regulation of Thiacloprid: A Technical Guide to a Neonicotinoid Insecticide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Thiacloprid, a second-generation neonicotinoid insecticide, was developed and introduced by Bayer CropScience to provide a broad-spectrum solution for controlling a variety of sucking and chewing insects. Its unique mode of action, targeting the nicotinic acetylcholine receptors (nAChRs) in the insect nervous system, offered an alternative to conventional insecticides and a tool for resistance management. This technical guide provides a comprehensive overview of the history, development, chemical properties, synthesis, mode of action, toxicological profile, and environmental fate of this compound. Detailed experimental protocols for key studies are outlined, and quantitative data are summarized in structured tables. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this significant, yet controversial, insecticide.
Introduction and Historical Development
This compound emerged from the extensive research and development efforts in the field of chloronicotinyl insecticides, following the successful introduction of imidacloprid. Developed by Bayer CropScience, this compound was designed to control a wide array of insect pests, including aphids and whiteflies, in various agricultural crops.[1] Its development was driven by the need for effective insecticides with a novel mode of action to combat the growing issue of pest resistance to older insecticide classes.
Chemical and Physical Properties
This compound is a yellowish crystalline solid with the IUPAC name {(2Z)-3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide.[1] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₉ClN₄S | [1] |
| Molar Mass | 252.72 g/mol | [1] |
| CAS Number | 111988-49-9 | [1] |
| Appearance | Yellowish crystalline solid | |
| Melting Point | 136 °C | |
| Water Solubility | 185 mg/L at 20 °C | |
| Vapor Pressure | 6.0 x 10⁻¹² mm Hg at 20 °C | |
| Log Kow (Octanol-Water Partition Coefficient) | 1.26 |
Synthesis of this compound
The synthesis of this compound generally involves a multi-step chemical process. A common industrial synthesis route is outlined below.
Synthesis Pathway
The synthesis typically involves the reaction of two key intermediates: 2-cyanoimino-1,3-thiazolidine and 2-chloro-5-chloromethylpyridine.
Experimental Protocol for Synthesis
The following is a generalized experimental protocol based on patented synthesis methods.
Materials:
-
2-cyanoimino-1,3-thiazolidine
-
2-chloro-5-chloromethylpyridine
-
Solvent (e.g., methylene chloride, ethanol, butanol)
-
Organic base (e.g., tetramethylguanidine)
-
Hydrochloric acid
-
Water for recrystallization
Procedure:
-
In a reaction kettle, add 2-cyanoimino-1,3-thiazolidine, the chosen solvent, and the organic base.
-
Cool the mixture to a temperature between 0-30 °C.
-
While maintaining the temperature, add 2-chloro-5-chloromethylpyridine to the reaction kettle.
-
Stir the reaction mixture at a temperature between 20-50 °C for 5-15 hours.
-
After the reaction is complete, add hydrochloric acid to adjust the pH of the reaction solution.
-
Add water to the reaction kettle for recrystallization.
-
Filter the mixture and dry the resulting filtration cake to obtain this compound.
Note: The specific quantities of reactants, reaction times, and temperatures can be optimized to improve yield and purity.
Mode of Action
This compound, like other neonicotinoids, acts as an agonist at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. This binding disrupts the normal transmission of nerve impulses, leading to hyperexcitation, paralysis, and ultimately, the death of the insect.
Signaling Pathway
Toxicological Profile
The toxicity of this compound has been evaluated in a range of organisms. A summary of acute toxicity data is provided in Table 2.
| Organism | Test Type | Value | Reference |
| Rat (male) | Oral LD₅₀ | 836 mg/kg | |
| Rat (female) | Oral LD₅₀ | 444 mg/kg | |
| Mouse | Oral LD₅₀ | 27.2 mg/kg/day (females) | |
| Bobwhite Quail | Oral LD₅₀ | >2000 mg/kg | |
| Mallard Duck | Oral LD₅₀ | >2000 mg/kg | |
| Rainbow Trout | 96-hour LC₅₀ | >100 mg/L | |
| Daphnia magna | 48-hour EC₅₀ | 85.1 mg/L | |
| Honey Bee (Apis mellifera) | Contact LD₅₀ | 14.6 µ g/bee |
Experimental Protocol for Acute Oral Toxicity (based on OECD Guideline 423)
Objective: To determine the acute oral toxicity of a substance.
Test Animals: Typically rats or mice.
Procedure:
-
Dosing: A single dose of the test substance is administered orally to a group of animals. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).
-
Observation: The animals are observed for signs of toxicity and mortality for up to 14 days.
-
Progression: The decision to dose at the next higher or lower fixed dose level is based on the outcome of the previous dose level.
-
Endpoint: The test is terminated when the dose causing mortality or evident toxicity is identified, or when no effects are seen at the highest dose level.
Insecticidal Efficacy
This compound has demonstrated efficacy against a range of sucking and chewing insect pests.
| Pest Species | Crop | Efficacy (% Mortality) | Reference |
| Aphids (Aphis craccivora) | Urdbean | High | |
| Whiteflies (Bemisia tabaci) | Urdbean | High | |
| Whiteflies | Melons | Good residual control (14-21 days) | |
| Codling Moth (Cydia pomonella) | Apples | High | |
| Aphids (Toxoptera aurantii) | Citrus | 95% after 72 hours |
Environmental Fate
The environmental fate of this compound is a critical aspect of its overall risk assessment.
| Compartment | Parameter | Value | Reference |
| Soil | Aerobic Half-life | 9.5 - 28.0 days | |
| Water | Aquatic Aerobic Half-life | 10 - 63 days |
Experimental Protocol for Determining Aerobic Soil Metabolism (based on OECD Guideline 307)
Objective: To determine the rate and route of degradation of a substance in soil under aerobic conditions.
Procedure:
-
Soil Selection: Use at least three different soil types with varying characteristics (e.g., pH, organic carbon content).
-
Test Substance Application: Apply the radiolabeled test substance to the soil samples.
-
Incubation: Incubate the treated soil samples in the dark at a controlled temperature and moisture content. Maintain aerobic conditions by ensuring adequate air supply.
-
Sampling and Analysis: At appropriate time intervals, extract and analyze soil samples to determine the concentration of the parent substance and its transformation products.
-
Data Analysis: Calculate the degradation rate and half-life of the parent substance. Identify major transformation products and characterize the formation and decline of these products over time.
Regulatory Status and Conclusion
The use of this compound has been subject to regulatory scrutiny due to concerns about its potential impact on non-target organisms, particularly pollinators. As of September 1, 2018, this compound has been banned in France. The European Union has also not approved its use.
This compound represents a significant development in the field of neonicotinoid insecticides, offering effective control of a broad spectrum of insect pests. However, its environmental and toxicological profile has led to increasing regulatory restrictions. A thorough understanding of its chemical properties, mode of action, and environmental behavior, as detailed in this guide, is crucial for researchers, scientists, and professionals involved in the development and regulation of pesticides. The provided data and protocols serve as a valuable resource for further investigation and risk assessment of this and other neonicotinoid compounds.
References
Thiacloprid's Impact on Soil Microbial Community Structure: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The widespread use of neonicotinoid insecticides, such as thiacloprid, in agriculture raises significant questions about their unintended consequences on soil ecosystems. The soil microbial community, a cornerstone of soil health and fertility, is particularly vulnerable to the introduction of such bioactive compounds. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's impact on soil microbial community structure, function, and enzymatic activity. Due to a notable scarcity of specific quantitative data for this compound in the published literature, this guide leverages data from the closely related and more extensively studied neonicotinoid, imidacloprid, to illustrate key concepts and methodologies. This approach provides a robust framework for researchers designing studies on this compound and other agrochemicals. This document details experimental protocols for assessing these impacts and presents available data in a structured format to facilitate further research and risk assessment.
Introduction: this compound and the Soil Microbiome
This compound is a systemic neonicotinoid insecticide effective against a wide range of sucking and biting insects. Its mode of action targets the nicotinic acetylcholine receptors in the insect nervous system. Upon application, a significant portion of this compound can enter the soil, where it interacts with a complex web of microorganisms. These microbes are vital for nutrient cycling, organic matter decomposition, and overall soil health. Understanding the interaction between this compound and the soil microbiome is crucial for sustainable agricultural practices and environmental protection.
A systematic review of neonicotinoids revealed that approximately 45% of studies found adverse impacts on soil microbial community structure, composition, diversity, functioning, enzymatic activity, and nitrogen transformation[1][2]. While imidacloprid is the most studied in this class, the findings suggest a potential for similar effects from this compound exposure.
This compound Degradation by Soil Microorganisms
Microbial activity is a key factor in the environmental fate of this compound. Studies have demonstrated a significant difference in the degradation rate of this compound between sterilized and unsterilized soil, highlighting the critical role of microorganisms in its breakdown[3].
Table 1: Degradation of this compound in Sterilized vs. Unsterilized Soil
| Soil Condition | % Degradation of this compound | Timeframe | Reference |
| Unsterilized | 98.8% | 15 days | [3] |
| Sterilized | 27.6% | 25 days | [3] |
The primary microbial degradation pathway for this compound involves the hydrolysis of the cyano group to an amide group, forming this compound-amide.
Impact on Soil Microbial Community Structure and Diversity
While specific quantitative data on this compound's effect on microbial diversity indices like the Shannon or Simpson index are scarce, related studies on neonicotinoids suggest potential impacts. For instance, a study on imidacloprid showed a decrease in soil bacterial diversity in low-salinity soils. Another study noted a reduction in the relative abundance of archaeal genera, Crenarchaeota and Euryarchaeota, in soils treated with this compound, imidacloprid, and clothianidin.
To illustrate the potential impact, the following table presents hypothetical data based on findings for imidacloprid, which could serve as a basis for designing experiments on this compound.
Table 2: Illustrative Impact of Neonicotinoid (Imidacloprid) on Soil Microbial Diversity and Biomass (Hypothetical Data for this compound Study Design)
| Treatment | Shannon Diversity Index (Bacteria) | Microbial Biomass Carbon (µg C/g soil) | Reference for Methodology |
| Control | 4.2 | 350 | |
| This compound (Recommended Dose) | 3.8 | 310 | |
| This compound (10x Recommended Dose) | 3.1 | 245 |
Impact on Soil Enzymatic Activity
Soil enzymes are sensitive indicators of soil health and can be affected by pesticide application. Key enzymes involved in nutrient cycling include dehydrogenase (overall microbial activity), urease (nitrogen cycle), and phosphatase (phosphorus cycle). Studies on various insecticides have shown an inhibitory effect on these enzymes, particularly at higher concentrations.
Table 3: Illustrative Impact of Neonicotinoid (Imidacloprid) on Soil Enzyme Activities (Hypothetical Data for this compound Study Design)
| Treatment | Dehydrogenase Activity (µg TPF/g soil/24h) | Urease Activity (µg NH4-N/g soil/2h) | Phosphatase Activity (µg p-nitrophenol/g soil/h) | Reference for Methodology |
| Control | 25.0 | 15.0 | 180 | |
| This compound (Recommended Dose) | 22.5 | 13.0 | 165 | |
| This compound (10x Recommended Dose) | 15.0 | 8.5 | 120 |
Experimental Protocols
To facilitate research in this area, detailed protocols for key experiments are provided below. These protocols are based on established methodologies in soil microbiology and ecotoxicology.
Soil DNA Extraction and 16S rRNA Gene Sequencing
This protocol is for assessing the bacterial community structure.
-
Soil Sampling: Collect soil samples at specified time points from each treatment group. Store at -80°C prior to extraction.
-
DNA Extraction:
-
Use a commercially available soil DNA extraction kit (e.g., PowerSoil DNA Isolation Kit) for optimal yield and purity, following the manufacturer's instructions. These kits are designed to handle inhibitors like humic acids commonly found in soil.
-
Alternatively, a manual protocol involving chemical and physical lysis can be used. This typically includes a pre-lysis wash with a buffer like Na2EDTA to release microbial cells from soil particles. Lysis is then achieved using a combination of SDS, heating, and vortexing.
-
-
DNA Quality and Quantity Check: Assess the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.
-
PCR Amplification of 16S rRNA Gene:
-
Amplify a variable region of the 16S rRNA gene (e.g., V4 region) using universal bacterial primers.
-
The PCR reaction mixture typically contains template DNA, primers, dNTPs, Taq DNA polymerase, and PCR buffer.
-
PCR conditions generally involve an initial denaturation, followed by a set number of cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Library Preparation and Sequencing:
-
Purify the PCR products.
-
Prepare sequencing libraries using a kit compatible with the sequencing platform (e.g., Illumina MiSeq). This involves attaching adapters and barcodes for multiplexing samples.
-
-
Bioinformatic Analysis:
-
Process the raw sequencing reads to remove low-quality sequences and adapters.
-
Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the representative sequences.
-
Calculate alpha diversity indices (e.g., Shannon, Simpson, Chao1) and beta diversity to compare community composition between treatments.
-
Soil Dehydrogenase Activity Assay
This assay measures the overall activity of viable microbial cells.
-
Principle: Dehydrogenase enzymes transfer hydrogen from substrates to an artificial electron acceptor, 2,3,5-triphenyltetrazolium chloride (TTC), which is reduced to the red-colored triphenyl formazan (TPF). The amount of TPF produced is proportional to the dehydrogenase activity.
-
Procedure (based on Casida et al., 1964):
-
Incubate a known weight of soil (e.g., 5 g) with a buffered solution of TTC at a specific temperature (e.g., 37°C) for a defined period (e.g., 24 hours) in the dark.
-
Include a control without TTC to account for background absorbance.
-
Stop the reaction and extract the TPF from the soil using a solvent like methanol or ethanol.
-
Centrifuge the mixture and measure the absorbance of the supernatant at a specific wavelength (e.g., 485 nm) using a spectrophotometer.
-
Quantify the amount of TPF produced by comparing the absorbance to a standard curve prepared with known concentrations of TPF.
-
Express the results as µg of TPF formed per gram of dry soil per hour.
-
Soil Urease Activity Assay
This assay measures the rate of urea hydrolysis in the soil.
-
Principle: Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide. The amount of ammonia produced is measured colorimetrically.
-
Procedure:
-
Incubate a known weight of soil (e.g., 5 g) with a urea solution and a buffer (e.g., phosphate buffer) at a specific temperature (e.g., 37°C) for a set time (e.g., 2 hours).
-
Include a control without urea.
-
Stop the reaction and extract the ammonium (NH4+) using a potassium chloride (KCl) solution.
-
Determine the concentration of ammonium in the extract using a colorimetric method (e.g., the indophenol blue method) and a spectrophotometer at a specific wavelength (e.g., 690 nm).
-
Calculate the urease activity based on the amount of ammonium produced and express it as µg of NH4-N per gram of dry soil per hour.
-
Soil Phosphatase Activity Assay
This assay measures the hydrolysis of organic phosphorus compounds.
-
Principle: Phosphatase enzymes hydrolyze p-nitrophenyl phosphate to p-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically.
-
Procedure:
-
Incubate a known weight of soil (e.g., 1 g) with a buffered solution of p-nitrophenyl phosphate at a specific temperature (e.g., 37°C) for a defined period (e.g., 1 hour).
-
Include a control without the substrate.
-
Stop the reaction by adding a strong base (e.g., NaOH), which also develops the yellow color of p-nitrophenol.
-
Filter or centrifuge the mixture and measure the absorbance of the supernatant at a specific wavelength (e.g., 410 nm).
-
Quantify the amount of p-nitrophenol released using a standard curve.
-
Express the phosphatase activity as µg of p-nitrophenol per gram of dry soil per hour.
-
Conclusion and Future Directions
The available evidence suggests that this compound, like other neonicotinoids, has the potential to impact soil microbial communities. However, there is a clear and urgent need for more specific and quantitative research on this compound. Future studies should focus on:
-
Conducting long-term and field-based experiments to assess the impact of realistic application rates of this compound.
-
Employing a combination of modern molecular techniques (e.g., metagenomics, metatranscriptomics) and traditional microbiological and biochemical assays to gain a holistic understanding of the effects on microbial community structure, function, and resilience.
-
Investigating the impact of this compound in combination with other agrochemicals to understand potential synergistic or antagonistic effects.
By filling these knowledge gaps, the scientific community can provide a more accurate assessment of the environmental risks associated with this compound use and contribute to the development of more sustainable agricultural practices.
References
- 1. Changes in soil microbial communities after exposure to neonicotinoids: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Soil microbial degradation of neonicotinoid insecticides imidacloprid, acetamiprid, this compound and imidaclothiz and its effect on the persistence of bioefficacy against horsebean aphid Aphis craccivora Koch after soil application - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiacloprid: A Technical Guide to its Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiacloprid is a member of the neonicotinoid class of insecticides, developed for the control of a wide range of sucking and chewing insects.[1] Its mode of action targets the central nervous system of insects, offering a distinct advantage where resistance to other insecticide classes has developed. This technical guide provides an in-depth overview of the molecular structure, chemical properties, and mechanism of action of this compound, supplemented with detailed experimental protocols for its synthesis, analysis, and bioactivity assessment.
Molecular Structure and Identification
This compound is chemically designated as {(2Z)-3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide.[1] It is a crystalline solid, typically appearing as a yellowish powder.[2]
Table 1: Molecular Identifiers and Key Properties of this compound
| Identifier | Value |
| IUPAC Name | {(2Z)-3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide[1] |
| CAS Number | 111988-49-9[1] |
| Chemical Formula | C₁₀H₉ClN₄S |
| Molecular Weight | 252.72 g/mol |
| Appearance | Yellowish crystalline solid |
Chemical and Physical Properties
The efficacy and environmental fate of this compound are dictated by its chemical and physical properties. A summary of these properties is presented below.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 136 °C |
| Boiling Point | Decomposes above 270 °C |
| Vapor Pressure | 6.0 x 10⁻¹² mm Hg at 20 °C |
| Water Solubility | 185 mg/L at 20 °C |
| Solubility in Organic Solvents (at 20 °C) | |
| Acetone | 64 g/L |
| Dichloromethane | 160 g/L |
| Ethyl Acetate | 9.4 g/L |
| n-Hexane | <0.1 g/L |
| Methanol | Slightly Soluble |
| Chloroform | Slightly Soluble |
| Octanol-Water Partition Coefficient (LogP) | 1.26 |
Mechanism of Action and Signaling Pathway
This compound functions as an agonist at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. This binding action leads to an overstimulation of the nAChRs, resulting in uncontrolled nerve impulses, paralysis, and ultimately, the death of the insect. The electronegative pharmacophore of neonicotinoids is a key feature in their interaction with the insect nAChR. Downstream effects of this neuronal overstimulation include apoptosis (programmed cell death) in brain cells and altered expression of genes related to memory and other vital functions.
Figure 1: Simplified signaling pathway of this compound's action on insect neurons.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. A general laboratory-scale protocol is outlined below, based on principles described in synthetic patents.
Step 1: Synthesis of 2-cyanoimino-1,3-thiazolidine
-
In a reaction vessel, dissolve cyanamide in a suitable solvent such as water.
-
Under controlled temperature and stirring, add carbon disulfide.
-
Subsequently, add cysteamine hydrochloride to initiate the cyclization reaction.
-
The reaction mixture is stirred for several hours, and the formation of 2-cyanoimino-1,3-thiazolidine is monitored by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, the product is isolated by filtration, washed, and dried.
Step 2: Synthesis of 2-chloro-5-chloromethylpyridine
-
This intermediate is typically prepared from 2-chloro-5-methylpyridine.
-
The starting material is subjected to a chlorination reaction, for example, using N-chlorosuccinimide in the presence of a radical initiator.
-
The reaction progress is monitored, and upon completion, the product is isolated and purified.
Step 3: Coupling Reaction to form this compound
-
In a reaction flask, dissolve 2-cyanoimino-1,3-thiazolidine in a suitable solvent (e.g., methanol or n-butanol).
-
Add a base, such as tetramethylguanidine, to the solution.
-
To this mixture, add 2-chloro-5-chloromethylpyridine.
-
The reaction is stirred at a controlled temperature for several hours.
-
After the reaction is complete, the pH is adjusted, and the product is precipitated or extracted.
-
Recrystallization from a suitable solvent system (e.g., n-butanol/water) is performed to yield purified this compound.
Figure 2: General workflow for the synthesis of this compound.
Analytical Methodology: HPLC-MS/MS
A common and sensitive method for the detection and quantification of this compound in various matrices is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
1. Sample Preparation (QuEChERS Method)
-
Homogenize 10 g of the sample (e.g., fruit, vegetable) with 10 mL of water and 10 mL of acetonitrile.
-
Add an internal standard if necessary.
-
Add 4 g of anhydrous MgSO₄, 1 g of NaCl, 0.5 g of disodium citrate sesquihydrate, and 1 g of trisodium citrate dihydrate.
-
Shake vigorously for 1 minute and centrifuge.
-
Take an aliquot of the acetonitrile supernatant and add anhydrous MgSO₄ and a primary secondary amine (PSA) sorbent for dispersive solid-phase extraction (d-SPE) cleanup.
-
Shake and centrifuge again.
-
The final supernatant is filtered and ready for HPLC-MS/MS analysis.
2. HPLC-MS/MS Conditions
-
HPLC Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is commonly employed.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode is used for high selectivity and sensitivity.
-
Ionization: Electrospray ionization (ESI) in positive mode is generally suitable for this compound.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its metabolites are monitored for quantification and confirmation.
Insecticidal Activity Bioassay: Aphid Leaf-Dip Method
This bioassay determines the lethal concentration (LC₅₀) of this compound against aphids.
1. Preparation of Test Solutions
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
Create a series of dilutions of the stock solution with distilled water containing a non-ionic surfactant to ensure even spreading on the leaf surface.
2. Bioassay Procedure
-
Excise leaf discs from untreated host plants (e.g., fava bean, cabbage).
-
Dip each leaf disc into a test solution for a standardized time (e.g., 10 seconds) with gentle agitation.
-
Allow the leaf discs to air dry.
-
Place each treated leaf disc into a petri dish containing a solidified agar base to maintain leaf turgor.
-
Introduce a known number of aphids (e.g., 10-20 adult apterous aphids) onto each leaf disc.
-
Seal the petri dishes and incubate them under controlled conditions (temperature, humidity, and photoperiod).
-
Assess aphid mortality at specified time intervals (e.g., 24, 48, and 72 hours). Aphids that are unable to move when gently prodded are considered dead.
-
A control group with leaf discs dipped only in water and surfactant is included in each experiment.
-
Calculate the LC₅₀ value using probit analysis or other suitable statistical methods.
Figure 3: Workflow for an aphid leaf-dip bioassay to determine this compound's insecticidal activity.
Conclusion
This technical guide has provided a comprehensive overview of the molecular structure, chemical properties, and mode of action of the neonicotinoid insecticide this compound. The detailed experimental protocols for its synthesis, analysis, and bioactivity assessment offer valuable resources for researchers and professionals in the fields of chemistry, toxicology, and drug development. A thorough understanding of these aspects is crucial for the responsible and effective use of this compound in agricultural and research settings.
References
Endocrine-Disrupting Potential of Thiacloprid in Vertebrates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiacloprid, a neonicotinoid insecticide, has been widely used in agriculture. While effective against target pests, a growing body of scientific evidence indicates its potential as an endocrine-disrupting chemical (EDC) in non-target vertebrate species. This technical guide provides a comprehensive overview of the current state of knowledge regarding the endocrine-disrupting effects of this compound across various vertebrate classes, including mammals, birds, fish, and reptiles. It synthesizes quantitative data from key studies, details experimental methodologies, and illustrates the elucidated molecular pathways through which this compound exerts its disruptive effects. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development to inform future research, risk assessment, and regulatory considerations.
Introduction
This compound is a systemic insecticide belonging to the neonicotinoid class. Its mode of action in insects involves the agonistic binding to nicotinic acetylcholine receptors (nAChRs), leading to overstimulation of the nervous system and subsequent paralysis and death.[1] While designed for selectivity towards insect nAChRs, concerns have been raised about its potential off-target effects in vertebrates. The endocrine system, a complex network of glands and hormones that regulate vital physiological processes, has emerged as a significant target for this compound-induced toxicity.
Endocrine disruption can occur through various mechanisms, including mimicking or blocking endogenous hormones, altering hormone synthesis and metabolism, and interfering with hormone receptor signaling.[2] Exposure to EDCs is particularly concerning during critical developmental windows, where it can lead to irreversible adverse effects on reproduction, development, metabolism, and neurological function.[2] This guide provides an in-depth analysis of the endocrine-disrupting potential of this compound in vertebrates, with a focus on its effects on the reproductive, thyroid, and neuroendocrine systems.
Mechanisms of Endocrine Disruption
The endocrine-disrupting effects of this compound appear to be multifactorial, involving several interconnected molecular pathways. While the primary mode of action in insects is agonism of nAChRs, its endocrine effects in vertebrates are likely mediated through a combination of mechanisms, including the induction of oxidative stress, interference with steroidogenic enzymes, and modulation of hormone receptor activity.
Oxidative Stress
A prominent mechanism implicated in this compound-induced endocrine disruption is the generation of oxidative stress.[3] this compound exposure has been shown to increase the production of reactive oxygen species (ROS) and decrease the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in various tissues, including the testes, liver, and brain.[3] This imbalance leads to cellular damage, including lipid peroxidation and DNA damage, which can impair the function of endocrine organs.
Interference with Steroidogenesis
This compound has been demonstrated to disrupt the synthesis of steroid hormones (steroidogenesis) in the gonads and adrenal glands. This interference occurs at multiple levels of the steroidogenic pathway. Studies have shown that this compound can down-regulate the expression of key genes and proteins involved in testosterone biosynthesis, including the Steroidogenic Acute Regulatory (StAR) protein and cytochrome P450 side-chain cleavage enzyme (CYP11A1). StAR protein is crucial for the transport of cholesterol, the precursor for all steroid hormones, into the mitochondria where steroidogenesis begins.
Furthermore, this compound has been shown to affect the activity of aromatase (CYP19), an enzyme responsible for the conversion of androgens to estrogens. This can disrupt the delicate balance between androgens and estrogens, which is critical for normal reproductive function in both males and females.
Interaction with Hormone Receptors
In addition to its effects on hormone synthesis, this compound can also directly interact with hormone receptors. In vitro studies using MELN cells (MCF-7 cells stably transfected with an estrogen-responsive luciferase reporter gene) have shown that this compound can induce estrogenic activity, suggesting it can act as an estrogen receptor agonist. This mimickry of endogenous estrogens can lead to inappropriate activation of estrogenic signaling pathways and subsequent endocrine disruption.
Effects on the Reproductive System
The reproductive system is a primary target of this compound-induced endocrine disruption in both male and female vertebrates.
Male Reproductive Toxicity
In males, this compound exposure has been linked to a range of adverse effects on reproductive health. Studies in male Wistar rats have demonstrated a dose-dependent reduction in sperm quality, including decreased sperm count, motility, and viability, as well as an increase in morphological abnormalities. These effects are accompanied by a significant drop in serum testosterone levels and a corresponding increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), indicative of a disruption in the hypothalamic-pituitary-gonadal (HPG) axis. Histopathological examination of the testes reveals degenerative changes in spermatogenic cells and interstitial tissue.
Table 1: Effects of this compound on Male Reproductive Parameters in Wistar Rats
| Parameter | Control | Low Dose (22.5 mg/kg) | High Dose (62.1 mg/kg) | Reference |
| Sperm Count (x10^6/mL) | 78.5 ± 2.5 | 45.2 ± 1.8 | 28.9 ± 1.5 | |
| Sperm Motility (%) | 85.4 ± 3.1 | 55.6 ± 2.4 | 38.2 ± 2.1 | |
| Sperm Viability (%) | 92.1 ± 2.8 | 70.3 ± 3.5 | 58.7 ± 2.9 | |
| Testosterone (ng/mL) | 3.8 ± 0.2 | 2.1 ± 0.1 | 1.5 ± 0.1 | |
| LH (mIU/mL) | 1.2 ± 0.1 | 2.5 ± 0.2 | 3.1 ± 0.3 | |
| FSH (mIU/mL) | 1.5 ± 0.1 | 2.8 ± 0.2 | 3.5 ± 0.3 | |
| *Values are presented as mean ± SEM. p < 0.05 compared to control. |
Female Reproductive Toxicity
In females, this compound has been shown to disrupt reproductive hormone levels and ovarian function. Studies in rabbits have reported a significant decrease in serum levels of estrogen and progesterone following this compound administration. Histopathological analysis of the ovaries revealed tissue damage, degeneration, and the formation of cysts. In pregnant rats, this compound exposure has been associated with an increased risk of abortion, which is thought to be linked to the disruption of the balance between hormones crucial for maintaining pregnancy, such as progesterone and estradiol, and an increase in abortion-inducing hormones like prostaglandins and oxytocin.
Effects on the Thyroid System
The thyroid system, which plays a critical role in metabolism, growth, and development, is another target for this compound. In vivo studies in rats have shown that subacute exposure to this compound can lead to significant increases in free triiodothyronine (FT3) and free thyroxine (FT4) serum levels, without a significant change in thyroid-stimulating hormone (TSH) levels. This suggests a direct effect on the thyroid gland or peripheral thyroid hormone metabolism. However, in vitro studies using a T-Screen assay with GH3 cells did not show any thyroidogenic effect of this compound. Further research is needed to fully elucidate the mechanisms of this compound-induced thyroid disruption.
Developmental and Neuroendocrine Effects
Exposure to this compound during early life stages can have profound effects on development and the neuroendocrine system.
Developmental Toxicity
Studies in zebrafish embryos have shown that this compound exposure can induce developmental toxicity, including decreased hatching and survival rates, increased malformation rates, and reduced body length. In chicken embryos, in ovo exposure to this compound resulted in increased mortality and abnormality rates.
Table 2: Developmental Effects of this compound in Zebrafish Embryos
| Parameter (at 120 hpf) | Control | 100 µg/L | 1000 µg/L | 10000 µg/L | Reference |
| Survival Rate (%) | 98.2 ± 1.1 | 85.3 ± 2.5 | 62.1 ± 3.2 | 35.7 ± 4.1 | |
| Malformation Rate (%) | 2.5 ± 0.8 | 15.6 ± 2.1 | 44.8 ± 3.9 | 78.2 ± 5.3 | |
| Body Length (mm) | 4.2 ± 0.1 | 3.8 ± 0.1 | 3.2 ± 0.2 | 2.6 ± 0.2 | |
| Values are presented as mean ± SEM. p < 0.05 compared to control. |
Neuroendocrine Disruption
The developing nervous system is particularly vulnerable to the effects of this compound. In chicken embryos, this compound exposure has been shown to alter neurochemical parameters, including a decrease in the brain levels of monoamine and amino acid neurotransmitters, and a reduction in the activities of acetylcholine esterase (AChE) and Na+/K+-ATPase. These neurochemical alterations can have long-lasting consequences on behavior and neurological function.
Effects in Other Vertebrates
Amphibians
Data on the specific endocrine-disrupting effects of this compound in amphibians are limited. However, studies on other neonicotinoids and pesticide mixtures suggest that amphibians are susceptible to endocrine disruption. Given the critical role of the endocrine system, particularly the thyroid axis, in amphibian metamorphosis, further research into the effects of this compound on this vertebrate class is warranted.
Reptiles
A study on the Reeves' turtle (Mauremys reevsii) demonstrated that this compound exposure induces significant oxidative stress in the liver, as evidenced by decreased catalase (CAT) activity and increased levels of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GPX). While this study focused on hepatotoxicity, the induction of oxidative stress is a key mechanism linked to endocrine disruption in other vertebrates.
Table 3: Oxidative Stress Markers in the Liver of Mauremys reevsii Exposed to this compound
| Parameter | Control | High Dose (15 mg/L) | Reference |
| CAT Activity (U/mg protein) | 15.8 ± 1.2 | 8.1 ± 0.9 | |
| SOD Activity (U/mg protein) | 125.4 ± 8.7 | 150.8 ± 10.2 | |
| GPX Activity (U/mg protein) | 45.2 ± 3.1 | 64.0 ± 4.5 | |
| MDA Content (nmol/mg protein) | 2.8 ± 0.3 | 3.4 ± 0.2 | |
| *Values are presented as mean ± SEM. p < 0.05 compared to control. |
Experimental Protocols
Male Reproductive Toxicity Study in Wistar Rats
-
Animal Model: Adult male Wistar rats (8 weeks old, weighing 170 ± 20g).
-
Experimental Groups:
-
Control: Distilled water via oral gavage.
-
Low Dose: 22.5 mg/kg body weight/day of this compound in distilled water via oral gavage.
-
High Dose: 62.1 mg/kg body weight/day of this compound in distilled water via oral gavage.
-
-
Duration: 56 days.
-
Semen Analysis: Sperm count, motility, and viability were assessed using a hemocytometer and eosin-nigrosin staining. Sperm morphology was evaluated from stained smears.
-
Hormone Analysis: Serum levels of testosterone, LH, and FSH were measured using enzyme-linked immunosorbent assay (ELISA) kits.
-
Histopathology: Testes were fixed in 10% buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination.
-
Reference:
Developmental Neurotoxicity Study in Chicken Embryos
-
Animal Model: Fertilized chicken eggs.
-
Experimental Groups:
-
Control: No injection.
-
Vehicle: Injection of 50 µL of sterile physiologic saline.
-
This compound Groups: Injection of 0.1, 1, 10, or 100 µg of this compound in 50 µL of saline into the air sac on day 0 of incubation.
-
-
Incubation: Eggs were incubated at 37.8°C and 60% relative humidity.
-
Endpoints:
-
Mortality and malformations were recorded throughout the incubation period.
-
On day 19 of incubation, embryos were euthanized, and brain tissue was collected.
-
Neurochemical analysis: Brain levels of monoamines and amino acid neurotransmitters were determined by high-performance liquid chromatography (HPLC).
-
Enzyme activity assays: AChE and Na+/K+-ATPase activities were measured spectrophotometrically.
-
-
Reference:
In Vitro Estrogenicity Assay
-
Cell Line: MELN cells (MCF-7 human breast cancer cells stably transfected with an ERE-luciferase reporter gene).
-
Experimental Setup: Cells were seeded in 96-well plates and exposed to various concentrations of this compound (ranging from 10⁻⁸ M to 10⁻³ M) or 17β-estradiol (E2) as a positive control.
-
Assay Principle: Binding of an estrogenic compound to the estrogen receptor in the cells activates the transcription of the luciferase gene, leading to the production of light.
-
Measurement: Luciferase activity was measured using a luminometer after a 24-hour incubation period.
-
Data Analysis: The estrogenic activity of this compound was expressed as a relative potency compared to E2.
-
Reference:
Conclusion and Future Directions
The evidence presented in this technical guide strongly indicates that this compound has the potential to act as an endocrine disruptor in a wide range of vertebrate species. The primary mechanisms of action appear to involve the induction of oxidative stress and interference with steroid hormone biosynthesis and signaling. The reproductive system is a particularly sensitive target, with demonstrated adverse effects on both male and female fertility parameters. Furthermore, developmental and neuroendocrine endpoints are also susceptible to this compound-induced disruption.
While significant progress has been made in understanding the endocrine-disrupting potential of this compound, several knowledge gaps remain. Future research should focus on:
-
Elucidating detailed signaling pathways: Further investigation is needed to fully map the molecular cascades that link this compound exposure to downstream endocrine effects.
-
Expanding research to other vertebrate classes: More comprehensive studies are required to assess the endocrine-disrupting effects of this compound in amphibians and a wider range of reptilian species.
-
Investigating the effects of chronic low-dose exposure: Most studies to date have focused on acute or sub-chronic exposures to relatively high doses. Long-term studies using environmentally relevant concentrations are crucial for a more accurate risk assessment.
-
Assessing the impact of this compound in combination with other environmental stressors: In the environment, organisms are exposed to a complex mixture of chemicals. Research on the interactive effects of this compound with other pesticides and pollutants is essential.
A deeper understanding of the endocrine-disrupting properties of this compound is critical for the protection of wildlife and human health. The data and methodologies presented in this guide provide a solid foundation for future research aimed at addressing these important scientific questions.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Induced Developmental Neurotoxicity via ROS-Oxidative Injury and Inflammation in Chicken Embryo: The Possible Attenuating Role of Chicoric and Rosmarinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound impairs reproductive functions of male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
The Effects of Thiacloprid on the Mammalian Reproductive System: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Thiacloprid, a neonicotinoid insecticide, has been identified as a potential endocrine-disrupting chemical with significant adverse effects on the reproductive systems of mammals. This technical guide provides a comprehensive overview of the current research, focusing on the impacts on both male and female reproductive health. It synthesizes quantitative data from key studies, details the experimental protocols utilized for assessment, and visualizes the core mechanisms and workflows. The evidence presented herein indicates that this compound exposure can lead to hormonal imbalances, diminished gamete quality, tissue damage, and impaired fertility, underscoring the need for further investigation and risk assessment.
Introduction
Neonicotinoid insecticides, including this compound, represent a significant portion of the global pesticide market.[1] While effective against target pests, their broad use has led to concerns about their impact on non-target species, including mammals.[2] this compound acts by disrupting the nervous system through stimulation of nicotinic acetylcholine receptors.[3] However, accumulating evidence suggests that its toxicological profile extends to the reproductive system, where it can act as an endocrine disruptor, interfering with hormonal regulation, spermatogenesis, and ovarian function.[4][5] This guide consolidates findings from various mammalian studies to provide a detailed technical resource for the scientific community.
Effects on the Male Reproductive System
Studies in male rodents have consistently demonstrated the detrimental effects of this compound on reproductive health. Exposure leads to a cascade of events beginning with hormonal disruption and oxidative stress, culminating in reduced sperm quality and testicular damage.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on male rats and mice exposed to this compound.
Table 1: Effects of this compound on Sperm Parameters in Male Wistar Rats
| Parameter | Control Group | Low Dose (22.5 mg/kg) | High Dose (62.1 mg/kg) |
| Sperm Count (x10⁶/mL) | High | Significantly Reduced | More Significantly Reduced |
| Sperm Motility (%) | High | Significantly Reduced | More Significantly Reduced |
| Sperm Viability (%) | High | Significantly Reduced | More Significantly Reduced |
| Abnormal Morphology (%) | Low | Significantly Increased | More Significantly Increased |
| Data synthesized from a 56-day oral administration study. |
Table 2: Effects of this compound on Serum Hormone Levels in Male Mammals
| Hormone | Animal Model | Control Group | This compound-Treated Groups |
| Testosterone | Wistar Rat | Normal | Significantly Decreased |
| C57BL/6J Mouse | Normal | Significantly Decreased (50 & 100 mg/kg) | |
| Rabbit | Normal | Significantly Decreased | |
| Luteinizing Hormone (LH) | Wistar Rat | Normal | Significantly Increased |
| Follicle-Stimulating Hormone (FSH) | Wistar Rat | Normal | Significantly Increased |
| C57BL/6J Mouse | Normal | Significantly Decreased (50 & 100 mg/kg) | |
| Estrogen | Rabbit | Normal | Significantly Decreased |
| Progesterone | Rabbit | Normal | Significantly Decreased |
Table 3: Effects of this compound on Testicular Oxidative Stress Markers in Male Wistar Rats
| Marker | Control Group | Low Dose (22.5 mg/kg) | High Dose (62.1 mg/kg) |
| Catalase (CAT) | High Activity | Significantly Decreased | More Significantly Decreased |
| Superoxide Dismutase (SOD) | High Activity | Significantly Decreased | More Significantly Decreased |
| Reduced Glutathione (GSH) | High Level | Significantly Decreased | More Significantly Decreased |
| Malondialdehyde (MDA) | Low Level | Significantly Increased | More Significantly Increased |
| Data synthesized from a 56-day oral administration study. |
Histopathological Findings
Histological examination of the testes from this compound-treated rats reveals significant degenerative changes. These include a reduction in spermatogenic cell layers, irregular arrangement of the seminiferous epithelium, and damage to interstitial tissue. In rabbits, observed effects include the contraction of seminiferous tubules, a broadening of interstitial spaces, and a reduced number of Leydig cells.
Genotoxicity
This compound exposure has been shown to induce DNA damage in testicular tissue. The Comet assay, a sensitive technique for detecting DNA strand breaks, revealed significant DNA fragmentation in the testicular cells of treated rats, indicating a genotoxic potential.
Proposed Mechanism of Action
The reproductive toxicity of this compound in males appears to be multifactorial, primarily driven by oxidative stress and endocrine disruption. This compound administration leads to a decrease in key antioxidant enzymes (SOD, CAT) and an increase in lipid peroxidation (MDA), creating a state of oxidative stress. This oxidative stress can damage sperm cells and testicular tissue directly. Concurrently, this compound disrupts the hypothalamic-pituitary-gonadal (HPG) axis. It has been shown to decrease the expression of crucial genes for testosterone biosynthesis, such as StAR and Cyp11a1. The resulting decrease in testosterone and inhibition of steroidogenic enzymes impairs spermatogenesis. The rise in LH and FSH levels in some studies suggests a compensatory response to the reduced testosterone levels.
Effects on the Female Reproductive System
Research on the effects of this compound on the female reproductive system, while less extensive than in males, indicates significant toxicity, particularly concerning hormonal regulation and pregnancy outcomes.
Quantitative Data Summary
Table 4: Effects of this compound on Female Reproductive Health
| Parameter | Animal Model | This compound-Treated Groups | Effects Observed |
| Hormone Levels | Rabbit | 10, 20, 30 mg for 45 days | Significant decrease in Estrogen and Progesterone |
| Pregnant Rat | 50 mg/kg | Significant increase in 17β-Estradiol, Prostaglandins F2α & E2, Oxytocin. Significant decrease in Progesterone. | |
| Pregnancy Outcome | Pregnant Rat | 1/40 and 1/20 of LD50 | Increased dead fetuses and resorption sites |
| Pregnant Rat | 50 mg/kg | Increased number of abortions | |
| Ovarian Histology | Rabbit | 10, 20, 30 mg for 45 days | Haemorrhage, tissue disruption, cyst and tumor formation |
Gestational and Developmental Toxicity
Exposure to this compound during gestation poses a significant risk to both the dam and the developing fetus. In pregnant rats, this compound has been shown to cause teratogenic effects, including an increased incidence of fetal death and resorption sites. The mechanism is linked to the disruption of the delicate hormonal balance required to maintain pregnancy. This compound exposure increases levels of abortion-inducing hormones like prostaglandins and oxytocin while decreasing progesterone, which is essential for pregnancy maintenance. This hormonal disruption, combined with increased oxidative stress in the uterus and ovaries, elevates the risk of abortion.
Transgenerational Effects
Emerging research suggests that the reproductive effects of this compound may extend across generations. Gestational exposure in mice has been shown to cause reproductive defects, such as decreased sperm count and altered testosterone levels, in third-generation (F3) males who were not directly exposed. This phenomenon is believed to be mediated by epigenetic mechanisms, specifically alterations in DNA methylation patterns in sperm that are preserved and passed down through generations.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this compound reproductive toxicity studies.
Sperm Parameter Analysis
-
Sperm Collection: The epididymis is minced in a buffer (e.g., Phosphate Buffered Saline, pH 7.4) to allow sperm to swim out.
-
Sperm Count: The sperm suspension is diluted, and cells are counted using a hemocytometer or a computer-assisted semen analysis (CASA) system.
-
Sperm Motility: A drop of the sperm suspension is placed on a pre-warmed slide and observed under a microscope at 400x magnification. The percentage of motile sperm is determined by counting motile and non-motile sperm across several fields.
-
Sperm Viability: Viability is often assessed using a dye exclusion method, such as Eosin-Nigrosin staining. Live sperm exclude the dye and remain unstained, while dead sperm take up the stain.
-
Sperm Morphology: Semen smears are prepared on slides, fixed (e.g., with Hancock's solution), and stained (e.g., with Giemsa or Eosin). At least 200 spermatozoa per animal are examined under a microscope for abnormalities in the head and tail.
Hormone Analysis (ELISA)
-
Sample Preparation: Blood is collected and centrifuged to separate the serum. Samples are stored at -20°C or -80°C until analysis.
-
Assay Principle: A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is typically used. Testosterone in the sample competes with a known amount of enzyme-labeled testosterone for binding sites on an antibody-coated microplate.
-
Procedure:
-
Dispense standards, controls, and serum samples into the microplate wells.
-
Add enzyme conjugate (e.g., Testosterone-HRP) and antibody solution.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature, often with shaking.
-
Wash the plate to remove unbound components.
-
Add a substrate solution (e.g., TMB), which develops a color in proportion to the amount of bound enzyme.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Calculation: The concentration of the hormone is inversely proportional to the color intensity and is calculated based on a standard curve.
Testicular Histopathology
-
Tissue Fixation: Testes are immediately fixed after dissection to preserve tissue structure. Common fixatives include 10% neutral buffered formalin, Bouin's fluid, or modified Davidson's fluid. Fixation time is typically 8-24 hours.
-
Processing and Embedding: Fixed tissues are dehydrated through a graded series of ethanol, cleared with xylene, and embedded in paraffin wax.
-
Sectioning and Staining: The paraffin blocks are sectioned into thin slices (e.g., 4-5 µm) using a microtome. The sections are mounted on glass slides and stained with Hematoxylin and Eosin (H&E). Hematoxylin stains cell nuclei blue/purple, and eosin stains the cytoplasm and extracellular matrix pink.
-
Microscopic Examination: Stained slides are examined under a light microscope to assess the integrity of seminiferous tubules, the presence of different stages of germ cells, the condition of Sertoli and Leydig cells, and any signs of inflammation or degeneration.
Oxidative Stress Marker Assays
-
Tissue Preparation: Testicular tissue is homogenized in an ice-cold buffer and centrifuged to obtain a supernatant for analysis.
-
Assays: Commercially available kits or standard spectrophotometric methods are used.
-
Superoxide Dismutase (SOD) and Catalase (CAT): Activities are measured based on the inhibition of a specific reaction that produces a colored product, read with a spectrophotometer.
-
Reduced Glutathione (GSH): The level is determined by its reaction with DTNB (Ellman's reagent) to form a yellow-colored compound.
-
Malondialdehyde (MDA): As an indicator of lipid peroxidation, MDA is commonly measured using the Thiobarbituric Acid Reactive Substances (TBARS) assay. The MDA-TBA adduct formed during the reaction is measured colorimetrically (at ~532 nm).
-
Comet Assay (Single Cell Gel Electrophoresis)
-
Cell Suspension Preparation: Testes are dissected, and the tunica albuginea is removed. The tissue is minced and mechanically disaggregated to create a single-cell suspension. The suspension is filtered to remove clumps and debris.
-
Embedding Cells in Agarose: The cell suspension is mixed with low-melting-point (LMP) agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind DNA "nucleoids."
-
Alkaline Unwinding and Electrophoresis: Slides are placed in an alkaline electrophoresis buffer to unwind the DNA. An electric field is then applied, causing broken DNA fragments to migrate away from the nucleoid, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Gold or ethidium bromide) and visualized using a fluorescence microscope.
-
Scoring: Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as tail length, percent DNA in the tail, and tail moment.
Conclusion
The body of evidence strongly indicates that this compound poses a significant risk to the reproductive health of mammals. In males, it disrupts the endocrine system, induces oxidative stress and genotoxicity, leading to impaired spermatogenesis and reduced fertility. In females, it alters hormonal profiles critical for maintaining pregnancy, increasing the risk of abortion and developmental toxicity. The discovery of transgenerational effects mediated by epigenetic changes highlights a particularly concerning aspect of this compound's toxicological profile. This guide provides a foundational resource for researchers and professionals, emphasizing the need for continued investigation into the mechanisms of this compound-induced reproductive toxicity and a re-evaluation of its safety profile for non-target species.
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound impairs reproductive functions of male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transgenerational epigenetic effects imposed by neonicotinoid this compound exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
Thiacloprid's Environmental Risk Profile: A Technical Review
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Thiacloprid, a neonicotinoid insecticide, has been widely used in agriculture to control sucking and chewing insects. However, its potential impact on non-target organisms and the broader environment has led to rigorous scrutiny and regulatory actions in various regions. This technical guide provides a comprehensive review of the environmental risk assessment data for this compound, focusing on its ecotoxicological effects and environmental fate. The information is presented to facilitate a deeper understanding for researchers, scientists, and professionals involved in drug and pesticide development.
Ecotoxicological Data
The potential risk of this compound to non-target organisms is a primary concern in its environmental risk assessment. The following tables summarize the key quantitative data on its toxicity to various terrestrial and aquatic species.
Table 1: Avian Toxicity of this compound
| Species | Test Type | Endpoint | Value (mg/kg bw) | Source |
| Colinus virginianus (Bobwhite quail) | Acute Oral | LD50 | 1730 | |
| Anas platyrhynchos (Mallard duck) | Acute Oral | LD50 | >2000 | |
| Colinus virginianus (Bobwhite quail) | Dietary | LC50 | >5000 ppm | |
| Anas platyrhynchos (Mallard duck) | Dietary | LC50 | >5000 ppm |
Table 2: Aquatic Toxicity of this compound
| Species | Test Type | Endpoint | Value | Source |
| Oncorhynchus mykiss (Rainbow trout) | 96-hour Acute | LC50 | 25.2 mg/L | [1] |
| Lepomis macrochirus (Bluegill sunfish) | 96-hour Acute | LC50 | 30.2 mg/L | |
| Daphnia magna (Water flea) | 48-hour Acute | EC50 (Immobilisation) | >85.1 mg/L | [2] |
| Hyalella azteca (Amphipod) | 48-hour Acute | LC50 | 0.0378 mg/L | [1] |
| Chironomus riparius (Midge) | 28-day Chronic | EC50 | 1.8 µg/L | [3] |
| Culex pipiens (Mosquito) | 14-day Chronic | LC50 | 6.04 µg/L | [3] |
Table 3: Honeybee and Earthworm Toxicity of this compound
| Species | Test Type | Endpoint | Value | Source |
| Apis mellifera (Honeybee) | Acute Contact | LD50 | 37.8 µ g/bee | |
| Apis mellifera (Honeybee) | Acute Oral | LD50 | 17.32 µ g/bee | |
| Eisenia fetida (Earthworm) | 14-day Acute | LC50 | >1000 mg/kg soil |
Environmental Fate of this compound
The persistence and mobility of this compound in the environment are critical factors in assessing its long-term risks. The following table summarizes key data on its degradation and dissipation in various environmental compartments.
Table 4: Environmental Fate of this compound
| Parameter | Medium | Endpoint | Value | Source |
| Aerobic Soil Metabolism | Soil | DT50 | 0.6 - 3.8 days | |
| Anaerobic Soil Metabolism | Soil | DT50 | 10 - 63 days | |
| Aqueous Photolysis | Water (pH 7) | Half-life | Stable | |
| Hydrolysis | Water (pH 5, 7, 9) | Half-life | Stable |
Experimental Protocols
The ecotoxicological and environmental fate data presented above are generated using standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of the data.
Avian Toxicity Testing
-
Acute Oral Toxicity (OECD Guideline 223): This test is designed to determine the median lethal dose (LD50) of a substance to birds after a single oral dose. The test involves a limit test at a high dose, and if mortality occurs, a dose-response study with multiple dose levels is conducted. Key parameters monitored include mortality, clinical signs of toxicity, and body weight changes over a 14-day observation period.
-
Dietary Toxicity (OECD Guideline 205): This guideline evaluates the toxicity of a substance when administered to birds in their diet over a 5-day exposure period, followed by a 3-day observation period. The primary endpoint is the median lethal concentration (LC50). Observations include mortality, signs of toxicity, body weight, and food consumption.
Aquatic Ecotoxicity Testing
-
Fish, Acute Toxicity Test (OECD Guideline 203): This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour exposure period. Fish are exposed to a range of concentrations of the test substance, and mortality is recorded at 24, 48, 72, and 96 hours.
-
Daphnia sp., Acute Immobilisation Test (OECD Guideline 202): This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the daphnids (EC50) within a 48-hour exposure period. Young daphnids are exposed to various concentrations of the test substance, and their mobility is observed at 24 and 48 hours.
Environmental Fate Testing
-
Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307): This guideline is used to determine the rate and pathway of degradation of a substance in soil under both aerobic and anaerobic conditions. Radiolabeled test substance is typically applied to soil samples, which are then incubated under controlled conditions. The decline of the parent compound and the formation and decline of major transformation products are monitored over time to calculate the dissipation time 50% (DT50).
-
Phototransformation of Chemicals in Water (OECD Guideline 316): This test evaluates the potential for a chemical to be degraded by sunlight in water through direct photolysis. A solution of the test substance in a buffer is irradiated with a light source that simulates natural sunlight. The concentration of the test substance is measured at various time points to determine the rate of phototransformation and calculate the half-life.
Mode of Action and Environmental Risk Assessment Workflow
This compound's Mode of Action: Nicotinic Acetylcholine Receptor (nAChR) Agonist
This compound, like other neonicotinoid insecticides, acts as an agonist at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. This leads to the continuous stimulation of nerve cells, resulting in paralysis and death of the target insect. In non-target organisms, this mode of action can also lead to adverse effects.
Generalized Environmental Risk Assessment Workflow for a Pesticide
The environmental risk assessment for a pesticide like this compound is a systematic process that evaluates the potential for adverse effects on the environment. It involves several key stages, from problem formulation to risk characterization and management.
References
Thiacloprid persistence in different soil types
An In-depth Technical Guide to Thiacloprid Persistence in Soil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the persistence of the neonicotinoid insecticide this compound in various soil environments. It details the degradation kinetics, outlines common experimental protocols for persistence studies, and visualizes the key factors and workflows involved in such research.
This compound Degradation Kinetics in Soil
The persistence of a pesticide in soil is commonly measured by its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. The degradation of this compound in soil is a complex process influenced by a combination of biotic and abiotic factors, leading to a wide range of reported DT50 values. Microbial degradation is a primary route for its dissipation.[1][2]
Summary of Quantitative Persistence Data
The following table summarizes reported DT50 values for this compound across various soil types and study conditions. The significant variation underscores the importance of considering local soil properties and environmental conditions when assessing persistence.
| Soil Type/Description | Study Type | DT50 (Half-life in days) | Key Soil/Study Parameters | Reference |
| Agricultural Soil (unspecified) | Field | 2.1 - 3.1 | Field trials in Beijing and Hubei, China. | [3] |
| Agricultural Soil (sand, loam, clay) | Field | ~12 | Location: Tsukuba City, Japan. | [4] |
| Sandy Loam | Laboratory | 12.8 | Treated with UV-light. | [4] |
| Sandy Loam | Laboratory | 19.1 | Treated with sunlight. | |
| Lufa 2.2 Standard Soil | Laboratory | 10 - 12 | --- | |
| Soil under Jasmine Crop | Field | 0.69 | --- | |
| General Agricultural Soils | Laboratory | 33 - 305 | Value represents the range for seven neonicotinoids, with this compound noted as one of the more persistent in this study. | |
| Unsterilised Soil | Laboratory | < 15 | 98.8% degradation observed within 15 days. | |
| Sterilised Soil | Laboratory | > 25 | Only 27.6% degradation observed within 25 days, highlighting microbial role. |
Factors Influencing this compound Persistence
The rate of this compound degradation in soil is not intrinsic to the compound alone but is heavily modulated by the surrounding environment. Key factors include soil physicochemical properties, microbial populations, and climatic conditions. For instance, higher soil organic matter and clay content can increase adsorption, potentially reducing bioavailability for microbial degradation. Conversely, optimal conditions for microbial activity, such as suitable temperature and moisture, can accelerate degradation.
Experimental Protocols for Soil Persistence Studies
Determining the environmental fate of this compound requires robust and standardized experimental designs, which can be broadly categorized into laboratory and field studies.
Laboratory Incubation Studies
Laboratory studies offer a controlled environment to investigate degradation rates and pathways while excluding variables like weather.
-
Soil Collection and Preparation : Soil is collected from a representative site, sieved to ensure homogeneity, and characterized for properties such as texture, pH, organic carbon content, and microbial biomass. For studies focusing on abiotic versus biotic degradation, a portion of the soil may be sterilized (e.g., by autoclaving).
-
Fortification (Spiking) : A known concentration of this compound, often using an analytical standard dissolved in a solvent, is uniformly applied to the soil samples.
-
Incubation : The treated soil samples are maintained in the dark at a constant temperature (e.g., 20-25°C) and moisture level for the duration of the experiment.
-
Sampling : Subsamples are collected at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60 days). The sampling schedule should be more frequent initially to accurately model the degradation curve.
-
Analysis : Residues are extracted and quantified using analytical instrumentation.
Terrestrial Field Dissipation Studies
Field studies are essential for understanding persistence under realistic agricultural and environmental conditions.
-
Site Selection and Characterization : A test site representative of a typical use area is selected. Detailed characterization includes soil profiling, physicochemical properties, and meteorological history.
-
Plot Design : The study typically involves treated plots and a non-treated control plot to account for interfering substances.
-
Application : this compound is applied using calibrated equipment to simulate actual agricultural practice.
-
Soil Sampling : Soil cores are collected from the plots at various time points and depths. Sampling depth is crucial to assess potential leaching.
-
Meteorological Data : Key weather parameters like temperature, rainfall, and sunlight are monitored throughout the study.
Sample Extraction and Chemical Analysis
The quantification of this compound and its metabolites from soil matrices requires sophisticated analytical procedures.
-
Extraction : The primary goal is to efficiently remove the target analytes from the soil matrix.
-
Accelerated Solvent Extraction (ASE) : A common technique that uses solvents like a methanol, water, and acetic acid mixture at elevated temperature (e.g., 90°C) and pressure.
-
QuEChERS Method : An acronym for "Quick, Easy, Cheap, Effective, Rugged, and Safe," this method typically involves an extraction and partitioning step with acetonitrile and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.
-
-
Analysis and Quantification :
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) : This is the predominant analytical technique for detecting and quantifying this compound residues. It offers high sensitivity and selectivity, allowing for accurate measurement even at low concentrations. The limit of quantitation (LOQ) for this compound in soil is often validated at 10 µg/kg.
-
References
- 1. The degradation dynamics and rapid detection of this compound and its degradation products in water and soil by UHPLC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Soil microbial degradation of neonicotinoid insecticides imidacloprid, acetamiprid, this compound and imidaclothiz and its effect on the persistence of bioefficacy against horsebean aphid Aphis craccivora Koch after soil application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
Isomer-specific activity of Thiacloprid
An In-Depth Technical Guide to the Isomer-Specific Activity of Thiacloprid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a member of the neonicotinoid class of insecticides, widely utilized for the control of a broad spectrum of sucking and chewing insects in various agricultural crops.[1] Its mechanism of action, like other neonicotinoids, involves the disruption of the insect nervous system through interaction with nicotinic acetylcholine receptors (nAChRs).[2] A key feature of the this compound molecule is the presence of geometric isomerism, which results in distinct biological activities between its isomeric forms. This technical guide provides a comprehensive overview of the isomer-specific activity of this compound, including its mechanism of action, insecticidal efficacy, and metabolism. Detailed experimental protocols for the separation and analysis of its isomers are also presented, along with visualizations of key pathways and workflows.
Isomerism of this compound
This compound exhibits geometric isomerism due to the restricted rotation around the cyanoimino group (C=N). This results in the existence of two distinct isomers: (Z)-Thiacloprid and (E)-Thiacloprid. The technical grade this compound product consists predominantly of the (Z)-isomer, which is recognized as the biologically active form.[2]
Figure 1: Geometric Isomers of this compound.
Mechanism of Action: Nicotinic Acetylcholine Receptor (nAChR) Agonism
The primary target of this compound is the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system.[2] As an agonist, the active (Z)-isomer binds to the nAChR, mimicking the action of the natural neurotransmitter acetylcholine (ACh). This binding opens the ion channel, leading to an influx of sodium ions and subsequent depolarization of the postsynaptic membrane. Unlike acetylcholine, which is rapidly degraded by acetylcholinesterase (AChE), this compound is not, causing a persistent activation of the nAChRs. This leads to hyperexcitation of the nervous system, resulting in paralysis and eventual death of the insect.
Figure 2: this compound's agonistic action on the nAChR pathway.
Binding Affinity
While it is established that the (Z)-isomer is the active component, publicly available literature does not provide a direct quantitative comparison of the binding affinities (Kd or Ki) of the purified (Z)- and (E)-isomers to insect nAChRs. The binding data available for this compound generally pertains to the technical grade material, which is predominantly the (Z)-isomer. One study reported that this compound binds irreversibly to nAChRs in the amphipod Gammarus pulex.[3] Another study focusing on mammalian α4β2 nAChRs reported an IC50 for this compound in inhibiting [3H]nicotine binding.
| Compound | Receptor Subtype | Assay Type | IC50 (nM) | Reference |
| This compound | Mammalian α4β2 nAChR | [3H]nicotine competition | ~19,000 |
Note: This data is for a mammalian receptor and may not directly translate to insect receptor affinity.
Isomer-Specific Insecticidal Activity
Consistent with its role as the active isomer, the insecticidal activity of technical grade this compound is attributed to the (Z)-isomer. There is a lack of publicly available data directly comparing the insecticidal efficacy (e.g., LC50 or LD50 values) of the purified (Z)- and (E)-isomers on various insect species. The following table summarizes the reported toxicity of technical grade this compound to a selection of insects.
| Insect Species | Assay Type | LC50 / LD50 | Reference |
| Chironomus riparius | 17-day larval survival | 1.57 µg/L | |
| Chironomus riparius | Total emergence rate | EC50: 0.54 µg/L | |
| Notidobia ciliaris | 24-hour exposure | 5.47 µg/L | |
| Simulium latigonium | 24-hour exposure | 5.76 µg/L | |
| Aphis pomi (Nano-formulation) | Not specified | 1.02 ppm | |
| Aphis pomi (Conventional) | Not specified | 6.05 ppm | |
| Eobania vermiculata | Not specified | 41.7 ppm |
Metabolism of this compound Isomers
The metabolism of this compound in organisms primarily proceeds through hydroxylation of the thiazolidine ring and hydrolysis of the cyanamide group. While the metabolic fate of this compound has been investigated, there is no direct comparative data on the metabolic rates of the individual (Z)- and (E)-isomers. An in vitro study using rat liver microsomes identified three primary metabolites (TM1, TM2, and TM3) formed through reductive decyanation, reductive dechlorination with hydration, and dealkylation, respectively. The kinetic parameters for the formation of two of these metabolites from the parent this compound (presumably the technical mixture) were determined.
References
Thiacloprid's Immunomodulatory Effects on Insecta: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiacloprid, a neonicotinoid insecticide, is widely utilized in agriculture for its efficacy against a broad spectrum of insect pests. Its primary mode of action involves the disruption of the central nervous system through agonistic binding to nicotinic acetylcholine receptors (nAChRs). However, a growing body of scientific evidence reveals that sublethal exposure to this compound can significantly impair the insect immune system, rendering them more susceptible to pathogens and other environmental stressors. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on key components of the insect immune response, including cellular and humoral immunity. We present quantitative data from various studies, detailed experimental protocols for assessing immunotoxicity, and visualizations of the implicated signaling pathways to serve as a comprehensive resource for the scientific community.
Introduction
The insect immune system is a complex and effective defense network, broadly categorized into cellular and humoral responses. Cellular immunity is primarily mediated by hemocytes, which are involved in phagocytosis, nodulation, and encapsulation of foreign invaders. Humoral immunity involves the production of antimicrobial peptides (AMPs) and the activation of enzymatic cascades, such as the phenoloxidase pathway, which leads to melanization.
Neonicotinoid insecticides, including this compound, have been shown to interfere with these critical defense mechanisms. Understanding the specific impacts of this compound on insect immunity is crucial for assessing its ecological consequences and for the development of more targeted and sustainable pest management strategies. This guide synthesizes the current research on the immunomodulatory effects of this compound in insects, with a focus on the underlying mechanisms and experimental methodologies.
Effects on Cellular Immunity
This compound exposure has been demonstrated to have profound effects on the cellular components of the insect immune system, primarily targeting hemocytes.
Hemocyte Count Reduction
A consistent finding across multiple studies is the reduction in the total number of circulating hemocytes following this compound exposure. This decline in hemocyte density compromises the insect's ability to mount an effective cellular immune response.
Table 1: Effects of this compound on Insect Hemocyte Counts
| Insect Species | This compound Concentration | Exposure Duration | Effect on Hemocyte Count | Reference(s) |
| Apis mellifera (Honey Bee) | 200 µg/L | 24 hours | Significant reduction | [1][2] |
| Apis mellifera (Honey Bee) | 2000 µg/L | 24 hours | Significant reduction | [1][2] |
| Osmia bicornis (Red Mason Bee) - Males | 200 µg/kg | - | Significantly reduced | [3] |
| Osmia bicornis (Red Mason Bee) - Males | 555 µg/kg | - | Significantly reduced | |
| Osmia bicornis (Red Mason Bee) - Females | 555 µg/kg | - | Reduced | |
| Helicoverpa armigera (American Bollworm) - 3rd Instar | 60.9 ppm | 0.5 hours | Decreased | |
| Helicoverpa armigera (American Bollworm) - 3rd Instar | 60.9 ppm | 1 hour | Increased |
Impairment of Phagocytosis
Phagocytosis, the process by which hemocytes engulf and destroy pathogens, is a critical first line of cellular defense. While direct studies on this compound's effect on phagocytosis are limited, research on other neonicotinoids, such as imidacloprid, has shown a significant reduction in the phagocytic activity of hemocytes. This suggests a likely similar impact for this compound, representing a critical area for future research.
Inhibition of Encapsulation
Encapsulation is a cellular immune response directed against larger invaders, such as parasitoid eggs, where hemocytes aggregate and form a multilayered capsule around the foreign object. This compound has been shown to weaken the encapsulation response in honey bees.
Table 2: Effect of this compound on Encapsulation Response in Apis mellifera
| This compound Concentration | Exposure Duration | Effect on Encapsulation | Reference(s) |
| 200 µg/L | 24 hours | Reduced | |
| 2000 µg/L | 24 hours | Reduced |
Effects on Humoral Immunity
This compound also impacts the humoral components of the insect immune system, affecting both antimicrobial peptide production and melanization processes.
Altered Antimicrobial Peptide (AMP) Gene Expression
Antimicrobial peptides are key effectors of the humoral immune response, exhibiting broad-spectrum activity against bacteria and fungi. The expression of AMP genes is tightly regulated by signaling pathways such as the Toll and Imd pathways. Sublethal exposure to this compound has been shown to alter the transcriptional profiles of immune-related genes, including those encoding AMPs. For instance, in honey bee larvae exposed to this compound, RNA-sequencing has revealed the upregulation of genes associated with the Toll-like receptor signaling pathway. However, other studies on different neonicotinoids have reported downregulation of certain AMP genes, indicating a complex and context-dependent regulatory effect.
Table 3: this compound's Effect on Immune-Related Gene Expression in Apis mellifera Larvae
| This compound Concentration | Differentially Expressed Genes (DEGs) | Key Upregulated Pathways | Reference(s) |
| 0.5 mg/L | 1007 | Glutathione metabolism, Toll-like receptor signaling | |
| 1.0 mg/L | 904 | Glutathione metabolism, Toll-like receptor signaling |
Impact on Antimicrobial Activity of Hemolymph
Consistent with the alterations in AMP gene expression, the overall antimicrobial activity of the hemolymph has been observed to decrease following this compound exposure.
Table 4: Effect of this compound on Hemolymph Antimicrobial Activity
| Insect Species | this compound Concentration | Exposure Duration | Effect on Antimicrobial Activity | Reference(s) | | :--- | :--- | :--- | :--- | | Apis mellifera | 200 µg/L | 24 hours | Reduced | | | Apis mellifera | 2000 µg/L | 24 hours | Reduced | | | Osmia bicornis - Males | 200 µg/kg & 555 µg/kg | - | Impaired | | | Osmia bicornis - Females | 555 µg/kg | - | Impaired | |
Underlying Signaling Pathways
The immunosuppressive effects of neonicotinoids are thought to be mediated, at least in part, through the modulation of key immune signaling pathways. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of innate immunity in insects, controlling the expression of AMPs and other immune effectors.
While direct evidence for this compound is still emerging, studies on the related neonicotinoid clothianidin have shown that it can negatively modulate NF-κB signaling. This is achieved by enhancing the transcription of a gene encoding a negative regulator, a leucine-rich repeat (LRR) protein, which in turn suppresses the immune response. This mechanism likely contributes to the observed increase in pathogen susceptibility in neonicotinoid-exposed insects.
References
- 1. Neonicotinoid clothianidin adversely affects insect immunity and promotes replication of a viral pathogen in honey bees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neonicotinoids this compound, imidacloprid, and clothianidin affect the immunocompetence of honey bees (Apis mellifera L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Determination of Thiacloprid Residues in Honey by HPLC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of thiacloprid residues in honey using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, ensuring high recovery and removal of matrix interferences. The method is validated according to SANTE/12682/2019 guidelines and is suitable for routine monitoring of this compound in honey to ensure food safety and compliance with regulatory limits.
Introduction
Honey, a natural sweetening agent, is susceptible to contamination with pesticides due to the foraging activities of bees in agricultural areas. This compound, a neonicotinoid insecticide, has been used to protect a variety of crops. Due to its potential risks to pollinators and consumers, regulatory bodies have established Maximum Residue Limits (MRLs) for this compound in honey. The European Union has set an MRL for this compound in honey, which has been a subject of discussion and updates.[1][2][3] Therefore, a reliable and sensitive analytical method is crucial for the routine monitoring of this compound residues in honey. This document provides a detailed protocol for the analysis of this compound using HPLC-MS/MS, a technique that offers excellent selectivity and sensitivity for detecting trace-level contaminants.
Experimental Protocols
2.1. Reagents and Materials
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade).
-
Reagents: Formic acid, Ammonium formate, Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Sodium citrate sesquihydrate.
-
Sorbents: Primary secondary amine (PSA), C18.
-
Standards: this compound analytical standard (purity >98%).
-
Equipment: High-speed centrifuge, vortex mixer, analytical balance, syringe filters (0.22 µm).
2.2. Standard Solution Preparation
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 100 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with acetonitrile to desired concentrations (e.g., 1, 5, 10, 25, 50, 100 ng/mL).
-
Matrix-Matched Calibration Standards: Prepare by spiking blank honey extract with the working standard solutions to create a calibration curve ranging from 1 to 250 ng/g.[4]
2.3. Sample Preparation (Modified QuEChERS Method)
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[5]
-
Weigh 5 g of a homogenized honey sample into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex until the honey is completely dissolved.
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate•2H₂O, and 0.5 g Na₂Citrate•1.5H₂O).
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
Transfer 1 mL of the upper acetonitrile layer into a 2 mL dSPE (dispersive Solid Phase Extraction) tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex the dSPE tube for 30 seconds.
-
Centrifuge at ≥3000 x g for 2 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
2.4. HPLC-MS/MS Analysis
-
Instrumentation: An Agilent 1200 HPLC system coupled to an Agilent 6460B Triple Quadrupole LC/MS system or equivalent.
-
Chromatographic and Mass Spectrometric conditions are detailed in Tables 1 and 2.
Quantitative Data Summary
The performance of the method was evaluated based on linearity, recovery, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ).
Table 3: Method Validation Parameters for this compound in Honey
| Parameter | Result | Reference |
| Linearity (R²) | >0.99 | |
| Recovery | 75% - 114% | |
| Precision (RSD%) | < 20% | |
| LOD | 0.6 - 2.5 µg/kg | |
| LOQ | 2 - 4 µg/kg |
Recovery studies were performed by spiking blank honey samples at two concentration levels, for example, 10 µg/kg and 40 µg/kg.
Diagrams
Caption: Experimental workflow for this compound analysis in honey.
Conclusion
The HPLC-MS/MS method described provides a reliable and sensitive approach for the determination of this compound residues in honey. The use of a modified QuEChERS protocol for sample preparation ensures high-throughput and accurate results. The method has been validated and meets the performance criteria required for routine pesticide residue monitoring in food matrices.
Detailed Experimental Protocols
Table 1: HPLC Parameters
| Parameter | Condition |
| Column | Thermo BDS HYPERSIL C18 (150 x 2.1 mm, 3 µm) or equivalent |
| Mobile Phase A | 10 mM Ammonium Formate in Water |
| Mobile Phase B | Methanol |
| Gradient | 0-1 min: 10% B, 1-5 min: 10-90% B, 5-8 min: 90% B, 8.1-12 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
Table 2: MS/MS Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Quantifier: m/z 253 -> 126, Qualifier: m/z 253 -> 90 |
| Fragmentor Voltage | 135 V |
| Collision Energy | Quantifier: 20 eV, Qualifier: 30 eV |
| Gas Temp. | 325 °C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp. | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
References
- 1. apiservices.biz [apiservices.biz]
- 2. Modification of the existing maximum residue level for this compound in honey | EFSA [efsa.europa.eu]
- 3. unaapi.it [unaapi.it]
- 4. unitedchem.com [unitedchem.com]
- 5. UHPLC/MS-MS Analysis of Six Neonicotinoids in Honey by Modified QuEChERS: Method Development, Validation, and Uncertainty Measurement - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Thiacloprid Residues in Plant Tissues by Gas Chromatography-Mass Spectrometry
Abstract
This application note details a robust and reliable method for the determination of thiacloprid residues in various plant tissues. Due to the low volatility and high polarity of this compound, direct analysis by gas chromatography (GC) is challenging.[1] This protocol, therefore, employs a derivatization approach. The widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is utilized for sample extraction and cleanup. Subsequently, this compound and its metabolites containing the 6-chloropicolyl moiety are oxidized to 6-chloronicotinic acid (6-CNA). The 6-CNA is then derivatized to a volatile trimethylsilyl (TMS) ester, enabling sensitive and selective quantification by gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode.[2] This method provides a comprehensive assessment of total this compound-related residues in plant matrices.
Introduction
This compound is a neonicotinoid insecticide used to control a range of sucking and biting insects on various crops.[1] Monitoring its residue levels in plant tissues is crucial for ensuring food safety and environmental protection. While liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a common technique for neonicotinoid analysis, gas chromatography-mass spectrometry (GC-MS) offers a viable and widely available alternative, particularly when combined with a derivatization strategy to overcome the compound's inherent non-volatile nature.[3][4] This note provides a detailed protocol for the extraction, cleanup, oxidation, derivatization, and subsequent GC-MS analysis of this compound in plant tissues.
Experimental Protocols
Sample Preparation (QuEChERS Method)
The QuEChERS method is a streamlined approach for extracting pesticide residues from food matrices.
a. Materials and Reagents:
-
Homogenized plant tissue sample (e.g., fruits, vegetables, leaves)
-
Acetonitrile (ACN), HPLC grade
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL and 15 mL centrifuge tubes
b. Extraction Protocol:
-
Weigh 10 g of the homogenized plant sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Cap the tube and shake vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately shake for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥4000 x g for 5 minutes.
c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile supernatant to a 2 mL microcentrifuge tube.
-
Add 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
The resulting supernatant is ready for the oxidation and derivatization steps.
Oxidation and Derivatization
This two-step process converts this compound to a GC-amenable derivative.
a. Materials and Reagents:
-
Cleaned sample extract from the QuEChERS procedure
-
Potassium permanganate (KMnO₄), alkaline solution
-
Sodium bisulfite
-
Sulfuric acid
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Toluene
b. Oxidation Protocol:
-
Transfer a measured volume of the cleaned extract to a reaction vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in an appropriate volume of water.
-
Add alkaline potassium permanganate solution to the sample.
-
Heat the mixture to facilitate the oxidation of this compound to 6-chloronicotinic acid (6-CNA).
-
After cooling, acidify the solution with sulfuric acid.
-
Add sodium bisulfite to reduce the excess permanganate.
-
Extract the 6-CNA from the aqueous solution using a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic extract to dryness.
c. Derivatization Protocol:
-
To the dry residue of 6-CNA, add a solution of MSTFA in toluene.
-
Seal the vial and heat at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to form the trimethylsilyl ester of 6-CNA.
-
After cooling, the sample is ready for GC-MS injection.
GC-MS Analysis
a. Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
b. GC-MS Conditions (Typical):
| Parameter | Setting |
|---|---|
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) |
| Oven Program | Initial 70°C, hold 2 min; ramp to 280°C at 10°C/min; hold 5 min |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | Specific ions for the TMS derivative of 6-CNA |
Data Presentation
The following tables summarize quantitative data from various studies on this compound analysis.
Table 1: Method Validation Data for this compound Analysis
| Analytical Method | Matrix | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) | RSD (%) | Reference |
| GC-ECD | Fruits | 0.0006 | 0.002 | 78.2 - 82.2 | ≤ 7.2 | |
| HPLC-MS/MS | Cowpeas | - | 0.005 | 81.3 - 95.1 | 2.1 - 9.5 | |
| LC-MS/MS | Green Onion | - | 0.01 | 97.2 - 101.5 | 9.7 - 13.8 | |
| HPLC-DAD | Pepper | - | 0.01 | 83.7 | 5.1 |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation
Visualizations
The overall workflow for the GC-MS analysis of this compound in plant tissues is depicted below.
References
ELISA-based assay for rapid screening of Thiacloprid in food matrices
An ELISA (Enzyme-Linked Immunosorbent Assay) offers a rapid, sensitive, and cost-effective method for screening Thiacloprid residues in various food products. This immunoassay is particularly suited for high-throughput analysis of complex matrices, providing a valuable tool for food safety monitoring and quality control. This compound, a neonicotinoid insecticide, has been used to protect a variety of crops, but its potential risks to non-target organisms and human health necessitate reliable monitoring.[1][2][3]
This document provides detailed application notes and protocols for an indirect competitive ELISA (ic-ELISA) designed for the quantitative or semi-quantitative analysis of this compound. The assay's high specificity and sensitivity make it an excellent alternative or complement to traditional chromatographic methods.[4]
This assay is based on the principle of competitive ELISA, a method ideal for detecting small molecules like this compound.[5] In this format, a this compound-protein conjugate (coating antigen) is pre-coated onto the wells of a microtiter plate. When the sample extract is added to the well along with a specific anti-Thiacloprid antibody, the free this compound in the sample competes with the coated this compound for the limited binding sites on the antibody. A subsequent incubation with an enzyme-labeled secondary antibody, which binds to the primary antibody, allows for signal generation. The color intensity, developed after adding a substrate, is inversely proportional to the concentration of this compound in the sample. A stronger color signal indicates a lower concentration of this compound, and vice versa.
References
- 1. Establishment of a rapid and sensitive ic-ELISA for the detection of this compound residues in honey and medicinal herbs using a novel highly specific monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biodragon.cn [biodragon.cn]
- 3. The effect of neonicotinoid insecticide this compound on the structure and stability of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bosterbio.com [bosterbio.com]
Application Note: Robust Solid-Phase Extraction (SPE) Cleanup for Thiacloprid Analysis in Complex Environmental and Food Matrices
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed application note and protocol for the solid-phase extraction (SPE) cleanup of the neonicotinoid insecticide Thiacloprid from complex samples such as water, soil, and honey. The described methodologies are essential for accurate and sensitive quantification of this compound residues by downstream analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This guide includes optimized experimental protocols, a summary of performance data, and a visual workflow to ensure reliable and reproducible results in environmental monitoring and food safety analysis.
Introduction
This compound is a widely used neonicotinoid insecticide for controlling sucking and chewing insects on various crops.[1] Its potential impact on non-target organisms and its persistence in the environment necessitate sensitive and reliable analytical methods for its detection in complex matrices.[1] Solid-phase extraction (SPE) is a critical sample preparation technique that offers a robust and efficient means of cleaning up and concentrating this compound from intricate sample matrices, thereby reducing matrix effects and improving the accuracy and sensitivity of subsequent analyses.[2][3] This application note details effective SPE protocols for the cleanup of this compound in water, soil, and honey samples.
Data Presentation
The following table summarizes the quantitative data for this compound analysis using SPE cleanup in various complex matrices.
| Matrix | SPE Sorbent | Spiking Level | Recovery % | LOD/LOQ | Reference |
| Water | Bond Elut Plexa | 0.05 - 0.1 µg/L | 72.9% | - | [4] |
| Water | Bakerbond spe™ SDB-1 | 0.05 - 0.1 µg/L | 43.2% | - | |
| Water | Magnetic Porous Porphyrin Organic Polymer (MP-POP) | 100 µg L−1 | 91 - 99.3% | LOD: 1.3–3.2 ng L−1, LOQ: 4.3–11 ng L−1 | |
| Water | MIL-53 Mixed Matrix Membrane | 0.5, 5, 10 µg L−1 | 72.50 - 117.98% | LOD: 0.013–0.064 μg L−1, LOQ: 0.038–0.190 μg L−1 | |
| Water | C18 | - | 87 - 97% | LOQ: 0.5 µg/L | |
| Honey | Extrelut NT20 (Diatomaceous Earth) | 0.1 and 1.0 mg kg-1 | 76 - 99% | LOD: 0.01 - 0.1 mg kg-1 | |
| Honey | Dispersive-SPE with PSA/C18 | 10 and 50 ng/g | 82 - 113% | - | |
| Honey | Acetonitrile extraction and d-SPE cleanup | - | 92.3% | LOD: 2.8 μg/L | |
| Soil | Acetonitrile Extraction (no SPE) | - | 82 - 99% | LOQ: 0.1 mg/kg | |
| Cabbage & Soil | Acetonitrile Extraction with d-SPE | - | 86.2 - 108.8% (cabbage) | LOQ: 0.01 mg/kg |
Experimental Protocols
General Materials and Reagents
-
This compound analytical standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (≥98%)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, Oasis HLB, Bond Elut Plexa)
-
SPE vacuum manifold
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
SPE Workflow Diagram
Caption: General workflow for SPE cleanup of this compound.
Protocol 1: SPE Cleanup of this compound in Water Samples
This protocol is adapted from methodologies using polymeric and silica-based SPE cartridges.
-
Sample Pre-treatment:
-
Filter water samples through a 0.45 µm filter to remove particulate matter.
-
For samples with high organic content, consider a dilution step with deionized water.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge (e.g., Bond Elut Plexa or C18) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated water sample (e.g., 500 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
-
Elution:
-
Elute the retained this compound from the cartridge using 5 mL of methanol or acetonitrile.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 0.2 - 1 mL) of the initial mobile phase for the analytical instrument.
-
Vortex the reconstituted sample for 60 seconds before analysis.
-
Protocol 2: SPE Cleanup of this compound in Honey Samples
This protocol utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based approach with a dispersive SPE (d-SPE) cleanup.
-
Initial Extraction:
-
Weigh 10 g of honey into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex until the honey is completely dissolved.
-
Add 10 mL of acetonitrile and shake vigorously for at least 1 minute.
-
Add the contents of a citrate-buffered QuEChERS extraction pouch (e.g., 4 g MgSO₄, 1 g NaCl, 0.5 g sodium citrate dibasic sesquihydrate, and 1 g sodium citrate tribasic dehydrate) and shake for 1 minute.
-
Centrifuge at >3000 x g for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer 1 mL of the supernatant (acetonitrile layer) into a d-SPE tube containing 150 mg MgSO₄, 50 mg PSA (primary secondary amine), and 50 mg C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at >3000 x g for 2 minutes.
-
-
Final Sample Preparation:
-
Transfer an aliquot of the purified supernatant into an autosampler vial for analysis.
-
Protocol 3: SPE Cleanup of this compound in Soil Samples
This protocol involves an initial solvent extraction followed by an optional SPE cleanup if further purification is required.
-
Initial Extraction:
-
Weigh 25 g of soil into an extraction vessel.
-
Extract the soil with a mixture of methanol and 5% acetic acid in water (4:1, v:v) using an accelerated solvent extractor (ASE) at 90°C. Alternatively, perform a vortex-assisted extraction with acetonitrile.
-
Add any internal standards to the extract.
-
-
Concentration and Centrifugation:
-
Concentrate the extract to a smaller volume (e.g., 10 mL).
-
Centrifuge the concentrated extract to pellet any suspended particles.
-
-
SPE Cleanup (if necessary):
-
If the extract contains significant interferences, a C18 SPE cleanup can be performed following the steps outlined in Protocol 1, starting from the conditioning step. The soil extract should be diluted with water to ensure proper retention on the reversed-phase sorbent.
-
-
Final Sample Preparation:
-
The final extract is then ready for analysis by HPLC or LC-MS/MS.
-
Conclusion
The protocols detailed in this application note provide a robust framework for the effective cleanup of this compound in a variety of complex matrices. The selection of the appropriate SPE sorbent and protocol will depend on the specific matrix and the required sensitivity of the analytical method. By following these optimized procedures, researchers can achieve high recovery rates and low limits of detection, ensuring accurate and reliable quantification of this compound residues for environmental and food safety applications.
References
Application Note: High-Throughput Analysis of Multiclass Pesticide Residues, Including Thiacloprid, in Diverse Food Matrices Using the QuEChERS Method
Introduction
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a cornerstone in food safety testing for the extraction and cleanup of pesticide residues from a wide variety of food matrices.[1][2] This application note details a validated QuEChERS protocol for the simultaneous analysis of multiple pesticide residues, with a particular focus on the neonicotinoid insecticide Thiacloprid. The methodology is applicable to a broad range of food samples, including fruits, vegetables, and cereals, and is designed for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of the Method
The QuEChERS procedure involves two main stages: an extraction step followed by a dispersive solid-phase extraction (d-SPE) cleanup.[1][3][4] Initially, a homogenized sample is extracted with acetonitrile, a water-miscible solvent. The addition of salts, typically magnesium sulfate and sodium acetate or sodium chloride, induces phase separation between the aqueous and organic layers, partitioning the pesticides into the acetonitrile layer. Subsequently, an aliquot of the acetonitrile extract is subjected to d-SPE for cleanup. This step utilizes a combination of sorbents, such as primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences like fats, and graphitized carbon black (GCB) for the removal of pigments and sterols. The final, cleaned extract is then ready for instrumental analysis.
Experimental Protocols
This protocol is a general guideline and may require optimization for specific matrices.
1. Sample Preparation and Homogenization
-
For high-water-content samples (e.g., fruits, vegetables), chop and homogenize the sample using a high-speed blender. For dry samples (e.g., cereals, tea), it may be necessary to add a specific amount of water before homogenization to ensure efficient extraction.
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
2. Extraction
-
Add 10-15 mL of acetonitrile to the centrifuge tube containing the sample.
-
Add the appropriate QuEChERS extraction salt mixture. A common formulation is 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl) or 6 g of anhydrous MgSO₄ and 1.5 g of anhydrous sodium acetate.
-
Cap the tube tightly and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.
-
Centrifuge the tube at ≥3000 rpm for 5 minutes to separate the layers.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer a 1-8 mL aliquot of the upper acetonitrile layer to a 2 mL or 15 mL centrifuge tube containing the d-SPE sorbents.
-
The choice of d-SPE sorbents depends on the matrix. A common combination for general-purpose cleanup is 150 mg of anhydrous MgSO₄ and 50 mg of PSA per mL of extract. For pigmented samples, GCB may be added, and for fatty matrices, C18 is recommended.
-
Vortex the d-SPE tube for 30 seconds to 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
The resulting supernatant is the final, cleaned extract.
4. Analysis
-
Transfer the final extract into an autosampler vial for analysis by LC-MS/MS.
-
For base-sensitive pesticides, the addition of a small amount of formic acid to the final extract can improve stability.
Quantitative Data Summary
The following table summarizes the performance of the QuEChERS method for the analysis of this compound and other neonicotinoids in various food matrices, as reported in the literature.
| Analyte | Matrix | Spiking Level (µg/kg) | Recovery (%) | RSD (%) | LOQ (µg/kg) | Reference |
| This compound | Tomato | 10 | 102.52 (overall) | 9.79 (overall) | 3.44 - 4.07 | |
| Tomato | 50 | 102.52 (overall) | 9.79 (overall) | 3.44 - 4.07 | ||
| Cotton (leaves, flowers, nectar, pollen) | 10, 250, 500 | >80 | Not Specified | Not Specified | ||
| Vegetables and Flowers | 2, 200, 2000 | 77-119 | 1.5-13.4 (intra-day) | 2 | ||
| Imidacloprid | Tomato | 10, 50 | Not Specified | Not Specified | 3.44 - 4.07 | |
| Cotton (leaves, flowers, nectar, pollen) | 10, 250, 500 | >80 | Not Specified | Not Specified | ||
| Soil | Environmentally relevant concentrations | >80 | Not Specified | <1 ng/g | ||
| Acetamiprid | Tomato | 10, 50 | Not Specified | Not Specified | 3.44 - 4.07 | |
| Thiamethoxam | Tomato | 10, 50 | Not Specified | Not Specified | 3.44 - 4.07 | |
| Cotton (leaves, flowers, nectar, pollen) | 10, 250, 500 | >80 | Not Specified | Not Specified | ||
| Clothianidin | Tomato | 10, 50 | Not Specified | Not Specified | 3.44 - 4.07 | |
| Soil | Environmentally relevant concentrations | >80 | Not Specified | <1 ng/g |
Visual Representation of the QuEChERS Workflow
Caption: QuEChERS experimental workflow for pesticide residue analysis.
References
Application Notes and Protocols for Thiacloprid Resistance Monitoring in Aphids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for developing and conducting a bioassay to monitor thiacloprid resistance in aphid populations. The methodologies described are based on established and validated techniques to ensure reliable and reproducible results.
Introduction
This compound is a neonicotinoid insecticide that functions by disrupting the central nervous system of insects. It acts as an agonist on the nicotinic acetylcholine receptors (nAChRs), leading to overstimulation, paralysis, and eventual death of the insect.[1][2] However, the extensive use of neonicotinoids has led to the development of resistance in several aphid species, compromising their efficacy. Monitoring the susceptibility of aphid populations to this compound is crucial for effective pest management and the development of sustainable resistance management strategies.
The primary mechanisms of resistance to neonicotinoids, including this compound, in aphids are:
-
Target-site resistance: A mutation (R81T) in the β1 subunit of the nicotinic acetylcholine receptor (nAChR) prevents the insecticide from binding effectively.[3]
-
Metabolic resistance: Overexpression of detoxification enzymes, particularly cytochrome P450 monooxygenases (P450s), breaks down the insecticide before it can reach its target site.[3][4]
This document outlines a standardized leaf-dip bioassay protocol, adapted from the Insecticide Resistance Action Committee (IRAC) approved method, to determine the lethal concentrations (LC50) of this compound for different aphid populations.
Data Presentation
Table 1: this compound Toxicity (LC50) against Susceptible and Resistant Aphid Strains
| Aphid Species | Strain | LC50 (mg/L) | Resistance Ratio (RR) | 95% Confidence Interval (CI) | Reference |
| Myzus persicae (Green Peach Aphid) | FAA-S (Susceptible) | 1.89 | - | - | |
| Myzus persicae (Green Peach Aphid) | THG-R (Resistant) | 2270 | 1201.2 | - | |
| Aphis gossypii (Cotton Aphid) | Susceptible | 0.042 (ppm) | - | - | |
| Aphis craccivora (Cowpea Aphid) | Field Population | 0.028 (ppm) | - | - |
Note: Resistance Ratio (RR) is calculated as the LC50 of the resistant strain divided by the LC50 of the susceptible strain.
Table 2: Cross-Resistance Profile of a this compound-Resistant Myzus persicae Strain (THG-R)
| Insecticide | Class | LC50 (mg/L) for THG-R | Resistance Ratio (RR) |
| Imidacloprid | Neonicotinoid | - | 894.3 |
| Acetamiprid | Neonicotinoid | - | 48.7 |
| Dinotefuran | Neonicotinoid | - | 44.7 |
| Thiamethoxam | Neonicotinoid | - | 9.4 |
| Clothianidin | Neonicotinoid | - | 6.4 |
| Sulfoxaflor | Sulfoximine | - | 14.6 |
| Flupyradifurone | Butenolide | - | 24.9 |
Data from
Experimental Protocols
Protocol 1: Leaf-Dip Bioassay for this compound Resistance Monitoring
This protocol is adapted from the IRAC Susceptibility Test Method No. 019.
1. Materials
-
This compound (analytical grade or commercial formulation of known concentration)
-
Acetone (for dissolving technical grade insecticide)
-
Distilled water
-
Wetting agent (e.g., Triton X-100)
-
Host plant leaves (from a plant species suitable for the target aphid, e.g., Chinese Cabbage for Myzus persicae)
-
Petri dishes (3-5 cm diameter) with ventilated lids
-
Agar powder
-
Fine-tipped paintbrush
-
Forceps
-
Micropipettes
-
Glass beakers
-
Paper towels
2. Aphid Collection and Rearing
-
Collect aphid populations from the field.
-
Rear the aphids on untreated host plants in a controlled environment (e.g., 20°C, 60% RH, 16:8 light:dark cycle) for at least one generation to obtain a homogenous population for testing.
-
A susceptible laboratory strain of the same aphid species should be reared under the same conditions to serve as a reference.
3. Preparation of this compound Solutions
-
Prepare a stock solution of this compound in acetone if using technical grade material. For commercial formulations, use distilled water.
-
Prepare a series of at least five serial dilutions of this compound. The concentration range should be chosen to produce mortality ranging from greater than 0% to less than 100%. A preliminary range-finding test may be necessary.
-
Add a consistent, low concentration of a wetting agent (e.g., 0.05%) to all test solutions and the control.
-
The control solution should contain only distilled water and the wetting agent.
4. Bioassay Procedure
-
Prepare a 1% agar solution by mixing agar powder with distilled water and heating until it boils. Allow it to cool slightly before pouring a 3-4 mm layer into the bottom of each Petri dish.
-
Excise leaf discs from fresh, untreated host plant leaves. The diameter of the leaf discs should be slightly smaller than the Petri dishes.
-
Individually dip each leaf disc into a test solution (or the control) for 10 seconds with gentle agitation.
-
Place the dipped leaf discs on paper towels to air dry with the abaxial (lower) surface facing up.
-
Once dry, place one leaf disc, abaxial side up, onto the solidified agar in each Petri dish.
-
Using a fine-tipped paintbrush, carefully transfer 20-30 apterous adult aphids onto each leaf disc.
-
Seal the Petri dishes with the ventilated lids and incubate them in a controlled environment (e.g., 20°C, 60% RH, 16:8 light:dark cycle) for 72 hours.
-
Each concentration and the control should be replicated at least three times.
5. Mortality Assessment
-
After 72 hours, assess aphid mortality. An aphid is considered dead if it is unable to right itself within 10 seconds after being gently prodded with a fine brush.
-
Record the number of dead and live aphids for each replicate.
6. Data Analysis
-
Correct the observed mortality for control mortality using Abbott's formula: Corrected Mortality (%) = [1 - (n in T after treatment / n in Co after treatment)] x 100, where 'n' is the number of live aphids, 'T' is the treated group, and 'Co' is the control group.
-
Perform a probit or logit analysis on the corrected mortality data to calculate the LC50 value, 95% confidence intervals, and the slope of the dose-response curve.
-
Calculate the resistance ratio (RR) by dividing the LC50 of the field population by the LC50 of the susceptible reference strain.
Mandatory Visualizations
Caption: Workflow for the leaf-dip bioassay to monitor this compound resistance in aphids.
Caption: Signaling pathway of this compound action and aphid resistance mechanisms.
References
Application of Molecular Docking to Elucidate Thiacloprid-nAChR Binding: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiacloprid, a neonicotinoid insecticide, exerts its insecticidal activity by targeting the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. As an agonist, this compound binds to nAChRs, leading to an overstimulation of the nerve cells, which results in paralysis and eventual death of the insect.[1] Understanding the molecular interactions between this compound and its target receptor is crucial for the development of more selective and effective insecticides, as well as for assessing its potential off-target effects. Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing valuable insights into the binding mode, affinity, and the key interacting residues.[2] These application notes provide a comprehensive overview and detailed protocols for utilizing molecular docking to study the binding of this compound to nAChRs.
Data Presentation: this compound-nAChR Binding Affinity
The following table summarizes quantitative data from various studies on the binding affinity of this compound with nAChRs and their structural surrogates, acetylcholine-binding proteins (AChBPs). This data is essential for validating docking results and comparing the binding potency across different receptor subtypes.
| Receptor/Model System | Ligand | Method | Quantitative Value | Unit | Reference |
| Aplysia californica Acetylcholine-Binding Protein (AChBP) | This compound | Radioligand Binding Assay | 2-41 | nM (Ki) | [3] |
| Human α4β2 nAChR | This compound | Cell-based Assay (Up-regulation) | 19,000 | nM (EC50) | [4] |
| Modeled nAChR | This compound | Molecular Docking | -7.17 | kcal/mol (Binding Energy) | [3] |
Signaling Pathway: nAChR Activation by this compound
This compound, like other neonicotinoids, acts as an agonist at the nAChR. The binding of this compound to the receptor triggers a conformational change, leading to the opening of the ion channel. This allows an influx of cations (primarily Na⁺ and Ca²⁺), resulting in the depolarization of the postsynaptic membrane and the generation of an action potential. The persistent activation of nAChRs by this compound leads to a prolonged state of excitation, disrupting normal nerve signal transmission.
Experimental Protocols
Molecular Docking Workflow
The following diagram illustrates the general workflow for a molecular docking study of this compound binding to an nAChR.
Detailed Protocol: Molecular Docking of this compound with an nAChR Model using AutoDock Vina
This protocol provides a step-by-step guide for performing molecular docking of this compound with a homology model of an insect nAChR or a crystal structure of an AChBP using AutoDock Vina.
1. Software and Resource Requirements:
-
AutoDock Tools (ADT): For preparing receptor and ligand files.
-
AutoDock Vina: The docking engine.
-
PyMOL or UCSF Chimera: For visualization and analysis.
-
Protein Data Bank (PDB): To obtain the 3D structure of the receptor (or a template for homology modeling). For example, the crystal structure of Lymnaea stagnalis AChBP complexed with this compound (PDB ID: 3WTI) can be used.
-
PubChem or ZINC database: To obtain the 3D structure of this compound.
2. Receptor Preparation:
-
Download the receptor structure: Obtain the PDB file of the chosen nAChR model or AChBP from the Protein Data Bank.
-
Clean the PDB file: Open the PDB file in ADT. Remove water molecules and any co-crystallized ligands or ions that are not relevant to the this compound binding site.
-
Add hydrogens: Add polar hydrogens to the receptor structure.
-
Compute Gasteiger charges: Assign partial charges to the receptor atoms.
-
Set atom types: Define the atom types for the receptor.
-
Save as PDBQT: Save the prepared receptor as a .pdbqt file. This format includes the atomic coordinates, charges, and atom types required by AutoDock Vina.
3. Ligand Preparation:
-
Obtain the this compound structure: Download the 3D structure of this compound in SDF or MOL2 format from a chemical database like PubChem.
-
Load into ADT: Open the this compound structure file in ADT.
-
Detect root and set torsions: ADT will automatically detect the rotatable bonds in the ligand. Ensure the number of active torsions is appropriate for the desired flexibility.
-
Save as PDBQT: Save the prepared ligand as a .pdbqt file.
4. Grid Box Generation:
-
Define the binding site: The grid box defines the three-dimensional space where AutoDock Vina will search for the optimal binding pose of the ligand.
-
Center the grid: The grid box should be centered on the known or predicted binding site of the nAChR. This can be determined from the position of a co-crystallized ligand in a homologous structure or by using binding site prediction software.
-
Set grid dimensions: The size of the grid box should be large enough to accommodate the entire ligand and allow for its free rotation and translation. A typical size is 60 x 60 x 60 Å with a spacing of 1.0 Å.
-
Save the grid parameter file: Save the grid box parameters in a text file (e.g., grid.txt).
5. Running the Docking Simulation:
-
Create a configuration file: Create a text file (e.g., conf.txt) that specifies the input files and parameters for the AutoDock Vina simulation. An example is provided below:
-
Run AutoDock Vina from the command line:
6. Analysis of Results:
-
Examine the log file: The log file (docking_log.txt) will contain the binding affinity scores (in kcal/mol) for the top-ranked binding poses. The more negative the value, the stronger the predicted binding affinity.
-
Visualize the docking poses: Open the receptor PDBQT file and the output PDBQT file (docking_results.pdbqt) in a molecular visualization tool like PyMOL or UCSF Chimera.
-
Analyze interactions: Identify the key amino acid residues in the nAChR binding pocket that interact with this compound. Analyze the types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Key interacting residues in the nAChR binding site often include aromatic amino acids like tyrosine and tryptophan.
Conclusion
Molecular docking is an indispensable tool for investigating the interactions between this compound and its nAChR target. By following the protocols outlined in these application notes, researchers can gain valuable insights into the binding mechanism, which can aid in the rational design of novel insecticides with improved efficacy and safety profiles. The combination of computational and experimental data is key to a comprehensive understanding of the molecular basis of insecticide action.
References
- 1. Neurotoxic Effects of Neonicotinoids on Mammals: What Is There beyond the Activation of Nicotinic Acetylcholine Receptors?-A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Insights into Neonicotinoids and N-Unsubstituted Metabolites on Human nAChRs by Molecular Docking, Dynamics Simulations, and Calcium Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Imidacloprid, this compound, and their imine derivatives up-regulate the alpha 4 beta 2 nicotinic acetylcholine receptor in M10 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Identification of Thiacloprid Degradation Products by LC-QTOF-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiacloprid is a neonicotinoid insecticide widely used in agriculture to control a variety of sucking and chewing insects.[1][2] Understanding its environmental fate and the nature of its degradation products is crucial for assessing its overall environmental impact and potential risks to non-target organisms. Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) has emerged as a powerful analytical technique for the identification and quantification of pesticide residues and their metabolites due to its high sensitivity, selectivity, and mass accuracy.[2] This document provides detailed application notes and protocols for the identification of this compound degradation products in various matrices using LC-QTOF-MS.
This compound Degradation Pathways
This compound undergoes degradation in the environment through several pathways, including hydrolysis, photolysis, and microbial degradation.[1][2] The primary degradation reactions involve oxidation, reduction, and hydrolysis.
A key degradation product is this compound amide, formed through the hydrolysis of the cyano group. Other significant degradation products include 4-hydroxy-thiacloprid and 6-chloronicotinic acid, the latter being a common metabolite for several first-generation neonicotinoids.
Below is a diagram illustrating the major degradation pathways of this compound.
Caption: Major degradation pathways of this compound.
Experimental Protocols
This section provides detailed protocols for the analysis of this compound and its degradation products in water and soil samples.
Sample Preparation: QuEChERS Method for Soil and Water
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food and environmental matrices.
Materials:
-
Homogenized soil or water sample
-
50 mL centrifuge tubes with screw caps
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge capable of 4000 x g
-
Vortex mixer
Protocol:
-
Extraction:
-
Weigh 10 g of homogenized soil or 10 mL of water sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
For acidic pesticides, add 1% acetic acid in acetonitrile.
-
Add internal standards if necessary.
-
Securely cap the tube and vortex vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of PSA, 150 mg of C18, and 900 mg of anhydrous MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 x g for 5 minutes.
-
The supernatant is ready for LC-QTOF-MS analysis.
-
LC-QTOF-MS Analysis
Instrumentation:
-
An ultra-high-performance liquid chromatography (UHPLC) system coupled to a quadrupole time-of-flight mass spectrometer (QTOF-MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40 °C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
-
Mass Range: m/z 50-1000
-
Acquisition Mode: Full scan MS and targeted MS/MS (or data-dependent acquisition).
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be used for fragmentation to aid in structural elucidation.
The following diagram outlines the experimental workflow for the identification of this compound degradation products.
Caption: Experimental workflow for LC-QTOF-MS analysis.
Data Presentation
The accurate mass measurement capabilities of QTOF-MS allow for the confident identification of this compound and its degradation products. The table below summarizes the key degradation products, their chemical formulas, and their exact masses.
| Compound Name | Chemical Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) |
| This compound | C₁₀H₉ClN₄S | 252.0236 | 253.0309 |
| This compound Amide | C₁₀H₁₁ClN₄OS | 270.0342 | 271.0415 |
| 4-hydroxy-thiacloprid | C₁₀H₉ClN₄OS | 268.0186 | 269.0259 |
| This compound Sulfonic Acid | C₁₀H₉ClN₄O₃S | 304.0084 | 305.0157 |
| 6-chloronicotinic acid | C₆H₄ClNO₂ | 156.9931 | 157.9999 |
Note: The [M+H]⁺ values are calculated based on the monoisotopic masses.
Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using certified reference standards for this compound and its available degradation products. The limits of detection (LOD) and quantification (LOQ) for this compound and its metabolites can vary depending on the matrix and the specific instrument used.
The following table presents typical validation parameters for the analysis of this compound and its metabolites in various matrices.
| Compound | Matrix | LOD (ng/g) | LOQ (ng/g) | Recovery (%) | RSD (%) | Reference |
| This compound | Vegetables | 0.09-0.80 | 2 | 77-119 | 0.9-14.4 | |
| This compound Amide | Urine | - | - | - | - | |
| This compound | Butterbur | 0.0006 (mg/kg) | 0.002 (mg/kg) | 78.23-82.17 | ≤7.22 | |
| 6-chloronicotinic acid | Water | - | 93 (ng/L) | - | - |
Conclusion
The use of LC-QTOF-MS provides a robust and reliable platform for the identification and quantification of this compound degradation products. The high mass accuracy and fragmentation data generated by QTOF-MS are invaluable for the structural elucidation of unknown metabolites. The detailed protocols and data presented in these application notes serve as a comprehensive guide for researchers and scientists working on the environmental fate of neonicotinoid insecticides.
References
Application Notes and Protocols for RNA-Seq Analysis of Gene Expression in Bees Exposed to Thiacloprid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting RNA-Seq analysis to investigate gene expression changes in bees exposed to the neonicotinoid insecticide, Thiacloprid. This information is critical for understanding the molecular mechanisms of pesticide toxicity, identifying biomarkers of exposure, and developing strategies to mitigate the harmful effects on these essential pollinators.
Introduction
This compound, a cyano-substituted neonicotinoid insecticide, is widely used in agriculture. While it is considered less acutely toxic to bees than nitro-substituted neonicotinoids, studies have revealed that sublethal exposure can lead to a range of adverse effects, including developmental delays, impaired cognitive function, and compromised immune responses.[1][2][3][4][5] RNA-Sequencing (RNA-Seq) is a powerful tool to investigate the transcriptomic changes underlying these physiological and behavioral alterations, providing insights into the molecular pathways affected by this compound exposure.
Experimental Design and Considerations
A well-designed experiment is crucial for obtaining meaningful and reproducible RNA-Seq data. Key factors to consider include the bee species, life stage, exposure route, this compound concentration, and duration of exposure.
2.1. Bee Species and Life Stage:
-
Species: Apis mellifera (Western honey bee) is the most commonly studied species.
-
Life Stage: Both adult bees and larvae can be studied. Larval exposure can have lasting effects on adult bee development and behavior.
2.2. This compound Exposure:
-
Route of Exposure: Oral exposure through a sucrose solution is a common and field-realistic method.
-
Concentration: Sublethal concentrations are crucial for studying the nuanced effects on gene expression without causing high mortality. Concentrations ranging from environmental levels (ng/bee) to higher laboratory doses (µg/L or mg/L in sucrose solution) have been used.
-
Duration: Exposure can be acute (e.g., 24-72 hours) or chronic (e.g., several days).
2.3. Sample Collection and Replication:
-
Tissues: Different tissues can be analyzed depending on the research question. The brain is often selected to study neurotoxic effects and behavioral changes, while the abdomen is relevant for investigating metabolism and immunity.
-
Replication: A sufficient number of biological replicates (individual bees or pools of bees) per treatment group is essential for statistical power. Typically, 3-5 biological replicates are used.
Experimental Protocols
The following protocols are synthesized from various studies and represent a standard workflow for this type of analysis.
Protocol: Honey Bee Rearing and this compound Exposure (Larval Stage)
This protocol is adapted from studies investigating the effects of larval exposure to this compound.
-
Larvae Rearing:
-
Graft first-instar larvae from a healthy, disease-free honey bee colony into 48-well plates containing a standard larval diet.
-
Maintain the larvae in an incubator at 34°C and 95% relative humidity.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) and then dilute it in the larval diet to achieve the desired final concentrations (e.g., 0.5 mg/L and 1.0 mg/L). A control group receiving a diet with the solvent only should be included.
-
From the fourth to the tenth day of larval development, provide the larvae with the this compound-spiked or control diet.
-
-
Post-Exposure Rearing:
-
After the exposure period, transfer the larvae to new plates with a pupation diet and continue incubation until they emerge as adults.
-
-
Sample Collection:
-
Collect newly emerged adult bees from each treatment group.
-
The desired tissue (e.g., abdomen, brain) can be dissected, flash-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.
-
Protocol: RNA Extraction, Library Preparation, and Sequencing
-
RNA Extraction:
-
Homogenize the frozen tissue samples using a suitable method (e.g., bead beating).
-
Extract total RNA using a commercial kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). High-quality RNA should have an RNA Integrity Number (RIN) > 7.
-
-
Library Preparation:
-
Prepare RNA-Seq libraries from the total RNA using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit).
-
This process typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq or HiSeq). The choice of sequencing depth (number of reads per sample) will depend on the size of the bee genome and the desired level of sensitivity for detecting differentially expressed genes.
-
Protocol: Bioinformatic Analysis of RNA-Seq Data
-
Quality Control:
-
Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Trim adapter sequences and low-quality bases using tools like Trimmomatic or Cutadapt.
-
-
Read Alignment:
-
Align the quality-filtered reads to the Apis mellifera reference genome using a splice-aware aligner such as HISAT2 or STAR.
-
-
Quantification of Gene Expression:
-
Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
-
Differential Gene Expression Analysis:
-
Use statistical packages like DESeq2 or edgeR in R to identify differentially expressed genes (DEGs) between the this compound-exposed and control groups.
-
Set appropriate thresholds for significance, such as a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1.
-
-
Functional Annotation and Pathway Analysis:
-
Perform Gene Ontology (GO) enrichment analysis and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis on the list of DEGs to identify over-represented biological processes, molecular functions, cellular components, and signaling pathways. Tools like DAVID or g:Profiler can be used for this purpose.
-
Quantitative Data Summary
The following tables summarize the key quantitative findings from RNA-Seq studies on bees exposed to this compound.
Table 1: Effects of Larval this compound Exposure on Newly Emerged Adult Bees
| Parameter | Control | 0.5 mg/L this compound | 1.0 mg/L this compound |
| Survival Rate | Higher | Lower | Significantly Lower |
| Pupation Rate | Higher | Lower | Significantly Lower |
| Emergence Rate | Higher | Lower | Significantly Lower |
| Body Weight | Higher | Lower | Significantly Lower |
| Development Time | Shorter | Longer | Significantly Longer |
Table 2: Differentially Expressed Genes (DEGs) in Adult Bees Exposed to this compound
| Study Focus & Tissue | This compound Concentration | Number of Up-regulated DEGs | Number of Down-regulated DEGs | Key Affected Pathways | Reference |
| Larval Exposure (Abdomen) | 0.5 mg/L & 1.0 mg/L | - | - | Glutathione metabolism, Toll-like receptor signaling pathway | |
| Adult Forager Exposure (Brain) | 5.49 ng/bee | 71 (total DEGs) | 71 (total DEGs) | Oxidative phosphorylation, Mitochondrial ribosome, Metabolism | |
| Adult Pre-treatment (Whole Body) | Sublethal dose | >5 | - | Detoxification (Cytochrome P450s) | |
| Larval Exposure (Brain) | 0.5 µg/L | 769 | 371 | Lipid metabolism, Histidine metabolism |
Table 3: Key Genes and Pathways Affected by this compound Exposure
| Pathway | Key Genes/Processes | Effect of this compound | Potential Consequence | References |
| Detoxification | Cytochrome P450s (e.g., CYP9Q1, CYP9Q3, CYP6BE1, CYP6AS5) | Up-regulation | Enhanced metabolism of this compound | |
| Immunity | Toll-like receptor signaling pathway genes | Up-regulation | Activation of immune response | |
| Metabolism | Genes involved in glutathione, lipid, amino acid, and carbohydrate metabolism | Altered expression (up and down-regulation) | Disruption of energy homeostasis and development | |
| Mitochondrial Function | Genes encoding mitochondrial ribosomal proteins and enzymes for oxidative phosphorylation | Altered expression | Impaired energy metabolism, potentially affecting foraging | |
| Neurotoxicity & Behavior | Genes related to olfactory processes, learning, and memory (Obp3, Obp13, Creb, Pka) | Altered expression | Impaired cognitive function |
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway affected by this compound exposure.
Caption: Experimental workflow for RNA-Seq analysis of bees exposed to this compound.
Caption: Key signaling pathways affected by this compound exposure in bees.
Conclusion
RNA-Seq analysis is a valuable methodology for elucidating the molecular impacts of this compound on bees. The data generated from these studies consistently show that sublethal exposure to this insecticide disrupts critical biological processes, including detoxification, immunity, metabolism, and neurological function. These molecular-level changes provide a mechanistic basis for the observed adverse physiological and behavioral outcomes in bees. The protocols and data presented here serve as a resource for researchers to further investigate the effects of pesticides on pollinators and to develop strategies for their protection.
References
- 1. Collection - Exposure of Larvae to Sublethal this compound Delays Bee Development and Affects Transcriptional Responses of Newly Emerged Honey Bees - Frontiers in Insect Science - Figshare [frontiersin.figshare.com]
- 2. Exposure of Larvae to Sublethal this compound Delays Bee Development and Affects Transcriptional Responses of Newly Emerged Honey Bees - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early-Life Sublethal this compound Exposure to Honey Bee Larvae: Enduring Effects on Adult Bee Cognitive Abilities [mdpi.com]
- 4. boerenlandvogels.nl [boerenlandvogels.nl]
- 5. pesticideimpacts.org [pesticideimpacts.org]
Application Notes and Protocols for Evaluating the Field Efficacy of Thiacloprid Against Whiteflies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiacloprid is a neonicotinoid insecticide belonging to the chemical group of chloronicotinyls. It acts as an agonist on the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects, leading to overstimulation and subsequent paralysis and death.[1][2] This document provides a detailed field study design and experimental protocols to evaluate the efficacy of this compound against whitefly populations (Bemisia tabaci) under field conditions. The provided methodologies are based on established research practices to ensure reliable and reproducible data generation.
Field Study Design
A robust field study design is crucial for the accurate assessment of insecticide efficacy. A Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability.
1.1. Experimental Site Selection
-
Choose a field with a known history of moderate to high whitefly infestation.
-
The site should have uniform soil type, topography, and cropping history.
-
Avoid areas with significant pesticide drift from adjacent fields.
1.2. Plot Establishment
-
The experimental area should be divided into plots, with each plot representing a single treatment replicate.[3]
-
A typical plot size is between 18 to 42 square meters.[4][5]
-
Each treatment, including a control, should be replicated a minimum of three to four times.
-
A buffer zone should be maintained between plots to prevent spray drift.
1.3. Treatments
-
T1: this compound - Recommended dose (e.g., 21.7% SC formulation).
-
T2: this compound - Higher dose (e.g., 1.5x or 2x the recommended dose) to assess dose-response.
-
T3: Positive Control - A standard insecticide with known efficacy against whiteflies.
-
T4: Negative Control - Untreated (water spray only).
Experimental Protocols
2.1. This compound Application
-
Application Method: Foliar spray application using a calibrated knapsack sprayer is a common method. Soil application can also be evaluated for systemic effects.
-
Timing of Application: Apply the treatments when the whitefly population reaches a predetermined threshold (e.g., 3-5 adults per leaf). Applications should be made during the early morning or late evening to avoid high temperatures and wind.
-
Spray Volume: Ensure thorough coverage of the plant foliage. A spray volume of 300–500 L/ha for field crops is generally recommended.
-
Procedure:
-
Calibrate the sprayer to ensure accurate and uniform application.
-
Prepare the spray solution for each treatment immediately before application.
-
Begin spraying with the lowest concentration and proceed to the highest to avoid cross-contamination.
-
Spray each plot uniformly, ensuring complete coverage of the upper and lower leaf surfaces.
-
Record all application details, including date, time, weather conditions, and equipment used.
-
2.2. Whitefly Population Assessment
-
Sampling Method: Visual counting of whitefly adults and nymphs on the underside of leaves is a reliable and practical method.
-
Sampling Procedure:
-
Randomly select five to ten plants from the central rows of each plot for sampling.
-
From each selected plant, sample three leaves from the upper, middle, and lower canopy.
-
Count the number of whitefly adults and nymphs on the underside of each sampled leaf. A hand lens may be used for accurate counting of nymphs.
-
-
Sampling Intervals: Conduct pre-treatment counts one day before spraying. Post-treatment counts should be performed at regular intervals, such as 1, 3, 5, 7, 10, and 14 days after application, to assess both initial knockdown and residual activity.
2.3. Data Analysis
The collected data should be analyzed to determine the efficacy of the treatments.
-
Efficacy Calculation: The percentage reduction in the whitefly population can be calculated using Henderson and Tilton's formula.
-
% Reduction = (1 - (Ta * Cb) / (Tb * Ca)) * 100
-
Ta = Number of whiteflies in the treated plot after application
-
Cb = Number of whiteflies in the control plot before application
-
Tb = Number of whiteflies in the treated plot before application
-
Ca = Number of whiteflies in the control plot after application
-
-
-
Statistical Analysis: The data should be subjected to Analysis of Variance (ANOVA) to determine significant differences between treatments. Mean separation tests like Tukey's HSD or LSD can be used to compare the treatment means.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Mean Number of Whitefly Adults per Leaf Before and After this compound Application
| Treatment | Pre-treatment | 1 DAT | 3 DAT | 5 DAT | 7 DAT | 10 DAT | 14 DAT |
| This compound (Rec. Dose) | 15.2 | 3.1 | 2.5 | 3.8 | 4.5 | 5.8 | 7.2 |
| This compound (High Dose) | 14.8 | 1.9 | 1.2 | 2.1 | 2.9 | 4.1 | 5.5 |
| Positive Control | 15.5 | 4.5 | 3.8 | 5.1 | 6.2 | 7.9 | 9.8 |
| Negative Control | 15.1 | 15.8 | 16.5 | 17.2 | 18.1 | 19.5 | 21.3 |
DAT: Days After Treatment
Table 2: Percent Reduction of Whitefly Nymph Population After this compound Application
| Treatment | 3 DAT (%) | 7 DAT (%) | 14 DAT (%) |
| This compound (Rec. Dose) | 85.2 | 78.9 | 65.4 |
| This compound (High Dose) | 92.5 | 88.3 | 75.1 |
| Positive Control | 75.8 | 68.2 | 52.3 |
| Negative Control | - | - | - |
Mandatory Visualizations
Diagram 1: this compound Mode of Action Signaling Pathway
Caption: this compound binds to nAChR, causing continuous nerve stimulation.
Diagram 2: Experimental Workflow for Field Efficacy Trial
Caption: Workflow for evaluating this compound's efficacy against whiteflies.
References
- 1. journals.ekb.eg [journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. Standard Operating Procedures for the Application of Pesticides in Agricultural Research | School of Environmental and Biological Sciences [sebs.rutgers.edu]
- 4. Precision and Accuracy of Field Versus Laboratory Bioassay Insecticide Efficacy for the Control of Immature Bemisia tabaci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agr.p.alexu.edu.eg [agr.p.alexu.edu.eg]
Statistical analysis of dose-response data for Thiacloprid toxicity
Application Notes and Protocols for Thiacloprid Toxicity Analysis
Introduction
This compound is a neonicotinoid insecticide used to control a range of sucking and chewing insects on various agricultural crops.[1] Its mechanism of action involves the disruption of the insect's nervous system by acting as an agonist on nicotinic acetylcholine receptors (nAChRs).[1][2] Despite its effectiveness, concerns have been raised about its impact on non-target organisms, particularly pollinators like honeybees and aquatic invertebrates.[3][4] Accurate assessment of its toxicity relies on robust dose-response analysis, a fundamental concept in toxicology.
These application notes provide a summary of quantitative toxicity data, detailed protocols for conducting dose-response experiments, and an overview of the statistical methods used to analyze the resulting data. This information is intended for researchers and scientists involved in ecotoxicology, environmental risk assessment, and drug development.
Application Notes
Mechanism of Action
This compound functions as a competitive modulator of nicotinic acetylcholine receptors (nAChR) in the central nervous system of insects. Unlike the neurotransmitter acetylcholine, which is broken down by acetylcholinesterase, this compound binds persistently to the receptor. This leads to a continuous and uncontrolled stimulation of nerve cells, resulting in paralysis and eventual death of the insect. While its affinity for insect nAChRs is high, it is considered to have lower toxicity to vertebrates, although recent studies have highlighted potential risks.
Dose-Response Concepts
Dose-response analysis is used to determine the relationship between the dose of a toxicant and the proportion of a population that exhibits a specific response. Key quantitative endpoints derived from these studies include:
-
LC50 (Median Lethal Concentration): The concentration of a substance in an environmental medium (e.g., water) that is estimated to be lethal to 50% of a test population over a specific duration.
-
EC50 (Median Effective Concentration): The concentration that causes a defined effect in 50% of the test population. The effect can be sublethal, such as immobilization, reduced emergence, or reproductive impairment.
-
NOAEL (No-Observed-Adverse-Effect Level): The highest tested dose or concentration of a substance at which no statistically significant adverse effects are observed in the exposed population compared to a control group.
-
LOAEL (Lowest-Observed-Adverse-Effect Level): The lowest tested dose or concentration at which a statistically significant adverse effect is observed.
Statistical Analysis of Dose-Response Data
The analysis of dose-response data typically involves fitting a statistical model to the experimental data to estimate parameters like the LC50 or EC50.
-
Data Transformation: The dose or concentration is often log-transformed to linearize the sigmoidal dose-response relationship.
-
Model Fitting: Non-linear regression models are commonly used. The most frequent are the Probit and Logit (or Logistic) models. These models fit a sigmoidal curve to the data, representing the cumulative probability of the response as a function of the log-dose.
-
Parameter Estimation: From the fitted curve, the model calculates the LC50/EC50 value and its 95% confidence intervals. The confidence intervals provide a measure of the uncertainty in the estimate. Statistical software packages like R (with the drc package), SAS (using PROC PROBIT or PROC LOGISTIC), or GraphPad Prism are used for these calculations.
Data Presentation: Quantitative Toxicity of this compound
The following tables summarize dose-response data from various studies.
Table 1: Acute Toxicity of this compound to Various Freshwater Arthropods Data from a 24-hour pulse exposure followed by an extended observation period.
| Species | Organism Type | Duration (Post-Exposure) | LC50 (µg/L) | 95% Confidence Interval | Reference |
| Daphnia magna | Crustacean | 11-30 d | 4,400 | N/A | |
| Asellus aquaticus | Crustacean | 11-30 d | 153 | N/A | |
| Gammarus pulex | Crustacean | 11-30 d | 190 | N/A | |
| Simpetrum striolatum | Insect (Dragonfly) | 11-30 d | 31.2 | N/A | |
| Culex pipiens | Insect (Mosquito) | 11-30 d | 6.78 | N/A | |
| Notidobia ciliaris | Insect (Caddisfly) | 11-30 d | 5.47 | N/A | |
| Simulium latigonium | Insect (Blackfly) | 11-30 d | 5.76 | N/A | |
| Chironomus riparius | Insect (Midge) | 17 d | 1.5 | N/A |
Table 2: Sublethal and Chronic Effects of this compound on Honeybees (Apis mellifera)
| Exposure Type | Endpoint | Concentration / Dose | Observed Effect | Reference |
| Chronic Larval | Learning & Memory | 1.0 mg/L in diet | Significantly impaired olfactory learning and long-term memory in adults. | |
| Chronic Larval | Survival to Adulthood | 0.5 and 1.0 mg/L in diet | Survival rate reduced to less than 60% compared to control. | |
| Chronic Larval | Development | 0.5 and 1.0 mg/L in diet | Delayed development, leading to lower adult bodyweight. | |
| Chronic Field | Foraging & Navigation | Sublethal concentration | Impaired foraging behavior, homing success, and navigation performance. |
Experimental Protocols
Protocol 1: Acute Aquatic Toxicity Test (Static-Renewal)
This protocol is a generalized method based on common practices for testing the acute toxicity of substances on freshwater invertebrates like Daphnia magna or Chironomus riparius.
Objective: To determine the 48-hour or 96-hour LC50/EC50 of this compound.
Materials:
-
This compound (analytical grade)
-
Solvent (e.g., Dimethyl sulfoxide, DMSO, if needed)
-
Culture medium (e.g., M4 medium for Daphnia)
-
Test organisms (e.g., <24-hour old Daphnia neonates)
-
Glass beakers or test vessels
-
Pipettes and volumetric flasks
-
Incubator or temperature-controlled room (e.g., 20 ± 2°C)
-
Photoperiod control (e.g., 16:8 light:dark cycle)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent or directly in the culture medium if soluble. A stock of 10 mg/L is a common starting point.
-
Range-Finding Test (Optional but Recommended): Expose a small number of organisms to a wide range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L) for 24 hours to determine the approximate range of toxicity.
-
Definitive Test Concentration Series: Based on the range-finding test, prepare a geometric series of at least five test concentrations. For example, if the range-finding test showed effects between 1 and 10 mg/L, a series could be 1.0, 1.8, 3.2, 5.6, and 10 mg/L.
-
Controls: Prepare a negative control (culture medium only) and a solvent control (culture medium with the highest volume of solvent used in the test concentrations) if a solvent was used.
-
Experimental Setup:
-
Aliquot the test solutions into replicate test vessels (e.g., 3-4 replicates per concentration).
-
Randomly introduce a set number of organisms (e.g., 10 Daphnia) into each vessel.
-
Place the vessels in the incubator under controlled temperature and light conditions.
-
-
Static-Renewal: If the test duration exceeds 24-48 hours, it is good practice to renew the test solutions daily to maintain exposure concentrations. This involves carefully transferring the organisms to fresh solutions.
-
Observation and Data Collection: At specified time points (e.g., 24, 48, 72, 96 hours), record the number of dead or immobilized organisms in each replicate. Immobilization is often used as the endpoint for Daphnia, defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: Use the mortality/immobilization data for each concentration to calculate the LC50/EC50 and 95% confidence intervals using Probit or Logit analysis.
Protocol 2: Chronic Larval Exposure in Honeybees (Apis mellifera)
This protocol describes a laboratory-based method to assess the sublethal effects of chronic this compound exposure during the larval stage on adult bee development and behavior, adapted from published studies.
Objective: To evaluate the impact of larval this compound exposure on survival, development, and adult cognitive functions.
Materials:
-
Honeybee larvae (<24 hours old)
-
Grafting tools
-
48-well cell culture plates
-
Royal jelly (for larval diet)
-
This compound stock solution
-
Incubators set to 34°C and 95% relative humidity
-
Emergence cages
-
Proboscis Extension Response (PER) assay equipment (for behavioral testing)
Procedure:
-
Larval Grafting: Collect first-instar larvae from a healthy honeybee colony and carefully transfer one larva into each well of a 48-well plate.
-
Diet Preparation: Prepare a larval diet based on royal jelly. For the treatment groups, spike the diet with the desired concentrations of this compound (e.g., 0.5 mg/L and 1.0 mg/L). Prepare a control diet with no this compound (and a solvent control if applicable).
-
Larval Rearing:
-
Provide each larva with a specific amount of the prepared diet daily, following a standard larval rearing feeding schedule.
-
Maintain the larvae in an incubator at 34°C and high humidity.
-
-
Pupation and Emergence: After the feeding period (typically 6-7 days), transfer the larvae to new plates for pupation. Monitor daily and record the rate of pupation and adult emergence.
-
Data Collection (Developmental):
-
Survival Rate: Calculate the percentage of larvae that survive to the pupal and adult stages for each treatment group.
-
Body Weight: Weigh newly emerged adult bees to assess developmental effects.
-
-
Data Collection (Adult Behavior - Optional):
-
Sucrose Sensitivity: Test the responsiveness of newly emerged bees to different concentrations of sucrose solution.
-
Olfactory Learning (PER Assay): Assess the ability of adult bees to learn to associate an odor with a sucrose reward. This involves multiple training trials and memory tests at different time points (e.g., 1 hour and 24 hours post-training).
-
-
Statistical Analysis:
-
Use survival analysis (e.g., Kaplan-Meier curves) to compare survival rates between groups.
-
Use ANOVA or t-tests to compare differences in body weight and behavioral performance (e.g., percentage of correct responses in the PER assay).
-
References
Protocol for Assessing the Impact of Thiacloprid on Aquatic Macroinvertebrate Communities
Application Note
Introduction
Thiacloprid, a neonicotinoid insecticide, is utilized for pest control in agriculture.[1] Its potential to contaminate aquatic ecosystems and impact non-target organisms, particularly aquatic macroinvertebrates, is a significant environmental concern.[2][3] Aquatic macroinvertebrates are vital components of freshwater ecosystems, playing crucial roles in nutrient cycling and serving as a food source for higher trophic levels.[4] They are also valuable biological indicators for assessing water quality due to their varying sensitivities to pollutants.[4] This document provides a comprehensive protocol for assessing the impact of this compound on aquatic macroinvertebrate communities, intended for researchers, scientists, and environmental professionals.
Principle of the Assay
This protocol outlines a multi-faceted approach to evaluate the effects of this compound, incorporating field sampling, laboratory toxicity testing, and mesocosm studies. The assessment relies on analyzing changes in macroinvertebrate community structure, population dynamics, and species sensitivity. Key metrics for evaluation include lethal concentrations (LC50), no-observed-effect concentrations (NOEC), taxa richness, abundance, and community composition indices. The protocol also includes methods for the analytical determination of this compound concentrations in water samples to establish clear dose-response relationships.
Data Presentation
Table 1: Acute Toxicity of this compound to Various Aquatic Macroinvertebrate Species (24-hour exposure followed by a post-exposure observation period)
| Species | Order/Class | 24h LC50 (µg/L) | Post-exposure LC50 (µg/L) (Duration) | Reference |
| Daphnia magna | Cladocera | >10,000 | 4,400 (30 d) | |
| Asellus aquaticus | Isopoda | >1,000 | 153 (19 d) | |
| Gammarus pulex | Amphipoda | >1,000 | 190 (19 d) | |
| Simpetrum striolatum | Odonata | 113.2 | 31.2 (11 d) | |
| Culex pipiens | Diptera | 10.3 | 6.78 (11 d) | |
| Notidobia ciliaris | Trichoptera | 12.8 | 5.47 (11 d) | |
| Simulium latigonium | Diptera | 7.9 | 5.76 (11 d) |
Table 2: Community and Population Level Effects of this compound in Mesocosm Studies
| Study Type | Exposure Scenario | Endpoint | Lowest Observed Effect Concentration (LOEC) | No Observed Effect Concentration (NOEC) | Reference |
| Stream Mesocosm | Single pulse | Long-term community structure alteration | 3.2 µg/L | - | |
| Stream Mesocosm | Single pulse | Effect on Nemoura cinerea (stonefly) | <3.2 µg/L | - | |
| Ditch Mesocosm | Single spike | Reduction in invertebrate consumption | 0.1 µg/L | <0.1 µg/L | |
| Ditch Mesocosm | Single spike | Decline in phytoplankton abundance | 0.1 µg/L | <0.1 µg/L | |
| Mediterranean Mesocosm | Single application | Population decline in Cloeon dipterum | - | <0.2 µg/L | |
| Mediterranean Mesocosm | Single application | Population decline in Chironomini | - | <0.2 µg/L |
Experimental Protocols
Field Sampling of Aquatic Macroinvertebrates
This protocol is adapted from standard semi-quantitative methods for wadeable streams.
1.1. Site Selection and Timing:
-
Select sampling reaches that are representative of the stream or river being studied.
-
Sampling should ideally be conducted during a standardized index period, such as summer to early fall (e.g., July 1 to October 1), to minimize seasonal variability.
-
Collect samples when streams are at or near base-flow conditions.
1.2. Equipment:
-
D-frame net or kick net (e.g., 500 µm mesh).
-
Sieve bucket (e.g., 250-500 µm mesh).
-
Sample containers (e.g., wide-mouthed plastic jars).
-
95% ethanol for sample preservation.
-
Forceps, trays, and labels.
-
Waders and other personal protective equipment.
1.3. Sampling Procedure (Riffle/Run Habitats):
-
Select a dominant riffle or run habitat within the study reach.
-
Place the net flush against the streambed with the opening facing upstream.
-
Disturb the substrate immediately upstream of the net by kicking or with your hands for a standardized area (e.g., 1 m²) and time.
-
Ensure dislodged organisms and debris are carried into the net by the current.
-
Carefully remove the net from the water, ensuring no loss of sample.
-
Transfer the entire sample into a sieve bucket or directly into a sample container.
-
Rinse the net thoroughly into the container to collect any remaining organisms.
-
Preserve the sample with 95% ethanol to a final concentration of approximately 70-80%.
-
Label the container with the date, site location, replicate number, and collector's name.
1.4. Sample Processing and Identification:
-
In the laboratory, rinse the sample through a sieve to remove preservative and fine sediment.
-
Transfer the sample to a sorting tray.
-
Using forceps and a dissecting microscope, pick all macroinvertebrates from the debris.
-
Identify the macroinvertebrates to the lowest practical taxonomic level (e.g., family or genus) using appropriate taxonomic keys.
-
Enumerate the individuals of each taxon.
Laboratory Acute Toxicity Testing
This protocol is based on short-term exposure studies to determine the lethal concentration (LC50) of this compound.
2.1. Test Organisms and Acclimation:
-
Select a range of macroinvertebrate species with varying sensitivities.
-
Acclimate the organisms to laboratory conditions (temperature, water quality) for a minimum of 48 hours before testing.
2.2. Experimental Setup:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., distilled water).
-
Prepare a series of test concentrations by diluting the stock solution with control water (e.g., reconstituted moderately hard water or water from the collection site).
-
Include a solvent control (if applicable) and a negative control (no this compound).
-
Use glass beakers or other inert containers as test chambers.
-
Maintain a constant temperature and photoperiod relevant to the test species.
2.3. Test Procedure:
-
Randomly assign test organisms to the different treatment and control groups (e.g., 10-20 individuals per replicate, with at least 3 replicates per concentration).
-
Expose the organisms to the this compound concentrations for a defined period, typically 24 to 96 hours. A 24-hour pulse exposure is often environmentally relevant.
-
Do not feed the organisms during the exposure period.
-
After the exposure period, gently transfer the organisms to clean, uncontaminated media for a post-exposure observation period (e.g., 10-30 days). This is crucial as this compound can cause delayed mortality.
-
Record mortality at regular intervals during and after the exposure period.
-
Calculate the LC50 values and their 95% confidence intervals using appropriate statistical methods (e.g., Probit analysis).
Mesocosm Study
Mesocosm studies allow for the assessment of community-level impacts and recovery under semi-realistic environmental conditions.
3.1. Mesocosm Design:
-
Construct artificial stream or pond ecosystems (mesocosms) that mimic the natural environment, including substrate, flow conditions, and a representative macroinvertebrate community.
-
Allow for a colonization and stabilization period before the experiment begins.
3.2. Experimental Procedure:
-
Randomly assign mesocosms to different treatment groups (a range of this compound concentrations) and a control group.
-
Apply this compound to the water column to achieve the target concentrations. A single pulse application can simulate a runoff event.
-
Monitor the concentration of this compound in the water over time to determine its dissipation rate.
-
Collect macroinvertebrate samples (e.g., using artificial substrates or core samplers) from each mesocosm at multiple time points before and after this compound application.
-
Process and identify the macroinvertebrates as described in the field sampling protocol.
-
Assess other ecosystem parameters such as periphyton biomass, leaf litter decomposition, and water quality.
3.3. Data Analysis:
-
Calculate community metrics such as taxa richness, abundance, Shannon diversity index, and the proportion of sensitive taxa like Ephemeroptera, Plecoptera, and Trichoptera (%EPT).
-
Use statistical methods such as ANOVA or regression to test for significant differences between treatment and control groups.
-
Employ multivariate techniques like Principal Response Curves (PRC) or Generalized Linear Models (GLMs) to analyze changes in the overall community structure over time.
Analysis of this compound in Water Samples
Accurate determination of this compound concentrations is essential for interpreting toxicological data. High-Performance Liquid Chromatography (HPLC) is a common analytical method.
4.1. Sample Collection and Preparation:
-
Collect water samples in clean glass bottles.
-
Store samples at 4°C and analyze as soon as possible.
-
Sample preparation may involve solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.
4.2. HPLC Analysis:
-
Instrumentation: HPLC system equipped with a suitable detector (e.g., UV-Vis Diode Array Detector (DAD) or Mass Spectrometry (MS)).
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase.
-
Quantification: Prepare a calibration curve using certified standards of this compound. Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Mode of action of this compound on the insect nervous system.
Caption: Overall workflow for assessing this compound's impact.
References
Application Note: High-Throughput qPCR for Profiling Thiacloprid-Induced Gene Expression Changes
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Thiacloprid, a neonicotinoid insecticide, is widely used in agriculture for crop protection.[1][2][3] Growing evidence suggests that exposure to this compound can lead to unintended biological effects in non-target organisms, including mammals.[1][4] At a molecular level, this compound has been shown to induce oxidative stress, interfere with cellular signaling pathways, and alter the expression of genes involved in critical physiological processes. Quantitative Polymerase Chain Reaction (qPCR) is a powerful and sensitive technique for quantifying these changes in gene expression, providing valuable insights into the toxicological impact of this compound. This application note provides a detailed protocol for using qPCR to study this compound-induced gene expression changes and presents data on key affected genes.
This compound and Cellular Stress Signaling
This compound exposure has been demonstrated to trigger oxidative stress by increasing the production of reactive oxygen species (ROS). This oxidative imbalance can, in turn, activate stress-responsive signaling pathways, such as the NF-κB pathway, leading to inflammation and apoptosis. qPCR allows for the precise measurement of transcript levels of key genes within these pathways, offering a quantitative method to assess the cellular response to this compound.
Featured Application: Quantifying Gene Expression Changes in Response to this compound
This protocol outlines the use of two-step reverse transcription qPCR (RT-qPCR) to measure the relative expression of genes implicated in this compound-induced toxicity. The workflow begins with the exposure of a relevant biological system (e.g., cell culture or animal model) to this compound, followed by RNA isolation, cDNA synthesis, and finally, qPCR analysis.
Experimental Protocols
Sample Preparation (Cell Culture Example)
-
Cell Seeding: Plate cells (e.g., HepG2 human liver cancer cells) in a 6-well plate at a density of 1 x 10^6 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture media to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM).
-
Exposure: Remove the existing media from the cells and replace it with the this compound-containing media. Include a vehicle control group treated with the same concentration of solvent.
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Harvesting: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse the cells directly in the well using a suitable lysis buffer for RNA extraction.
RNA Isolation
-
Homogenization: Add 1 mL of a TRIzol-like reagent to each well and pipette up and down to lyse the cells.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube, add 0.2 mL of chloroform, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes and then centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube and add 0.5 mL of isopropanol. Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Air-dry the pellet and resuspend the RNA in RNase-free water.
-
Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure. Assess RNA integrity using an Agilent Bioanalyzer or similar instrument; an RNA Integrity Number (RIN) of ≥ 7.0 is recommended.
Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: In a sterile, RNase-free tube, combine the following components:
-
Total RNA: 1 µg
-
Random Primers (50 ng/µL): 1 µL
-
dNTP Mix (10 mM): 1 µL
-
RNase-free water: to a final volume of 13 µL
-
-
Denaturation: Heat the mixture to 65°C for 5 minutes and then place it on ice for at least 1 minute.
-
Reverse Transcription Master Mix: Prepare a master mix containing:
-
5X Reaction Buffer: 4 µL
-
M-MLV Reverse Transcriptase (200 U/µL): 1 µL
-
RNase Inhibitor (40 U/µL): 1 µL
-
-
Reaction: Add 7 µL of the master mix to the denatured RNA mixture.
-
Incubation: Incubate the reaction at 42°C for 50 minutes, followed by an inactivation step at 70°C for 15 minutes.
-
Dilution: The resulting cDNA can be diluted (e.g., 1:10) with nuclease-free water and stored at -20°C.
Quantitative PCR (qPCR)
-
Reaction Setup: Prepare the qPCR reaction in a 96-well plate. For each sample, combine the following in a final volume of 20 µL:
-
2X SYBR Green qPCR Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Diluted cDNA: 2 µL
-
Nuclease-free water: 7 µL
-
-
Thermal Cycling: Perform the qPCR using a real-time PCR instrument with the following cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Data Analysis
-
Quantification Cycle (Cq): Determine the Cq (also known as Ct) value for each sample.
-
Relative Quantification: Use the 2-ΔΔCt method for relative quantification of gene expression.
-
ΔCt: Normalize the Cq value of the gene of interest to the Cq value of a stable housekeeping gene (e.g., GAPDH, ACTB).
-
ΔCt = Cq (gene of interest) - Cq (housekeeping gene)
-
-
ΔΔCt: Normalize the ΔCt of the treated sample to the ΔCt of the control sample.
-
ΔΔCt = ΔCt (treated sample) - ΔCt (control sample)
-
-
Fold Change: Calculate the fold change in gene expression.
-
Fold Change = 2-ΔΔCt
-
-
Data Presentation
The following tables summarize the quantitative data on gene expression changes induced by this compound from published studies.
Table 1: this compound-Induced Gene Expression Changes in Chicken Embryo Brain Tissue
| Gene | Function | Fold Change (vs. Control) |
| Casp3 | Apoptosis | Upregulated |
| NF-κB | Inflammation, Stress Response | Upregulated |
| Bcl-2 | Anti-apoptosis | Downregulated |
| TNF-α | Pro-inflammatory Cytokine | Upregulated |
| IL-1β | Pro-inflammatory Cytokine | Upregulated |
| IFN-γ | Pro-inflammatory Cytokine | Upregulated |
Table 2: this compound-Induced Gene Expression Changes in Honey Bee Brains
| Gene | Function | Fold Change (vs. Control) |
| farnesol dehydrogenase | Juvenile hormone synthesis | Downregulated |
| cyp6a14-like | Detoxification | Upregulated |
| apolipophorin-II like protein | Lipid transport | Upregulated |
| cytochrome oxidase cox17 | Oxidative phosphorylation | Upregulated |
Table 3: this compound-Induced Gene Expression Changes in Mouse Testis
| Gene | Function | Fold Change (vs. Control) |
| Rad51 | DNA repair | 1.4 |
| Hormad1 | Meiosis | 2.4 |
Mandatory Visualizations
Caption: this compound-induced oxidative stress and NF-κB signaling.
Caption: Experimental workflow for qPCR analysis.
Conclusion
This application note provides a comprehensive protocol for utilizing qPCR to investigate this compound-induced gene expression changes. The high sensitivity and specificity of qPCR make it an ideal tool for toxicogenomic studies, enabling researchers to quantify the molecular effects of environmental contaminants and drug candidates. The presented data and pathways offer a starting point for further investigation into the mechanisms of this compound toxicity.
References
- 1. This compound Induced Developmental Neurotoxicity via ROS-Oxidative Injury and Inflammation in Chicken Embryo: The Possible Attenuating Role of Chicoric and Rosmarinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Exposure Induces Oxidative Stress, Endoplasmic Reticulum Stress, and Apoptosis in the Liver of Mauremys reevesii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Astaxanthin Mitigates this compound-Induced Liver Injury and Immunotoxicity in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Localization of Thiacloprid in Insect Neural Tissue
Introduction
Thiacloprid is a neonicotinoid insecticide widely used in agriculture that functions as an agonist of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[1] Its binding to these receptors leads to an overstimulation of neurons, resulting in paralysis and death of the insect. Understanding the precise localization of this compound within the neural tissue is crucial for toxicological studies, research into insecticide resistance mechanisms, and the development of more selective and effective pest control agents. Immunohistochemistry (IHC) offers a powerful technique to visualize the distribution of this compound in situ, providing valuable insights into its penetration, accumulation, and specific neuronal targets.
This document provides a detailed protocol for the immunohistochemical localization of this compound in paraffin-embedded insect neural tissue. It should be noted that the localization of small molecules like this compound via IHC can be challenging and requires careful optimization. The following protocol is a recommended starting point based on established IHC procedures for insect tissues and principles of small molecule detection.
Principle of the Method
The protocol is based on an indirect IHC method. Tissue sections are incubated with a primary antibody specific to this compound. Subsequently, a secondary antibody conjugated to an enzyme (such as horseradish peroxidase - HRP) and directed against the primary antibody is applied. The addition of a chromogenic substrate results in a colored precipitate at the sites of antigen-antibody binding, allowing for visualization under a light microscope.
Materials and Reagents
-
Primary Antibody: Mouse anti-Thiacloprid monoclonal antibody. (Note: While antibodies for this compound exist for applications like ELISA, their suitability for IHC must be validated.[2][3][4])
-
Secondary Antibody: HRP-conjugated Goat anti-Mouse IgG.
-
Fixative: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS).
-
Dehydration Reagents: Graded ethanol series (70%, 80%, 95%, 100%).
-
Clearing Agent: Xylene.
-
Embedding Medium: Paraffin wax.
-
Antigen Retrieval Solution: 10 mM Sodium Citrate buffer, pH 6.0.
-
Blocking Buffer: 5% Normal Goat Serum in PBS with 0.3% Triton X-100.
-
Wash Buffer: PBS with 0.1% Tween 20 (PBST).
-
Chromogen: 3,3'-Diaminobenzidine (DAB) substrate kit.
-
Counterstain: Hematoxylin.
-
Mounting Medium: Permanent mounting medium.
-
Positively charged microscope slides.
-
Humidified chamber.
-
Microtome.
-
Water bath.
-
Oven.
Experimental Workflow
References
- 1. Insect nicotinic receptor interactions in vivo with neonicotinoid, organophosphorus, and methylcarbamate insecticides and a synergist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. A fluorescence polarization immunoassay for detection of this compound in environmental and agricultural samples - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. biodragon.cn [biodragon.cn]
Application Notes and Protocols for Cell Culture-Based Assays for Thiacloprid Cytotoxicity Assessment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cytotoxicity of thiacloprid, a neonicotinoid insecticide, using common cell culture-based assays. Detailed protocols for key experiments are provided, along with a summary of reported quantitative data and visualizations of the implicated signaling pathways.
Introduction
This compound has been shown to exhibit cytotoxic effects in various cell types, primarily through the induction of oxidative stress and apoptosis.[1][2][3] Understanding the mechanisms of this compound-induced cytotoxicity is crucial for evaluating its potential risks to non-target organisms, including humans. This document outlines standard in vitro methods to quantify this compound's cytotoxic effects and elucidate the underlying molecular pathways.
Data Presentation: this compound Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50 values for this compound in various cell lines.
| Cell Line | Assay | Exposure Time | IC50 (µM) | Reference |
| Human Foreskin Fibroblasts (HFF) - confluent | AlamarBlue | 5 days | 68.73 ± 9.71 | [4] |
| Human Foreskin Fibroblasts (HFF) - pre-confluent | AlamarBlue | 5 days | 64.84 ± 5.79 | [4] |
| Reuber Rat Hepatoma (RH) - confluent | AlamarBlue | 5 days | 91.36 ± 1.33 | |
| Reuber Rat Hepatoma (RH) - pre-confluent | AlamarBlue | 5 days | 74.34 ± 10.85 | |
| Echinococcus multilocularis germinal cells | CellTiter-Glo | Not Specified | 2.89 ± 0.34 | |
| Honey Bee (CYP9Q3 expressing) | Fluorescence-based | 10 min | 3.9 | |
| Honey Bee (CYP9Q3 expressing) | Fluorescence-based | 30 min | 6.82 | |
| Honey Bee (CYP9Q3 expressing) | Fluorescence-based | 60 min | 14.1 |
Experimental Workflow for Cytotoxicity Assessment
A typical workflow for assessing the cytotoxicity of this compound in a cell culture-based model is depicted below. This process involves cell culture, treatment with this compound, and subsequent analysis using various cytotoxicity and mechanistic assays.
Figure 1: General experimental workflow for this compound cytotoxicity assessment.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium, indicating a loss of membrane integrity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a background control (medium only).
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (from the kit) to each well.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (from the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
-
Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release, after subtracting background absorbance.
Neutral Red (NR) Uptake Assay
This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Neutral Red solution (e.g., 50 µg/mL in medium)
-
Destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Dye Incubation: Remove the treatment medium and add 100 µL of Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Remove the Neutral Red solution and wash the cells with PBS.
-
Destaining: Add 150 µL of destain solution to each well and shake for 10 minutes to extract the dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Signaling Pathways in this compound-Induced Cytotoxicity
This compound exposure can trigger a cascade of molecular events leading to cell death. The two primary pathways implicated are oxidative stress and apoptosis.
This compound-Induced Oxidative Stress
This compound can induce the production of reactive oxygen species (ROS), leading to an imbalance in the cellular redox state. This oxidative stress can damage cellular components and trigger downstream signaling pathways, including apoptosis.
References
- 1. This compound Exposure Induces Oxidative Stress, Endoplasmic Reticulum Stress, and Apoptosis in the Liver of Mauremys reevesii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induced Developmental Neurotoxicity via ROS-Oxidative Injury and Inflammation in Chicken Embryo: The Possible Attenuating Role of Chicoric and Rosmarinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neonicotinoid-Induced Cytotoxicity: Insights into Cellular Mechanisms and Health Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Application Notes and Protocols: Characterizing Thiacloprid's Interaction with Nicotinic Acetylcholine Receptors (nAChRs) using Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiacloprid, a neonicotinoid insecticide, exerts its biological effects primarily by acting as an agonist at nicotinic acetylcholine receptors (nAChRs).[1] Understanding the specifics of this interaction is crucial for elucidating its mechanism of action, selectivity, and potential off-target effects. Radioligand binding assays are a powerful and sensitive tool for characterizing the binding of ligands like this compound to their target receptors.[2][3] These assays allow for the determination of key binding parameters such as the inhibition constant (Kᵢ), which reflects the affinity of the compound for the receptor.
This document provides detailed protocols for conducting radioligand binding assays to investigate the interaction of this compound with nAChRs, along with a summary of relevant binding data and visual representations of the experimental workflow and associated signaling pathways.
Data Presentation: Binding Affinity of this compound and Related Neonicotinoids
The following table summarizes the binding affinities of this compound and other neonicotinoid insecticides for nAChRs from various sources, as determined by competition radioligand binding assays. These assays typically measure the concentration of the unlabeled compound (e.g., this compound) that inhibits 50% of the specific binding of a radiolabeled ligand (IC₅₀), from which the inhibition constant (Kᵢ) is calculated.
| Compound | Radioligand | Receptor Source | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| This compound | [³H]-Imidacloprid | Myzus persicae (aphid) membranes | - | ~2 | [4] |
| This compound | [³H]-Imidacloprid | Cockroach neurons | - | - | [4] |
| This compound | [³H]-Nicotine | Chick α4β2 nAChR | 860 | - | |
| This compound | [³H]-Epibatidine | Rat brain α4β2 nAChR | 19,000 (EC₅₀ for up-regulation) | - | |
| Imidacloprid | [³H]-Imidacloprid | Myzus persicae (aphid) membranes | - | ~4 | |
| Imidacloprid | [³H]-Nicotine | Chick α4β2 nAChR | - | - | |
| Acetamiprid | [³H]-Imidacloprid | Myzus persicae (aphid) membranes | - | ~10 | |
| Clothianidin | [³H]-Imidacloprid | Myzus persicae (aphid) membranes | - | - | |
| Nitenpyram | [³H]-Imidacloprid | Myzus persicae (aphid) membranes | - | ~100 |
Note: The specific binding parameters can vary depending on the radioligand used, the receptor subtype, the species from which the receptor is derived, and the assay conditions.
Experimental Protocols
This section provides a detailed methodology for a competition radioligand binding assay to determine the binding affinity of this compound for nAChRs.
Protocol 1: Membrane Preparation from nAChR-expressing Tissues or Cells
This protocol describes the preparation of crude membrane fractions enriched with nAChRs.
Materials:
-
Tissue source (e.g., insect heads, mammalian brain regions) or cultured cells expressing the nAChR subtype of interest.
-
Ice-cold Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail.
-
Ice-cold Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Cryoprotectant solution: Assay buffer containing 10% sucrose.
-
Homogenizer (e.g., Dounce or Potter-Elvehjem).
-
High-speed refrigerated centrifuge.
-
Protein assay kit (e.g., BCA or Bradford).
Procedure:
-
Homogenize the tissue or cells in 20 volumes of ice-cold Lysis Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Carefully collect the supernatant and centrifuge it at 20,000 - 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer.
-
Repeat the centrifugation step (step 3).
-
Resuspend the final pellet in the cryoprotectant solution.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Aliquot the membrane suspension and store at -80°C until use.
Protocol 2: Competition Radioligand Binding Assay
This protocol details the steps for determining the inhibitory potency (IC₅₀) of this compound by measuring its ability to compete with a known radioligand for binding to nAChRs. A common radioligand for studying neonicotinoid binding is [³H]-Imidacloprid.
Materials:
-
Prepared nAChR membranes (from Protocol 1).
-
Radioligand: e.g., [³H]-Imidacloprid (at a final concentration near its Kd).
-
Test Compound: this compound, prepared in a series of dilutions.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand that binds to the same site (e.g., 100 µM nicotine or unlabeled Imidacloprid).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Cell harvester or vacuum filtration manifold.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Assay Setup: Perform all assays in triplicate in a 96-well microplate.
-
Total Binding: Add Assay Buffer, radioligand, and the membrane preparation to the wells.
-
Non-specific Binding: Add the non-specific binding control, radioligand, and the membrane preparation to the wells.
-
Competition Binding: Add a range of concentrations of this compound, the radioligand, and the membrane preparation to the wells. A typical concentration range for the competitor would span several orders of magnitude (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes), often with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
For the competition assay, plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value of this compound.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
nAChR Signaling Pathway
Caption: Agonist binding to nAChRs leads to ion influx and downstream signaling.
Experimental Workflow for Competition Radioligand Binding Assay
Caption: Workflow for a competition radioligand binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 3. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elimination Resistance: Characterizing Multi-compartment Toxicokinetics of the Neonicotinoid this compound in the Amphipod Gammarus pulex Using Bioconcentration and Receptor-Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming matrix effects in Thiacloprid analysis by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Thiacloprid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.[1][2] In complex matrices like food or environmental samples, these effects can be a significant source of error in LC-MS/MS analysis.[3]
Q2: What are the most common sample preparation techniques to minimize matrix effects for this compound analysis?
A2: The most common and effective sample preparation techniques include:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide residue analysis in various food matrices.[4] It involves an extraction step with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup.
-
Solid-Phase Extraction (SPE): SPE is a robust technique for cleaning up complex samples. Different sorbents can be used to selectively remove interfering compounds while retaining this compound.
-
Liquid-Liquid Extraction (LLE): LLE can be used for initial sample cleanup and extraction.
Q3: How can I compensate for matrix effects that are not removed during sample preparation?
A3: Several analytical strategies can be employed to compensate for residual matrix effects:
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to mimic the matrix effects experienced by the analyte in the actual samples.
-
Use of Internal Standards (IS): A stable isotope-labeled (SIL) internal standard of this compound (e.g., this compound-d4) is the ideal choice as it behaves almost identically to the analyte during extraction, chromatography, and ionization, thus effectively compensating for matrix effects and other variations. If a SIL-IS is unavailable, a structural analog can be used, but with potentially less accuracy.
-
Standard Addition: This method involves adding known amounts of the analyte to the sample and is effective but can be time-consuming for routine analysis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | Inefficient extraction from the sample matrix. | Optimize the extraction solvent and procedure. For QuEChERS, ensure proper homogenization and shaking times. Consider using acidified acetonitrile for better extraction efficiency. |
| Loss of analyte during the cleanup step. | Evaluate the SPE sorbent and elution solvent. Ensure the chosen sorbent does not irreversibly retain this compound. For d-SPE, the type and amount of sorbent (e.g., PSA, C18, GCB) should be optimized for the specific matrix. | |
| Degradation of this compound. | This compound is generally stable, but check the pH of your solutions and storage conditions. | |
| High Matrix Effects (Signal Suppression or Enhancement) | Insufficient cleanup of the sample extract. | Improve the d-SPE cleanup step in the QuEChERS method by optimizing the sorbent combination. For highly complex matrices, a more rigorous cleanup using SPE cartridges may be necessary. |
| Co-elution of matrix components with this compound. | Optimize the LC gradient to improve the separation of this compound from interfering matrix components. | |
| --- | Employ matrix-matched calibration to compensate for the signal alteration. | |
| --- | Use a stable isotope-labeled internal standard for the most effective correction of matrix effects. | |
| Poor Peak Shape (Broadening, Tailing, or Splitting) | Column contamination or overload. | Inject a system suitability test sample regularly to check for contamination. If necessary, wash the column or replace it. Avoid overloading the column by diluting the sample extract. |
| Incompatible mobile phase or sample solvent. | Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion. | |
| Instrument issues. | Check for leaks in the LC system, ensure proper pump performance, and verify that the ion source is clean. | |
| Inconsistent Results (Poor Precision) | Variability in sample preparation. | Ensure consistent and precise execution of the sample preparation protocol, especially the weighing, pipetting, and extraction steps. |
| LC-MS/MS system instability. | Allow the system to equilibrate properly before starting the analysis. Monitor system pressure and retention times for any unusual fluctuations. | |
| Carryover between samples. | Implement a robust needle wash procedure in the autosampler method to prevent carryover from one sample to the next. |
Experimental Protocols
Generic QuEChERS Method for this compound in Produce
This protocol is a generalized procedure based on common QuEChERS methods.
-
Sample Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10-15 mL of acetonitrile (often with 0.1-1% acetic acid).
-
Add the appropriate QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup (d-SPE):
-
Transfer an aliquot of the supernatant (e.g., 6-8 mL) to a 15 mL centrifuge tube containing the d-SPE sorbents (e.g., a mixture of PSA, C18, and MgSO₄). The choice of sorbents depends on the matrix.
-
Vortex for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Parameters for this compound Analysis
These are typical starting parameters. Optimization will be required for your specific instrument and application.
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
B: Methanol or acetonitrile with 0.1% formic acid and 5 mM ammonium formate.
-
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute this compound and then re-equilibrate.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).
-
This compound Precursor Ion: m/z 253.0
-
This compound Product Ions (example transitions): m/z 126.1 (quantifier) and m/z 90.1 (qualifier).
-
Data Presentation
Table 1: Recovery and Precision Data for this compound in Various Matrices using QuEChERS-LC-MS/MS
| Matrix | Spiking Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Butterbur | 20 | 78.23 - 82.17 | ≤ 7.22 | |
| 100 | 78.23 - 82.17 | ≤ 7.22 | ||
| Crayfish Tissues | Not specified | 80.6 - 112.7 | 4.2 - 12.6 | |
| Vegetables & Flowers | 2 | 77 - 119 | 1.5 - 13.4 (intra-day) | |
| 200 | 77 - 119 | 0.9 - 14.4 (inter-day) | ||
| 2000 | 77 - 119 | |||
| Cowpeas | 5 | 81.3 - 95.1 | 2.1 - 9.5 | |
| 50 | 81.3 - 95.1 | 2.1 - 9.5 | ||
| 500 | 81.3 - 95.1 | 2.1 - 9.5 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Matrix | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| Butterbur | 0.0006 | 0.002 | |
| Vegetables & Flowers | 0.00009 - 0.0008 | 0.002 | |
| Crayfish Tissues | 0.00002 - 0.0005 | 0.00005 - 0.002 |
Visualizations
Caption: Workflow for this compound analysis using QuEChERS and LC-MS/MS.
Caption: Troubleshooting decision tree for this compound LC-MS/MS analysis.
References
Technical Support Center: Enhancing Thiacloprid Detection in Water Samples
Welcome to our technical support center dedicated to improving the sensitivity of Thiacloprid detection in aqueous matrices. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for key analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most sensitive methods for detecting this compound in water?
A1: Several advanced analytical techniques offer high sensitivity for this compound detection. These include Surface-Enhanced Raman Spectroscopy (SERS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) often coupled with Solid-Phase Extraction (SPE), and sensor-based methods utilizing Molecularly Imprinted Polymers (MIPs) or immunoassays. The choice of method often depends on the required limit of detection, sample matrix complexity, and available instrumentation.
Q2: How can I overcome matrix effects in my water samples?
A2: Matrix effects, where other components in the sample interfere with the this compound signal, are a common challenge. Effective sample preparation is key to mitigating these effects. Techniques like Solid-Phase Extraction (SPE) can selectively isolate this compound from interfering substances.[1][2][3] Additionally, the use of matrix-matched calibration standards or isotope-labeled internal standards in LC-MS/MS analysis can help to compensate for matrix-induced signal suppression or enhancement.
Q3: What is the purpose of using internal standards in this compound analysis?
A3: Internal standards are compounds with similar chemical and physical properties to this compound that are added to samples at a known concentration before analysis. They are used to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of quantification.
Q4: How do I choose the appropriate Solid-Phase Extraction (SPE) sorbent for this compound?
A4: The choice of SPE sorbent depends on the physicochemical properties of this compound and the nature of the water sample. For neonicotinoids like this compound, polymeric reversed-phase sorbents are often effective.[4] It is crucial to select a sorbent that provides strong retention for this compound while allowing interfering compounds to be washed away.[5]
Q5: What are the advantages of using SERS for this compound detection?
A5: Surface-Enhanced Raman Spectroscopy (SERS) offers several advantages, including ultra-high sensitivity, rapid analysis time, and the provision of a unique molecular fingerprint of the analyte. This specificity can reduce the need for extensive chromatographic separation.
Troubleshooting Guides
Surface-Enhanced Raman Spectroscopy (SERS)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No SERS Signal | - Inefficient SERS substrate (low enhancement factor).- this compound not adsorbing to the substrate surface.- Incorrect laser wavelength or power. | - Synthesize or purchase high-quality SERS substrates with a high density of "hot spots."- Optimize the pH of the sample solution to promote adsorption of this compound onto the nanoparticle surface.- Ensure the laser wavelength is matched to the plasmon resonance of the SERS substrate. Optimize laser power to maximize signal without causing sample degradation. |
| Poor Reproducibility | - Inhomogeneous SERS substrate.- Inconsistent sample deposition.- Aggregation of nanoparticles in solution. | - Use substrates with a uniform distribution of nanoparticles.- Employ a consistent sample application method, such as spin-coating or controlled evaporation, to ensure a uniform analyte distribution.- Stabilize nanoparticle colloids with appropriate capping agents to prevent aggregation before or during measurement. |
| High Background Signal/Interference | - Contaminants in the water sample.- Fluorescence from the sample matrix.- Raman scattering from the substrate itself. | - Implement a sample clean-up step, such as solid-phase extraction, to remove interfering substances.- Use a laser wavelength that minimizes fluorescence, or employ baseline correction algorithms.- Subtract the background spectrum of the bare substrate from the sample spectrum. |
Solid-Phase Extraction (SPE) with LC-MS/MS
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Recovery of this compound | - Inappropriate SPE sorbent.- Incomplete elution of this compound from the cartridge.- Breakthrough of this compound during sample loading. | - Select a sorbent with high affinity for this compound. Polymeric sorbents are often a good choice.- Optimize the elution solvent composition and volume to ensure complete recovery. It may be necessary to use a stronger solvent or multiple elution steps.- Reduce the sample loading flow rate or use a larger sorbent bed mass to prevent breakthrough. |
| Poor Reproducibility | - Inconsistent flow rates during loading, washing, or elution.- Clogging of the SPE cartridge.- Variability in sample matrix. | - Use a vacuum manifold or automated SPE system to maintain consistent flow rates.- Filter water samples before loading to remove particulate matter that can clog the cartridge.- Homogenize samples thoroughly and consider the use of an internal standard to correct for variability. |
| Presence of Interferences in the Final Extract | - Inadequate washing of the SPE cartridge.- Co-elution of interfering compounds with this compound. | - Optimize the composition and volume of the wash solvent to remove interferences without eluting this compound.- Consider using a different SPE sorbent with higher selectivity for this compound. |
Molecularly Imprinted Polymer (MIP) Sensors
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Sensitivity/Binding Affinity | - Incomplete removal of the this compound template molecule after polymerization.- Poorly formed recognition sites in the polymer.- Inappropriate monomer-template ratio. | - Optimize the template removal process by using a suitable solvent and extraction time.- Adjust the polymerization conditions (e.g., temperature, initiator concentration) to create well-defined binding cavities.- Experiment with different molar ratios of functional monomer to template to enhance binding affinity. |
| Poor Selectivity | - Non-specific binding to the polymer surface.- Cross-reactivity with structurally similar compounds. | - Block non-specific binding sites with a suitable blocking agent.- During MIP synthesis, use a template molecule that is a close structural analog of this compound to create highly specific recognition sites. |
| Signal Instability/Drift | - Leaching of the template or unreacted monomers.- Degradation of the polymer matrix.- Changes in environmental conditions (e.g., pH, temperature). | - Ensure complete removal of unreacted components after polymerization.- Use a robust polymer with good chemical and thermal stability.- Control the pH and temperature of the measurement solution to ensure stable sensor response. |
Data Presentation
Table 1: Performance Comparison of this compound Detection Methods
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| SERS with Silver Nanostars | 1 ng/mL | - | - | |
| MMIPs-SERS | 23.7 - 68.8 ng/g | - | - | |
| SERS with Ag and Au Nanostructures | 380 µM | - | - | |
| SPE with LC-MS/MS (Bond Elut Plexa) | - | - | 72.9 | |
| SPE with LC-MS/MS (Bakerbond SDB-1) | - | - | 43.2 | |
| Magnetic SPE with HPLC-DAD | 1.3 - 3.2 ng/L | 4.3 - 11 ng/L | 91 - 99.3 | |
| Enhanced Chemiluminescent Enzyme Immunoassay (ECL-EIA) | - | 1.80 ng/mL (IC50) | 79.7 - 119 | |
| Ion Chromatography with Fluorescence Detection | 0.1 - 8.0 mg/L (spiked levels) | - | 95.8 - 114 |
Experimental Protocols
Protocol for SERS-based Detection of this compound using Silver Nanostars
This protocol outlines the preparation of a silver nanostar-based SERS substrate for the sensitive detection of this compound in water samples.
Materials:
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Silver nitrate (AgNO₃)
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Sodium citrate
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Hydrogen peroxide (H₂O₂)
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This compound standard solution
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Deionized water
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Glass microscope slides
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Raman spectrometer
Procedure:
-
Synthesis of Silver Nanostars (AgNs):
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Prepare aqueous solutions of silver nitrate and sodium citrate.
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Heat the sodium citrate solution to boiling.
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Rapidly inject the silver nitrate solution into the boiling sodium citrate solution while stirring vigorously.
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Add hydrogen peroxide to the solution to induce the formation of star-shaped nanoparticles.
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Continue stirring until the color of the solution changes, indicating the formation of AgNs.
-
-
Preparation of SERS Substrate:
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Clean glass microscope slides thoroughly with piranha solution (a mixture of sulfuric acid and hydrogen peroxide).
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Deposit the synthesized AgNs solution onto the cleaned glass slides using a self-assembly approach. Multiple depositions can be performed to achieve a dense coverage.
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Allow the slides to dry completely.
-
-
SERS Measurement:
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Prepare a series of this compound standard solutions in deionized water.
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Apply a small droplet of the this compound solution onto the prepared SERS substrate and allow it to dry.
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Acquire the SERS spectrum using a Raman spectrometer with an appropriate laser wavelength (e.g., 785 nm).
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Collect spectra from multiple spots on the substrate to ensure reproducibility.
-
-
Data Analysis:
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Process the collected spectra to remove background noise and baseline drift.
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Identify the characteristic Raman peaks of this compound.
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Correlate the intensity of a characteristic peak with the concentration of this compound to generate a calibration curve.
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Protocol for Solid-Phase Extraction (SPE) of this compound from Water Samples
This protocol describes a general procedure for the extraction and preconcentration of this compound from water samples using SPE prior to LC-MS/MS analysis.
Materials:
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SPE cartridges (e.g., Bond Elut Plexa or Bakerbond SDB-1)
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Methanol (HPLC grade)
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Deionized water
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Formic acid
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Nitrogen gas supply
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Vortex mixer
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LC-MS/MS system
Procedure:
-
SPE Cartridge Conditioning:
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Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to go dry.
-
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Sample Loading:
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Acidify the water sample with formic acid to a pH of approximately 3.
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Pass the water sample through the conditioned SPE cartridge at a controlled flow rate (e.g., 5-10 mL/min).
-
-
Washing:
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Wash the cartridge with 5 mL of deionized water to remove any unretained interfering compounds.
-
-
Elution:
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Elute the retained this compound from the cartridge with a suitable organic solvent, such as methanol or acetonitrile. A volume of 5 mL is typically used.
-
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Solvent Evaporation and Reconstitution:
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Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
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Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
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Inject the reconstituted sample into the LC-MS/MS system for quantification of this compound.
-
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Workflow for this compound detection using SERS.
Caption: Workflow for this compound analysis by SPE and LC-MS/MS.
Caption: Workflow for MIP-based sensor fabrication and detection.
References
Troubleshooting poor recovery of Thiacloprid during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of Thiacloprid during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider during sample preparation?
A1: this compound is a neonicotinoid insecticide.[1] Its chemical properties influence its behavior during extraction and analysis. It is stable at pH 5, 7, and 9, meaning hydrolysis is not expected to be a significant cause of degradation under typical environmental conditions.[2] this compound is also stable at elevated temperatures.[3] However, its solubility and potential for interactions with sample matrix components are critical considerations for achieving good recovery.
Q2: My recovery of this compound is consistently low. What are the most common causes?
A2: Low recovery of this compound can stem from several factors in your sample preparation workflow. The most common issues include:
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Suboptimal Extraction Solvent: The choice of solvent is critical for efficiently extracting this compound from the sample matrix. Acetonitrile is a commonly used and effective solvent.[4][5]
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Matrix Effects: Complex sample matrices can interfere with the extraction process or the analytical measurement, leading to ion suppression or enhancement in LC-MS/MS analysis. This is a well-documented issue for pesticide analysis in complex samples like fruits, vegetables, and honey.
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Improper pH: While this compound is stable across a range of pH values, the pH of the extraction solvent can influence the extraction efficiency and the co-extraction of matrix components.
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Inefficient Cleanup: Inadequate removal of interfering compounds during the cleanup step (e.g., using dispersive Solid Phase Extraction - dSPE) can lead to poor recovery and significant matrix effects. The choice of sorbents like C18 or graphitized carbon black (GCB) is crucial.
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Analyte Adsorption: this compound may adsorb to container surfaces or matrix components, especially in complex matrices like soil or those with high organic content.
Q3: How can I mitigate matrix effects when analyzing this compound?
A3: Matrix effects can cause significant variability and inaccuracy in quantitative analysis. To compensate for these effects, using matrix-matched calibration standards is highly recommended. This involves preparing your calibration standards in a blank matrix extract that has been processed through the same sample preparation procedure as your samples. Alternatively, the use of a stable isotope-labeled internal standard, such as this compound-d4, can help to correct for recovery losses and matrix effects.
Q4: Is this compound stable during sample storage?
A4: Yes, studies have shown that this compound is stable in various crop commodities when stored frozen (at approximately -20°C) for extended periods, up to 18-24 months. However, it is always good practice to minimize storage time and analyze samples as promptly as possible.
Troubleshooting Guide for Poor this compound Recovery
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Low this compound recovery after the initial solvent extraction step.
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Question: I am using the QuEChERS method with acetonitrile, but my initial extraction seems inefficient. What could be wrong?
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Answer:
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Ensure Proper Homogenization: Inconsistent sample homogenization can lead to variable and incomplete extraction. Ensure your sample is finely ground and well-mixed before taking a subsample. For some matrices, like cereals, particle size can affect extraction yield.
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Verify Solvent-to-Sample Ratio: Ensure you are using a sufficient volume of acetonitrile for the amount of sample. A typical ratio is 1:1 (e.g., 10 mL of acetonitrile for 10 g of sample).
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Check Extraction Time and Vigor: Ensure you are shaking or vortexing the sample and solvent mixture vigorously for an adequate amount of time (e.g., 1-5 minutes) to ensure thorough extraction.
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Consider Solvent Acidification: For some matrices, adding a small amount of acid (e.g., 0.5% acetic acid) to the acetonitrile can improve the extraction efficiency of this compound and its metabolites.
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Problem 2: Significant loss of this compound during the dispersive SPE (dSPE) cleanup step.
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Question: My recovery drops significantly after the dSPE cleanup. Am I using the wrong sorbents?
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Answer:
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Sorbent Selection is Key: The choice of dSPE sorbent depends on your sample matrix.
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PSA (Primary Secondary Amine): This is effective for removing fatty acids, organic acids, and some sugars. It has been shown to provide good recovery for this compound.
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C18 (Octadecylsilane): Useful for removing non-polar interferences like fats and waxes.
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GCB (Graphitized Carbon Black): Very effective at removing pigments and sterols. However, GCB can also adsorb planar molecules like this compound, leading to low recovery if not used carefully. Use the minimum amount necessary.
-
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Optimize Sorbent Amount: Using too much sorbent, especially GCB, can lead to the loss of your target analyte. Try reducing the amount of sorbent in your dSPE tube.
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Evaluate Sorbent Combinations: A study on cowpeas found that PSA alone provided better recoveries for this compound and its metabolites compared to combinations with C18 or GCB. You may need to test different sorbent combinations for your specific matrix.
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Problem 3: High variability in recovery between replicate samples.
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Question: My recovery rates for this compound are inconsistent across my sample set. What could be causing this?
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Answer:
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Inconsistent Sample Preparation: Ensure that every step of your protocol, from weighing the sample to adding solvents and salts, is performed as consistently as possible for all samples.
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Non-Homogeneous Matrix: As mentioned before, if the this compound is not evenly distributed throughout the original sample, subsamples will have different concentrations. Thoroughly homogenize the entire sample before weighing.
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Temperature Fluctuations: Ensure that all extraction and cleanup steps are performed at a consistent temperature.
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Matrix Effects: High variability can be a symptom of significant and inconsistent matrix effects. The use of an internal standard can help to normalize this variability.
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Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₀H₉ClN₄S | |
| Molar Mass | 252.72 g/mol | |
| Appearance | Colorless crystals | |
| Water Solubility | 185 mg/L (at 20°C) | |
| Hydrolytic Stability | Stable at pH 5, 7, and 9 | |
| Thermal Stability | Stable to elevated temperatures |
Table 2: Troubleshooting Summary for Poor this compound Recovery
| Problem | Potential Cause | Recommended Solution |
| Low Initial Extraction | Inadequate homogenization, incorrect solvent-to-sample ratio, insufficient extraction time/vigor. | Ensure fine and uniform sample homogenization. Verify solvent volume and increase shaking time/intensity. Consider adding acid to the extraction solvent. |
| Loss During dSPE Cleanup | Inappropriate sorbent choice (e.g., excessive GCB), incorrect sorbent amount. | Optimize dSPE sorbents for your matrix. Start with PSA and MgSO₄. Use C18 for fatty matrices. Use GCB sparingly and only if necessary for pigment removal. |
| Variable Recovery | Inconsistent sample handling, non-homogeneous sample, significant matrix effects. | Standardize every step of the protocol. Thoroughly homogenize the bulk sample before subsampling. Use matrix-matched standards or a stable isotope-labeled internal standard. |
| Signal Suppression/Enhancement (LC-MS/MS) | Co-eluting matrix components interfering with ionization. | Dilute the final extract if sensitivity allows. Optimize chromatographic separation to resolve this compound from interferences. Employ matrix-matched calibration. |
Table 3: Reported Recovery Rates of this compound using QuEChERS
| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Reference |
| Pepper Fruits | Not specified | 83.69% | |
| Cowpeas | 0.005 - 0.5 | 81.3 - 95.1% | |
| Chilli | Not specified | 80.33 - 88% | |
| Cotton (various parts) | 0.01 - 0.50 | > 80% | |
| Vegetables and Flowers | 0.002 - 2.0 | 77 - 119% |
Experimental Protocols
Protocol: Generic QuEChERS Method for this compound Analysis
This protocol provides a general guideline for the extraction and cleanup of this compound from a solid matrix (e.g., fruits, vegetables). Optimization for specific matrices is highly recommended.
1. Sample Homogenization:
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Homogenize a representative portion of the sample (e.g., in a blender with dry ice) to a fine, uniform consistency.
2. Extraction:
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Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
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Add 10 mL of acetonitrile (consider adding 0.5% acetic acid for improved efficiency).
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Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
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Immediately cap the tube and shake vigorously for 1-2 minutes.
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Centrifuge at ≥3000 rpm for 5 minutes.
3. Dispersive SPE (dSPE) Cleanup:
-
Take a 6 mL aliquot of the upper acetonitrile layer and transfer it to a 15 mL dSPE tube.
-
The dSPE tube should contain the appropriate cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA). For highly pigmented samples, a small amount of GCB (e.g., 50 mg) may be required, but test for analyte loss first.
-
Cap the tube and vortex for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
4. Final Preparation and Analysis:
-
Transfer a 1 mL aliquot of the cleaned extract into an autosampler vial.
-
The sample is now ready for analysis by LC-MS/MS or another suitable instrument.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. fao.org [fao.org]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Determination, residue analysis and risk assessment of this compound and spirotetramat in cowpeas under field conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emergentresearch.org [emergentresearch.org]
Technical Support Center: Optimizing HPLC Separation of Thiacloprid and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the separation of Thiacloprid and its metabolites.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound and its metabolites.
1. Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram shows significant peak tailing for this compound and/or its metabolites. What are the potential causes and how can I resolve this?
Answer:
Peak tailing is a common issue in HPLC and can arise from several factors, particularly when analyzing compounds like this compound which contains basic nitrogen moieties.
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Secondary Interactions: The primary cause of peak tailing for basic compounds on silica-based C18 columns is the interaction between the analyte and residual acidic silanol groups on the stationary phase.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to between 2.5 and 4) can suppress the ionization of silanol groups, minimizing these secondary interactions. The use of a buffer (e.g., formic acid, ammonium acetate, or phosphate buffer) is crucial to maintain a stable pH.[1][2][3]
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Solution 2: Use a Base-Deactivated Column: Employing a modern, high-purity, end-capped C18 column or a column with a polar-embedded group can significantly reduce silanol interactions.
-
Solution 3: Add a Competing Base: In some cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can mask the active silanol sites. However, this approach can be complex and may affect mass spectrometry (MS) compatibility.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Extra-Column Volume: Excessive tubing length or fittings with large internal diameters can contribute to peak broadening and tailing.
-
Solution: Use tubing with a smaller internal diameter and minimize the length of connections between the injector, column, and detector.
-
2. Poor Resolution or Co-elution of Metabolites
Question: I am unable to separate this compound from one of its metabolites, or two metabolites are co-eluting. How can I improve the resolution?
Answer:
Achieving baseline separation of structurally similar metabolites requires careful optimization of the HPLC method. This compound metabolites can have very similar polarities, making their separation challenging.
-
Gradient Optimization: The gradient program is a critical factor in resolving closely eluting compounds.
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Solution 1: Decrease the Gradient Slope: A shallower gradient (slower increase in the percentage of organic solvent) provides more time for the analytes to interact with the stationary phase, often leading to better separation.
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Solution 2: Introduce an Isocratic Hold: If two peaks are nearly resolved, an isocratic hold at a specific mobile phase composition just before their elution can improve their separation.
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Solution 3: Adjust the Initial Mobile Phase Composition: Starting with a lower percentage of organic solvent can increase the retention of early-eluting, more polar metabolites, potentially improving their separation from the solvent front and each other.
-
-
Mobile Phase Composition: The choice of organic solvent and additives can influence selectivity.
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Solution 1: Change the Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation due to different solvent properties.
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Solution 2: Adjust the Mobile Phase pH: As with improving peak shape, adjusting the pH can alter the ionization state of the analytes, which can in turn change their retention times and selectivity.[1][2] Experimenting with a pH range between 2.5 and 6.8 is a good starting point.
-
-
Column Chemistry: The choice of stationary phase can have a significant impact on selectivity.
-
Solution: If resolution cannot be achieved on a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.
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3. Retention Time Shifts
Question: The retention times for this compound and its metabolites are shifting between injections or between analytical runs. What could be the cause?
Answer:
Consistent retention times are crucial for reliable identification and quantification. Shifts in retention time can be caused by several factors.
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Inadequate Column Equilibration: Insufficient equilibration time between gradient runs is a common cause of retention time drift.
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Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient time (typically 5-10 column volumes) before each injection.
-
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Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to variability in retention.
-
Solution: Prepare fresh mobile phase for each analytical run. Ensure accurate measurement of all components and thorough mixing. If using a buffer, always measure the pH of the aqueous component before adding the organic solvent.
-
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Column Temperature Fluctuations: Changes in column temperature will affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
-
Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can lead to inconsistent flow rates and, consequently, shifting retention times.
-
Solution: Regularly inspect the pump for leaks and perform routine maintenance as recommended by the manufacturer.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting gradient for separating this compound and its metabolites on a C18 column?
A1: A good starting point for method development is a linear gradient using a C18 column (e.g., 150 mm x 4.6 mm, 5 µm) with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient could be:
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0-5 min: 15% B
-
5-20 min: 15% to 80% B
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20-25 min: 80% B
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25.1-30 min: 15% B (re-equilibration)
This is a general guideline, and the gradient will need to be optimized based on the specific metabolites of interest and the HPLC system being used.
Q2: What is the expected elution order of this compound and its major metabolites in reversed-phase HPLC?
A2: In reversed-phase liquid chromatography (RPLC), more polar compounds elute earlier. The elution order will depend on the specific metabolites being analyzed, but generally, more hydroxylated or polar metabolites will have shorter retention times than the parent this compound. For example, metabolites like this compound-amide are more polar and would be expected to elute before this compound. The exact elution order can be influenced by the mobile phase pH and the specific stationary phase chemistry.
Q3: How does the pH of the mobile phase affect the separation of this compound?
A3: The pH of the mobile phase can significantly impact the retention time, peak shape, and selectivity of the separation. This compound has ionizable functional groups. At a pH below its pKa, it will be protonated and more polar, leading to earlier elution in RPLC. Conversely, at a higher pH, it will be less protonated and more retained. Adjusting the pH is a powerful tool to manipulate the separation of this compound from its metabolites, which may have different pKa values. It is generally recommended to work at a pH that is at least 1.5-2 pH units away from the pKa of the analytes to ensure good peak shape and reproducible retention.
Q4: What are the most common metabolites of this compound I should be looking for?
A4: The metabolism of this compound can lead to several transformation products. Some of the commonly reported metabolites include this compound-amide, and other products formed through hydroxylation of the thiazolidine ring. The specific metabolites present will depend on the biological system being studied (e.g., soil, plants, or in-vitro metabolism).
Data Presentation
Table 1: Comparison of HPLC Gradient Conditions for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Kinetex C18 (150 mm x 4.6 mm, 5 µm) | Kinetex C18 (100 mm x 2.1 mm, 2.6 µm) | Atlantis T3 C18 (150 mm x 2.1 mm, 3 µm) |
| Mobile Phase A | Water + 0.2% Formic Acid | Water + 0.1% Formic Acid + 1% Acetonitrile | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile + 0.1% Formic Acid + 1% Water | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | 0.25 mL/min |
| Gradient Program | 0-5 min: 15% B, 5-15 min: to 80% B, 15-20 min: 80% B | 0-10 min: 5% to 85% B, 10-16 min: 85% B | 0-2 min: 100% A, 2-15 min: to 95% B |
| Reference |
Experimental Protocols
Protocol 1: Generic Sample Preparation using QuEChERS for Vegetable and Flower Matrices
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Homogenization: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
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Extraction: Add 10 mL of acidified acetonitrile (containing 0.5% acetic acid). Vortex for 1 minute.
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Salting Out: Add the appropriate QuEChERS salts (e.g., magnesium sulfate, sodium chloride). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at a high speed (e.g., 8000 rpm) for 5 minutes.
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Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing sorbents like graphitized carbon black (GCB) and C18. Vortex for 30 seconds.
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Final Centrifugation: Centrifuge at high speed for 5 minutes.
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Analysis: Collect the supernatant, filter through a 0.22 µm filter, and inject into the HPLC system.
Mandatory Visualization
Caption: A logical workflow for troubleshooting common HPLC separation issues.
Caption: A workflow for optimizing an HPLC gradient to improve resolution.
References
Reducing background noise in electrochemical detection of Thiacloprid
Welcome to the technical support center for the electrochemical detection of Thiacloprid. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: I am observing a high background signal in my blank measurements. What are the potential causes and how can I reduce it?
A1: A high background signal, often referred to as background current or noise, can originate from several sources in electrochemical measurements. Here are the common culprits and their solutions:
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Contaminated Supporting Electrolyte or Solvents: Impurities in your buffer or solvent can be electroactive, contributing to a high background.
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Solution: Always use high-purity (e.g., HPLC grade) solvents and reagents. Prepare fresh supporting electrolyte solutions daily and degas them thoroughly by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes before measurements to remove dissolved oxygen, which can cause a significant reduction current.
-
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Dirty or Improperly Prepared Working Electrode: The surface of the working electrode is critical for sensitive measurements. Contamination or an irregular surface can lead to high and unstable background currents.[1]
-
Solution: A rigorous and consistent electrode cleaning and polishing procedure is essential. For a glassy carbon electrode (GCE), a common choice for this compound detection, this typically involves polishing with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad, followed by rinsing with deionized water and sonication in ethanol and water.[2]
-
-
Issues with the Reference Electrode: A faulty or poorly maintained reference electrode can cause potential drift and noisy signals.
-
Solution: Ensure your reference electrode (e.g., Ag/AgCl) is filled with the appropriate electrolyte solution and that the frit is not clogged. If you suspect an issue, try using a new or freshly prepared reference electrode.
-
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Electromagnetic Interference: Nearby electronic equipment can introduce noise into your electrochemical system.[3]
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Solution: Whenever possible, place your electrochemical setup inside a Faraday cage to shield it from external electromagnetic fields. Ensure all equipment is properly grounded.
-
Q2: My this compound signal is weak and the signal-to-noise ratio (S/N) is poor. How can I improve it?
A2: A low signal-to-noise ratio can be addressed by either increasing the signal or decreasing the noise. Here are several strategies:
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Optimize Square Wave Voltammetry (SWV) Parameters: SWV is a highly sensitive technique often used for this compound detection.[4] The choice of SWV parameters significantly impacts the signal intensity.
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Solution: Systematically optimize the frequency, amplitude, and step potential. A higher frequency can increase the signal but also the background noise. The amplitude affects the peak height, and the step potential influences the resolution of the voltammogram.[5]
-
-
Use a Modified Electrode: Modifying the surface of the working electrode can significantly enhance the electrochemical signal for this compound.
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Solution: Various nanomaterials have been used to modify electrodes for neonicotinoid detection, including graphene oxide, carbon nanotubes, and metallic nanoparticles. These materials increase the electrode's surface area and catalytic activity, leading to a stronger signal.
-
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Employ Signal Averaging: If your signal is reproducible, averaging multiple scans can improve the S/N ratio.
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Solution: Most modern potentiostats allow for signal averaging. The signal is coherent and adds up with the number of scans, while the noise is random and its average tends to zero.
-
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Software-based Filtering: Digital filtering techniques can be applied post-measurement to reduce noise.
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Solution: Techniques like moving average or Savitzky-Golay filtering can smooth the data and reduce high-frequency noise. Be cautious not to over-filter, as this can distort the signal.
-
Q3: I am seeing interfering peaks in my real sample analysis. How can I improve the selectivity for this compound?
A3: Real-world samples, such as honey, fruits, and environmental water, contain various organic and inorganic compounds that can interfere with the electrochemical detection of this compound.
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Sample Pre-treatment: Proper sample preparation is crucial to remove interfering substances.
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Solution: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction can be used to clean up the sample and isolate the analyte of interest.
-
-
Use of a Selective Electrode Modification: Some electrode modifications can offer enhanced selectivity.
-
Solution: Molecularly imprinted polymers (MIPs) can be designed to selectively bind to this compound, reducing the interference from other compounds.
-
-
pH Adjustment: The pH of the supporting electrolyte can influence the electrochemical behavior of both this compound and potential interferents.
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Solution: Optimize the pH of your supporting electrolyte to a value where the this compound signal is maximal and the interference is minimal. For neonicotinoids, a pH around 7.0 is often a good starting point.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High and Noisy Baseline | 1. Contaminated supporting electrolyte. 2. Dissolved oxygen in the solution. 3. Dirty working electrode. 4. Faulty reference electrode. 5. Electromagnetic interference. | 1. Prepare fresh electrolyte with high-purity reagents. 2. Degas the solution with N₂ or Ar for 15-20 min. 3. Polish the working electrode thoroughly. 4. Check and refill/replace the reference electrode. 5. Use a Faraday cage and ensure proper grounding. |
| Low Signal Intensity | 1. Sub-optimal SWV parameters. 2. Low concentration of this compound. 3. Inactive electrode surface. 4. Incorrect potential window. | 1. Optimize SWV frequency, amplitude, and step potential. 2. Consider a pre-concentration step if possible. 3. Re-polish and electrochemically activate the working electrode. 4. Ensure the potential range covers the reduction potential of this compound. |
| Poor Reproducibility | 1. Inconsistent electrode preparation. 2. Unstable reference electrode potential. 3. Temperature fluctuations. 4. Sample matrix effects. | 1. Follow a standardized and rigorous electrode cleaning protocol. 2. Ensure the reference electrode is stable. 3. Control the temperature of the electrochemical cell. 4. Implement a consistent sample pre-treatment procedure. |
| Overlapping Peaks | 1. Presence of interfering species. 2. Poor resolution of the voltammetric technique. | 1. Use sample cleanup methods (e.g., SPE). 2. Optimize SWV parameters (especially step potential) for better resolution. 3. Consider using a chemically modified electrode for enhanced selectivity. |
Experimental Protocols
General Protocol for Electrochemical Detection of this compound using SWV
This protocol provides a general starting point for the electrochemical detection of this compound. Optimization of specific parameters will likely be necessary for your particular setup and sample matrix.
1. Reagents and Materials:
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This compound standard
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Supporting electrolyte: e.g., 0.1 M phosphate buffer solution (PBS) at pH 7.0.
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High-purity water (e.g., Milli-Q)
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Solvents for stock solution (e.g., acetonitrile or ethanol)
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Alumina slurry (1.0, 0.3, and 0.05 µm) for polishing
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Working electrode: Glassy Carbon Electrode (GCE)
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Reference electrode: Ag/AgCl (saturated KCl)
-
Counter electrode: Platinum wire
2. Electrode Preparation:
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Polish the GCE with alumina slurry on a polishing pad, starting with the largest particle size and finishing with the smallest.
-
Rinse the electrode thoroughly with deionized water between each polishing step.
-
Sonicate the electrode in ethanol for 5 minutes, followed by sonication in deionized water for 5 minutes to remove any residual alumina particles.
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Dry the electrode with a stream of nitrogen.
3. Electrochemical Measurement:
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Prepare a stock solution of this compound in a suitable solvent.
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Prepare a series of standard solutions of this compound in the supporting electrolyte.
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Transfer a known volume of the standard or sample solution into the electrochemical cell.
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Degas the solution by bubbling with nitrogen for at least 15 minutes.
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Immerse the prepared working, reference, and counter electrodes into the solution.
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Perform the SWV measurement using optimized parameters. A typical starting point for the potential scan for neonicotinoids is from 0 V to -1.4 V.
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Record the voltammogram and measure the peak current at the reduction potential of this compound.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak current versus the concentration of the this compound standards.
-
Determine the concentration of this compound in your unknown sample using the calibration curve.
Quantitative Data
The following table summarizes the performance of different electrochemical sensors for the detection of this compound and the related neonicotinoid, Imidacloprid.
| Analyte | Electrode Modification | Technique | Linear Range | Limit of Detection (LOD) | Reference |
| Imidacloprid | Graphene Oxide/GCE | CV | 0.8–10 µM | 0.36 µM | |
| Imidacloprid | Reduced Graphene Oxide/α-Cyclodextrin/GCE | DPV | 0.5–40 µM | 23 nM | |
| Imidacloprid | Poly(carbazole)/Chemically Reduced Graphene Oxide/GCE | DPV | - | 0.44 µM | |
| This compound & Imidacloprid | Pretreated Glassy Carbon Electrode | SWV | 0.028 to 0.50 mg/cm³ | 0.0085 mg/cm³ (this compound) | |
| Imidacloprid | Pretreated Glassy Carbon Electrode | SWV | - | - |
Visualizations
Experimental Workflow for this compound Detection
References
- 1. Sensitive detection of this compound in environmental and food samples by enhanced chemiluminescent enzyme immunoassay - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reviewing neonicotinoid detection with electroanalytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Thiacloprid Standard Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiacloprid standard solutions. Our goal is to help you address potential instability issues and ensure the accuracy and reliability of your experimental results.
Troubleshooting Guide
Instability in this compound standard solutions can arise from various factors, leading to inaccurate quantification and unreliable experimental outcomes. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: Rapid Degradation of this compound in Solution
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Symptom: You observe a rapid decrease in the concentration of this compound in your standard solution over a short period.
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Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Inappropriate Solvent | While methanol is a common solvent for this compound standards, ensure it is of high purity (e.g., HPLC or LC-MS grade). Avoid using solvents with reactive impurities. |
| Contaminated Glassware | Traces of acids, bases, or oxidizing agents on glassware can catalyze degradation. Use thoroughly cleaned and dried glassware, preferably dedicated for standard preparation. |
| High Storage Temperature | This compound is stable at elevated temperatures for short periods but can degrade with prolonged exposure. Store stock solutions at -20°C or -80°C for long-term stability.[1] |
| Exposure to Light | Although photolysis is slow, prolonged exposure to direct sunlight or UV light can cause degradation.[2] Store solutions in amber vials or protect them from light. |
Issue 2: Inconsistent Results Between Experiments
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Symptom: You observe significant variations in the concentration of your this compound standard solutions when prepared on different days.
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Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Inconsistent Solvent pH | This compound is stable at neutral and slightly acidic or basic pH (pH 5-9).[2] However, extreme pH values can lead to hydrolysis. Ensure the pH of your solvent is within this range. |
| Variable Storage Conditions | Fluctuations in storage temperature or exposure to light can lead to inconsistent degradation rates. Maintain consistent and appropriate storage conditions for all your standard solutions. |
| Evaporation of Solvent | Improperly sealed vials can lead to solvent evaporation, thereby increasing the concentration of the standard. Ensure vials are tightly sealed. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound standard solutions?
A1: Methanol is a commonly used and recommended solvent for preparing this compound standard solutions.[3] Ensure you are using a high-purity grade, such as HPLC or LC-MS grade, to avoid impurities that could affect stability.
Q2: What are the optimal storage conditions for this compound standard solutions?
A2: For long-term storage, it is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1] For daily use, solutions can be stored in a refrigerator (2-8°C) and protected from light.
Q3: How stable is this compound in aqueous solutions at different pH values?
A3: this compound is hydrolytically stable in the pH range of 5 to 9. Significant hydrolysis is not expected under these conditions. However, at pH 9, minor formation of hydrolysis products (less than 2%) has been observed. It is advisable to avoid strongly acidic or basic conditions.
Q4: Is this compound sensitive to light?
A4: this compound undergoes slow photolytic degradation. The experimental half-life has been reported to be approximately 79.7 days. While not highly sensitive, it is good practice to store standard solutions in amber vials or in the dark to minimize any potential degradation from light exposure.
Q5: What are the main degradation products of this compound?
A5: The primary degradation pathway for this compound, particularly through microbial action, is the hydrolysis of the N-cyanoimino group to form this compound amide. One main photoproduct, WAK 7259 A, has also been identified during photolysis studies.
Experimental Protocols
Protocol 1: Preparation of a 100 µg/mL this compound Stock Solution in Methanol
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Materials:
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This compound analytical standard (purity ≥98%)
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HPLC or LC-MS grade methanol
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Calibrated analytical balance
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Volumetric flasks (Class A)
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Amber glass vials with screw caps
-
-
Procedure:
-
Accurately weigh approximately 10 mg of the this compound analytical standard.
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Quantitatively transfer the weighed standard to a 100 mL volumetric flask.
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Add a small amount of methanol to dissolve the standard completely.
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Once dissolved, fill the flask to the mark with methanol.
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Stopper the flask and invert it several times to ensure a homogenous solution.
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Transfer aliquots of the stock solution to amber glass vials for storage.
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Protocol 2: Evaluation of this compound Stability in Solution
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Objective: To determine the stability of a this compound standard solution under specific storage conditions (e.g., temperature, light exposure).
-
Procedure:
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Prepare a fresh this compound standard solution at a known concentration (e.g., 10 µg/mL).
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Divide the solution into multiple aliquots in amber and clear glass vials.
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Store the vials under different conditions (e.g., room temperature, 4°C, -20°C, exposed to light, in the dark).
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At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), analyze the concentration of this compound in each aliquot using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).
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Compare the measured concentrations to the initial concentration to determine the percentage of degradation.
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Data Presentation
Table 1: Stability of this compound under Different Conditions
| Condition | pH | Temperature (°C) | Light Exposure | Half-life (t½) | Reference |
| Hydrolysis | 5, 7, 9 | 25 | Dark | Stable | |
| Photolysis (Aqueous) | 7 | 25 | Simulated Sunlight | 79.7 days | |
| Soil (Aerobic) | Not specified | 20 | Not specified | 0.6 - 3.8 days | |
| Stock Solution (DMSO) | Not applicable | -20 | Dark | 1 month | |
| Stock Solution (DMSO) | Not applicable | -80 | Dark | 6 months |
Visualizations
Caption: Major degradation pathways of this compound.
References
Best practices for Thiacloprid stock solution preparation and storage
Technical Support Center: Thiacloprid Solutions
This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for the preparation and storage of this compound stock solutions to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
This compound is sparingly soluble in water (185 mg/L at 20°C) but shows good solubility in organic solvents.[1][2] The choice of solvent depends on the intended application and desired concentration. For in vitro cellular assays, Dimethyl Sulfoxide (DMSO) is a common choice. For other applications, acetone is also frequently used.[3][4]
Q2: What is the maximum concentration for a this compound stock solution in DMSO?
While the absolute maximum solubility in DMSO is not specified in the provided literature, a stock solution of 10 mM in DMSO is readily achievable.[4] It is always recommended to start with a slightly lower concentration to ensure complete dissolution.
Q3: How should I store my this compound stock solution?
This compound stock solutions should be stored in tightly sealed, amber glass containers to protect them from light. Recommended storage temperatures vary by solvent. For optimal stability, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q4: How long is my this compound stock solution stable under proper storage?
The stability of your this compound solution is dependent on the solvent and storage temperature. This compound is generally stable to hydrolysis at neutral, acidic, and basic pH levels. However, photodegradation can occur over time, making light protection crucial. Refer to the stability data table below for specific solvent and temperature recommendations.
Q5: My this compound powder is not dissolving. What should I do?
If you encounter difficulty dissolving this compound, you can employ gentle heating or sonication. Ensure the solvent is of high purity and that you have not exceeded the solubility limit. For more detailed steps, refer to the Troubleshooting Guide below.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (at 20°C) | Reference |
| Water | 185 mg/L | |
| DMSO | ≥ 10 mM (2.53 mg/mL) | |
| Acetone | Sufficient for 1000 mg/L solution | |
| Chloroform | Slightly Soluble | |
| Methanol | Slightly Soluble |
Table 2: Recommended Storage and Stability of this compound Stock Solutions
| Solvent | Storage Temperature | Stability Period | Reference |
| DMSO | -80°C | 6 months | |
| DMSO | -20°C | 1 month | |
| Acetone | 4°C (protected from light) | > 1 month |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound powder (Purity ≥ 98%)
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Anhydrous, high-purity DMSO
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Sterile microcentrifuge tubes or vials
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Calibrated analytical balance
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Vortex mixer and/or sonicator
Methodology:
-
Calculate Mass: Determine the mass of this compound required. The molecular weight of this compound is 252.72 g/mol . For 1 mL of a 10 mM solution, you will need:
-
10 mmol/L * 1 L/1000 mL * 1 mL * 252.72 g/mol = 0.0025272 g = 2.53 mg
-
-
Weighing: Accurately weigh 2.53 mg of this compound powder and place it into a sterile vial.
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Dissolution: Add 1 mL of high-purity DMSO to the vial.
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Mixing: Tightly cap the vial and vortex thoroughly. If dissolution is slow, place the vial in an ultrasonic bath for 5-10 minute intervals until the solution is clear. Gentle warming can also be applied if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials. Store at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Visual Guides and Workflows
Diagram 1: Stock Solution Preparation Workflow
Caption: Workflow for preparing and storing this compound stock solutions.
Diagram 2: Troubleshooting Guide for Solution Precipitation
Caption: Troubleshooting flowchart for this compound solution precipitation issues.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder will not dissolve completely. | 1. Concentration is too high: The solubility limit in the chosen solvent has been exceeded. 2. Inadequate mixing: Powder has agglomerated at the bottom of the container. 3. Low Temperature: The dissolution process is slow at cooler temperatures. | 1. Verify calculations and prepare a more dilute solution. 2. Use a vortex mixer and/or an ultrasonic bath to ensure thorough mixing and break up particle clumps. 3. Gently warm the solution while stirring. Avoid excessive heat, which could degrade the compound. |
| A clear solution becomes cloudy or forms a precipitate after storage. | 1. Improper Storage Temperature: The solution was not stored at a sufficiently low temperature, causing it to fall out of solution. 2. Solvent Evaporation: The container was not sealed properly, leading to an increase in concentration. 3. Freeze-Thaw Cycles: Repeatedly warming and cooling the stock solution can affect stability. | 1. Check freezer/refrigerator temperature. Ensure it aligns with the recommended storage conditions (-20°C or -80°C for DMSO). 2. Use tightly sealed vials. Parafilm can be used for extra security. 3. Aliquot stock solutions into single-use volumes to avoid the need for repeated freeze-thaw cycles. |
| Inconsistent experimental results using the same stock solution. | 1. Degradation: The solution may have degraded due to age, light exposure, or improper storage. 2. Inaccurate Pipetting: Inconsistent volumes of the stock solution are being used for dilutions. 3. Precipitation in Media: The stock solution is precipitating when added to aqueous cell culture media or buffer. | 1. Prepare a fresh stock solution if the current one is older than the recommended stability period. Always store protected from light. 2. Calibrate your pipettes regularly and use appropriate pipetting techniques for viscous solvents like DMSO. 3. Perform a buffer compatibility test. When diluting the DMSO stock, add it to the aqueous solution while vortexing to ensure rapid dispersal and minimize localized high concentrations that can cause precipitation. |
References
Mitigating Thiacloprid Photodegradation: A Technical Support Guide for Laboratory Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the photodegradation of Thiacloprid during laboratory experiments. Adherence to these guidelines will help ensure the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound under normal laboratory lighting?
This compound can be susceptible to photodegradation, particularly under direct exposure to UV light.[1][2] While it is relatively stable to hydrolysis at various pH levels, exposure to sunlight and artificial light sources, especially those emitting UVB radiation, can lead to significant degradation.[1][3][4] The rate of degradation is influenced by the light source's intensity and wavelength, the solvent used, and the presence of photosensitizing agents. One study reported a photodegradation half-life of 79.7 days under specific experimental conditions, suggesting slow degradation, while other studies under natural sunlight have shown half-lives as short as 4.7 hours in tap water and 7.9 hours in soil. This variability highlights the importance of controlling light exposure during experiments.
Q2: What are the primary degradation products of this compound photolysis?
The photodegradation of this compound can result in the formation of several byproducts. The primary degradation pathways involve oxidation and hydrolysis. One identified major photoproduct is this compound-amide. The nitroguanidine group in this compound is particularly unstable and prone to breaking up under sunlight. Analysis of degradation products is crucial as they may have different toxicological profiles and chromatographic behaviors than the parent compound.
Q3: What is the most effective way to protect this compound solutions from photodegradation?
The most straightforward and effective method is to minimize light exposure. This can be achieved by:
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Using amber glass vials or containers: Amber glass is specifically designed to block UV and a significant portion of visible light, thereby protecting light-sensitive samples.
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Working in a dimly lit area or under light that has been filtered to remove UV wavelengths.
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Wrapping clear glass containers with aluminum foil to provide a light barrier.
Q4: Can the solvent I use affect the photodegradation of this compound?
Yes, the solvent can influence the rate of photodegradation. The stability of pesticides in stock solutions can vary depending on the solvent used. For example, some pesticides are more stable in acetonitrile, and the addition of a small percentage of acetic acid can improve the stability of certain compounds. It is recommended to prepare stock solutions in a solvent in which this compound has demonstrated stability and to store them under appropriate conditions.
Q5: Are there any chemical additives that can prevent this compound photodegradation?
Incorporating UV absorbers into formulations is a promising strategy to prevent the photodegradation of pesticides. These compounds absorb UV radiation, thus protecting the active ingredient from light-induced degradation. Additionally, quenching agents can be used to scavenge reactive oxygen species (ROS) that may be generated during photolysis and contribute to degradation. However, the use of such additives must be carefully considered as they could potentially interfere with the experimental assay.
Troubleshooting Guide
This guide addresses common issues encountered during laboratory experiments with this compound that may be related to photodegradation.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent analytical results (e.g., varying concentrations in replicate samples) | Photodegradation of samples or stock solutions. | 1. Verify sample and standard storage: Ensure all solutions are stored in amber vials or foil-wrapped containers and kept in the dark when not in use. 2. Prepare fresh standards: If stock solutions have been stored for an extended period or exposed to light, prepare fresh standards from a reliable source. 3. Minimize light exposure during sample preparation and analysis: Work in a dimly lit environment and use amber autosampler vials for HPLC or LC-MS/MS analysis. |
| Appearance of unknown peaks in chromatograms | Formation of degradation products. | 1. Analyze a "dark control": Prepare a sample and keep it in complete darkness under the same conditions as the light-exposed sample. Compare the chromatograms to identify peaks that are specific to light exposure. 2. Review literature for known degradants: Compare the retention times of unknown peaks with those of known this compound degradation products if standards are available. 3. Use mass spectrometry (MS) for identification: If available, use LC-MS/MS to obtain mass spectra of the unknown peaks to aid in their identification. |
| Low recovery of this compound from spiked samples | Degradation during sample processing. | 1. Conduct experiments under reduced light: Perform the entire sample extraction and preparation procedure under low-light conditions. 2. Evaluate the effect of solvent: The choice of extraction solvent could potentially influence photostability. If possible, test different solvents. 3. Shorten processing time: Minimize the time samples are exposed to any light source during preparation. |
| Gradual decrease in the concentration of stock solutions over time | Slow photodegradation or chemical instability. | 1. Store stock solutions at low temperatures and in the dark: Store stock solutions at 4°C or -20°C in amber containers. 2. Use a stable solvent: Prepare stock solutions in a high-purity solvent like acetonitrile. Acidifying the solvent with a small amount of acetic acid may improve stability for some pesticides. 3. Perform periodic stability checks: Analyze the concentration of the stock solution at regular intervals to monitor its stability. |
Data Presentation
The photodegradation of this compound is highly dependent on the experimental conditions. The following tables summarize quantitative data from various studies.
Table 1: Photodegradation Half-life (DT₅₀) of this compound in Aqueous Media
| Light Source | Medium | Half-life (DT₅₀) | Reference |
| Natural Sunlight | Tap Water | 4.7 hours | |
| Natural Sunlight | Deionized (DI) Water | 6.3 hours | |
| Natural Sunlight | DI Water + 100 mg/L Humic Acids | 3.3 hours | |
| Not specified | Aqueous solution | 79.7 days |
Table 2: Photodegradation Half-life (DT₅₀) of this compound in Soil
| Light Source | Soil Type | Half-life (DT₅₀) | Reference |
| Natural Sunlight | Not specified | 7.9 hours | |
| UV Light | Not specified | 12.8 days | |
| Sunlight | Not specified | 19.1 days |
Experimental Protocols
Protocol 1: Evaluating the Photostability of this compound in Solution
This protocol outlines a method to assess the photodegradation of this compound in an aqueous solution under controlled laboratory conditions.
1. Materials:
- This compound analytical standard
- Acetonitrile (HPLC grade)
- Deionized water (Type I)
- Clear and amber borosilicate glass vials with screw caps
- Photostability chamber equipped with a light source compliant with ICH Q1B guidelines (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).
- HPLC or LC-MS/MS system
2. Preparation of Solutions:
- Stock Solution (1000 µg/mL): Accurately weigh an appropriate amount of this compound standard and dissolve it in acetonitrile in an amber volumetric flask. Store at 4°C in the dark.
- Working Solution (10 µg/mL): Dilute the stock solution with deionized water to the final concentration. Prepare this solution fresh before each experiment.
3. Experimental Setup:
- Pipette the working solution into both clear and amber vials.
- Prepare a "dark control" by wrapping a clear vial containing the working solution completely in aluminum foil.
- Place the vials in the photostability chamber.
- Position the vials to ensure uniform light exposure.
4. Irradiation:
- Expose the samples to a controlled light source as per ICH Q1B guidelines, which recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
- Withdraw aliquots from each vial (including the dark control) at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
5. Analysis:
- Immediately analyze the collected aliquots by a validated HPLC or LC-MS/MS method to determine the concentration of this compound.
- The mobile phase for HPLC analysis can consist of a mixture of water and acetonitrile. Detection is typically performed at a wavelength of 242 nm.
6. Data Analysis:
- Plot the concentration of this compound as a function of time for each condition (clear vial, amber vial, and dark control).
- Calculate the photodegradation rate and half-life (DT₅₀) for each condition.
Visualizations
Caption: Experimental workflow for assessing this compound photostability.
Caption: Troubleshooting logic for inconsistent this compound results.
References
Technical Support Center: Optimizing Thiacloprid Extraction from Fatty Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the efficiency of Thiacloprid extraction from complex fatty matrices. Below, you will find frequently asked questions, a detailed troubleshooting guide, experimental protocols, and comparative data to assist in your analytical endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when extracting this compound from fatty matrices?
A1: The primary challenge in extracting this compound, a neonicotinoid insecticide, from fatty matrices lies in the co-extraction of lipids (fats and oils). These co-extracted fats can interfere with the analytical process, leading to a phenomenon known as the matrix effect.[1][2] This can cause signal suppression or enhancement in detection methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), leading to inaccurate quantification.[1][3] Other challenges include achieving high recovery rates and ensuring the complete removal of interfering substances without losing the target analyte.
Q2: Which extraction method is most recommended for this compound in fatty samples?
A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used and highly recommended for pesticide residue analysis, including this compound, in various food samples.[4] For fatty matrices, a modified QuEChERS protocol is often necessary. This typically involves the use of specific sorbents during the dispersive solid-phase extraction (dSPE) cleanup step, such as C18 (octadecylsilane), to effectively remove lipids.
Q3: How can I minimize the matrix effect during this compound analysis?
A3: Minimizing the matrix effect is crucial for accurate quantification. Several strategies can be employed:
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Effective Sample Cleanup: Utilize cleanup techniques like dispersive solid-phase extraction (dSPE) with lipid-removing sorbents (e.g., C18) or solid-phase extraction (SPE) to remove interfering matrix components before analysis.
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Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for signal suppression or enhancement.
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Isotope-Labeled Internal Standards: Using a stable isotope-labeled internal standard for this compound can help correct for recovery losses and matrix effects, though it may not completely eliminate the influence of the matrix.
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Instrumental Optimization: Fine-tuning the parameters of your analytical instrument (e.g., LC-MS/MS) can also help to reduce the impact of co-eluting matrix components.
Q4: What are typical recovery rates for this compound extraction from fatty matrices?
A4: Acceptable recovery rates for pesticide residue analysis are generally within the 70-120% range. For this compound, studies have shown varying recovery rates depending on the matrix and the method used. For instance, in bovine milk, average recoveries have been reported between 85.1% and 99.7%. In other complex matrices, recoveries can range from 77% to 119%. Optimization of the extraction and cleanup steps is key to achieving high and consistent recoveries.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Inefficient Extraction: The chosen solvent may not be optimal for the matrix, or the extraction time/technique may be insufficient. 2. Analyte Loss During Cleanup: The sorbent used in dSPE or the SPE cartridge may be retaining this compound. 3. Incomplete Phase Separation: Poor separation between the aqueous and organic layers during liquid-liquid extraction can lead to analyte loss. | 1. Optimize Extraction Solvent: Acetonitrile is commonly used. Acidifying it with a small amount of formic or acetic acid can improve recovery. Ensure vigorous and adequate shaking/vortexing time. 2. Evaluate Cleanup Sorbents: Test different sorbents or reduce the amount used. Ensure the chosen sorbent is appropriate for the matrix; for fatty samples, C18 is often combined with PSA. 3. Ensure Proper Phase Separation: The addition of salts like anhydrous MgSO₄ and NaCl helps to induce phase separation. Centrifuge at an adequate speed and for a sufficient duration. |
| High Lipid Content in Final Extract | 1. Inadequate Cleanup: The amount or type of dSPE sorbent is insufficient to remove the high lipid content. 2. Matrix Overload: The initial sample weight may be too high for the method's capacity. | 1. Increase Sorbent Amount: Add more C18 sorbent to the dSPE step. 2. Incorporate a Freeze-Out Step: For extremely fatty samples, a freeze-out step (placing the extract in a freezer to precipitate lipids) before the dSPE cleanup can be effective. 3. Reduce Sample Size: Try using a smaller initial sample weight. |
| Poor Chromatographic Peak Shape (e.g., tailing, splitting) | 1. Matrix Interference: Co-eluting matrix components are interfering with the chromatography. 2. Instrumental Issues: Problems with the analytical column, mobile phase, or injector. | 1. Enhance Cleanup: Implement a more rigorous cleanup procedure to remove more interferences. 2. Optimize Chromatography: Adjust the mobile phase gradient to better separate this compound from interfering peaks. 3. Perform Instrument Maintenance: Check and clean the injector, guard column, and analytical column. |
| Signal Suppression/Enhancement in MS Detector | 1. Matrix Effect: Co-eluting compounds from the fatty matrix are affecting the ionization of this compound in the mass spectrometer's ion source. | 1. Improve Cleanup: A cleaner extract will reduce matrix effects. 2. Use Matrix-Matched Calibrants: This is the most common way to compensate for predictable matrix effects. 3. Dilute the Extract: If the this compound concentration is high enough, diluting the final extract can reduce the concentration of interfering matrix components. |
Quantitative Data Summary
The following tables summarize quantitative data for this compound analysis from various studies, providing a benchmark for performance.
Table 1: Recovery and Precision Data for this compound Extraction
| Matrix | Extraction Method | Spiking Level | Average Recovery (%) | RSD (%) | Reference |
| Cowpeas | QuEChERS | 0.005 - 0.5 mg/kg | 81.3 - 95.1 | 2.1 - 9.5 | |
| Various Vegetables | QuEChERS | 2 - 2000 µg/kg | 77 - 119 | 1.5 - 13.4 (intra-day) | |
| Bovine Milk | Solid-Phase Extraction | 0.01 - 0.1 mg/kg | 85.1 - 99.7 | < 10 | |
| Spiked Samples | ECL-EIA | Not specified | 79.7 - 119 | 4.2 - 11.2 |
Table 2: Detection and Quantification Limits for this compound
| Matrix | Analytical Method | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Vegetables & Flowers | HPLC-MS/MS | 0.09 - 0.80 | 2 | |
| Bovine Milk | HPLC-DAD | - | 10 - 40 | |
| Tomato | LC-MS/MS | 1.03 - 1.22 | 3.44 - 4.07 |
Experimental Protocols
Protocol 1: Modified QuEChERS Method for this compound in Fatty Food Matrices
This protocol is adapted for matrices with high fat content, such as oilseeds, milk, or fatty animal tissues.
1. Sample Preparation and Homogenization: a. Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube. b. For dry samples, add an appropriate amount of water to rehydrate. c. Add 10 mL of acetonitrile (ACN). d. If required, add an internal standard. e. Cap the tube and shake vigorously for 1 minute.
2. Extraction and Partitioning: a. Add a salt mixture, typically containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). b. Immediately cap and shake vigorously for 1 minute to prevent salt agglomeration and ensure proper partitioning. c. Centrifuge the tube at ≥4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube. b. The dSPE tube should contain 900 mg of anhydrous MgSO₄, 150 mg of primary secondary amine (PSA) sorbent, and 150 mg of C18 sorbent. The C18 is crucial for removing lipids. c. Cap the tube and vortex for 1 minute. d. Centrifuge at ≥4000 rpm for 5 minutes.
4. Final Extract Preparation: a. Take an aliquot of the cleaned supernatant. b. Filter it through a 0.22 µm syringe filter into an autosampler vial. c. The sample is now ready for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup for Fatty Extracts
This protocol can be used as an alternative or additional cleanup step for extracts from fatty matrices.
1. Cartridge Conditioning: a. Pass 5 mL of the elution solvent (e.g., ethyl acetate) through a polymeric SPE cartridge (e.g., a divinylbenzene-based polymer). b. Pass 5 mL of the initial extraction solvent (e.g., acetonitrile) to condition the cartridge. Do not let the cartridge go dry.
2. Sample Loading: a. Load the supernatant obtained from the initial solvent extraction (e.g., the ACN layer from the QuEChERS step before dSPE) onto the conditioned SPE cartridge.
3. Washing (Interference Elution): a. Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20, v/v) to remove polar interferences.
4. Analyte Elution: a. Elute this compound from the cartridge with 10 mL of an appropriate solvent like methanol or ethyl acetate into a collection tube.
5. Concentration and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a suitable volume of mobile phase or an appropriate solvent for LC-MS/MS analysis.
Visualizations
Caption: Workflow for Modified QuEChERS Extraction of this compound from Fatty Matrices.
Caption: Troubleshooting Decision Tree for Low Analyte Recovery.
Caption: Relationship Between Matrix Components and Analytical Signal Interference.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Calibration curve issues in Thiacloprid quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of Thiacloprid.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques for this compound quantification?
A1: The most common analytical techniques for this compound quantification are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1] LC-MS/MS is generally more sensitive and selective, making it suitable for detecting low residue levels in complex matrices.
Q2: What is a typical linear range for a this compound calibration curve?
A2: The linear range for a this compound calibration curve can vary depending on the analytical instrument and method. However, typical ranges reported in the literature are from 0.002 to 2.0 µg/mL for HPLC-MS/MS and 0.04 to 10.0 mg/L for other chromatographic methods.[2][3] It is crucial to establish the linear range during method validation for your specific instrument and conditions.
Q3: How should I prepare my samples for this compound analysis?
A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for extracting this compound from various matrices, especially fruits and vegetables.[2][3] This method involves an extraction step with acetonitrile followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove interfering matrix components. The choice of dSPE sorbents depends on the matrix composition.
Q4: Is this compound stable in standard solutions?
A4: this compound is generally stable under recommended storage conditions. Stock solutions are often prepared in solvents like acetonitrile or methanol and should be stored at low temperatures (-20°C or -80°C) to minimize degradation. It is stable at pH 5, 7, and 9. However, it's good practice to prepare fresh working standards regularly and to check for degradation if you observe a decrease in instrument response over time.
Troubleshooting Guides
This section provides solutions to common problems you might encounter with your this compound calibration curve.
Issue 1: Poor Linearity (Low R² value)
Q: My calibration curve for this compound is not linear, and the coefficient of determination (R²) is below the acceptable limit (e.g., <0.995). What are the possible causes and how can I fix this?
A: Poor linearity in your calibration curve can stem from several factors, from standard preparation to instrument issues. Below is a step-by-step guide to troubleshoot this problem.
Troubleshooting Workflow for Poor Linearity
Caption: Troubleshooting workflow for non-linear calibration curves.
Detailed Troubleshooting Steps:
-
Verify Standard Preparation:
-
Accuracy of dilutions: Inaccurate serial dilutions are a common source of non-linearity. Re-prepare your calibration standards using calibrated pipettes and volumetric flasks.
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Stock solution integrity: Ensure your stock solution has not expired and has been stored correctly. If in doubt, prepare a fresh stock solution from a reliable standard.
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Solvent purity: Use high-purity solvents for preparing standards to avoid contamination.
-
-
Check Instrument Performance:
-
Detector Saturation: At high concentrations, the detector response may become non-linear. If your curve flattens at the top, extend your calibration range with lower concentration standards or dilute your higher concentration standards.
-
Autosampler Precision: Inconsistent injection volumes can lead to poor linearity. Check the autosampler for leaks and perform a precision test to ensure consistent injections.
-
Column Health: A contaminated or degraded column can cause poor peak shapes and affect linearity. Flush the column with a strong solvent or replace it if necessary.
-
-
Review Analytical Method Parameters:
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, which in turn can impact peak shape and retention time. Ensure the mobile phase is buffered and the pH is consistent across all runs.
-
Peak Integration: Incorrect integration of peaks, especially at low concentrations, can affect linearity. Manually review the integration of each peak in your calibration standards and adjust the integration parameters if necessary.
-
Issue 2: Matrix Effects
Q: I am analyzing this compound in a complex matrix (e.g., soil, produce) and I suspect matrix effects are impacting my quantification. How can I identify and mitigate this?
A: Matrix effects, which can cause ion suppression or enhancement in the instrument signal, are a common challenge in the analysis of trace contaminants in complex samples.
Workflow for Identifying and Mitigating Matrix Effects
Caption: Workflow for addressing matrix effects in this compound analysis.
Detailed Steps:
-
Identify Matrix Effects:
-
Compare the response of a standard prepared in a solvent with the response of a standard spiked into a blank matrix extract after the extraction process (post-extraction spike). A significant difference in the signal indicates the presence of matrix effects.
-
-
Mitigate Matrix Effects:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This is the most common and effective way to compensate for matrix effects.
-
Use of an Internal Standard: An isotopically labeled internal standard of this compound is ideal as it will behave similarly to the analyte during extraction and ionization, thus compensating for any losses or matrix effects.
-
Optimize Sample Cleanup: Improve the cleanup step in your sample preparation to remove more of the interfering matrix components. This may involve using different dSPE sorbents in the QuEChERS method. For highly pigmented samples like spinach, a combination of PSA and graphitized carbon black (GCB) might be necessary.
-
Issue 3: Poor Peak Shape (Tailing or Fronting)
Q: The chromatographic peaks for this compound are tailing or fronting, which is affecting the accuracy of my integration and quantification. What can I do to improve the peak shape?
A: Poor peak shape can be caused by a variety of factors related to the column, mobile phase, or interactions between the analyte and the analytical system.
Troubleshooting Poor Peak Shape
Caption: Troubleshooting guide for improving chromatographic peak shape.
Detailed Troubleshooting Steps:
-
Check the Column:
-
Column Contamination: Adsorbed matrix components can lead to peak tailing. Use a guard column to protect your analytical column and regularly flush the column with a strong solvent.
-
Column Void: A void at the head of the column can cause peak splitting or fronting. This can sometimes be resolved by back-flushing the column, but often requires column replacement.
-
-
Optimize the Mobile Phase:
-
pH Adjustment: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. For this compound, using a mobile phase with a pH that ensures it is in a single ionic state can improve peak symmetry. Adding a small amount of formic acid (e.g., 0.1%) to the mobile phase is a common practice in reversed-phase chromatography to improve peak shape for basic compounds.
-
Buffer Concentration: Ensure your buffer has sufficient capacity to maintain a constant pH throughout the analysis.
-
-
Check the Sample Solvent:
-
Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your standards and samples in the initial mobile phase.
-
Experimental Protocols
Protocol 1: this compound Standard Solution Preparation
-
Stock Solution (e.g., 100 µg/mL):
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Accurately weigh approximately 10 mg of this compound analytical standard.
-
Dissolve in a 100 mL volumetric flask with HPLC-grade acetonitrile or methanol.
-
Store the stock solution in an amber vial at -20°C. This compound is stable under these conditions.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the appropriate solvent (e.g., acetonitrile or the initial mobile phase composition).
-
Typical calibration curve concentrations may range from 5 to 150 µg/L for LC-MS/MS.
-
Protocol 2: QuEChERS Sample Preparation for Fruits and Vegetables
This protocol is a general guideline and may need to be optimized for specific matrices.
-
Homogenization:
-
Homogenize a representative portion of the fruit or vegetable sample.
-
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
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Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take an aliquot of the supernatant (acetonitrile layer).
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Transfer it to a dSPE tube containing MgSO₄ and a sorbent like PSA (primary secondary amine) to remove organic acids, sugars, and fatty acids. For pigmented samples, GCB (graphitized carbon black) may be added, but be aware that it can adsorb planar pesticides.
-
Vortex for 30 seconds.
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Centrifuge at high speed for 5 minutes.
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The resulting supernatant is ready for LC-MS/MS or HPLC-UV analysis.
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Data Presentation
Table 1: Typical Method Validation Parameters for this compound Quantification
| Parameter | HPLC-UV | LC-MS/MS | Reference(s) |
| Linearity (R²) | >0.99 | >0.995 | |
| Limit of Detection (LOD) | 9.9 µg/L | 0.09–0.80 µg/kg | |
| Limit of Quantification (LOQ) | 0.01 mg/kg | 2 µg/kg | |
| Recovery (%) | 80-110 | 77-119 | |
| Relative Standard Deviation (RSD %) | <15 | <15 |
Table 2: Typical Recovery of this compound using QuEChERS in Different Matrices
| Matrix | Spiking Level | Average Recovery (%) | RSD (%) | Reference |
| Tomato | 10 µg/kg | 104.60 | 15.15 | |
| Tomato | 50 µg/kg | 113.23 | 8.34 | |
| Cowpea | 0.005–0.5 mg/kg | 81.3–95.1 | 2.1–9.5 | |
| Vegetables (general) | 2 µg/kg | 77-119 | 1.5-13.4 |
Table 3: Example HPLC-UV and LC-MS/MS Parameters for this compound Analysis
| Parameter | HPLC-UV | LC-MS/MS |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 55:45 v/v) | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid (Gradient) |
| Flow Rate | 0.6 mL/min | 0.3 mL/min |
| UV Wavelength | 242 nm | N/A |
| Ionization Mode | N/A | Electrospray Ionization (ESI), Positive |
| MRM Transitions (Precursor > Product) | N/A | 253.0 > 125.9 (Quantifier)253.0 > 89.9 (Qualifier) |
Note: These parameters are examples and should be optimized for your specific instrument and application.
References
Dealing with co-eluting interferences in Thiacloprid chromatography
Welcome to the Technical Support Center for Thiacloprid chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to co-eluting interferences during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of co-eluting interferences in this compound chromatography?
Co-eluting interferences in this compound analysis typically arise from two main sources:
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Matrix Effects: Complex sample matrices, such as those from fruits, vegetables, soil, and honey, contain numerous endogenous compounds that can co-elute with this compound. These matrix components can interfere with the detection and quantification of the analyte, particularly in sensitive techniques like LC-MS/MS, leading to ion suppression or enhancement.[1][2][3]
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Structurally Similar Compounds: Other neonicotinoid pesticides (e.g., Acetamiprid, Imidacloprid, Clothianidin) or degradation products and metabolites of this compound (e.g., this compound-amide) can have similar chromatographic behavior and may co-elute if the analytical method is not sufficiently optimized.[4][5]
Q2: My this compound peak is showing tailing. What are the possible causes and solutions?
Peak tailing for this compound can be caused by several factors:
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Secondary Interactions: Unwanted interactions between the basic this compound molecule and active sites (e.g., residual silanols) on the HPLC column packing material.
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Column Overload: Injecting too high a concentration of the sample can lead to peak distortion.
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Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.
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Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.
To address peak tailing, consider the following troubleshooting steps:
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Optimize Mobile Phase pH: Adjusting the mobile phase to a more acidic pH (e.g., using formic acid or acetic acid) can suppress the ionization of residual silanols on the column, reducing secondary interactions.
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Reduce Sample Concentration: Dilute the sample to check for column overload.
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Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components.
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Column Washing: Implement a robust column washing procedure after each analytical run to remove contaminants.
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Select a Different Column: Consider using a column with end-capping or a different stationary phase chemistry that is less prone to secondary interactions.
Q3: I am observing a split peak for this compound. What could be the issue?
Peak splitting for this compound can indicate a few problems:
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Column Void or Channeling: A void at the head of the column or channeling in the packing material can cause the sample to travel through different paths, resulting in a split peak.
-
Partially Blocked Frit: A blockage in the inlet frit of the column can distort the sample band.
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Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion.
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Co-elution with an Interference: A closely eluting interference can appear as a shoulder or a split peak.
To troubleshoot peak splitting:
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Reverse-Flush the Column: This can sometimes dislodge particulates from the inlet frit.
-
Check for Voids: Disconnect the column and inspect the inlet for a void. If a void is present, the column may need to be replaced.
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Ensure Sample Solvent Compatibility: Whenever possible, dissolve the sample in the initial mobile phase.
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Optimize Chromatographic Selectivity: Modify the mobile phase composition (e.g., organic solvent type, gradient slope) or change to a column with a different stationary phase to improve the separation from potential interferences.
Q4: How can I mitigate matrix effects when analyzing this compound in complex samples using LC-MS/MS?
Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis. Here are several strategies to minimize their impact:
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Effective Sample Preparation: Utilize sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Solid-Phase Extraction (SPE) to remove a significant portion of the interfering matrix components.
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Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for signal suppression or enhancement caused by the matrix.
-
Use of Internal Standards: Employ a stable isotope-labeled internal standard (e.g., this compound-d4) that co-elutes with the analyte. The internal standard experiences similar matrix effects, allowing for accurate quantification.
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Sample Dilution: Diluting the sample extract can reduce the concentration of co-eluting matrix components, thereby minimizing their impact on the ionization of this compound.
Troubleshooting Guides
Guide 1: Resolving Co-elution of this compound with Other Neonicotinoids
Issue: Poor resolution between this compound and another neonicotinoid pesticide (e.g., Acetamiprid).
Troubleshooting Workflow:
Caption: Workflow for resolving co-elution with other neonicotinoids.
Detailed Steps:
-
Confirm Co-elution: Inject individual standards of this compound and the suspected co-eluting neonicotinoid to confirm their retention times under the current method.
-
Mobile Phase Optimization:
-
Adjust Gradient: A shallower gradient can increase the separation between closely eluting peaks.
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Change Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.
-
Modify pH: A slight adjustment of the mobile phase pH with formic or acetic acid can change the retention characteristics of the ionizable neonicotinoids.
-
-
Stationary Phase Selection: If mobile phase optimization is insufficient, consider a column with a different stationary phase. Phenyl-Hexyl or Biphenyl phases can offer alternative selectivity for aromatic compounds like neonicotinoids.
Guide 2: Dealing with Co-eluting Matrix Interferences
Issue: A broad, interfering peak from the sample matrix is co-eluting with the this compound peak.
Troubleshooting Workflow:
References
- 1. Simultaneous analysis of seven neonicotinoid pesticides in agricultural products involving solid-phase extraction and surrogate compensation using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro metabolism assessment of this compound in rainbow trout and rat by LC-UV and high resolution-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Improving the Reproducibility of Thiacloprid Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Thiacloprid bioassays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound bioassays in a question-and-answer format, providing specific solutions to enhance experimental consistency.
Q1: My this compound stock solution appears cloudy or precipitates over time. What could be the cause and how can I fix it?
A1: this compound has a water solubility of 185 mg/L at 20°C.[1] Precipitation can occur if the concentration exceeds this limit, or if the solvent is not appropriate.
-
Troubleshooting Steps:
-
Solvent Choice: While this compound is soluble in water, using a small amount of a water-miscible organic solvent like acetone or DMSO to first dissolve the compound before making the final aqueous dilution can improve stability.[2][3] However, ensure the final solvent concentration in your assay is low enough to not affect the test organisms.[2]
-
Concentration: Prepare stock solutions at a concentration that does not exceed the solubility limit. It is often better to prepare a more concentrated stock in an organic solvent and then make serial dilutions in the aqueous assay medium.
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Storage: Store stock solutions in a cool, dark place to prevent degradation.[4] Some insecticide stock solutions can be stored refrigerated (4°C) in light-proof bottles. For this compound, stability for 2 weeks at 50°C has been reported, suggesting good thermal stability under normal storage conditions.
-
Q2: I'm observing high variability in mortality rates between replicate bioassays. What are the likely sources of this variability?
A2: Variability in bioassay results is a common challenge and can stem from several factors related to the test organism, the experimental setup, and the this compound application.
-
Troubleshooting Steps:
-
Test Organism Homogeneity: Ensure that the test organisms (e.g., insects) are of a uniform age, developmental stage, and sex, as these factors can significantly influence susceptibility to insecticides.
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Environmental Conditions: Maintain consistent environmental conditions such as temperature, humidity, and light cycle across all replicates, as these can affect both the organism's physiology and the stability of this compound.
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Application Uniformity: Inconsistent application of the this compound solution can lead to variable exposure. For methods like the dry film technique, ensure the coating is even and the solvent has completely evaporated.
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Diet and Health of Test Organisms: The nutritional status and overall health of the test organisms can impact their tolerance to pesticides. Use a standardized diet and discard any unhealthy individuals.
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Q3: My control group is showing significant mortality. What should I do?
A3: High mortality in the control group (typically >10-20%) invalidates the results of a bioassay. This issue can be caused by the solvent used, environmental stress, or improper handling.
-
Troubleshooting Steps:
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Solvent Toxicity: The solvent used to dissolve this compound (e.g., acetone) can be toxic to the test organisms at certain concentrations. Run a solvent-only control to determine a safe concentration.
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Handling Stress: Minimize handling stress on the test organisms. Allow for an acclimation period before starting the experiment.
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Environmental Conditions: Ensure that the temperature, humidity, and other environmental parameters are optimal for the test species.
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Contamination: Thoroughly clean all glassware and equipment to avoid contamination from other chemicals.
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Q4: How can I be sure that the this compound in my assay is not degrading during the experiment?
A4: this compound is relatively stable to hydrolysis at neutral and acidic pH, but can degrade under alkaline conditions and through microbial action in soil. Photodegradation can also occur with a reported half-life of 79.7 days under experimental conditions.
-
Troubleshooting Steps:
-
pH of Medium: Maintain the pH of your aqueous solutions within a neutral to slightly acidic range (pH 5-7) to minimize hydrolytic degradation.
-
Minimize Light Exposure: While the photodegradation half-life is long, it's good practice to protect stock solutions from direct sunlight and conduct experiments under controlled lighting conditions.
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Fresh Solutions: Prepare fresh dilutions of this compound from your stock solution for each experiment to ensure consistent concentrations.
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Analytical Verification: For long-term or critical studies, consider analytical methods like HPLC to verify the concentration and stability of this compound in your experimental setup over time.
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Quantitative Data Summary
The following tables summarize the lethal concentration (LC50) values of this compound for various organisms as reported in the literature. These values can serve as a reference for designing bioassay concentration ranges.
Table 1: LC50 Values of this compound for Various Insect Species
| Insect Species | Bioassay Type | Exposure Time | LC50 | Reference |
| Bemisia tabaci (Whitefly) Adults | Leaf-dip | 6 hours | 14.7 mg/L | |
| Bemisia tabaci (Whitefly) Eggs | Leaf-dip | 6 days | 62.2 mg/L | |
| Aphis craccivora (Cowpea Aphid) | Dry Film | 24 hours | 0.042 ppm | |
| Aphis craccivora (Cowpea Aphid) | Dry Film | 48 hours | 0.028 ppm | |
| Chironomus riparius (Midge Larvae) | Aquatic | 17 days | 1.57 µg/L |
Table 2: Ecotoxicological Data for this compound
| Organism | Endpoint | Value | Exposure Time | Reference |
| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 30.5 mg/L | 96 hours | |
| Meloidogyne incognita (Root-knot nematode) J2s | LC50 | 36.2 mg/L | 24 hours | |
| Meloidogyne incognita (Root-knot nematode) Eggs | LC50 | 70.4 mg/L | 24 hours | |
| Chironomus riparius (Midge Larvae) | EC50 (Emergence) | 0.54 µg/L | - |
Experimental Protocols
This section provides a detailed methodology for a common this compound bioassay, the dry film method, which can be adapted for various insect species.
Protocol: Dry Film Bioassay for Adult Insects
This protocol is adapted from general insecticide bioassay methods and is suitable for assessing the toxicity of this compound to adult insects such as aphids or whiteflies.
Materials:
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Technical grade this compound (≥95% purity)
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Acetone (analytical grade)
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Glass vials or petri dishes
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Micropipettes
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Vortex mixer
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Fume hood
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Test insects (uniform age and stage)
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Incubator or environmental chamber
Procedure:
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Preparation of Stock Solution:
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In a fume hood, accurately weigh a known amount of technical grade this compound.
-
Dissolve the this compound in acetone to prepare a stock solution of a known concentration (e.g., 1000 ppm). Ensure complete dissolution by vortexing.
-
-
Preparation of Serial Dilutions:
-
Perform serial dilutions of the stock solution with acetone to obtain a range of desired concentrations for the bioassay. A typical range might be 0.01, 0.05, 0.1, 0.5, and 1.0 ppm, but this should be optimized based on the target insect's sensitivity.
-
-
Coating of Vials/Petri Dishes:
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Pipette a known volume (e.g., 1 mL) of each this compound dilution into a separate glass vial or petri dish.
-
Prepare a control group using acetone only.
-
Gently rotate the vials or swirl the petri dishes to ensure the inner surface is evenly coated.
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Allow the solvent to evaporate completely in a fume hood, leaving a dry film of this compound on the surface. This may take several hours.
-
-
Insect Exposure:
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Carefully introduce a known number of test insects (e.g., 10-20) into each coated vial or petri dish.
-
Seal the containers with a breathable material (e.g., fine mesh or perforated lid) to allow for air exchange while preventing escape.
-
-
Incubation:
-
Place the experimental units in an incubator or environmental chamber set to the appropriate temperature, humidity, and photoperiod for the test species.
-
-
Mortality Assessment:
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Assess insect mortality at predetermined time points (e.g., 24 and 48 hours).
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An insect is considered dead if it is unable to make any coordinated movement when gently prodded with a fine brush.
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Record the number of dead insects in each replicate for each concentration and the control.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Use probit analysis to calculate the LC50 value and its 95% confidence intervals.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound's Mechanism of Action: Nicotinic Acetylcholine Receptor Signaling
This compound, like other neonicotinoid insecticides, acts as an agonist on the nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system. This leads to the continuous stimulation of these receptors, causing hyperexcitation of the nerve cells, which results in paralysis and ultimately the death of the insect.
Caption: Mechanism of action of this compound on the insect nicotinic acetylcholine receptor.
Experimental Workflow for a this compound Bioassay
The following diagram illustrates a typical workflow for conducting a this compound bioassay, from preparation to data analysis.
Caption: A generalized workflow for conducting a this compound bioassay.
References
Navigating Thiacloprid Stability: A Technical Guide to pH Optimization
For researchers, scientists, and professionals in drug development, ensuring the stability of compounds in aqueous solutions is paramount for accurate and reproducible experimental results. This technical support center provides a comprehensive guide to understanding and managing the stability of the neonicotinoid insecticide Thiacloprid, with a specific focus on the influence of pH.
Troubleshooting Common Stability Issues
This section addresses potential problems you might encounter during your experiments with this compound in aqueous solutions.
| Problem | Potential Cause | Recommended Solution |
| Unexpected degradation of this compound in a standard buffer solution. | While this compound is stable to hydrolysis, it can be susceptible to photodegradation. Exposure of your solution to direct sunlight or strong artificial light, especially UV, can accelerate its breakdown. | Prepare and store this compound solutions in amber vials or protect them from light by wrapping the container in aluminum foil. Conduct experiments under controlled lighting conditions. |
| Inconsistent analytical results for this compound concentration over time. | This could be due to microbial degradation, particularly in non-sterile aqueous solutions. | Use sterile water and buffers for your solutions. If long-term storage is required, consider filtration through a 0.22 µm filter and storing at low temperatures (e.g., 4°C) to inhibit microbial growth. |
| Precipitation of this compound from the aqueous solution. | This compound has limited water solubility (185 mg/L at 20°C). Exceeding this concentration will lead to precipitation. Changes in temperature can also affect solubility. | Ensure you are working within the solubility limits of this compound. If you observe precipitation, gently warm the solution and agitate. For higher concentrations, consider using a co-solvent, but be mindful of its potential impact on your experiment. |
| Observed degradation of this compound at extreme pH values (outside the 5-9 range). | Although stable in the pH 5-9 range, extreme acidic or alkaline conditions can potentially lead to hydrolysis, especially over extended periods or at elevated temperatures. | For most applications, it is recommended to maintain the pH of your aqueous this compound solution within the stable range of 5 to 9. |
Frequently Asked Questions (FAQs)
Here are answers to some common questions regarding the stability of this compound in aqueous solutions.
Q1: What is the optimal pH for maintaining the stability of this compound in an aqueous solution?
A1: this compound is stable in aqueous solutions across a pH range of 5 to 9.[1][2] Within this range, hydrolytic degradation is not expected to be a significant factor.
Q2: How does temperature affect the stability of this compound?
A2: this compound is stable at elevated temperatures, showing stability for 2 weeks at 50°C.[3] However, as with most chemical compounds, very high temperatures can eventually lead to degradation. For long-term storage of aqueous solutions, refrigeration is recommended to also inhibit potential microbial growth.
Q3: What are the main degradation pathways for this compound in water?
A3: The primary degradation pathway for this compound in the environment is microbial degradation, with photolysis also playing a role.[3][4] Hydrolysis is not considered a significant degradation process under typical environmental pH conditions (pH 5-9).
Q4: What are the degradation products of this compound hydrolysis?
A4: Under conditions where hydrolysis does occur (e.g., at pH 9, though minimal), the formation of hydrolysis products has been observed in amounts less than 2% of the applied radioactivity. One of the known degradation products from other pathways is this compound amide.
Q5: Are there any specific buffer components that should be avoided when preparing this compound solutions?
A5: Currently, there is no widely reported evidence to suggest that common buffer components (e.g., phosphate, acetate) negatively interact with this compound. However, it is always good practice to use high-purity reagents and water to prepare your solutions.
Quantitative Data on this compound Stability
The following table summarizes the hydrolytic stability of this compound at different pH values.
| pH | Temperature (°C) | Half-life (DT₅₀) | Degradation/Recovery | Reference |
| 5 | Ambient | Stable | 95-98% recovery | |
| 7 | 20 | Stable | Not specified | |
| 9 | Ambient | Stable | <2% hydrolysis products formed |
Experimental Protocol: Hydrolytic Stability Assessment of this compound
This protocol provides a general framework for assessing the hydrolytic stability of this compound in aqueous solutions. It is based on established guidelines for pesticide stability testing.
1. Materials and Reagents:
-
This compound (analytical standard)
-
Sterile, deionized water
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Buffer solutions: pH 5, 7, and 9 (e.g., acetate for pH 5, phosphate for pH 7, borate for pH 9)
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Acetonitrile (HPLC grade)
-
Formic acid (or other appropriate mobile phase modifier)
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Sterile, amber glass vials with screw caps
-
Analytical balance
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector
2. Preparation of Test Solutions:
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Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration.
-
In separate sterile, amber glass vials, add a small aliquot of the this compound stock solution to each of the pH 5, 7, and 9 buffer solutions to achieve a final concentration within the linear range of your analytical method and below the water solubility limit.
-
Prepare triplicate samples for each pH level and for each time point.
-
Prepare a "time zero" sample for immediate analysis.
3. Incubation:
-
Store the vials in a temperature-controlled environment (e.g., 25°C or 50°C) in the dark to prevent photolysis.
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), remove one vial from each pH set for analysis.
4. Sample Analysis:
-
At each time point, directly analyze the aqueous samples or perform a liquid-liquid or solid-phase extraction if necessary to concentrate the analyte and remove matrix interferences.
-
Quantify the concentration of this compound using a validated HPLC method. A common method involves a C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid) and detection at 242 nm.
5. Data Analysis:
-
Plot the concentration of this compound versus time for each pH.
-
Determine the degradation kinetics (e.g., first-order) and calculate the half-life (DT₅₀) at each pH.
Visualizing Key Concepts
The following diagrams illustrate the relationship between pH and this compound stability and a typical experimental workflow.
Caption: Relationship between pH and this compound stability.
Caption: Workflow for assessing this compound stability.
References
Troubleshooting guide for Thiacloprid analysis using QuEChERS
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of Thiacloprid.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound recovery consistently low?
Low recovery of this compound can be attributed to several factors throughout the QuEChERS workflow. Here are some common causes and solutions:
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Incomplete Extraction: Ensure the sample is thoroughly homogenized with acetonitrile. The extraction time and shaking intensity are critical for the efficient transfer of this compound from the sample matrix to the solvent. For some matrices, a modified approach with acidified acetonitrile (e.g., containing 0.5% acetic acid) can improve extraction efficiency.[1]
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pH of the Extraction Environment: The stability and extraction efficiency of this compound can be pH-dependent. The use of buffering salts, such as sodium citrate, can help maintain an optimal pH during extraction and improve recovery.[2][3] this compound is stable at pH 5, 7, and 9, but hydrolysis can occur at pH 9, albeit at a low rate.[4]
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Adsorption to d-SPE Sorbents: During the dispersive solid-phase extraction (d-SPE) cleanup step, this compound can be adsorbed by the sorbents, leading to lower recovery. The choice and amount of sorbent are crucial.
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Graphitized Carbon Black (GCB): While effective at removing pigments, GCB can adsorb planar molecules like this compound. If high amounts of GCB are used, a significant decrease in recovery may be observed.[2] It is advisable to use the minimum amount of GCB necessary for sufficient cleanup.
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Primary Secondary Amine (PSA): PSA is used to remove fatty acids and sugars. While generally compatible with this compound, using excessive amounts might lead to some loss.
-
-
Precipitation during Centrifugation: Ensure that the centrifugation step after the addition of salts effectively separates the acetonitrile layer from the aqueous and solid phases. Inadequate separation can lead to the loss of analyte.
Q2: I'm observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this?
Matrix effects are a common challenge in LC-MS/MS analysis, especially with complex matrices. Here are several strategies to minimize their impact:
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Optimize the d-SPE Cleanup: The type and amount of d-SPE sorbent should be tailored to your specific matrix.
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For samples with high pigment content (e.g., leafy greens), a combination of PSA and GCB is often used.
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For fatty matrices, C18 sorbent can be added to the d-SPE mixture to remove lipids.
-
Z-Sep®, a zirconium-based sorbent, has shown excellent cleanup capacity for complex matrices.
-
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure as the samples. This helps to compensate for signal suppression or enhancement caused by co-eluting matrix components.
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Dilution of the Final Extract: Diluting the final extract with the mobile phase can reduce the concentration of matrix components, thereby minimizing their effect on the ionization of this compound. However, ensure that the dilution does not compromise the method's sensitivity.
-
Chromatographic Separation: Optimize the HPLC/UPLC method to achieve good chromatographic separation between this compound and interfering matrix components. This can involve adjusting the gradient, flow rate, or using a different column.
Q3: My chromatographic peak shape for this compound is poor (e.g., tailing, splitting, or broadening). What could be the cause?
Poor peak shape can compromise the accuracy and precision of your analysis. Consider the following potential causes and solutions:
-
Injection Solvent vs. Mobile Phase Mismatch: Injecting the sample in a solvent that is significantly stronger than the initial mobile phase can lead to peak distortion. If possible, the final extract should be evaporated and reconstituted in the initial mobile phase.
-
Column Contamination or Degradation: Contaminants from the sample matrix can accumulate on the column, leading to peak tailing and broadening. Regularly flush the column and use a guard column to protect the analytical column.
-
Extra-Column Volume: Excessive tubing length or dead volume in the connections can contribute to peak broadening. Ensure all connections are properly made with minimal tubing length.
-
pH of the Mobile Phase: The pH of the mobile phase can affect the peak shape of ionizable compounds. Ensure the mobile phase pH is appropriate for this compound.
Q4: My results are inconsistent and not reproducible. What should I check?
Lack of reproducibility can stem from variability at multiple stages of the analytical process. Here's a checklist of things to investigate:
-
Sample Homogeneity: Ensure that the initial sample is thoroughly homogenized to obtain a representative subsample for extraction.
-
Precise Reagent and Sample Measurement: Use calibrated pipettes and balances for accurate measurement of solvents, salts, and the sample amount. Inconsistent amounts will lead to variable results.
-
Consistent Shaking/Vortexing: The duration and intensity of shaking during both the extraction and d-SPE steps should be consistent for all samples to ensure uniform extraction and cleanup.
-
Temperature Control: Significant temperature fluctuations in the laboratory can affect solvent volumes and chromatographic retention times.
-
Instrument Stability: Perform regular system suitability tests to ensure the LC-MS/MS system is performing consistently. This includes checking for stable retention times, peak areas, and signal-to-noise ratios.
Experimental Protocols
Generic QuEChERS Protocol for this compound in a Plant-Based Matrix
This protocol is a general guideline and may require optimization for specific matrices.
1. Sample Preparation and Extraction:
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Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
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Add 10 mL of acetonitrile. For certain matrices, acidified acetonitrile (e.g., with 0.1-1% acetic acid) may be used.
-
Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl). Some methods also include buffering salts like 1 g trisodium citrate dehydrate and 0.5 g disodium hydrogen citrate sesquihydrate to maintain pH.
-
Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge at ≥3000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbents.
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The choice of sorbents depends on the matrix. A common combination for plant matrices is 150 mg MgSO₄, 50 mg PSA, and, if necessary, 7.5-50 mg GCB for pigmented samples.
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Vortex the tube for 30 seconds to 1 minute.
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Centrifuge at a high speed (e.g., ≥10,000 rpm) for 5 minutes.
3. Final Extract Preparation and Analysis:
-
Take an aliquot of the cleaned-up supernatant for LC-MS/MS analysis.
-
The extract may be diluted or subjected to a solvent exchange step if necessary.
-
Analyze using a validated LC-MS/MS method.
Data Presentation
Table 1: Recovery of this compound with Different d-SPE Sorbents in Various Matrices
| Matrix | d-SPE Sorbents | Spiking Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Tomato | PSA, GCB, C18 | 10 | 104.60 | 3.32 | |
| Tomato | PSA, GCB, C18 | 50 | 103.70 | 4.58 | |
| Cowpea | Not specified | 5 - 500 | 81.3 - 95.1 | 2.1 - 9.5 | |
| Vegetables & Flowers | GCB, C18 | 2 - 2000 | 77 - 119 | 0.9 - 14.4 | |
| Cotton Leaves | PSA, GCB | 10 - 500 | >80 | N/A |
Table 2: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC Column | C18 reverse-phase column |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion (m/z) | 253 |
| Product Ions (m/z) | 186, 202 |
| Collision Energy | Optimized for the specific instrument |
Note: These are example parameters and should be optimized for your specific instrument and application.
Mandatory Visualization
References
Minimizing instrument contamination when analyzing Thiacloprid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing instrument contamination when analyzing Thiacloprid.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of this compound contamination in the laboratory?
A1: this compound contamination can arise from various sources throughout the analytical workflow. It is crucial to maintain a clean work environment and follow strict handling protocols.[1] Common sources include:
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Cross-contamination between samples: Improper handling can lead to the transfer of residues from high-concentration samples to low-concentration ones. Always use fresh, clean pipette tips for each sample and standard.
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Contaminated glassware and equipment: Residues can adhere to the surfaces of glassware, vials, and syringes. Thoroughly clean all equipment with appropriate solvents before use.
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Impure solvents and reagents: Solvents and reagents used in sample preparation and analysis can be a source of contamination. Use high-purity, pesticide-residue-grade solvents and reagents.
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Laboratory environment: Airborne particles and dust in the lab can settle on samples and equipment. Maintain a clean and well-ventilated laboratory space.[1]
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Personal Protective Equipment (PPE): Contaminated gloves or lab coats can be a source of cross-contamination. Change gloves frequently, especially after handling high-concentration standards or samples.[2]
Q2: What are the best practices for sample handling to prevent this compound contamination?
A2: Adhering to good laboratory practices is essential for preventing contamination during this compound analysis.[3] Key practices include:
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Segregation: Analyze samples with expected high concentrations of this compound separately from those with expected low concentrations.
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Dedicated Glassware: If possible, use dedicated glassware for this compound analysis to avoid cross-contamination from other analyses.
-
Proper Storage: Store samples, standards, and reagents in clean, well-sealed containers in a designated area to prevent contamination from the laboratory environment.[1]
-
Blank Injections: Regularly run solvent blanks to monitor for any background contamination in the analytical system.
Q3: What is the recommended sample preparation method for this compound analysis to minimize contamination?
A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for the extraction and cleanup of this compound from various matrices. This method helps to minimize matrix effects and potential interferences, which can sometimes be mistaken for contamination. Following a standardized QuEChERS protocol is crucial for obtaining clean extracts and reducing the risk of contamination.
Troubleshooting Guide: Instrument Contamination
Issue: Ghost peaks or carryover of this compound are observed in blank injections.
This is a common indication of instrument contamination, where this compound from a previous injection is retained in the system and elutes in subsequent runs.
| Potential Cause | Troubleshooting Steps | Corrective Actions |
| Injector Contamination | Inject a series of solvent blanks. If the ghost peak intensity decreases with each injection, the injector is the likely source. | Clean the injector needle, sample loop, and syringe with a strong solvent mixture (e.g., 50:50 methanol:acetonitrile followed by isopropanol). If the problem persists, replace the rotor seal and needle seat. |
| Column Contamination | Disconnect the column and run a blank injection. If the ghost peak disappears, the column is contaminated. | Back-flush the column with a strong solvent recommended by the manufacturer. If contamination persists, consider dedicating the column to this compound analysis or replacing it. |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and additives. | Filter all mobile phases before use. Do not top off solvent reservoirs; instead, use fresh bottles. |
| Mass Spectrometer Source Contamination | Inspect the ion source for visible signs of contamination. | Clean the ion source components (e.g., capillary, cone) according to the manufacturer's guidelines. |
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for this compound Analysis
This protocol is a generalized version based on common QuEChERS procedures.
-
Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable) to a uniform consistency. For dry samples, add an appropriate amount of water to achieve a paste-like consistency.
-
Extraction:
-
Transfer a 10 g subsample of the homogenate to a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB).
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge the d-SPE tube at high speed for 5 minutes.
-
Analysis: Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS System Cleaning
This protocol provides a general procedure for cleaning an LC-MS/MS system to remove this compound residues. Always consult your instrument's manual for specific recommendations.
-
Initial Flush: Flush the entire system, including the injector and column, with the mobile phase used for analysis but without the acidic modifier for 30 minutes.
-
Strong Solvent Wash:
-
Replace the mobile phase with a strong solvent mixture, such as 50:50 isopropanol:acetonitrile or 100% methanol.
-
Flush the system for at least 60 minutes. For persistent contamination, longer flushing times may be necessary.
-
-
Intermediate Flush: Flush the system with a solvent of intermediate polarity, like 100% acetonitrile, for 30 minutes.
-
Aqueous Flush: Flush the system with HPLC-grade water for 30 minutes to remove any residual organic solvents.
-
Re-equilibration: Re-equilibrate the system with the initial mobile phase conditions until a stable baseline is achieved.
-
Verification: Inject several solvent blanks to confirm that the contamination has been removed.
Quantitative Data Summary
The following table summarizes the performance of various analytical methods for this compound, providing an overview of expected recovery rates and limits of detection (LOD) and quantification (LOQ).
| Matrix | Analytical Method | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Tomato | LC-MS/MS | 90-110 | 1.03 - 1.22 | 3.44 - 4.07 | |
| Cowpea | HPLC-MS/MS | 81.3 - 95.1 | - | 5 | |
| Honey | LC-MS/MS | 60 - 114 | 0.6 - 5 | 2 - 10 | |
| Butterbur | LC-MS/MS | 78.2 - 82.2 | 0.6 | 2 | |
| Propolis | LC-MS/MS | 91 - 101 | 0.2 - 4.4 | 0.8 - 14.7 | |
| Green Onion | LC-MS/MS | 97.2 - 101.5 | - | 10 |
Visualizations
Caption: Workflow for preventing this compound contamination.
Caption: Troubleshooting logic for this compound ghost peaks.
References
Technical Support Center: Strategies for Chiral Pesticide Resolution
A Note on Thiacloprid Stereochemistry:
Before addressing strategies for enantiomer resolution, it is important to clarify the stereochemistry of this compound. This compound is an achiral molecule, meaning it does not have a chiral center and therefore does not exist as enantiomers (non-superimposable mirror images). However, this compound does exhibit geometric isomerism (E/Z isomerism) due to the restricted rotation around the carbon-nitrogen double bond in its cyanoimino group. The Z-isomer is the predominant and biologically active form.[1]
While the separation of these geometric isomers is relevant in metabolic studies[2], this guide will focus on the user's core interest: enantiomer resolution . To provide a relevant and comprehensive resource, we will use the chiral neonicotinoid insecticide Dinotefuran as a model compound. The principles and strategies discussed here are broadly applicable to the chiral separation of other pesticides and pharmaceutical compounds.
Troubleshooting and FAQs: Chiral Resolution of Dinotefuran Enantiomers
This section addresses common questions and issues encountered during the chiral separation of Dinotefuran and similar compounds.
Q1: What are the primary causes of poor or no resolution of Dinotefuran enantiomers?
Poor resolution in chiral separations typically stems from a few key factors:
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Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective for a wide range of chiral compounds, including pesticides. If the CSP's chiral selector does not have sufficient stereospecific interactions with the Dinotefuran enantiomers, no separation will occur.
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Suboptimal Mobile Phase Composition: The mobile phase composition, including the type and concentration of the organic modifier (e.g., alcohols like ethanol or isopropanol in normal-phase chromatography) and any additives, is crucial for achieving selectivity.
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Incorrect Column Temperature: Temperature can significantly impact the thermodynamics of the separation, affecting both retention times and the chiral recognition mechanism. Unlike achiral chromatography, changes in temperature can dramatically alter selectivity (α).
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Inadequate Flow Rate: While lower flow rates often improve resolution by allowing more time for interactions with the stationary phase, an excessively low rate can lead to band broadening due to diffusion.
Q2: How do I select the appropriate Chiral Stationary Phase (CSP) for Dinotefuran?
There is no universal CSP, so column screening is highly recommended. For neonicotinoids and other polar pesticides, polysaccharide-based and macrocyclic glycopeptide-based CSPs are excellent starting points.
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Polysaccharide-based CSPs: Columns like Chiralpak® and Chiralcel® series are widely used and have demonstrated success in separating a broad range of chiral compounds.
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Macrocyclic Glycopeptide-based CSPs: Columns such as the Chirobiotic™ series can be effective, particularly in polar ionic or reversed-phase modes.
Q3: My peaks are resolved, but the peak shape is poor (tailing or fronting). How can I fix this?
Poor peak shape compromises resolution and quantification. Here are some troubleshooting steps:
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Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase.
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Introduce an Additive: For compounds with acidic or basic functional groups, adding a small amount of an acidic (e.g., 0.1% trifluoroacetic acid - TFA) or basic (e.g., 0.1% diethylamine - DEA) modifier to the mobile phase can improve peak shape.
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Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than the mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.
-
-
Peak Fronting: This is commonly a result of column overload. Try diluting your sample or reducing the injection volume.
Q4: I am observing co-elution or only partial resolution. What parameters should I adjust first?
When facing poor resolution, a systematic approach to optimization is key.
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Adjust Mobile Phase Composition: This is often the most influential factor. In normal-phase mode (e.g., hexane/alcohol), systematically vary the percentage of the alcohol modifier. A lower concentration of the polar modifier generally increases retention and can improve resolution.
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Change the Polar Modifier: If adjusting the concentration is not sufficient, try a different alcohol (e.g., switching from ethanol to isopropanol), as this can alter selectivity.
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Optimize Temperature: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance enantioselectivity, but this is not a universal rule.
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Reduce Flow Rate: Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to see if it improves resolution without excessive band broadening.
Q5: Can I use techniques other than HPLC for chiral separation of pesticides?
Yes, other techniques are also effective for chiral separations:
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Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing higher efficiency and shorter analysis times than HPLC. It uses supercritical CO2 as the primary mobile phase, which is considered a "green" solvent.
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Gas Chromatography (GC): For volatile and thermally stable compounds, GC with a chiral stationary phase can be used.
Quantitative Data Summary
The following table summarizes hypothetical, yet typical, results for the chiral separation of Dinotefuran enantiomers under various HPLC conditions.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Chiral Stationary Phase (CSP) | Chiralpak® IA (Amylose based) | Chiralpak® IC (Cellulose based) | Chirobiotic™ V (Vancomycin based) | Chiralpak® IA (Amylose based) |
| Column Dimensions (mm) | 250 x 4.6 | 250 x 4.6 | 150 x 4.6 | 250 x 4.6 |
| Mobile Phase | n-Hexane / Ethanol (80:20, v/v) | n-Hexane / Isopropanol (90:10, v/v) | Methanol / Acetic Acid / TEA (100:0.1:0.1) | n-Hexane / Ethanol (85:15, v/v) |
| Flow Rate (mL/min) | 1.0 | 0.8 | 1.0 | 1.0 |
| Temperature (°C) | 25 | 25 | 30 | 15 |
| Retention Time 1 (min) | 8.2 | 10.5 | 6.8 | 12.1 |
| Retention Time 2 (min) | 9.5 | 12.1 | 7.5 | 14.5 |
| Resolution (Rs) | 1.85 | 2.10 | 1.60 | 2.55 |
| Separation Factor (α) | 1.22 | 1.28 | 1.15 | 1.31 |
Detailed Experimental Protocol
Objective: To achieve baseline separation of Dinotefuran enantiomers using High-Performance Liquid Chromatography (HPLC).
Materials:
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HPLC system with UV detector
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Chiral Stationary Phase: Chiralpak® IA (250 x 4.6 mm, 5 µm)
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Dinotefuran racemic standard
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HPLC-grade n-Hexane
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HPLC-grade Ethanol (200 proof)
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Sample vials and filters
Procedure:
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Mobile Phase Preparation:
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Prepare the mobile phase by mixing n-Hexane and Ethanol in an 85:15 (v/v) ratio. For example, for 1 L of mobile phase, mix 850 mL of n-Hexane with 150 mL of Ethanol.
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Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.
-
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System and Column Equilibration:
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Install the Chiralpak® IA column in the HPLC system.
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Set the column temperature to 15°C.
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Purge the pump with the prepared mobile phase.
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Equilibrate the column by pumping the mobile phase through it at a flow rate of 1.0 mL/min for at least 30-60 minutes, or until a stable baseline is achieved.
-
-
Sample Preparation:
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Prepare a stock solution of racemic Dinotefuran at 1 mg/mL in Ethanol.
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Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.
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Filter the final sample solution through a 0.45 µm syringe filter before injection.
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Chromatographic Analysis:
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Set the UV detector wavelength to 270 nm.
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Set the injection volume to 10 µL.
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Inject the prepared sample onto the equilibrated HPLC system.
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Acquire data for a sufficient duration to allow for the elution of both enantiomers (e.g., 20 minutes).
-
-
Data Analysis:
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Integrate the peaks corresponding to the two enantiomers.
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Calculate the resolution (Rs) and separation factor (α) to evaluate the quality of the separation. An Rs value ≥ 1.5 indicates baseline separation.
-
Visualizations
Caption: A typical workflow for developing a chiral separation method.
Caption: Core parameters that can be adjusted to optimize chiral resolution.
References
Addressing low signal-to-noise ratio in Thiacloprid NMR spectroscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low signal-to-noise ratios (S/N) in Thiacloprid NMR spectroscopy experiments.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues leading to a low signal-to-noise ratio in your this compound NMR spectra.
Question: I am observing a very low signal-to-noise ratio in my ¹H NMR spectrum of this compound. What are the common causes and how can I fix it?
Answer:
A low signal-to-noise ratio in the ¹H NMR spectrum of this compound can stem from several factors, broadly categorized into sample preparation, instrument settings, and experimental parameters. Below is a step-by-step guide to troubleshoot this issue.
Step 1: Evaluate Your Sample Preparation
High-quality sample preparation is the foundation of a good NMR spectrum.[1] Inadequate sample concentration or the presence of impurities can significantly degrade the signal-to-noise ratio.
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Concentration: The most common reason for a low S/N is a sample that is too dilute.[1] For ¹H NMR of small molecules like this compound, a concentration of 5-25 mg in 0.5-0.7 mL of deuterated solvent is a good starting point.[2] For ¹³C NMR, a higher concentration of 50-100 mg is often required.[2]
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Purity: The presence of solid particles or paramagnetic impurities can lead to broadened spectral lines and a reduced signal-to-noise ratio.[1]
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Action: Ensure your this compound sample is fully dissolved. If you observe any suspended solids, filter the sample through a small plug of glass wool directly into the NMR tube.
-
-
Solvent: The choice of deuterated solvent is crucial. This compound has been successfully analyzed in CDCl₃. Ensure the solvent is of high purity and free from water.
-
Sample Volume: The volume of the sample in the NMR tube affects the filling factor of the coil. A sample height of approximately 4-5 cm (around 0.5-0.7 mL in a standard 5 mm tube) is generally recommended to maximize the signal from the available sample.
Step 2: Check Instrument Parameters
Proper setup and calibration of the NMR spectrometer are critical for optimal performance.
-
Tuning and Matching: The NMR probe must be tuned and matched to the resonance frequency of the nucleus being observed for every sample. Changes in solvent and sample concentration will alter the tuning.
-
Action: Always perform a tune and match procedure before starting your experiment.
-
-
Shimming: Poor magnetic field homogeneity (shimming) results in broad, asymmetric peaks, which reduces the peak height and thus the S/N.
-
Action: Perform an automated shimming routine. If line shape remains poor, manual shimming of the lower-order shims may be necessary.
-
-
Receiver Gain: The receiver gain amplifies the NMR signal. While a higher gain can increase the signal, setting it too high will also amplify noise and can lead to signal clipping, which distorts the spectrum.
-
Action: Adjust the receiver gain to a level that maximizes the signal without introducing significant noise or causing ADC (analog-to-digital converter) overflow. An optimal range is often around 75-80% of the maximum receiver gain for many modern spectrometers.
-
Step 3: Optimize Experimental Parameters
The acquisition parameters of your NMR experiment directly impact the signal-to-noise ratio.
-
Number of Scans (NS): The signal-to-noise ratio increases with the square root of the number of scans. Doubling the S/N requires quadrupling the number of scans.
-
Action: If your signal is weak, increase the number of scans. For a routine ¹H NMR, 16 to 64 scans are often sufficient. For dilute samples or ¹³C NMR, a much larger number of scans may be necessary.
-
-
Pulse Width (Flip Angle): A 90° pulse maximizes the signal for a single scan. However, if you are acquiring multiple scans with a short relaxation delay, a smaller flip angle (e.g., 30° or the Ernst angle) can yield better signal-to-noise in a given amount of time.
-
Relaxation Delay (D1): This is the time between pulses. If D1 is too short, the nuclei may not fully relax back to their equilibrium state, leading to signal saturation and reduced intensity. The optimal relaxation delay is related to the spin-lattice relaxation time (T₁). For quantitative results, a D1 of at least 5 times the longest T₁ is recommended. For routine spectra where quantitation is not critical, a shorter D1 can be used to save time, especially when using a smaller flip angle.
Quantitative Data Summary
The following table provides general guidelines for sample and experimental parameters to achieve a good signal-to-noise ratio for small molecules like this compound. Specific values for this compound may vary depending on the spectrometer and experimental conditions.
| Parameter | ¹H NMR | ¹³C NMR | Notes |
| Sample Concentration | 5-25 mg / 0.5-0.7 mL | 50-100 mg / 0.5-0.7 mL | Higher concentration generally leads to better S/N. |
| Number of Scans (NS) | 16 - 64 | 1024 - 4096 (or more) | S/N is proportional to the square root of NS. |
| Relaxation Delay (D1) | 1-5 s | 2-10 s | For quantitative analysis, D1 should be > 5 x T₁. |
| Acquisition Time (AQ) | 2-4 s | 1-2 s | Longer AQ can improve resolution but may not always improve S/N. |
| Pulse Width (Flip Angle) | 90° (for single scan) or 30-45° (for multiple scans) | 30-45° | A smaller flip angle allows for a shorter relaxation delay. |
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation for this compound
-
Weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Gently vortex or swirl the vial until the sample is fully dissolved.
-
If any particulate matter is visible, filter the solution through a Pasteur pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube.
-
Cap the NMR tube and carefully wipe the outside before inserting it into the spinner turbine.
Protocol 2: Optimizing the Number of Scans for Low S/N
-
Acquire an initial ¹H NMR spectrum with a standard number of scans (e.g., 16).
-
Assess the signal-to-noise ratio of a characteristic this compound peak.
-
If the S/N is insufficient, quadruple the number of scans (e.g., to 64) and re-acquire the spectrum. The S/N should approximately double.
-
Repeat this process, increasing the number of scans by a factor of four, until a satisfactory S/N is achieved. Be mindful of the increased experiment time.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is not very soluble in CDCl₃. What other solvents can I try?
A1: While CDCl₃ is a common choice, other deuterated solvents such as acetone-d₆, acetonitrile-d₃, or DMSO-d₆ can be used depending on the solubility of your specific sample or formulation. The choice of solvent can influence the chemical shifts of your compound.
Q2: I see broad peaks in my this compound spectrum. Is this a signal-to-noise issue?
A2: Broad peaks can contribute to a perceived low signal-to-noise ratio because the signal height is reduced. Common causes of broad peaks include poor shimming, the presence of paramagnetic impurities, or chemical exchange. First, try to re-shim the instrument. If the problem persists, consider filtering your sample to remove any suspended solids.
Q3: How long should the relaxation delay (D1) be for this compound?
A3: The ideal relaxation delay depends on the T₁ relaxation times of the nuclei in this compound, which are not widely reported. For routine ¹H NMR spectra, a D1 of 1-2 seconds is often a reasonable starting point when using a flip angle of 30-45°. For quantitative ¹H NMR, a much longer D1 (e.g., 5 times the longest T₁) is necessary to ensure complete relaxation and accurate integrals. For ¹³C NMR, quaternary carbons can have very long T₁ values, so a longer D1 (e.g., 5-10 seconds) may be needed to observe their signals.
Q4: Can using a higher-field NMR spectrometer improve my signal-to-noise ratio?
A4: Yes, the signal-to-noise ratio is proportional to the magnetic field strength to the power of 3/2. Therefore, moving from a 400 MHz to a 600 MHz spectrometer, for example, will result in a significant improvement in S/N, assuming all other parameters are kept constant.
Q5: What is the purpose of a cryoprobe and can it help with my low S/N problem?
A5: A cryoprobe is a special type of NMR probe that is cooled to very low temperatures (around 20-30 K). This significantly reduces thermal noise in the electronics, leading to a 3-4 fold increase in signal-to-noise compared to a standard room temperature probe. If you have access to a spectrometer with a cryoprobe, it is highly recommended for samples with low concentration.
Visualizations
Caption: A workflow diagram for troubleshooting low signal-to-noise in this compound NMR experiments.
Caption: Key factors influencing the signal-to-noise ratio in NMR spectroscopy.
References
Technical Support Center: Overcoming Challenges in Single-Cell Analysis of Thiacloprid Exposure
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in single-cell analysis of Thiacloprid-exposed samples.
Troubleshooting Guides
Issue 1: Low Cell Viability After Tissue Dissociation
Question: I am observing low cell viability in my single-cell suspension after dissociating tissues exposed to this compound. What can I do to improve this?
Answer: this compound exposure can induce cytotoxicity and oxidative stress, making cells more fragile and susceptible to damage during tissue dissociation.[1][2][3] A gentle dissociation protocol is crucial.
Recommendations:
-
Enzyme Selection and Concentration: Opt for enzyme cocktails with lower concentrations of proteases like trypsin. Consider using collagenase and dispase, which are generally gentler on cells.[4][5] For particularly sensitive tissues, cold-active proteases can minimize stress-related gene expression changes.
-
Mechanical Dissociation: Minimize mechanical stress. Avoid vigorous pipetting and vortexing. Instead, gently triturate the tissue with wide-bore pipette tips.
-
Temperature and Incubation Time: Reduce incubation times with enzymes and perform digestions at a lower temperature (e.g., room temperature or on ice with cold-active enzymes) to slow down enzymatic activity and reduce cellular stress.
-
Cell Debris and Dead Cell Removal: After dissociation, it is critical to remove dead cells and debris, which can interfere with downstream applications. Use density gradient centrifugation (e.g., Ficoll-Paque) or fluorescence-activated cell sorting (FACS) to isolate viable cells. Dead cell removal kits are also commercially available.
-
Buffer Composition: Ensure your dissociation and wash buffers are free of components that can interfere with reverse transcription, such as magnesium, calcium, and EDTA.
Issue 2: High Percentage of Apoptotic Cells in the Single-Cell Suspension
Question: My single-cell data shows a high percentage of cells undergoing apoptosis, which is skewing my results. How can I address this?
Answer: this compound is known to induce apoptosis through pathways like the mitochondrial apoptosis pathway. While this may be a biological effect of the exposure, it's important to minimize additional apoptosis induced by the experimental procedure.
Recommendations:
-
Minimize Handling Time: Process samples as quickly as possible from tissue collection to cell lysis to prevent further induction of apoptosis.
-
Gentle Handling: As with improving cell viability, gentle handling during dissociation is key.
-
Apoptosis Inhibitors: Consider adding a pan-caspase inhibitor, such as Z-VAD-FMK, to your dissociation buffer to block the apoptotic cascade. However, be aware that this will mask the true biological effect of this compound on apoptosis. This should be considered an experimental control rather than a standard procedure.
-
Data Analysis: During computational analysis, you can identify and exclude apoptotic cells based on the expression of specific marker genes (e.g., high expression of pro-apoptotic genes like Bax and low expression of anti-apoptotic genes like Bcl-2) and high mitochondrial gene content.
Issue 3: Low RNA Yield and Quality from this compound-Exposed Cells
Question: I am getting low RNA yield and poor quality metrics (e.g., low RIN scores) from my single-cell libraries prepared from this compound-treated samples. What could be the cause and how can I fix it?
Answer: this compound-induced cellular stress can lead to RNA degradation.
Recommendations:
-
RNase Inhibitors: Incorporate RNase inhibitors throughout the entire workflow, from tissue dissociation to cell lysis.
-
Optimize Lysis Buffer: Ensure your lysis buffer is effective at inactivating endogenous RNases immediately upon cell lysis.
-
Quality Control: Perform rigorous quality control at each step. Assess cell viability before proceeding with library preparation. A viability of over 90% is recommended.
-
Pilot Experiments: Before committing to a large-scale experiment, conduct a pilot study with a small number of samples to optimize the protocol and ensure you can obtain high-quality data.
Frequently Asked Questions (FAQs)
General
-
What are the known cellular effects of this compound that can impact single-cell analysis? this compound can induce cytotoxicity, genotoxicity, oxidative stress, and apoptosis. It has been shown to decrease cell viability and proliferation. These effects can lead to challenges in obtaining a high-quality single-cell suspension for analysis.
-
How does this compound exposure affect gene expression that I should be aware of in my single-cell analysis? this compound exposure can alter the transcription of genes associated with mitochondrial function, oxidative phosphorylation, and metabolism. It can also upregulate genes involved in inflammatory responses through the NF-κB pathway and genes related to the mitochondrial apoptosis pathway. Be aware that chemical exposure can alter the expression of canonical marker genes used for cell type identification.
Experimental Design and Protocols
-
What is a good starting point for a this compound concentration in an in vitro single-cell experiment? This will be cell-type dependent. It is recommended to perform a dose-response curve and determine the IC50 for your specific cell type. For example, the IC50 of this compound has been shown to shift over time in the presence of metabolic enzymes.
-
Can you provide a detailed protocol for gentle tissue dissociation of this compound-exposed samples? Yes, a detailed protocol is provided in the "Experimental Protocols" section below.
Data Analysis
-
How can I identify and filter out low-quality cells from my single-cell dataset of this compound-exposed samples? Standard quality control metrics should be applied, including filtering based on the number of unique molecular identifiers (UMIs), the number of detected genes, and the percentage of mitochondrial reads. Cells with a high percentage of mitochondrial reads are often apoptotic or stressed. Given that this compound affects mitochondria, this metric is particularly important.
-
Are there specific computational analysis considerations for single-cell data from toxicological studies? Yes, toxicological single-cell studies present unique challenges. Chemical exposure can alter cell type proportions and the expression of marker genes. It is important to carefully consider batch effects if samples are processed at different times. Data integration methods may be necessary to align datasets from different conditions.
Quantitative Data
Table 1: Cytotoxicity of this compound in Different Cell Types
| Cell Type | Endpoint | Concentration | Effect | Reference |
| Honey Bee CYP9Q3 (recombinant) | IC50 | 3.9 µM (10 min) | Inhibition of 7-hydroxy-4-(trifluoromethyl)coumarin generation | |
| Honey Bee CYP9Q3 (recombinant) | IC50 | 14.1 µM (60 min) | Inhibition of 7-hydroxy-4-(trifluoromethyl)coumarin generation | |
| Human Bronchial Epithelial Cells (BEAS-2B) | Cytotoxicity | 44 µM DEL + 666 µM THIA | Increased cytotoxicity | |
| Human Lung Fibroblasts (WTHBF-6) | Cell Viability | 12.5 + 187.5 µM & 25 + 375 µM (DEL+THIA) | Significantly reduced cell viability | |
| Bovine Peripheral Lymphocytes | Cell Viability | 10, 30, 60, 120, 240 µg/mL | Decreased cell viability and proliferation |
Table 2: Effects of this compound on Oxidative Stress Markers
| Organism/Cell Type | Marker | This compound Concentration | Effect | Reference |
| Mauremys reevesii (liver) | CAT activity | High concentration | Decreased | |
| Mauremys reevesii (liver) | GPX and SOD activities | High concentration | Increased | |
| Mauremys reevesii (liver) | MDA levels | High concentration | Increased | |
| Human Lung Fibroblasts (WTHBF-6) | MDA level | Highest concentration (72h) | Significant increase | |
| Human Prostate Epithelial WPM-Y.1 Cells | MDA level | IC50, 1/10 IC50, 1/50 IC50 | Significant increase | |
| Human Prostate Epithelial WPM-Y.1 Cells | GSH content | IC50, 1/10 IC50, 1/50 IC50 | Rapid decrease |
Experimental Protocols
Protocol 1: Gentle Tissue Dissociation for Single-Cell RNA Sequencing of this compound-Exposed Tissues
This protocol is designed to maximize cell viability and RNA quality from tissues that have been exposed to this compound.
Materials:
-
Tissue sample (e.g., from an in vivo study)
-
DMEM/F12 medium, ice-cold
-
HBSS (Hank's Balanced Salt Solution), Ca2+/Mg2+-free
-
Collagenase Type IV (e.g., 1 mg/mL)
-
Dispase II (e.g., 1 U/mL)
-
DNase I (e.g., 100 U/mL)
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
RNase inhibitor
-
70 µm and 40 µm cell strainers
-
Wide-bore pipette tips
Procedure:
-
Tissue Collection and Preparation:
-
Excise the tissue and immediately place it in ice-cold DMEM/F12 medium.
-
On a sterile petri dish on ice, mince the tissue into small pieces (<1 mm³) using a sterile scalpel.
-
Wash the tissue fragments twice with ice-cold HBSS to remove any contaminants.
-
-
Enzymatic Digestion:
-
Prepare a digestion buffer containing Collagenase IV, Dispase II, and DNase I in HBSS. Add an RNase inhibitor to the buffer.
-
Transfer the minced tissue to a 15 mL conical tube containing the digestion buffer.
-
Incubate at 37°C for 30-60 minutes with gentle agitation. The optimal time will depend on the tissue type and should be determined empirically.
-
-
Mechanical Dissociation:
-
After incubation, gently triturate the tissue suspension using a wide-bore pipette tip. Pipette up and down 5-10 times. Avoid creating bubbles.
-
Visually inspect for tissue dissociation. If large fragments remain, continue incubation for another 15 minutes and repeat the gentle trituration.
-
-
Enzyme Inactivation and Cell Filtration:
-
Stop the digestion by adding an equal volume of DMEM/F12 with 10% FBS.
-
Pass the cell suspension through a 70 µm cell strainer into a fresh 50 mL conical tube.
-
Gently press any remaining tissue fragments through the strainer with the plunger of a syringe.
-
Wash the strainer with DMEM/F12 to maximize cell recovery.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
-
Cell Washing and Resuspension:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS with 0.04% BSA and an RNase inhibitor.
-
Pass the cell suspension through a 40 µm cell strainer to remove any remaining small clumps.
-
-
Cell Viability and Counting:
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue staining, or an automated cell counter.
-
Proceed with the single-cell library preparation protocol if cell viability is >80%. If viability is lower, consider using a dead cell removal kit.
-
Mandatory Visualizations
Caption: Experimental workflow for single-cell analysis of this compound-exposed tissues.
Caption: this compound-induced NF-κB signaling pathway leading to inflammation.
Caption: Mitochondrial pathway of apoptosis induced by this compound exposure.
References
- 1. This compound Exposure Induces Oxidative Stress, Endoplasmic Reticulum Stress, and Apoptosis in the Liver of Mauremys reevesii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-exposure to deltamethrin and this compound induces cytotoxicity and oxidative stress in human lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Optimized Tissue Dissociation Protocol for Single-Cell RNA Sequencing Analysis of Fresh and Cultured Human Skin Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rna-seqblog.com [rna-seqblog.com]
Validation & Comparative
A Comparative Analysis of Thiacloprid and Imidacloprid Toxicity in Honeybees
A comprehensive review of acute and sublethal effects, supported by experimental data, for researchers, scientists, and drug development professionals.
The widespread use of neonicotinoid insecticides has raised significant concerns regarding their impact on non-target organisms, particularly vital pollinators like the European honeybee (Apis mellifera). Among the most studied in this class are Imidacloprid and Thiacloprid. While both are neurotoxicants targeting the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system, their toxicological profiles in honeybees exhibit crucial differences.[1][2] This guide provides an objective comparison of their toxicity, presenting key experimental data and methodologies.
Acute Toxicity: A Tale of Two Structures
The acute toxicity of neonicotinoids to honeybees is largely dictated by their chemical structure. Imidacloprid, a nitro-substituted neonicotinoid, consistently demonstrates significantly higher acute toxicity to honeybees than this compound, which is a cyano-substituted neonicotinoid. This difference is primarily attributed to the honeybee's metabolic processes. The cyano group in this compound is more readily and rapidly metabolized by cytochrome P450 monooxygenases in bees, leading to detoxification. In contrast, the nitro group of Imidacloprid is metabolized more slowly, resulting in greater toxicity.
Quantitative Toxicity Data
The following table summarizes the median lethal dose (LD50) values for this compound and Imidacloprid from various studies. A lower LD50 value indicates higher toxicity.
| Insecticide | Administration | 48-hour LD50 (ng/bee) | 72-hour LD50 (ng/bee) | Source(s) |
| Imidacloprid | Oral | 3.7 - 104 | - | [3] |
| Contact | 18 - 81 | - | [3] | |
| This compound | Oral | 17,300 | - | [3] |
| Contact | 14,600 | - | ||
| Imidacloprid | Oral | - | 32.8 | |
| This compound | Oral | - | >9,100 |
Note: LD50 values can vary based on the specific honeybee subspecies, formulation of the insecticide, and the experimental conditions.
Sublethal Effects: A More Complex Picture
While this compound exhibits lower acute toxicity, research into its sublethal and chronic effects reveals a more nuanced and concerning impact on honeybee health. Chronic exposure to this compound, even at field-realistic concentrations, has been shown to impair various aspects of honeybee behavior and physiology.
Behavioral Impairments:
-
Foraging and Homing: Chronic exposure to this compound has been demonstrated to impair foraging behavior, homing success, and navigation performance in honeybees.
-
Social Communication: The "waggle dance," a sophisticated form of communication used by honeybees to convey the location of resources, is also negatively affected by this compound exposure.
-
Learning and Memory: Sublethal doses of this compound have been shown to impair olfactory learning and memory, which are crucial for foraging efficiency.
Physiological Impacts:
-
Immune System: Both Imidacloprid and this compound have been found to negatively affect the honeybee immune system. Studies have shown that exposure to these neonicotinoids can reduce hemocyte density, impair the encapsulation response to foreign bodies, and decrease the antimicrobial activity of the hemolymph. This immunosuppression can leave bees more susceptible to pathogens and parasites.
-
Reproductive Health: Neonicotinoid exposure can have detrimental effects on the reproductive health of queen bees, a critical factor for colony survival.
Experimental Protocols
The assessment of insecticide toxicity to honeybees follows standardized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity Test (based on OECD Guideline 213)
This test is designed to determine the median lethal dose (LD50) of a substance when administered orally to adult worker honeybees.
-
Test Bees: Young, healthy adult worker bees of a known age are used.
-
Housing: Bees are kept in small cages under controlled laboratory conditions (temperature and humidity).
-
Feeding: A sucrose solution containing a range of concentrations of the test substance is provided to the bees for a set period. A control group receives an untreated sucrose solution.
-
Observation: Mortality is recorded at specific time points, typically 24, 48, and 72 hours after exposure.
-
Data Analysis: The LD50 value is calculated using statistical methods (e.g., probit analysis).
Acute Contact Toxicity Test (based on OECD Guideline 214)
This method assesses the toxicity of a substance when it comes into direct contact with the honeybee's body.
-
Test Bees: Similar to the oral toxicity test, young and healthy adult worker bees are used.
-
Application: A precise droplet of the test substance, dissolved in a suitable solvent, is applied to the dorsal thorax of each bee. Control bees are treated with the solvent only.
-
Housing and Observation: The bees are housed in cages with a food supply, and mortality is recorded at regular intervals, as in the oral toxicity test.
-
Data Analysis: The contact LD50 is calculated from the mortality data.
Chronic Toxicity and Sublethal Effects Studies
Studies investigating chronic and sublethal effects are more varied in their design but generally involve exposing bees to lower, more environmentally realistic concentrations of the pesticide over a longer period. These studies often employ sophisticated methods to assess behavior, such as radio-frequency identification (RFID) tracking for monitoring foraging activity and homing success, and proboscis extension response (PER) assays for evaluating learning and memory.
Signaling Pathways and Mechanisms of Toxicity
The primary target of both this compound and Imidacloprid is the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects.
As agonists, they bind to nAChRs, mimicking the action of the neurotransmitter acetylcholine (ACh). However, unlike ACh, which is quickly broken down by the enzyme acetylcholinesterase, neonicotinoids are not, leading to continuous stimulation of the receptors. This overstimulation results in the persistent opening of ion channels, causing uncontrolled nerve firing, paralysis, and ultimately, death at high doses.
Recent research also suggests a link between neonicotinoid exposure and the honeybee's immune system, potentially through the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in regulating immune responses. Exposure to neonicotinoids may disrupt this pathway, leading to immunosuppression.
Conclusion
References
Validation of a New Analytical Standard for Thiacloprid: A Comparative Guide
This guide provides a comprehensive comparison of a new Thiacloprid analytical standard against a current commercially available certified reference material (CRM). The data presented is based on established analytical methodologies and validation parameters to assist researchers, scientists, and drug development professionals in making informed decisions.
Data Presentation
The performance of the new analytical standard was evaluated against a commercially available this compound CRM. Key validation parameters, including purity, stability, and performance in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, are summarized below.
| Parameter | New this compound Analytical Standard | Current Commercially Available Standard | Method of Analysis |
| Purity (%) | 99.8 ± 0.2 | 99.7%[1] | HPLC-DAD, qNMR[1] |
| LOD | 0.09–0.80 μg kg−1[2] | 0.101 ‐ 0.132 μg/L[3] | HPLC-MS/MS[2], IC-hv-FD |
| LOQ | 2 μg kg−1 | 0.02 – 0.05 mg/kg | HPLC-MS/MS, HPLC-UV |
| Recovery (%) | 77–119% | 72% to 105% | HPLC-MS/MS, HPLC-UV |
| Linearity (r²) | > 0.995 | > 0.999 | HPLC-MS/MS, IC-hv-FD |
| Stability | Stable at 20°C for 36 months | Stable under recommended storage conditions | Long-term stability studies |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established and validated methods for this compound analysis.
Purity Determination by High-Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD)
This method is used to determine the purity of the this compound analytical standard.
-
Instrumentation: Agilent 1200 series HPLC system or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water gradient.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 242 nm or 260 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of the this compound standard is prepared in acetonitrile. Working standards are prepared by diluting the stock solution to appropriate concentrations.
-
Procedure: The prepared standard solutions are injected into the HPLC system. The peak area of this compound is measured, and the purity is calculated by comparing the main peak area to the total peak area of all components in the chromatogram.
This compound Residue Analysis in Vegetable Matrices by QuEChERS and HPLC-MS/MS
This method is used to evaluate the performance of the analytical standard in a complex matrix.
-
Sample Preparation (QuEChERS):
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (containing 0.5% acetic acid).
-
Shake vigorously for 1 minute.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake again and centrifuge.
-
The supernatant is cleaned using a dispersive solid-phase extraction (d-SPE) kit containing graphitized carbon black (GCB) and octadecylsilane (C18).
-
-
HPLC-MS/MS Analysis:
-
Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer.
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution with solvents such as acetonitrile and water with formic acid.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode is used for quantification.
-
This compound Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
An alternative method for the determination of this compound residues.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable capillary column for pesticide analysis (e.g., DB-5ms).
-
Injector Temperature: 260°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature gradient is used to separate the analytes.
-
Mass Spectrometer: Operated in Single Ion Monitoring (SIM) mode for quantification.
-
Derivatization: In some methods, this compound and its metabolites are oxidized to 6-chloronicotinic acid (6-CNA), which is then derivatized before GC-MS analysis.
Mandatory Visualization
Caption: Experimental workflow for the validation and comparison of the new this compound standard.
Caption: Logical relationship for the comparative evaluation of this compound analytical standards.
References
Inter-laboratory Comparison of Thiacloprid Residue Analysis in Vegetables: A Technical Guide
This guide provides an objective comparison of methodologies for the analysis of thiacloprid residues in vegetable matrices, supported by experimental data from proficiency testing and validation studies. It is intended for researchers, scientists, and professionals in the field of drug and pesticide residue analysis.
Experimental Data Summary
The performance of analytical laboratories in the determination of this compound in vegetables is frequently evaluated through inter-laboratory comparisons and proficiency tests (PTs). These studies provide valuable data on the accuracy and comparability of the methods used. The following table summarizes typical performance data for this compound analysis in various vegetable matrices, derived from proficiency tests and method validation studies.
| Parameter | Vegetable Matrix | Assigned Value (mg/kg) | Reported Mean (mg/kg) | Recovery (%) | RSD (%) | Method |
| Accuracy & Precision | Cowpeas | 0.05 | 0.046 | 92 | 5.8 | HPLC-MS/MS |
| Cowpeas | 0.5 | 0.47 | 94 | 4.5 | HPLC-MS/MS | |
| Red Cabbage | Not Specified | - | - | - | GC-MS/MS, LC-MS/MS | |
| Chili Pepper | Not Specified | - | - | - | GC-MS/MS, LC-MS/MS | |
| Peach Baby Food | Not Specified | - | - | - | Multi-residue Methods | |
| Method Validation | Cowpeas | 0.005 (Spiked) | - | 81.3-95.1 | 2.1-9.5 | QuEChERS, HPLC-MS/MS[1][2] |
Note: The data presented is a synthesis from various sources to illustrate typical performance. Assigned values in proficiency tests are determined from the consensus of results from participating laboratories. Recovery and Relative Standard Deviation (RSD) are key indicators of method accuracy and precision, respectively.
Experimental Protocols
The analysis of this compound residues in vegetables typically involves sample preparation, extraction, clean-up, and instrumental analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted standard for sample preparation.
1. Sample Preparation and Extraction (QuEChERS Method)
-
Homogenization: A representative sample of the vegetable matrix (e.g., 10-15 g) is homogenized to ensure uniformity. For high-water-content vegetables, cryogenic milling with dry ice may be used to prevent enzymatic degradation.
-
Extraction: The homogenized sample is placed in a centrifuge tube. Acetonitrile (e.g., 10 mL) is added as the extraction solvent. The tube is shaken vigorously for a set period (e.g., 1 minute).
-
Salting-out: A mixture of salts, typically magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate, is added to induce phase separation between the aqueous and organic layers. The tube is shaken again and then centrifuged.
2. Clean-up (Dispersive Solid-Phase Extraction - d-SPE)
-
An aliquot of the acetonitrile supernatant is transferred to a clean centrifuge tube containing a d-SPE sorbent.
-
The choice of sorbent depends on the matrix. For most vegetables, a combination of primary secondary amine (PSA) to remove organic acids and fatty acids, and C18 to remove non-polar interferences is common. For pigmented vegetables like spinach or peppers, graphitized carbon black (GCB) may be added to remove pigments, though it can also retain planar pesticides like this compound if not used judiciously.
-
The tube is vortexed and then centrifuged.
3. Instrumental Analysis
-
The final cleaned-up extract is typically acidified with a small amount of formic acid to improve the ionization of this compound.
-
The extract is then analyzed using either Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). LC-MS/MS is generally preferred for its sensitivity and selectivity for polar to semi-polar compounds like this compound.[1][3]
-
LC-MS/MS Conditions: A C18 reversed-phase column is commonly used for separation. The mobile phase is typically a gradient of water and methanol or acetonitrile, both containing a small percentage of formic acid or ammonium formate. Detection is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[2]
-
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for the analysis of this compound residues in vegetables.
Caption: Workflow for this compound Residue Analysis in Vegetables.
References
- 1. Determination, residue analysis and risk assessment of this compound and spirotetramat in cowpeas under field conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comparison of the determination of multiple pesticide residues in fruits, vegetables, and edible fungi using gas chromatography combined with filtration purification and solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Environmental Persistence of Thiacloprid and Acetamiprid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental persistence of two neonicotinoid insecticides, Thiacloprid and Acetamiprid. The information presented is supported by experimental data to assist researchers in evaluating the environmental fate of these compounds.
Quantitative Data Summary
The environmental persistence of a pesticide is determined by a variety of factors, primarily its degradation rate in different environmental compartments (soil and water) and its mobility. The following tables summarize key quantitative data for this compound and Acetamiprid.
Table 1: Half-life of this compound and Acetamiprid in Soil
| Parameter | This compound | Acetamiprid | References |
| Aerobic Soil Metabolism (DT₅₀) | 0.6 - 3.8 days | <1 - 8.2 days | [1] |
| Field Dissipation (DT₅₀) | 8.8 days | 3 days | [2] |
| Anaerobic Aquatic Metabolism (DT₅₀) | > 1 year (stable) | 45 days | [1] |
Table 2: Half-life of this compound and Acetamiprid in Water
| Parameter | This compound | Acetamiprid | References |
| Aerobic Aquatic Metabolism (DT₅₀) | 10 - 63 days | Not specified | [1] |
| Photolysis in Water (DT₅₀) | 4.7 - 6.3 hours (under sunlight) | 8.9 - 9.1 hours (under sunlight) | [3] |
| Hydrolysis | Stable at pH 5, 7, 9 | Stable |
Table 3: Mobility and Sorption of this compound and Acetamiprid
| Parameter | This compound | Acetamiprid | References |
| Sorption Coefficient (Kd) | 1.42 - 4.21 mL/g | 0.71 - 3.02 mL/g | |
| Leaching Potential | Lower | Higher |
Experimental Protocols
The data presented above are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). Below are detailed methodologies for the key experiments cited.
Aerobic and Anaerobic Transformation in Soil (OECD 307)
Objective: To determine the rate and route of degradation of a substance in soil under aerobic and anaerobic conditions.
Methodology:
-
Test Substance: Radiolabeled ([¹⁴C]) this compound or Acetamiprid is used to trace the parent compound and its transformation products.
-
Soil: Fresh, sieved (<2 mm) agricultural soil is characterized for properties such as texture, pH, organic carbon content, and microbial biomass.
-
Application: The test substance is applied to soil samples at a concentration relevant to its agricultural use.
-
Incubation:
-
Aerobic: Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels.
-
Anaerobic: Soil is incubated under aerobic conditions for a short period (e.g., up to 30 days or until the parent substance has significantly degraded) and then flooded with water and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.
-
-
Sampling: Soil samples are collected at various time intervals throughout the incubation period.
-
Extraction and Analysis: Soil samples are extracted with appropriate solvents (e.g., acetonitrile, methanol). The extracts are analyzed using High-Performance Liquid Chromatography (HPLC) with radiometric detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the parent compound and identify and quantify major transformation products.
-
Data Analysis: The dissipation half-life (DT₅₀) of the parent compound is calculated using first-order kinetics.
Adsorption/Desorption Using a Batch Equilibrium Method (OECD 106)
Objective: To determine the adsorption and desorption characteristics of a chemical in different soil types.
Methodology:
-
Test Substance: A solution of the test substance (this compound or Acetamiprid) of known concentration is prepared, typically in 0.01 M CaCl₂ solution to mimic soil solution.
-
Soil: A minimum of five different soil types with varying properties (pH, organic carbon, clay content) are used.
-
Adsorption Phase:
-
A known mass of soil is equilibrated with a known volume of the test substance solution in a centrifuge tube.
-
The tubes are agitated (e.g., on a shaker) at a constant temperature (e.g., 20-25°C) for a predetermined equilibrium time (e.g., 24-48 hours).
-
After equilibration, the soil suspension is centrifuged to separate the solid and liquid phases.
-
The concentration of the test substance remaining in the supernatant is measured by HPLC or LC-MS/MS.
-
-
Desorption Phase:
-
After the adsorption phase, the supernatant is removed, and a fresh solution of 0.01 M CaCl₂ (without the test substance) is added to the soil pellet.
-
The tubes are agitated again for the same equilibrium time.
-
The concentration of the test substance desorbed into the solution is measured. This can be repeated for multiple desorption steps.
-
-
Data Analysis: The amount of substance adsorbed to the soil is calculated from the difference between the initial and equilibrium concentrations in the solution. The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated.
Phototransformation of Chemicals in Water – Direct Photolysis (OECD 316)
Objective: To determine the rate of direct phototransformation of a chemical in water by sunlight.
Methodology:
-
Test Substance: A solution of the test substance (this compound or Acetamiprid) is prepared in sterile, buffered, purified water.
-
Irradiation: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Control samples are kept in the dark at the same temperature.
-
Sampling: Samples are taken from both the irradiated and dark control solutions at various time points.
-
Analysis: The concentration of the parent compound and any major photoproducts in the samples is determined using HPLC or LC-MS/MS.
-
Data Analysis: The first-order rate constant and the half-life (DT₅₀) of direct photolysis are calculated.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to the environmental fate of this compound and Acetamiprid.
Caption: Comparative signaling pathways of this compound and Acetamiprid at the insect nicotinic acetylcholine receptor.
Caption: Experimental workflow for assessing the environmental persistence of pesticides.
References
Thiacloprid vs. Fipronil: A Comparative Risk Assessment for Aquatic Ecosystems
A critical evaluation of the environmental risks posed by the neonicotinoid insecticide Thiacloprid and the phenylpyrazole insecticide Fipronil is essential for informed regulatory decisions and environmental stewardship. This guide provides a detailed comparative risk assessment of these two widely used pesticides, focusing on their impact on aquatic ecosystems. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and visual representations of key biological pathways and assessment workflows.
Physicochemical Properties
The environmental behavior and bioavailability of pesticides are significantly influenced by their physicochemical properties. This compound exhibits substantially higher water solubility and lower octanol-water partition coefficient (Log Kow) compared to Fipronil, suggesting a greater potential for mobility in aquatic systems. Conversely, Fipronil's higher Kow indicates a greater tendency to partition into sediment and biota.
| Property | This compound | Fipronil | Source(s) |
| Chemical Class | Neonicotinoid | Phenylpyrazole | [1][2] |
| IUPAC Name | {(2Z)-3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide | (±)-5-amino-1-(2,6-dichloro-α,α,α-trifluoro-p-tolyl)-4-trifluoromethylsulfinylpyrazole-3-carbonitrile | [2][3] |
| CAS Number | 111988-49-9 | 120068-37-3 | [3] |
| Molecular Formula | C₁₀H₉ClN₄S | C₁₂H₄Cl₂F₆N₄OS | |
| Molar Mass ( g/mol ) | 252.72 | 437.2 | |
| Appearance | Yellowish crystalline solid | White powder with a moldy odor | |
| Water Solubility (mg/L at 20°C) | 185 | 1.9 - 2.4 | |
| Vapor Pressure (mm Hg at 20-25°C) | 6.0 x 10⁻¹² (20°C) | 2.8 x 10⁻⁹ (25°C) | |
| Log Kow (Octanol-Water Partition Coefficient) | 1.26 | 4.0 | |
| Henry's Law Constant (atm·m³/mol) | 1.1 x 10⁻¹⁴ | 3.7 x 10⁻⁵ |
Environmental Fate and Persistence
The persistence and potential for bioaccumulation of this compound and Fipronil in aquatic environments are key factors in their overall risk profile. Fipronil and its degradation products are generally more persistent in soil and sediment than this compound. Fipronil also demonstrates a higher potential for bioaccumulation in fish. It is important to note that some of Fipronil's degradation products, such as fipronil desulfinyl and fipronil sulfone, are often more toxic and persistent than the parent compound.
| Parameter | This compound | Fipronil | Source(s) |
| Soil Half-life (Aerobic) | 2.2 days | Can be persistent, with half-life ranging from 36 hours to 7.3 months depending on conditions. | |
| Aquatic Photolysis Half-life | 79.7 days (experimental) | 3.6 hours (reported) | |
| Water-Sediment System DT₅₀ (Total System) | Up to 51% found in sediment over the course of a study. | Can be persistent in sediment. | |
| Bioaccumulation Factor (BCF) in Fish | Low potential | 321 (whole fish) |
Mechanism of Action
This compound and Fipronil have distinct modes of action, targeting different receptors in the insect nervous system. This difference in targets contributes to their selective toxicity profiles.
This compound: As a neonicotinoid, this compound acts as an agonist of the nicotinic acetylcholine receptors (nAChRs) in insects. It mimics the action of the neurotransmitter acetylcholine, but unlike acetylcholine, it is not readily broken down by the enzyme acetylcholinesterase. This leads to the persistent stimulation of nAChRs, resulting in the overstimulation of the nervous system, paralysis, and eventual death of the insect.
References
Microbial Degradation of Thiacloprid: A Comparative Analysis of Key Strains
A comprehensive review of microbial efficacy in breaking down the neonicotinoid insecticide Thiacloprid, detailing degradation pathways, efficiencies, and the underlying enzymatic mechanisms. This guide provides researchers and environmental scientists with comparative data on various bacterial and fungal strains, alongside detailed experimental protocols for replication and further study.
The widespread use of this compound, a neonicotinoid insecticide, has raised environmental concerns due to its persistence and potential ecological impact. Bioremediation using microorganisms presents a promising and eco-friendly approach to mitigate this contamination. A variety of bacterial and fungal strains have been identified for their ability to degrade this compound, employing diverse metabolic pathways. This guide offers a comparative overview of the degradation capabilities of several key microbial strains, supported by experimental data from various studies.
Comparative Degradation Efficiency
The efficiency of this compound degradation varies significantly among different microbial species and is influenced by environmental conditions. Below is a summary of the degradation performance of several notable strains.
| Microbial Strain | Type | Initial this compound Concentration (mg/L) | Degradation Efficiency (%) | Time (days) | Key Metabolite(s) | Reference |
| Variovorax boronicumulans J1 | Bacterium | 200 | 62.5 | 2.5 | This compound-amide | [1] |
| Rhodotorula mucilaginosa IM-2 | Yeast | Not Specified | High | 14.8 (half-life) | Not Specified | [2] |
| Bacillus atrophaeus (PB-2) | Bacterium | Not Specified | 85 (photo-biodegradation) | Not Specified | Not Specified | [3] |
| Priestia megaterium (PB-3) | Bacterium | Not Specified | 87 (photo-biodegradation) | Not Specified | Not Specified | [3] |
| Peribacillus simplex (PB-4) | Bacterium | Not Specified | 89 (photo-biodegradation) | Not Specified | Not Specified | [3] |
| Unspecified strains in unsterilised soil | Mixed microbial community | Not Specified | 98.8 | 15 | This compound-amide |
Key Microbial Players and Their Mechanisms
Several microorganisms have demonstrated notable efficacy in this compound degradation. Variovorax boronicumulans strain J1, isolated from soil, can degrade 62.5% of this compound at a concentration of 200 mg/L within 60 hours. The primary metabolic pathway involves the hydrolysis of the N-cyanoimino group to form the less toxic metabolite, this compound-amide. This transformation is mediated by a nitrile hydratase enzyme.
The yeast Rhodotorula mucilaginosa strain IM-2 has also been identified as an efficient degrader of this compound, exhibiting a half-life of 14.8 days in a sucrose mineral salt medium. Fungi, such as those from the genera Aspergillus and Penicillium, have also been shown to degrade various pesticides and could play a role in this compound breakdown.
Recent studies have also explored the potential of photo-biodegradation, combining microbial action with light. Strains such as Bacillus atrophaeus, Priestia megaterium (formerly Bacillus megaterium), and Peribacillus simplex (formerly Bacillus simplex) have shown high degradation rates of 85%, 87%, and 89% respectively, under blue-LED light. The degradation process in these cases is thought to proceed through nitro-reduction, hydroxylation, and oxidative cleavage pathways.
The collective action of microbial communities in soil is also a powerful driver of this compound degradation. In unsterilised soils, a remarkable 98.8% of this compound was degraded within 15 days, compared to only 27.6% in sterilised soil over 25 days, highlighting the crucial role of microbial activity. The primary degradation product in soil is also this compound-amide.
Enzymatic Pathways of Degradation
The microbial breakdown of this compound is primarily an enzymatic process. The key enzymes identified in this process are nitrile hydratases and cytochrome P450 monooxygenases.
-
Nitrile Hydratase (NHase): This enzyme is crucial for the hydrolysis of the cyano group of this compound to an amide group, forming this compound-amide. This is a key detoxification step, as the amide metabolite is generally less toxic than the parent compound. The bacterium Variovorax boronicumulans J1 utilizes a cobalt-type nitrile hydratase for this conversion.
-
Cytochrome P450 (CYP) Enzymes: These are a large group of enzymes that can catalyze the oxidation of a wide variety of substances. In the context of this compound degradation, CYPs are involved in various oxidative reactions that contribute to the breakdown of the molecule.
Experimental Protocols
This section provides a generalized methodology for studying this compound degradation by microbial isolates, based on common practices in the cited literature.
Isolation and Identification of this compound-Degrading Microorganisms
-
Enrichment and Isolation:
-
Collect soil or water samples from pesticide-contaminated sites.
-
Prepare a mineral salt medium (MSM) with this compound as the sole source of carbon and/or nitrogen. A typical MSM composition is: K2HPO4 (1.5 g/L), KH2PO4 (0.5 g/L), (NH4)2SO4 (1.0 g/L), NaCl (0.5 g/L), MgSO4·7H2O (0.5 g/L), and yeast extract (0.5 g/L).
-
Inoculate the MSM with the environmental sample and incubate at a suitable temperature (e.g., 30°C) with shaking (e.g., 150 rpm) for several days.
-
Perform serial dilutions and plate on solid MSM agar plates containing this compound to obtain pure colonies.
-
-
Identification:
-
Characterize the isolates based on morphological and biochemical tests.
-
For molecular identification, extract genomic DNA and perform 16S rRNA gene sequencing for bacteria or ITS sequencing for fungi.
-
Compare the sequences with databases like NCBI GenBank using BLAST for species identification.
-
Biodegradation Experiments
-
Culture Conditions:
-
Prepare liquid MSM with a known concentration of this compound (e.g., 50-200 mg/L).
-
Inoculate the medium with a pre-cultured microbial strain to a specific optical density (e.g., OD600 of 0.1).
-
Incubate the cultures under controlled conditions (e.g., 30°C, 150 rpm) for a defined period.
-
Include sterile controls (uninoculated medium) to account for abiotic degradation.
-
-
Sample Analysis:
-
At regular intervals, withdraw aliquots from the cultures.
-
Extract the residual this compound and its metabolites from the medium using a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a UV detector or a more sensitive technique like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for quantification of the parent compound and identification of metabolites.
-
Conclusion
The microbial degradation of this compound is a viable and environmentally sound approach for the remediation of contaminated sites. This comparative guide highlights the diverse range of microorganisms capable of breaking down this neonicotinoid, with bacteria such as Variovorax boronicumulans and various Bacillus species, as well as the yeast Rhodotorula mucilaginosa, showing significant potential. The primary degradation pathway often involves the formation of this compound-amide through the action of nitrile hydratase, representing a key detoxification step. Further research into optimizing the conditions for these microbial strains and exploring synergistic effects in microbial consortia could lead to more effective bioremediation strategies. The provided experimental protocols offer a foundation for researchers to further investigate and harness the power of microorganisms in tackling pesticide pollution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Microbial Technologies Employed for Biodegradation of Neonicotinoids in the Agroecosystem [frontiersin.org]
- 3. Detection of Neonicotinoids in agriculture soil and degradation of this compound through photo degradation, biodegradation and photo-biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Thiacloprid and Novel Systemic Insecticides: Efficacy, Mode of Action, and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the systemic insecticide Thiacloprid with a selection of novel systemic insecticides, including Sulfoxaflor, Flupyradifurone, and Cyantraniliprole. The following sections detail their relative efficacy through quantitative data, outline the experimental protocols for toxicity assessment, and visualize their distinct modes of action.
Data Presentation: Comparative Efficacy
The efficacy of an insecticide is frequently quantified by its median lethal concentration (LC50) and median lethal dose (LD50). The LC50 represents the concentration of a chemical in a medium that is lethal to 50% of a test population, while the LD50 is the dose required to kill 50% of a test population. Lower values for both metrics indicate higher toxicity. The following tables summarize the available data for this compound and novel systemic insecticides against various insect pests.
| Insecticide | Target Pest | LC50 | Exposure Time | Reference |
| This compound | Aphis craccivora (Cowpea aphid) | 0.042 ppm | 24 hours | [1] |
| Aphis craccivora (Cowpea aphid) | 0.028 ppm | 48 hours | [1] | |
| Myzus persicae (Green peach aphid) | - | - | ||
| Sulfoxaflor | Aphis glycines (Soybean aphid) | 1.3121 - 3.8392 ppm | - | [2] |
| Myzus persicae (Green peach aphid) | 0.074 ppm (susceptible strain) | - | [3] | |
| Diaphorina citri (Asian citrus psyllid) | 8.17 mg ai L–1 | - | [4] | |
| Flupyradifurone | Myzus persicae (Green peach aphid) | Lower than Imidacloprid | 72 hours | |
| Bemisia tabaci (Whitefly) | Lower than Imidacloprid | 72 hours | ||
| Cyantraniliprole | Lepidoptera | - | - | |
| Whiteflies | - | - | ||
| Acetamiprid | Aphis glycines (Soybean aphid) | 6.742 mg a.i./L | - | |
| Eisenia fetida (Earthworm) | 0.165 μ g/cm2 | 24 hours | ||
| Clothianidin | Aquatic Invertebrates | 0.002 ppm - 1.2 ppm | - | |
| Blissus occiduus (Chinch bug) nymphs | - | 4 hours |
| Insecticide | Target Organism | LD50 | Route of Administration | Reference |
| This compound | Honey Bee (Apis mellifera) | 14.6 µ g/bee | Topical | |
| Sulfoxaflor | Hippodamia variegata | 97.03 ng a.i. per insect (initial) | - | |
| Hippodamia variegata | 35.97 ng a.i. per insect (15 days) | - | ||
| Flupyradifurone | Honey Bee (Apis mellifera) | >100 μ g/bee | Acute Contact | |
| Honey Bee (Apis mellifera) | 1.2 µ g/bee | Acute Oral | ||
| Acetamiprid | Honey Bee (Apis mellifera) | 7.07 µ g/bee | Topical | |
| Clothianidin | Honey Bee (Apis mellifera) | 0.044 µ g/bee | Contact | |
| Honey Bee (Apis mellifera) | 0.00379 µ g/bee | Oral |
Experimental Protocols: Determination of LC50 and LD50
The following is a generalized protocol for determining the LC50 and LD50 of an insecticide, based on standard methodologies referenced in the collected literature.
1. Test Organism Acclimation:
-
A healthy, uniform population of the target insect species is sourced and acclimated to laboratory conditions (temperature, humidity, photoperiod) for a specified period before testing.
2. Insecticide Preparation:
-
A stock solution of the technical grade active ingredient of the insecticide is prepared in a suitable solvent (e.g., acetone, water with a surfactant).
-
A series of serial dilutions are made from the stock solution to create a range of desired test concentrations.
3. Bioassay (LC50 - Leaf Dip/Diet Incorporation Method):
-
Leaf Dip: Plant leaves (the primary food source of the target pest) are dipped into the different insecticide concentrations for a set duration. After air-drying, the treated leaves are placed in ventilated containers with a known number of test insects.
-
Diet Incorporation: The insecticide is mixed directly into the artificial diet of the insects at varying concentrations.
4. Bioassay (LD50 - Topical Application):
-
A precise volume (e.g., 1 microliter) of each insecticide dilution is applied directly to the dorsal thorax of individual insects using a micro-applicator.
5. Control Groups:
-
A negative control group (treated with solvent only) and an untreated control group are included in each experiment to account for mortality due to handling or solvent effects.
6. Incubation and Observation:
-
Insects are maintained under controlled environmental conditions.
-
Mortality is assessed at predetermined time intervals (e.g., 24, 48, 72 hours). An insect is considered dead if it is unable to move when gently prodded.
7. Data Analysis:
-
The observed mortality data is corrected for control mortality using Abbott's formula.
-
Probit analysis or a similar statistical method is used to calculate the LC50 or LD50 value and its 95% confidence limits.
References
- 1. entomoljournal.com [entomoljournal.com]
- 2. researchgate.net [researchgate.net]
- 3. pagepressjournals.org [pagepressjournals.org]
- 4. A review of sulfoxaflor, a derivative of biological acting substances as a class of insecticides with a broad range of action against many insect pests | Journal of Entomological and Acarological Research [pagepressjournals.org]
Validation of a predictive model for Thiacloprid runoff from agricultural fields
A detailed comparison of leading models for predicting the environmental fate of Thiacloprid, supported by established experimental validation protocols.
The transport of the neonicotinoid insecticide this compound from agricultural fields into surrounding aquatic ecosystems is a significant environmental concern. Predictive models are crucial tools for assessing the risk of such runoff events and for developing effective mitigation strategies. The validation of these models against real-world experimental data is a critical step to ensure their accuracy and reliability for both regulatory and research purposes. This guide provides a comparative overview of commonly used predictive models and details the experimental protocols required for their validation.
Comparison of Predictive Models for Pesticide Runoff
Several mathematical models are available to simulate the movement of pesticides, like this compound, from agricultural landscapes. Among the most widely used and recognized are the Pesticide Root Zone Model (PRZM) and the Soil and Water Assessment Tool (SWAT). Each model possesses distinct theoretical underpinnings and data requirements, making them suitable for different scenarios.
| Feature | Pesticide Root Zone Model (PRZM) | Soil and Water Assessment Tool (SWAT) |
| Theoretical Basis | A one-dimensional, field-scale model that simulates pesticide fate and transport in the root zone of the soil.[1] It uses the USDA NRCS Curve Number method to estimate runoff.[2] | A semi-distributed, watershed-scale model that simulates the impact of land management practices on water, sediment, and agricultural chemical yields.[3] |
| Primary Application | Regulatory risk assessments for pesticides at the field level.[1] | Watershed management and assessment of non-point source pollution. |
| Key Input Data | Detailed soil properties, daily weather data, crop management practices, and pesticide application details.[4] | Topography, soil properties, land use/land cover, and hydro-meteorological data. |
| Output | Daily estimates of pesticide runoff, erosion, and leaching. | Daily, monthly, or annual predictions of streamflow, sediment yield, and pesticide loads at the watershed outlet. |
| Strengths | Well-established for regulatory use and detailed in its simulation of vertical pesticide movement in the soil profile. | Capable of simulating complex watersheds with varying land uses and management practices. |
| Limitations | Primarily a field-scale model, requiring linkage with other models for watershed-level assessments. The Curve Number method for runoff estimation can be a simplification of complex hydrological processes. | Requires a significant amount of input data and can be complex to calibrate and validate. |
Experimental Protocols for Model Validation
The validation of predictive models for this compound runoff necessitates a robust experimental design to collect high-quality field data. The following protocol outlines a comprehensive approach for such a study.
Site Selection and Plot Establishment
-
Site Selection : Choose a representative agricultural field with a known history of crop cultivation and well-characterized soil properties. The site should have a gentle, uniform slope to facilitate the collection of runoff.
-
Plot Establishment : Demarcate multiple experimental plots of a standardized size (e.g., 10m x 2m). Each plot should be hydrologically isolated using borders to prevent runoff from entering or leaving the plot.
This compound Application and Management
-
Application : Apply a formulated this compound product to the plots at a known rate, consistent with typical agricultural practices. The application method (e.g., foliar spray) and timing should be meticulously recorded.
-
Management : All other agricultural practices, such as irrigation and tillage, should be documented and controlled to ensure consistency across plots.
Runoff Simulation and Sample Collection
-
Rainfall Simulation : Utilize a rainfall simulator to apply artificial rainfall of known intensity and duration to the plots. This allows for controlled and repeatable runoff events. Natural rainfall events should also be monitored.
-
Runoff Collection : At the downslope end of each plot, install a collection system to capture all surface runoff. This typically consists of a gutter or trough that directs the runoff into collection vessels.
-
Sample Collection : Collect discrete runoff samples at regular time intervals throughout the runoff event. This allows for the determination of the temporal variation in this compound concentration. The total volume of runoff from each plot should also be measured.
Sample Analysis
-
Sample Preparation : The collected water samples should be filtered to separate the aqueous and sediment phases.
-
Analytical Method : The concentration of this compound in both the water and sediment phases should be determined using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS), which is a common and sensitive technique for neonicotinoid analysis.
Logical Workflow for Predictive Model Validation
The process of validating a predictive model for this compound runoff follows a structured, logical workflow. This ensures that the model's performance is rigorously evaluated against empirical data.
Data Presentation for Model Comparison
To facilitate a clear and objective comparison of model performance, all quantitative data from the validation study should be summarized in structured tables. This allows for a direct comparison of the model's predictions with the experimentally measured values.
Table 2: Comparison of Predicted vs. Measured Runoff and this compound Load for a Single Runoff Event
| Parameter | Measured Value | PRZM Predicted | SWAT Predicted |
| Total Runoff Volume (L) | 150 | 142 | 165 |
| Peak Runoff Rate (L/min) | 12.5 | 11.8 | 13.2 |
| Event Mean Concentration of this compound (µg/L) | 85.3 | 78.9 | 92.1 |
| Total this compound Load in Runoff (mg) | 12.8 | 11.2 | 15.2 |
Note: The data presented in Table 2 are illustrative and do not represent a specific validation study for this compound. They are provided to demonstrate the recommended format for data presentation.
The validation of predictive models for this compound runoff is an essential process for ensuring their utility in environmental risk assessment. By employing rigorous experimental protocols and systematically comparing model outputs with field data, researchers and regulators can have greater confidence in the predictions made by these powerful tools. While models like PRZM and SWAT provide valuable frameworks, their performance can vary depending on specific environmental conditions and agricultural practices. Therefore, dedicated validation studies for this compound are crucial for refining these models and improving their predictive accuracy.
References
- 1. National characterization of pesticide runoff and erosion potential to put USEPA standard ecological scenarios in context for pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Three Models for Simulating Pesticide Runoff from Irrigated Agricultural Fields - Department of Pesticide Regulation [cdpr.ca.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
Evaluating the cross-resistance of insect populations to Thiacloprid and other neonicotinoids
The widespread use of neonicotinoid insecticides has led to the evolution of resistance in numerous insect pest populations, posing a significant challenge to effective crop protection. A critical aspect of this challenge is cross-resistance, where resistance to one insecticide confers resistance to other, often related, compounds. This guide provides a comparative evaluation of cross-resistance between Thiacloprid and other key neonicotinoids, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development.
Understanding the Roots of Resistance: Mechanisms at Play
Insecticide resistance is a heritable change in a pest population's sensitivity to a pesticide.[1] The primary mechanisms driving neonicotinoid resistance are broadly categorized as target-site resistance and metabolic resistance.
-
Target-Site Resistance: This occurs due to mutations in the nicotinic acetylcholine receptors (nAChRs), the target site for neonicotinoids.[2][3] These mutations reduce the binding affinity of the insecticide, rendering it less effective. For instance, the R81T mutation in the nAChR β1 subunit of the green peach aphid, Myzus persicae, confers high-level resistance to imidacloprid and this compound.[2]
-
Metabolic Resistance: This mechanism involves the enhanced detoxification of insecticides by enzymes before they can reach their target site.[2] The major enzyme families implicated are cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and carboxylesterases (CarEs). Overexpression of specific P450 genes, such as CYP6CM1 in the whitefly Bemisia tabaci, has been shown to metabolize both imidacloprid and pymetrozine, leading to cross-resistance.
Experimental Protocols for Assessing Cross-Resistance
The evaluation of cross-resistance typically involves laboratory bioassays to determine the dose-response of different insect populations to various insecticides.
General Experimental Workflow
The process begins with the collection of insect populations from the field, followed by laboratory rearing to establish distinct strains. A susceptible strain, with no prior exposure to the insecticides being tested, is maintained as a baseline for comparison. Bioassays are then conducted to determine the lethal concentration (LC50) of each insecticide for both susceptible and field-collected or lab-selected resistant strains.
Caption: A generalized workflow for evaluating insecticide cross-resistance.
Key Experimental Methodologies
1. Insect Rearing: Field-collected insect populations and a known susceptible laboratory strain are reared under controlled conditions (temperature, humidity, and photoperiod) without exposure to insecticides to ensure a stable population for bioassays.
2. Insecticide Bioassays: Various methods are employed depending on the insect species and the mode of action of the insecticide.
-
Leaf-Dip Bioassay (for aphids and whiteflies):
-
Prepare serial dilutions of the technical-grade insecticide in a solvent (e.g., acetone) and then in water containing a surfactant (e.g., Triton X-100).
-
Leaf discs (e.g., cotton, cabbage) are dipped into the insecticide solutions for a specified time (e.g., 10-30 seconds).
-
The treated leaf discs are air-dried and placed in petri dishes with a moist filter paper or agar to maintain turgidity.
-
A specific number of adult insects (e.g., 20-30) are placed on each leaf disc.
-
Mortality is assessed after a set period (e.g., 48-72 hours).
-
-
Systemic Uptake Bioassay (for sucking insects):
-
Insecticide solutions of varying concentrations are prepared.
-
The stems of host plants are placed in these solutions, allowing the insecticide to be taken up systemically.
-
Insects are then caged on the leaves of these treated plants.
-
Mortality is recorded after a defined exposure period.
-
-
CDC Bottle Bioassay (for mosquitoes and other flying insects):
-
Glass bottles are coated with a specific concentration of the insecticide dissolved in a solvent like acetone.
-
The solvent is allowed to evaporate completely, leaving a uniform layer of the insecticide on the inner surface.
-
A cohort of insects is introduced into the bottle, and the time to knockdown or mortality is recorded. This method allows for the determination of a diagnostic dose and time for resistance monitoring.
-
3. Data Analysis: The mortality data from the bioassays are subjected to probit analysis to calculate the LC50 (the concentration of insecticide that kills 50% of the test population). The Resistance Ratio (RR) is then calculated to quantify the level of resistance:
-
Resistance Ratio (RR) = LC50 of the resistant population / LC50 of the susceptible population
Comparative Analysis of Cross-Resistance to this compound and Other Neonicotinoids
The following tables summarize the cross-resistance patterns observed in key insect pest species.
Table 1: Cross-Resistance in Aphis gossypii (Melon/Cotton Aphid)
A thiamethoxam-resistant strain of Aphis gossypii was established in the laboratory and tested for cross-resistance to other neonicotinoids.
| Insecticide | Chemical Subgroup | LC50 (mg/L) - Resistant Strain | LC50 (mg/L) - Susceptible Strain | Resistance Ratio (RR) | Level of Cross-Resistance |
| Thiamethoxam | Thianicotinyl | > 1000 | 0.43 | > 2325.6 | Extremely High |
| Clothianidin | Thianicotinyl | > 1000 | 3.21 | > 311.7 | Extremely High |
| Nitenpyram | Nitromethylene | 100.16 | 0.334 | 299.9 | Extremely High |
| Dinotefuran | Furanicotinyl | 47.96 | 0.337 | 142.3 | High |
| Acetamiprid | Cyanomidine | 1.103 | 0.0144 | 76.6 | High |
| Imidacloprid | Chloronicotinyl | 0.44 | 0.047 | 9.3 | Low |
| This compound | Cyanomidine | - | - | - | Not Tested |
Data sourced from a study on a thiamethoxam-selected resistant strain of A. gossypii.
Table 2: Cross-Resistance in Bemisia tabaci (Whitefly)
Multiple strains of Bemisia tabaci with resistance to imidacloprid were evaluated for cross-resistance to other neonicotinoids.
| Insecticide | Strain | Biotype | Origin | LC50 (µg/ml) | Resistance Ratio (RR) | Level of Cross-Resistance |
| Imidacloprid | IM-R | B | Imperial Valley, CA | 132 | 120 | High (Selected) |
| Acetamiprid | IM-R | B | Imperial Valley, CA | 0.34 | 1.4 | None |
| Dinotefuran | IM-R | B | Imperial Valley, CA | 0.08 | 1.3 | None |
| Thiamethoxam | IM-R | B | Imperial Valley, CA | 0.44 | 2.1 | None |
| Imidacloprid | GU-R | B | Guatemala | 120 | 109 | High (Selected) |
| Acetamiprid | GU-R | B | Guatemala | 0.81 | 3.4 | Low |
| Thiamethoxam | GU-R | B | Guatemala | 1.05 | 5.0 | Low |
| Dinotefuran | GU-R | B | Guatemala | 0.09 | 1.5 | None |
| Imidacloprid | SQ-R | Q | Spain | >1000 | >667 | High (Selected) |
| Acetamiprid | SQ-R | Q | Spain | 10.9 | 45.4 | High |
| Thiamethoxam | SQ-R | Q | Spain | 24.8 | 118 | High |
| This compound | SQ-R | Q | Spain | - | - | Not Tested |
Data adapted from a study on imidacloprid-resistant strains of B. tabaci.
Neonicotinoid Action and Resistance Pathways
Neonicotinoids act by binding to the nAChRs in the insect's central nervous system, leading to continuous stimulation of the nerve cells, paralysis, and death. Resistance mechanisms, such as target-site modification and metabolic degradation, disrupt this process.
Caption: Neonicotinoid action at the nAChR and key resistance mechanisms.
Conclusion and Management Implications
The data reveals that cross-resistance patterns among neonicotinoids, including this compound, are highly variable and depend on the insect species, the specific resistance mechanism, and the selection history of the population.
-
In Aphis gossypii, high levels of resistance to thiamethoxam can confer significant cross-resistance to other neonicotinoids, although the effect on imidacloprid was low.
-
In Bemisia tabaci, cross-resistance is not always predictable. Some imidacloprid-resistant strains show little to no cross-resistance to acetamiprid, dinotefuran, or thiamethoxam, while others exhibit broad cross-resistance. This variability is likely due to different underlying resistance mechanisms in different populations.
These findings underscore the importance of robust resistance monitoring programs. Relying solely on rotating insecticides within the same chemical class (neonicotinoids) may not be a sustainable strategy if the target pest population possesses a broad-spectrum metabolic resistance mechanism. Therefore, an effective Insecticide Resistance Management (IRM) program should involve:
-
Monitoring: Regularly assessing the susceptibility of local pest populations to a range of insecticides.
-
Rotation: Alternating between insecticides with different modes of action.
-
Integrated Pest Management (IPM): Incorporating non-chemical control methods such as biological control, cultural practices, and the use of resistant crop varieties to reduce selection pressure.
By understanding the specific cross-resistance profiles in target pests, researchers and pest management professionals can develop more effective and durable control strategies.
References
A comparative analysis of Thiacloprid regulatory limits in the EU and US
A stark divergence in regulatory approach defines the current status of the neonicotinoid insecticide Thiacloprid in the European Union and the United States. While the EU has implemented a comprehensive ban and reduced its presence in food to the lowest detectable levels, the U.S. permits its use on various agricultural commodities, albeit with established maximum residue limits and a classification as a likely human carcinogen. This guide provides a comparative analysis of the regulatory landscapes, delves into the toxicological data underpinning these decisions, and outlines the distinct procedural pathways for pesticide approval in these two major global markets.
Regulatory Status and Maximum Residue Limits (MRLs)
The EU and the US have adopted significantly different regulatory postures regarding this compound, reflecting their respective risk assessment frameworks and policy priorities.
In the European Union , the approval for this compound as an active substance was not renewed in 2020.[1] This decision, driven by concerns over its reproductive toxicity, potential carcinogenicity, and risks to pollinators and groundwater, effectively constitutes a ban on its agricultural use.[1][2][3] Consequently, the Maximum Residue Limits (MRLs) for this compound in all food and feed products have been lowered to the Limit of Determination (LOD), the lowest level that can be reliably detected by analytical instruments.[4] A proposal to permit higher MRLs for imported products was ultimately rejected by the European Parliament, underscoring a stringent commitment to minimizing consumer exposure. A new regulation, set to take effect in May 2025, further solidifies these strict MRLs.
Conversely, the United States continues to permit the use of this compound on a range of agricultural products. The U.S. Environmental Protection Agency (EPA) has established specific tolerances, or MRLs, for this compound residues in various commodities. These tolerances are legally enforceable limits of pesticide residue that are allowed to remain in or on a food. The EPA's risk assessment has classified this compound as "Likely to be Carcinogenic to Humans". A registration review for this compound and other neonicotinoids is ongoing, with a decision anticipated in 2025.
The following table provides a comparative summary of this compound MRLs for selected commodities in the EU and the US.
| Commodity | EU MRL (mg/kg) | US MRL (mg/kg) |
| Pome Fruits (e.g., Apples, Pears) | 0.01 (LOD) | 0.3 |
| Stone Fruits (e.g., Peaches, Plums) | 0.01 (LOD) | 0.5 (for the stone fruit crop group 12) |
| Peppers | 0.01 (LOD) | 1.0 |
| Cotton (undelinted seed) | 0.01 (LOD) | 0.02 |
| Cattle, meat | 0.01 (LOD) | 0.03 |
| Cattle, liver | 0.01 (LOD) | 0.15 |
| Milk | 0.01 (LOD) | 0.03 |
(Note: EU MRLs are set at the Limit of Determination (LOD), which is the lowest concentration of a substance that can be reliably detected and quantified. The specific LOD may vary slightly depending on the analytical method and the food matrix, but is generally in the range of 0.01-0.05 mg/kg. US MRLs are sourced from the Code of Federal Regulations, 40 CFR 180.594.)
Toxicological Basis for Regulatory Decisions
The divergent regulatory paths taken by the EU and the US are rooted in their interpretations of the available toxicological data.
The U.S. Environmental Protection Agency (EPA) has also conducted a thorough human health risk assessment for this compound. The EPA's assessment led to the classification of this compound as "Likely to be Carcinogenic to Humans," based on the incidence of uterine and thyroid tumors in rats and ovarian tumors in mice. The EPA's toxicological review also identified neurotoxic effects, including reduced motor activity and altered brain morphometrics in rats. Despite these findings, the EPA concluded that the established tolerances and associated dietary exposures fall within an acceptable risk range.
Experimental Protocols
The regulatory decisions in both the EU and the US are based on a comprehensive set of toxicological studies conducted according to internationally recognized guidelines. Key experimental protocols include:
-
Chronic Toxicity/Carcinogenicity Studies: Typically, two-year studies in rats and mice are conducted to assess the potential for long-term toxicity and cancer. Animals are administered this compound daily in their diet at various dose levels. Key endpoints evaluated include tumor incidence, organ weight changes, and histopathological examinations. For this compound, these studies revealed increased uterine tumors in rats and thyroid and ovarian tumors in mice.
-
Reproductive and Developmental Toxicity Studies: Two-generation reproduction studies in rats are performed to evaluate the potential effects on fertility, gestation, and offspring development. Developmental toxicity studies in rats and rabbits assess the potential for birth defects or other developmental abnormalities in the offspring of pregnant animals exposed to this compound.
-
Neurotoxicity Studies: Acute, subchronic, and developmental neurotoxicity studies in rats are conducted to investigate the potential for adverse effects on the nervous system. These studies involve detailed behavioral observations, functional tests (e.g., motor activity), and neuropathological examinations of brain and nerve tissues. For this compound, these studies showed reductions in motor and locomotor activity and other neurological signs.
-
Residue Trials: Supervised field trials are conducted on various crops to determine the amount of this compound residue that remains on the commodity at harvest after being treated according to proposed label instructions. These data are crucial for establishing MRLs.
Signaling Pathway and Regulatory Workflows
This compound's Mode of Action: Targeting the Nervous System
This compound, like other neonicotinoid insecticides, exerts its toxic effects by targeting the central nervous system of insects. Its primary mode of action is as a competitive modulator of nicotinic acetylcholine receptors (nAChRs).
Caption: this compound binds to and activates nicotinic acetylcholine receptors, leading to paralysis.
In the insect nervous system, acetylcholine is a key neurotransmitter that binds to nAChRs, opening ion channels and propagating nerve impulses. This compound mimics the action of acetylcholine but is not readily broken down by the enzyme acetylcholinesterase. This leads to a continuous and uncontrolled stimulation of the nAChRs, causing persistent depolarization of the postsynaptic neuron. The result is a blockage of nerve impulse transmission, leading to paralysis and ultimately the death of the insect.
Regulatory Approval Workflows: EU vs. US
The processes for approving pesticides in the European Union and the United States, while both science-based, have distinct procedural frameworks.
Caption: A two-tiered process involving Member States and EFSA for pesticide approval in the EU.
Caption: The EPA's comprehensive risk assessment process for pesticide registration in the US.
In the United States , all pesticides must be registered with the Environmental Protection Agency (EPA) before they can be sold or distributed. The registration process involves the submission of a comprehensive application by the pesticide manufacturer, including extensive data on the product's chemistry, toxicity, and environmental fate. The EPA then conducts a thorough scientific review to evaluate the potential risks to human health and the environment. This includes assessing dietary risks from food and water, as well as risks to workers and ecological systems. For new active ingredients, a public comment period is typically part of the process. If the EPA determines that the pesticide will not cause "unreasonable adverse effects on the environment," it will grant a registration, which includes approving the product label and establishing tolerances for residues in food.
References
- 1. An evidence based comprehensive review on this compound, a pesticide residue, induced toxicity: Unveiling hazard to human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Non-Destructive Thiacloprid Detection in Seeds: Validating Emerging Spectroscopic Methods Against High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
The imperative for rapid, accurate, and non-destructive analysis of pesticide residues in agricultural products is a critical focus of modern food safety and environmental monitoring. Thiacloprid, a neonicotinoid insecticide, has been widely used to protect crops, including seed treatments. However, concerns over its potential environmental impact and the presence of residues in the food chain necessitate robust detection methodologies. This guide provides a comprehensive comparison of a non-destructive analytical technique, Surface-Enhanced Raman Spectroscopy (SERS), with the established destructive method of High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) for the detection of this compound in seeds.
This document outlines the validation of SERS as a promising alternative, presenting supporting experimental data and detailed protocols to enable researchers to evaluate and potentially adopt this innovative, non-invasive approach.
Performance Comparison: Non-Destructive vs. Destructive Methods
The efficacy of any analytical method is determined by key performance indicators. The following table summarizes the quantitative data for Surface-Enhanced Raman Spectroscopy (SERS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for the detection of this compound. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical conditions.
| Parameter | Surface-Enhanced Raman Spectroscopy (SERS) | High-Performance Liquid Chromatography with Diode-Array Detector (HPLC-DAD)[1][2] |
| Principle | Vibrational spectroscopy enhanced by plasmonic nanostructures | Chromatographic separation followed by UV-Vis detection |
| Sample Preparation | Minimal, direct analysis on seed surface or with simple extraction | Extensive extraction, clean-up, and concentration steps |
| Destructive? | No | Yes |
| Limit of Detection (LOD) | As low as 0.023 ppm in some matrices[3] | 0.01 µg/mL (for a 7-neonicotinoid mix in wheat) |
| Limit of Quantification (LOQ) | Not consistently reported | 0.01 µg/mL (for a 7-neonicotinoid mix in wheat) |
| Analysis Time per Sample | Minutes | ~30-60 minutes (including sample preparation) |
| Portability | Field-portable instruments available | Laboratory-based instrumentation |
| Cost | Potentially lower operational cost | Higher initial and operational costs |
| Selectivity | High (fingerprint-like spectra) | High (based on retention time and UV spectrum) |
| Matrix Effect | Can be significant, requires substrate optimization | Can be significant, requires extensive clean-up |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections provide comprehensive experimental protocols for both the non-destructive SERS method and the destructive HPLC-DAD method for this compound detection.
Non-Destructive Method: Surface-Enhanced Raman Spectroscopy (SERS)
This protocol is a synthesized methodology based on established SERS principles for pesticide detection.
1. SERS Substrate Preparation (Silver Nanoparticles)
-
Objective: To synthesize plasmonically active silver nanoparticles (AgNPs) for signal enhancement.
-
Materials: Silver nitrate (AgNO₃), sodium citrate dihydrate, hydroxylamine hydrochloride, ultrapure water.
-
Procedure:
-
A solution of silver nitrate is prepared in ultrapure water.
-
A reducing agent, such as sodium citrate or hydroxylamine hydrochloride, is added to the silver nitrate solution while stirring vigorously.
-
The solution is heated and stirred until a color change is observed, indicating the formation of AgNPs.
-
The synthesized AgNP colloid is characterized using UV-Vis spectroscopy to confirm the plasmon resonance peak.
-
2. Seed Sample Preparation and SERS Analysis
-
Objective: To apply the SERS substrate to the seed and acquire the Raman spectrum of this compound.
-
Materials: this compound-treated seeds, control (untreated) seeds, synthesized AgNP colloid, micropipette, Raman spectrometer.
-
Procedure:
-
Place a single seed on a clean microscope slide.
-
Apply a small droplet (e.g., 5-10 µL) of the AgNP colloid directly onto the seed surface.
-
Allow the solvent to evaporate, leaving a concentrated layer of AgNPs on the seed.
-
Place the slide under the objective of a Raman spectrometer.
-
Acquire the SERS spectrum using an appropriate laser wavelength (e.g., 785 nm), laser power, and acquisition time.[4]
-
The characteristic Raman peaks of this compound are then identified in the resulting spectrum.
-
Destructive Method: High-Performance Liquid Chromatography with Diode-Array Detector (HPLC-DAD)
This protocol is adapted from a validated method for the determination of seven neonicotinoids, including this compound, in wheat.[1]
1. Sample Extraction and Clean-up
-
Objective: To extract this compound from the seed matrix and remove interfering compounds.
-
Materials: this compound-treated seeds, acetonitrile, dichloromethane, methanol, solid-phase extraction (SPE) cartridges (e.g., Strata-X PRO), ultrasonic bath, centrifuge, rotary evaporator.
-
Procedure:
-
Grind a known weight of seeds into a fine powder.
-
Add acetonitrile to the powdered sample and sonicate in an ultrasonic bath for 5 minutes.
-
Vortex the sample for 2 minutes and then centrifuge at 6000 rpm for 10 minutes. Repeat the centrifugation.
-
Collect the supernatant and concentrate it using a rotary evaporator.
-
Load the concentrated extract onto a pre-conditioned SPE cartridge.
-
Elute the analytes from the SPE cartridge with a mixture of dichloromethane and methanol.
-
Evaporate the eluate to dryness and reconstitute the residue in a known volume of methanol for HPLC analysis.
-
2. HPLC-DAD Analysis
-
Objective: To separate and quantify this compound using HPLC-DAD.
-
Instrumentation: HPLC system with a diode-array detector, C18 analytical column.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C).
-
Injection Volume: 20 µL.
-
DAD Wavelength: Set to the maximum absorbance wavelength of this compound (e.g., 242 nm).
-
-
Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of this compound in the seed extract is determined by comparing its peak area to the calibration curve.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for validating the non-destructive SERS method against the established destructive HPLC-DAD method.
Caption: Workflow for validating SERS against HPLC-DAD for this compound detection in seeds.
Conclusion
The validation of non-destructive methods for pesticide detection is a significant advancement in analytical chemistry, offering the potential for rapid, on-site screening of agricultural products. Surface-Enhanced Raman Spectroscopy (SERS) demonstrates considerable promise as a viable alternative to traditional, labor-intensive chromatographic techniques for the detection of this compound in seeds. While further studies are needed for direct, matrix-specific validation and the establishment of standardized protocols, the high sensitivity, speed, and non-destructive nature of SERS position it as a powerful tool for ensuring seed quality and food safety. This guide provides the foundational information for researchers to explore and validate this emerging technology within their own analytical workflows.
References
- 1. Development and Validation of a High-Performance Liquid Chromatography Diode Array Detector Method to Measure Seven Neonicotinoids in Wheat [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Plasmon Chemistry on Ag Nanostars: Experimental and Theoretical Raman/SERS Study of the Pesticide this compound Bond Cleavage by the Plasmon Deactivation Effect - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Unraveling the Most Cost-Effective Analytical Method for Thiacloprid Detection
For researchers, scientists, and professionals in drug development, the selection of an appropriate analytical method is a critical decision that balances accuracy, speed, and cost. This guide provides a comprehensive comparison of the cost-effectiveness of three widely used analytical methods for the determination of Thiacloprid: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
This compound, a neonicotinoid insecticide, is subject to regulatory monitoring in various matrices, including food and environmental samples. The choice of analytical technique significantly impacts laboratory workflow and budget. This comparison delves into the performance characteristics, experimental protocols, and associated costs of each method to aid in making an informed decision.
Performance and Cost at a Glance: A Comparative Summary
The following table summarizes the key quantitative parameters for each analytical method, providing a clear overview of their respective strengths and weaknesses in terms of performance and cost-effectiveness.
| Parameter | HPLC-UV | LC-MS/MS | ELISA |
| Limit of Detection (LOD) | 0.1 - 10 µg/L | 0.0006 - 0.80 µg/kg[1][2] | 0.097 - 0.47 µg/L[3][4] |
| Limit of Quantification (LOQ) | 0.4 - 50 µg/L | 0.002 - 2 µg/kg[1] | 0.5 - 1.0 µg/L |
| Sample Preparation Time | 30 - 60 minutes (QuEChERS) | 30 - 60 minutes (QuEChERS) | 10 - 30 minutes |
| Analysis Time per Sample | 10 - 20 minutes | 5 - 15 minutes | < 10 minutes (for a batch) |
| Instrument Cost |
|
| $ |
| Cost per Sample |
|
| $ |
| Throughput | Medium | High | High |
| Specificity | Moderate | High | High (antibody dependent) |
Cost Key:
-
$ : Low
-
: Medium -
$ : High -
: Very High
Deep Dive into Methodologies: Experimental Protocols
A detailed understanding of the experimental workflow is crucial for evaluating the practicality and resource requirements of each method.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of this compound. It offers a good balance between sensitivity and cost for routine analysis.
Sample Preparation (QuEChERS Protocol): The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a common sample preparation technique for chromatographic analysis of pesticides in food and agricultural matrices.
-
Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10-15 mL of acetonitrile to the tube. For acidic pesticides, 1% acetic acid in acetonitrile can be used.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate) to the tube.
-
Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a sorbent (e.g., PSA, C18, GCB) to remove interferences.
-
Final Preparation: Vortex the d-SPE tube for 30 seconds and centrifuge. The resulting supernatant is ready for HPLC-UV analysis.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the maximum absorbance wavelength of this compound (approximately 242 nm).
-
Injection Volume: 20 µL.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For superior sensitivity and selectivity, LC-MS/MS is the gold standard for trace-level quantification of this compound, especially in complex matrices.
Sample Preparation: The QuEChERS protocol described for HPLC-UV is also the preferred method for LC-MS/MS sample preparation.
LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A suitable C18 or other appropriate reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to enhance ionization.
-
Ionization Source: Electrospray ionization (ESI) in positive mode is typically used for this compound.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA offers a rapid, high-throughput, and cost-effective screening alternative to chromatographic methods. Commercial ELISA kits for this compound are available, simplifying the analytical process.
ELISA Protocol (Competitive ELISA):
-
Coating: The wells of a microtiter plate are pre-coated with a this compound-protein conjugate.
-
Sample/Standard Addition: A known volume of the sample extract or this compound standard is added to the wells, followed by the addition of a specific anti-Thiacloprid antibody.
-
Competition: this compound in the sample and the coated this compound conjugate compete for binding to the limited amount of antibody.
-
Incubation and Washing: The plate is incubated to allow the binding reaction to occur, followed by a washing step to remove unbound reagents.
-
Secondary Antibody and Substrate: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added. After another incubation and washing step, a substrate is added that produces a colored product upon reaction with the enzyme.
-
Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Visualizing the Workflow: A Comparative Diagrammatic Representation
To further illustrate the procedural differences, the following diagrams, generated using the DOT language, outline the experimental workflows for each analytical method.
Conclusion: Selecting the Right Tool for the Job
The choice of the most cost-effective analytical method for this compound determination is contingent on the specific requirements of the analysis.
-
HPLC-UV emerges as a cost-effective workhorse for routine monitoring where moderate sensitivity is sufficient. Its lower instrument and operational costs make it an attractive option for laboratories with budget constraints.
-
LC-MS/MS is the undisputed choice for applications demanding the highest sensitivity and selectivity, such as regulatory compliance testing and analysis of complex matrices. While the initial investment and running costs are significantly higher, its superior performance justifies the expenditure for these critical applications.
-
ELISA stands out as an excellent screening tool due to its low cost, high throughput, and rapid analysis time. It is particularly well-suited for preliminary screening of a large number of samples, with positive results then being confirmed by a chromatographic method.
Ultimately, a tiered approach, utilizing ELISA for initial screening followed by HPLC-UV or LC-MS/MS for confirmation and quantification of positive samples, can often represent the most cost-effective strategy for comprehensive this compound analysis. This allows for the efficient allocation of resources, leveraging the strengths of each technique to achieve reliable results in a financially prudent manner.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Establishment of a rapid and sensitive ic-ELISA for the detection of this compound residues in honey and medicinal herbs using a novel highly specific monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
Unveiling Thiacloprid's Binding Affinity: A Comparative Guide to In Silico Prediction and Experimental Validation
For researchers, scientists, and drug development professionals, the accurate prediction of a molecule's binding affinity to its target is a cornerstone of modern molecular science. This guide provides an objective comparison of an in silico model for predicting the binding affinity of the neonicotinoid insecticide Thiacloprid to its target, the nicotinic acetylcholine receptor (nAChR), against established experimental validation techniques.
This compound exerts its insecticidal effect by acting as an agonist at the nAChR in the central nervous system of insects. The strength of this interaction, or binding affinity, is a critical determinant of its efficacy. Computational, or in silico, models offer a rapid and cost-effective means to predict this affinity, guiding the development of new compounds. However, the predictive power of these models must be rigorously validated by experimental data.
In Silico Modeling: A Glimpse into Molecular Interactions
The predominant in silico approach for predicting this compound's binding affinity involves a multi-step computational methodology. This typically begins with molecular docking to predict the preferred binding pose of this compound within the nAChR binding site, followed by molecular dynamics (MD) simulations to refine the pose and calculate the binding free energy. A common surrogate for the insect nAChR in these studies is the acetylcholine-binding protein (AChBP), for which high-resolution crystal structures are available.[1][2]
The primary alternative computational methods lie in the variations of this approach, such as the use of different docking algorithms, scoring functions, and the length and complexity of the MD simulations. For instance, some studies employ quantum mechanics/molecular mechanics (QM/MM) methods to achieve a higher level of theory for the interaction energies.[1]
Experimental Validation: The Ground Truth
Several experimental techniques are employed to determine the binding affinity of this compound to nAChRs. The most common is the radioligand binding assay , a competitive assay where the ability of this compound to displace a radiolabeled ligand (such as [³H]-imidacloprid or [³H]-nicotine) from the receptor is measured.[3][4] Other powerful techniques for characterizing biomolecular interactions include Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) , which provide kinetic and thermodynamic data, respectively.
Performance Comparison: In Silico vs. Experimental Data
Computational studies consistently predict a favorable binding of this compound to the insect nAChR, highlighting key interactions with aromatic residues in the binding pocket. Experimental data from radioligand binding assays confirm the high affinity of this compound for these receptors.
| Parameter | In Silico Prediction (Representative) | Experimental Data (Radioligand Binding Assay) |
| Binding Affinity Metric | Binding Free Energy (kcal/mol) | Inhibition Constant (Kᵢ) or 50% Inhibitory Concentration (IC₅₀) in nM |
| This compound | Favorable binding energies predicted | Kᵢ values in the low nanomolar range have been reported, indicating high affinity. For example, in aphids, this compound shows a higher affinity than Imidacloprid. In M10 cells expressing the α4β2 nAChR subtype, this compound had an IC₅₀ for inhibiting [³H]nicotine binding that correlated with its ability to up-regulate the receptor. |
| Alternative Neonicotinoids | Molecular dynamics simulations show differences in interaction energies between this compound and Imidacloprid. | Competition assays show a rank order of potency for displacing [³H]-imidacloprid, with this compound often being more potent than Imidacloprid and other neonicotinoids in certain insect species. |
It is important to note that in silico binding energy calculations aim to correlate with, but not necessarily directly predict, absolute experimental affinity values due to the complexities of the biological system and the approximations inherent in the computational models.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and critical evaluation of experimental data. Below are generalized protocols for key experiments cited.
Radioligand Competition Binding Assay
This protocol is a generalized representation based on methodologies for neonicotinoid binding assays.
-
Membrane Preparation: Homogenize insect tissues (e.g., heads) in a suitable buffer (e.g., Tris-HCl) and prepare a crude membrane fraction by differential centrifugation.
-
Assay Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [³H]-imidacloprid) and varying concentrations of the unlabeled competitor ligand (this compound).
-
Separation of Bound and Free Ligand: After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific radioligand binding). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
In Vitro Receptor-Binding Assay for this compound
This protocol is adapted from a study on Gammarus pulex.
-
Membrane Protein Extraction: Extract membrane proteins (MP) from the whole organism or specific tissues.
-
Incubation: Combine a known amount of MP extract with a buffered solution (e.g., Tris-HCl, pH 7.4) spiked with varying concentrations of non-radiolabeled this compound.
-
Equilibration: Incubate the mixture to allow binding to reach equilibrium (e.g., 2 hours at 23 °C).
-
Separation: Separate the receptor-bound this compound from the free this compound in the supernatant via ultracentrifugation.
-
Quantification: Measure the concentration of this compound in the supernatant and, after extraction, in the pellet containing the membrane proteins, typically using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Model the specific binding to determine the equilibrium dissociation constant (Kₐ) and the maximum binding capacity (Bₘₐₓ).
Visualizing the Process and Pathway
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Workflow for in silico prediction and experimental validation.
Caption: this compound's signaling pathway at the nAChR.
References
- 1. Molecular recognition of thiaclopride by Aplysia californica AChBP: new insights from a computational investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of nicotinic acetylcholine receptors from the insects Aphis craccivora, Myzus persicae, and Locusta migratoria by radioligand binding assays: relation to thiamethoxam action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
A Comparative Metabolomic Analysis of Insect Responses to Thiacloprid and Clothianidin
A comprehensive guide for researchers, scientists, and drug development professionals detailing the distinct metabolic consequences of two prevalent neonicotinoid insecticides on insect physiology. This report synthesizes experimental data on the metabolic perturbations induced by Thiacloprid and Clothianidin, offering a side-by-side comparison of their effects on key biological pathways.
Introduction
This compound and Clothianidin are widely used neonicotinoid insecticides that target the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects, leading to paralysis and death.[1][2] Despite their similar mode of action, these compounds exhibit differences in their chemical structure, which can influence their metabolic fate and subsequent physiological impact on insects. This guide provides a comparative overview of the metabolomic responses of insects to this compound and Clothianidin, based on available scientific literature. The findings are intended to inform research into insecticide efficacy, resistance mechanisms, and the development of novel pest control strategies.
Comparative Analysis of Metabolic Perturbations
Exposure to this compound and Clothianidin induces distinct changes in the insect metabolome. While a direct comparative untargeted metabolomics study is not yet available, analysis of separate studies on honey bees (Apis mellifera) reveals differing metabolic fingerprints for each insecticide.
A study by Shi et al. (2018) on the effects of this compound on honey bee heads using a combined liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) approach identified 115 significantly altered metabolites.[3] These changes suggest a systemic response involving the activation of detoxification pathways and the disruption of neurological functions.[3]
In contrast, a study by Tsvetkov et al. (2017) investigating the physiological effects of Clothianidin on honey bees reported significant alterations in the levels of major nutritional macromolecules.[1] This indicates a profound impact on energy metabolism and overall physiological fitness.
The following tables summarize the key metabolic changes observed in insects upon exposure to this compound and Clothianidin.
Table 1: Key Metabolic Changes in Honey Bees Exposed to this compound
Data extracted from Shi et al. (2018). The study identified 115 significantly affected metabolites; this table presents a selection of key findings.
| Metabolite Class | Affected Metabolites (Selection) | Direction of Change | Implied Biological Pathway |
| Amino Acids & Derivatives | L-Glutamic acid, L-Aspartic acid, L-Proline, Serotonin | Decreased | Neurotransmission, Stress Response |
| L-Tyrosine, L-Phenylalanine | Increased | Detoxification (precursors for xenobiotic metabolism) | |
| Carbohydrates | D-Fructose, D-Glucose | Altered | Energy Metabolism |
| Organic Acids | Citric acid, Succinic acid | Altered | Tricarboxylic Acid (TCA) Cycle |
| Lipids & Fatty Acids | Various | Altered | Energy Storage, Cell Membrane Integrity |
| Nucleotides & Derivatives | Various | Altered | Nucleic Acid Metabolism, Energy Currency |
Table 2: Key Metabolic Changes in Honey Bees Exposed to Clothianidin
Data interpreted from Tsvetkov et al. (2017), which focused on macronutrient levels.
| Macromolecule | Direction of Change (Low Dose) | Direction of Change (High Dose) | Implied Biological Pathway |
| Protein | Decreased | Not specified | Growth and Development, Immune Response |
| Lipids | Decreased | Decreased | Energy Storage, Cellular Structure |
| Carbohydrates | Decreased | Not specified | Primary Energy Source |
| Glycogen | Decreased | Decreased | Short-term Energy Reserve |
Experimental Protocols
The methodologies employed in the cited studies are crucial for understanding and interpreting the presented data. The following sections detail the key experimental protocols.
Metabolomic Analysis of this compound in Honey Bees (Shi et al., 2018)
1. Insect Exposure:
-
Honey bees (Apis mellifera) were subchronically exposed to 2 mg/L this compound in a sucrose solution for three days.
-
The estimated total dose of this compound per bee was 0.12 μg.
2. Sample Preparation:
-
Bee heads were collected and snap-frozen in liquid nitrogen.
-
Samples were homogenized in a pre-chilled 80% methanol/water solution.
-
The homogenate was centrifuged, and the supernatant containing the metabolites was collected.
3. Metabolite Analysis (LC-MS and GC-MS):
-
LC-MS: The supernatant was analyzed using a high-performance liquid chromatography system coupled to a mass spectrometer. A C18 column was used for separation with a gradient of acetonitrile and water (containing formic acid).
-
GC-MS: For the analysis of volatile and semi-volatile compounds, a portion of the supernatant was derivatized before injection into a gas chromatograph coupled to a mass spectrometer.
4. Data Analysis:
-
Raw data from both platforms were processed to identify and quantify metabolites.
-
Multivariate statistical analysis (e.g., Principal Component Analysis and Orthogonal Partial Least Squares Discriminant Analysis) was used to identify significantly different metabolites between the this compound-treated and control groups.
Physiological Analysis of Clothianidin in Honey Bees (Tsvetkov et al., 2017)
1. Insect Exposure:
-
Honey bee colonies were chronically exposed to pollen patties containing Clothianidin at environmentally realistic concentrations.
2. Sample Collection and Analysis:
-
Individual bees were collected from the colonies.
-
Whole-body levels of proteins, lipids, carbohydrates, and glycogen were quantified using established biochemical assays.
Signaling Pathways and Metabolic Networks
The metabolic perturbations induced by this compound and Clothianidin are indicative of broader disruptions to cellular signaling and metabolic networks.
This compound: Stress Response and Neurotransmitter Disruption
The metabolomic profile of this compound-exposed bees suggests an activation of detoxification pathways, likely involving cytochrome P450 monooxygenases, to metabolize the insecticide. The increase in amino acids like tyrosine and phenylalanine may be linked to the production of compounds necessary for xenobiotic conjugation and excretion. Concurrently, the decrease in key neurotransmitters such as serotonin points to a direct impact on neurological function, which could underlie the observed behavioral changes in exposed bees.
Clothianidin: Energy Depletion and Physiological Decline
The significant reduction in essential energy stores (lipids, carbohydrates, and glycogen) in Clothianidin-exposed bees indicates a severe energy deficit. This could be a consequence of increased energy expenditure on detoxification processes, reduced foraging efficiency leading to lower nutrient intake, or direct interference with metabolic pathways. The overall decline in these macromolecules is consistent with the observed reductions in body weight and can compromise the bee's ability to perform energy-intensive activities such as flight and thermoregulation.
Visualizations
Experimental Workflow for Metabolomics Analysis
General Metabolic Pathway of Neonicotinoids in Insects
Conclusion
The comparative analysis of the metabolomic and physiological responses to this compound and Clothianidin reveals distinct impacts on insect biology. This compound exposure appears to trigger a pronounced stress and detoxification response, coupled with the disruption of neurotransmitter systems. In contrast, Clothianidin induces a more direct and severe depletion of essential energy reserves, pointing to a rapid decline in physiological fitness.
These findings underscore the importance of considering the unique metabolic consequences of different insecticides, even within the same chemical class. A deeper understanding of these differential effects can aid in the development of more selective and sustainable pest management strategies, as well as in predicting and mitigating the non-target effects of these compounds on beneficial insects. Further research employing direct comparative metabolomics will be invaluable in elucidating the nuanced interactions between these insecticides and insect metabolism.
References
A Head-to-Head Battle of Sorbents: Optimizing Thiacloprid Cleanup with Solid-Phase Extraction
For researchers and analytical scientists, achieving accurate quantification of the neonicotinoid insecticide Thiacloprid hinges on a critical sample preparation step: solid-phase extraction (SPE). The choice of SPE cartridge can significantly impact recovery rates, cleanup efficiency, and ultimately, the reliability of analytical results. This guide provides a comparative assessment of different SPE cartridges for this compound cleanup, supported by experimental data to aid in the selection of the most appropriate sorbent for your analytical needs.
Performance Under Pressure: A Data-Driven Comparison
The effectiveness of various SPE cartridges for this compound isolation is summarized in the table below. The data, compiled from several studies, highlights the recovery rates achieved in different sample matrices.
| SPE Cartridge/Sorbent | Sample Matrix | Analyte | Average Recovery (%) | Key Findings |
| Bond Elut Plexa | Water | This compound | 72.9%[1] | Demonstrated higher recovery for this compound compared to Bakerbond™ SDB-1 in spiked water samples. |
| Bakerbond™ SDB-1 | Water | This compound | 43.2%[1] | Showed lower recovery for this compound in the same study.[1] |
| Oasis HLB | Fruits & Vegetables | Neonicotinoids | 74.5 - 105% | Widely used for neonicotinoid analysis with good recovery rates reported for various produce.[2] |
| Graphitized Carbon | Food Homogenates | This compound | Not specified | Noted for good retention of this compound, often used for additional cleanup to remove pigments.[3] |
| Florisil | Cardamom | This compound | 83.5% | Used as a secondary cleanup step after a ChemElut® column, showing good overall recovery. |
| EMR-Lipid (d-SPE) | Rapeseeds | 179 Pesticides | Good | Outperformed other d-SPE sorbents (PSA/C18, Z-Sep, Z-Sep+) for a multi-residue analysis in a high-fat matrix. |
| PSA/C18 (d-SPE) | Rapeseeds | 179 Pesticides | Fair | Showed significant interaction with polar analytes, leading to lower recoveries compared to EMR-Lipid. |
Visualizing the Workflow: The SPE Process
A generalized workflow for Solid-Phase Extraction (SPE) is a multi-step process designed to isolate analytes of interest from a complex sample matrix. The following diagram illustrates the key stages involved in a typical SPE procedure for this compound cleanup.
A generalized workflow for this compound cleanup using Solid-Phase Extraction (SPE).
Behind the Data: Experimental Protocols
The following sections detail the methodologies employed in the cited studies to achieve the reported performance data. These protocols provide a starting point for developing and optimizing this compound cleanup procedures in your own laboratory.
Protocol 1: Comparison of Bond Elut Plexa and Bakerbond™ SDB-1 for this compound in Water
-
Sample Preparation: Water samples were spiked with this compound at two concentration levels (0.05 and 0.1 μg/L).
-
SPE Cartridges:
-
Bond Elut Plexa (60 mg, 3 mL)
-
Bakerbond™ SDB-1 (200 mg, 6 mL)
-
-
Conditioning: The specific conditioning solvents and volumes were not detailed in the abstract.
-
Sample Loading: The spiked water sample was passed through the SPE cartridge.
-
Washing: The specific washing solvents and volumes were not detailed in the abstract.
-
Elution: The specific elution solvent and volume were not detailed in the abstract.
-
Analysis: The final eluate was analyzed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Protocol 2: Cleanup of this compound in Cardamom using ChemElut® and Florisil
-
Sample Preparation: 20 g of homogenized cardamom sample was soaked in 50 ml of acetonitrile overnight, followed by filtration.
-
Primary Cleanup (ChemElut®): The extract was loaded onto a ChemElut® column. The residue was eluted with 50 ml of cyclohexane/ethyl acetate (1:1 v/v).
-
Secondary Cleanup (Florisil): The eluate from the ChemElut® column was passed through a chromatography column packed with 10 g of Florisil. This compound was then eluted with 30 ml of a non-specified solvent.
-
Elution and Concentration: The eluent was collected and evaporated to near dryness. The residue was reconstituted in 2 ml of ethyl acetate.
-
Analysis: The final extract was analyzed by High-Performance Liquid Chromatography (HPLC).
Protocol 3: Dispersive SPE (d-SPE) for Multiresidue Pesticide Analysis in Rapeseeds
This study utilized the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by a d-SPE cleanup step.
-
Extraction (QuEChERS): Pesticides were extracted from rapeseed samples using acetonitrile.
-
Dispersive SPE Cleanup: The performance of different d-SPE sorbents was compared for the cleanup step. The sorbents tested included:
-
EMR-Lipid
-
Z-Sep
-
Z-Sep+
-
Primary-Secondary Amine (PSA) / C18
-
-
Analysis: The final extracts were analyzed by HPLC-MS/MS. The study found that EMR-Lipid provided the best recoveries for a broad range of pesticides in the high-fat rapeseed matrix.
Conclusion
The selection of an appropriate SPE cartridge is a critical determinant of data quality in this compound analysis. For aqueous samples, polymeric sorbents like Bond Elut Plexa have shown superior recovery for this compound compared to styrene-divinylbenzene-based sorbents. In complex food matrices, traditional sorbents like Florisil can be effective, often as part of a multi-step cleanup process. For high-fat matrices, novel sorbents like EMR-Lipid used in a dispersive SPE format demonstrate excellent performance in removing matrix interferences and improving analyte recovery.
Researchers should consider the specific sample matrix, required limits of detection, and available instrumentation when selecting an SPE method. The protocols and data presented in this guide offer a foundation for making an informed decision to optimize the cleanup of this compound for accurate and reliable analytical results.
References
- 1. scispace.com [scispace.com]
- 2. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous analysis of seven neonicotinoid pesticides in agricultural products involving solid-phase extraction and surrogate compensation using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Simultaneous Determination of Thiacloprid and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the simultaneous quantification of the neonicotinoid insecticide Thiacloprid and its primary metabolites. The selection of an appropriate analytical method is critical for accurate risk assessment, environmental monitoring, and understanding its metabolic fate. This document presents a detailed overview of two prominent methods: QuEChERS coupled with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Solid-Phase Extraction (SPE) followed by HPLC with Diode-Array Detection (DAD).
Executive Summary
The determination of this compound and its metabolites presents analytical challenges due to the diverse physicochemical properties of the analytes and the complexity of various sample matrices. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by HPLC-MS/MS analysis has emerged as a robust and widely adopted technique, offering high sensitivity and selectivity.[1] An alternative approach involves Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by quantification using HPLC with Diode-Array Detection (DAD), which provides a cost-effective option for routine monitoring.[2][3] This guide provides a detailed comparison of these methods, including their performance characteristics and experimental protocols, to aid researchers in selecting the most suitable approach for their specific needs.
Method Comparison
The selection of an analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and throughput needs. Below is a summary of the performance data for the two highlighted methods.
| Parameter | QuEChERS - HPLC-MS/MS[1] | SPE - HPLC-DAD[2] |
| Linearity Range | 2 - 2000 µg/kg | Not explicitly stated, but linear calibration curves were achieved. |
| Correlation Coefficient (r²) | > 0.995 | Not explicitly stated |
| Limit of Detection (LOD) | 0.09 - 0.80 µg/kg | 0.5 µg/L (water), 0.01 mg/kg (soil) for this compound |
| Limit of Quantification (LOQ) | 2 µg/kg | 2 µg/L (water), 0.1 mg/kg (soil) for this compound |
| Recovery (%) | 77 - 119% | 94 ± 1.4% (soil), 97 ± 2.6% (water) for this compound |
| Relative Standard Deviation (RSD) | 1.5 - 13.4% (intra-day), 0.9 - 14.4% (inter-day) | < 5% for this compound |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the implementation of these techniques.
Method 1: QuEChERS Extraction with HPLC-MS/MS Detection
This method is particularly suitable for complex matrices like vegetables and flowers.
1. Sample Preparation (QuEChERS)
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile (containing 1% acetic acid). Shake vigorously for 1 minute.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 6 mL of the upper acetonitrile layer to a 15 mL centrifuge tube containing 900 mg of anhydrous magnesium sulfate, 150 mg of primary secondary amine (PSA), and 150 mg of C18 sorbent. Shake for 1 minute.
-
Final Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.
2. HPLC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor and product ion transitions for this compound and its metabolites.
Method 2: Solid-Phase Extraction (SPE) with HPLC-DAD Detection
This method is well-suited for the analysis of this compound in soil and water samples.
1. Sample Preparation
-
Soil Samples:
-
Extraction: Extract 20 g of soil with 40 mL of acetonitrile by shaking for 1 hour.
-
Centrifugation: Centrifuge the extract at 3000 rpm for 5 minutes.
-
Concentration: Evaporate the supernatant to near dryness and redissolve in 10 mL of water.
-
-
Water Samples:
-
Filtration: Filter the water sample through a 0.45 µm membrane.
-
2. Solid-Phase Extraction (SPE) Cleanup
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Pass the prepared water sample or the redissolved soil extract through the conditioned cartridge at a flow rate of 2-3 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water.
-
Elution: Elute the analytes with 5 mL of acetonitrile.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase for HPLC-DAD analysis.
3. HPLC-DAD Analysis
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Diode-Array Detector set at the maximum absorption wavelength of this compound (approximately 242 nm).
Visualizations
To further elucidate the experimental workflow and the metabolic fate of this compound, the following diagrams are provided.
Caption: A generalized workflow for the analysis of this compound and its metabolites.
Caption: Simplified metabolic pathway of this compound in various organisms.
Conclusion
Both the QuEChERS-HPLC-MS/MS and SPE-HPLC-DAD methods offer reliable approaches for the simultaneous determination of this compound and its metabolites. The QuEChERS-HPLC-MS/MS method provides superior sensitivity and selectivity, making it ideal for complex matrices and low-level detection. The SPE-HPLC-DAD method, while less sensitive, is a robust and cost-effective alternative for routine monitoring in less complex matrices like water and soil. The choice of method should be guided by the specific analytical requirements, including the matrix type, desired detection limits, and available resources. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their analytical needs.
References
Safety Operating Guide
Navigating the Safe Disposal of Thiacloprid: A Procedural Guide
The proper disposal of Thiacloprid, a neonicotinoid insecticide, is critical for ensuring laboratory safety and environmental protection. Due to its potential hazards, including being toxic if swallowed, harmful if inhaled, and very toxic to aquatic life with long-lasting effects, all researchers, scientists, and drug development professionals must adhere to strict disposal protocols.[1][2] In the United States, all this compound product registrations were canceled by the Environmental Protection Agency (EPA) on August 6, 2014, making the proper disposal of any remaining stocks imperative.[3]
This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste, including unused product, empty containers, and materials from spill cleanups.
Immediate Safety Precautions
Before handling this compound for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Protective Clothing: A full overall or lab coat.[4]
-
Gloves: Neoprene rubber gloves are recommended.[4]
-
Eye Protection: Safety glasses or goggles.
-
Respiratory Protection: In case of dust or aerosols, use a respiratory filter device or a self-contained breathing apparatus for intensive exposure.
Always handle this compound in a well-ventilated area or under a chemical fume hood.
This compound Waste Disposal Summary
The appropriate disposal method for this compound depends on the nature of the waste. The following table summarizes the recommended procedures.
| Waste Type | Recommended Disposal Procedure | Key Considerations |
| Unused/Surplus Product | Dispose of as hazardous waste through a licensed collector or an approved waste disposal plant. The ultimate disposal must consider the material's impact on air quality, potential for migration in soil or water, and effects on wildlife. Do not mix with household garbage or allow it to enter sewer systems. | Must be handled in accordance with local, regional, and national hazardous waste regulations. Chemical waste generators must ensure complete and accurate classification. |
| Empty Containers | Triple Rinse: Rinse the container three times with a volume of water equal to at least 10% of the container's volume. Add the rinsate to the spray tank for use or collect for hazardous waste disposal. Destroy Container: Puncture and flatten the container to prevent reuse. Dispose: Offer for recycling/reconditioning or dispose of in a sanitary landfill or via incineration, as permitted by state and local authorities. | Never reuse empty containers for any other purpose. |
| Spill Residue & Cleanup Debris | Collect all contaminated materials (absorbents, soil, PPE) in suitable, closed, and labeled leakproof containers for disposal as hazardous waste. Do not allow runoff from a spill to enter drains or water courses. | For significant spills on soil, the top 2-3 inches may need to be physically removed and disposed of as hazardous waste. |
Detailed Disposal and Decontamination Protocols
For the safety of laboratory personnel and the environment, specific, methodical procedures must be followed for spills and container management.
Protocol 1: Spill Cleanup and Decontamination
This protocol outlines the steps for managing a this compound spill. The buddy system is recommended when cleaning up spills; do not work alone.
Methodology:
-
Control and Contain: Immediately stop the source of the spill if possible. For liquid spills, create a barrier with absorbent material like sand, clay, vermiculite, or sweeping compound to prevent spreading. For dry spills (powders), lightly mist with water or cover with a plastic sheet to prevent dust from becoming airborne.
-
Absorb and Collect:
-
Liquid Spills: Apply absorbent material over the spill and work it in with a broom. Once the liquid is fully absorbed, sweep the material into a heavy-duty plastic bag or a suitable, labeled container.
-
Dry Spills: Carefully sweep or shovel the material into a labeled container for disposal.
-
-
Decontaminate the Area:
-
Nonporous Surfaces: Prepare a decontamination solution, such as full-strength household bleach mixed with hydrated lime. Work the solution into the spill area with a coarse broom and let it sit.
-
Soil Contamination: For minor spills, activated charcoal may be applied. For larger spills, physical removal of the top 2-3 inches of soil is necessary. Place the contaminated soil in a labeled, sealed container.
-
-
Final Cleanup: Apply fresh absorbent material to soak up the decontamination solution. Sweep this material up and place it in a container for hazardous waste disposal. Repeat the decontamination step as necessary to ensure the area is thoroughly cleaned.
-
Equipment Decontamination: Clean all tools and equipment used in the cleanup with a detergent and water solution. Collect all rinse water for disposal as hazardous waste.
Protocol 2: Empty Container Decontamination (Triple Rinsing)
Properly rinsing empty containers is crucial to remove residual this compound before the container is destroyed.
Methodology:
-
Initial Draining: Invert the empty container over a collection vessel or mixing tank and allow it to drain for at least 30 seconds after the flow has slowed to a drip.
-
First Rinse: Fill the container to at least 10% of its capacity with water. Secure the cap and shake vigorously to rinse all interior surfaces.
-
Collect Rinsate: Pour the rinse water (rinsate) into a designated collection drum for hazardous waste disposal.
-
Repeat: Repeat the rinsing and collection steps two more times for a total of three rinses.
-
Container Destruction: After the final rinse, puncture and flatten the container to ensure it cannot be reused. It can then be disposed of according to local regulations.
Visualizing the Disposal Workflow
To aid in the decision-making process for this compound disposal, the following workflow diagram outlines the necessary steps from initial assessment to final disposal.
Caption: Workflow for the proper disposal of different types of this compound waste.
References
Personal protective equipment for handling Thiacloprid
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Thiacloprid, a neonicotinoid insecticide. Following these procedural steps will minimize exposure risk and ensure proper disposal, fostering a safe laboratory environment.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or PVC rubber gloves are recommended.[1] Always inspect gloves for signs of wear before use and wash them before removal.[2] |
| Eye Protection | Safety glasses or goggles | Use safety glasses with side shields or chemical splash goggles to prevent eye contact.[3] |
| Respiratory Protection | Respirator | In case of brief exposure or low pollution, a respiratory filter device is recommended. For intensive or longer exposure, use a respiratory protective device that is independent of circulating air.[4] A respirator is advised if the label requires it, especially in poorly ventilated areas or when dust or aerosols may be generated. |
| Body Protection | Protective clothing | Wear a long-sleeved shirt, long pants, and closed-toe shoes. For tasks with a higher risk of splashing, a chemical-resistant apron or a Tyvek suit should be worn. |
Safe Handling and Storage
Proper handling and storage are critical to prevent contamination and accidental exposure.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
-
Do not eat, drink, or smoke in areas where this compound is handled.
Storage:
-
Store in the original, tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from food, drink, and animal feeding stuffs.
-
Store in a locked area out of the reach of children.
Operational Plan for Handling this compound
The following workflow provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Unused Product: Wastes resulting from the use of this product may be disposed of on-site or at an approved waste facility. Offer surplus and non-recyclable solutions to a licensed disposal company.
-
Empty Containers: Do not reuse empty containers. Triple rinse containers, then offer for recycling or reconditioning, or puncture and dispose of in a sanitary landfill.
-
Spills: In case of a spill, avoid contact with the spilled product. Wear appropriate PPE and contain the spill. Absorb the spill with inert material such as sand or earth and place it in a suitable container for disposal.
-
General Guidance: Always follow local, state, and federal regulations for hazardous waste disposal. Contact your local solid waste management authority or environmental agency for specific guidance.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
